molecular formula C7H13NO B1329744 n-isopropyl-2-pyrrolidone CAS No. 3772-26-7

n-isopropyl-2-pyrrolidone

Cat. No.: B1329744
CAS No.: 3772-26-7
M. Wt: 127.18 g/mol
InChI Key: GHELJWBGTIKZQW-UHFFFAOYSA-N
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Description

N-isopropyl-2-pyrrolidone is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-isopropyl-2-pyrrolidone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-isopropyl-2-pyrrolidone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylpyrrolidin-2-one
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InChI

InChI=1S/C7H13NO/c1-6(2)8-5-3-4-7(8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHELJWBGTIKZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063183
Record name 2-Pyrrolidinone, 1-(1-methylethyl)-
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Molecular Weight

127.18 g/mol
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CAS No.

3772-26-7
Record name N-Isopropyl-2-pyrrolidone
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Record name N-Isopropylbutyrolactam
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Record name 2-Pyrrolidinone, 1-(1-methylethyl)-
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Record name 2-Pyrrolidinone, 1-(1-methylethyl)-
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Record name 1-(isopropyl)pyrrolidin-2-one
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Record name N-ISOPROPYLBUTYROLACTAM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: Situating N-isopropyl-2-pyrrolidone in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N-isopropyl-2-pyrrolidone

N-isopropyl-2-pyrrolidone (CAS No: 3772-26-7), also known as 1-isopropyl-2-pyrrolidinone or NIPP, is a five-membered lactam and a substituted derivative of 2-pyrrolidone.[1][2] It belongs to the class of polar aprotic solvents, a group of compounds that are invaluable in a vast array of chemical processes due to their ability to dissolve a wide range of substances and their unique reactivity profiles.[3][4] While its close analog, N-methyl-2-pyrrolidone (NMP), has seen extensive use in industries ranging from electronics manufacturing to petrochemicals and pharmaceuticals, N-isopropyl-2-pyrrolidone presents a distinct set of properties that merit specific investigation.[3][5][6]

This guide provides a comprehensive technical overview of the core chemical properties of N-isopropyl-2-pyrrolidone. It is designed for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound for applications in synthesis, formulation, and material science. We will move beyond a simple recitation of data, focusing instead on the causal relationships between its structure and its observed properties, providing field-proven insights into its characterization and safe handling. The U.S. Environmental Protection Agency (EPA) has expressed concern over the potential risks of alkylpyrrolidones, including NIPP, due to the known developmental toxicity of structurally similar compounds like NMP.[7][8] This underscores the importance of a thorough understanding of its properties for responsible application.

Part 1: Physicochemical Characteristics

The fundamental physical and chemical properties of a compound dictate its behavior in a system, from its phase at a given temperature to its interaction with other molecules. N-isopropyl-2-pyrrolidone is a liquid at room temperature with a relatively low melting point and a high boiling point, characteristic of polar molecules with moderate molecular weight.[1][9][10]

Core Physical Properties

The physical constants of N-isopropyl-2-pyrrolidone are summarized below. These values are critical for process design, chemical engineering calculations, and predicting its behavior under various experimental conditions.

PropertyValueReference(s)
Molecular Formula C₇H₁₃NO[1][10][11]
Molecular Weight 127.18 g/mol [1][2][10][11]
Appearance Liquid
Density 1.0 ± 0.1 g/cm³[1][9][10]
Melting Point 18 °C[1][9][10]
Boiling Point 218 °C (at 760 Torr); 110-115 °C (at 25 Torr)[1][9][10]
Flash Point 93.0 ± 9.3 °C[1]
Refractive Index 1.473[1]
Topological Polar Surface Area 20.3 Ų[1][2]
XLogP3 0.48 - 0.6[1][2]

The Topological Polar Surface Area (TPSA) of 20.3 Ų is indicative of a polar molecule, arising from the carbonyl group of the lactam ring. This polarity is a key determinant of its solvency. The XLogP3 value, a measure of lipophilicity, is relatively low, suggesting significant water miscibility.

Solubility Profile

As a polar aprotic solvent, N-isopropyl-2-pyrrolidone is expected to be miscible with water and a broad range of organic solvents. This versatility is a hallmark of the pyrrolidone solvent family.[3][12] Its ability to dissolve a diverse set of materials stems from the combination of the polar amide group, capable of dipole-dipole interactions and accepting hydrogen bonds, and the nonpolar alkyl regions (the isopropyl group and the aliphatic ring carbons).

Solvent TypePredicted MiscibilityRationale
Water MiscibleThe polar lactam group can form hydrogen bonds with water molecules.
Alcohols (Methanol, Ethanol)MiscibleStrong dipole-dipole interactions and miscibility with other polar solvents.
Ketones (Acetone)MiscibleSimilar polar aprotic character allows for favorable dipole-dipole interactions.
Ethers (Diethyl ether, THF)Soluble/MiscibleCan interact with both polar and nonpolar regions of the solvent.
Aromatic Hydrocarbons (Toluene)Soluble/MiscibleThe alkyl framework provides sufficient nonpolar character for van der Waals interactions.
Aliphatic Hydrocarbons (Hexane)Moderately SolubleSolubility is expected to be lower than with polar solvents due to the compound's overall polarity.

Part 2: Spectroscopic Signature and Structural Elucidation

Confirming the identity and purity of N-isopropyl-2-pyrrolidone requires a multi-technique spectroscopic approach. The following sections detail the expected spectral features, providing a self-validating system for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to be highly informative.

    • Isopropyl Group: A septet (a signal split into seven lines) integrating to 1H will appear for the methine proton (-CH) coupled to the six equivalent methyl protons. A corresponding doublet (a signal split into two lines) integrating to 6H will appear for the two methyl groups (-CH₃) coupled to the single methine proton.

    • Pyrrolidone Ring: Three distinct signals, each integrating to 2H, are expected for the three methylene groups (-CH₂-). These will likely appear as complex multiplets due to coupling with adjacent protons. The methylene group adjacent to the nitrogen will be the most downfield of the three due to the deshielding effect of the nitrogen atom.

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals, corresponding to the six chemically distinct carbon environments:

    • One carbonyl carbon (C=O), appearing significantly downfield (~175 ppm).

    • One methine carbon from the isopropyl group.

    • Two equivalent methyl carbons from the isopropyl group (may appear as a single signal).

    • Three distinct methylene carbons from the pyrrolidone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For N-isopropyl-2-pyrrolidone, the most prominent and diagnostic absorption band will be from the carbonyl group (C=O) of the tertiary amide (lactam).

  • C=O Stretch: A very strong, sharp absorption is expected in the range of 1670-1690 cm⁻¹ . This is a characteristic peak for a five-membered lactam.

  • C-H Stretch: Absorptions in the range of 2850-3000 cm⁻¹ will correspond to the stretching vibrations of the C-H bonds in the alkyl portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 127 , corresponding to the exact mass of the C₇H₁₃NO formula.[1][2]

  • Key Fragments: A prominent fragment would be expected at m/z corresponding to the loss of the isopropyl group ([M-43]⁺), resulting in a peak at m/z 84. This fragmentation is driven by the formation of a stable acylium ion.

Workflow for Spectroscopic Characterization

The following diagram outlines a logical workflow for the definitive identification of a sample of N-isopropyl-2-pyrrolidone.

Caption: Workflow for the spectroscopic identification of N-isopropyl-2-pyrrolidone.

Part 3: Synthesis and Reactivity

Synthetic Pathways

N-isopropyl-2-pyrrolidone can be synthesized through various routes. A common laboratory-scale approach involves the reaction of 2-pyrrolidinone with an isopropyl halide or the reductive amination of levulinic acid with isopropylamine. ChemicalBook lists several synthetic routes from different starting materials.[11] A representative multi-step synthesis is visualized below.

G Start Ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- Intermediate Intermediate Product Start->Intermediate Step 1 Step1_Reagent 1. (PCy₃)Cl₂[N,N'-Mes₂-imidazolidin-2-yl]Ru=CHPh 2. H₂ Step1_Reagent->Intermediate Final_Product N-isopropyl-2-pyrrolidone Intermediate->Final_Product Step 2

Caption: A multi-step reaction pathway for the synthesis of N-isopropyl-2-pyrrolidone.[11]

Chemical Reactivity and Stability
  • Lactam Hydrolysis: The core reactivity of N-isopropyl-2-pyrrolidone is centered on its lactam (cyclic amide) functionality. Under harsh conditions, such as refluxing with strong aqueous acid or base, the amide bond can be hydrolyzed. This results in ring-opening to form 4-(isopropylamino)butanoic acid. For most applications, it is stable.

  • Stability: It is a chemically and thermally stable compound, making it suitable as a solvent for reactions that require elevated temperatures.[5] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[13]

Part 4: Safety, Toxicology, and Handling

A thorough understanding of the safety and toxicological profile of any chemical is paramount for its responsible use in a research or industrial setting.

Toxicological Summary
  • Acute Toxicity: N-isopropyl-2-pyrrolidone has a reported oral LD50 of 2900 mg/kg in rats, indicating moderate acute toxicity if ingested.[9][14]

  • Irritation: It is classified as causing skin and eye irritation.[2] Direct contact should be avoided through the use of appropriate personal protective equipment (PPE).

  • Developmental Toxicity Concerns: The most significant concern arises from its structural similarity to N-methyl-2-pyrrolidone (NMP), a compound classified as a reproductive toxicant that may damage an unborn child.[3][8] The EPA has specifically highlighted N-isopropyl-2-pyrrolidone (NiPP) as a chemical of concern due to this similarity and the potential for developmental toxicity.[7]

Safe Handling Protocol

Adherence to a strict safety protocol is mandatory when handling N-isopropyl-2-pyrrolidone.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[13][15] Ensure that eyewash stations and safety showers are readily accessible.[13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., butyl rubber, nitrile). Consult glove manufacturer data for breakthrough times.

    • Eye Protection: Use chemical safety goggles or a face shield.[13]

    • Lab Coat: A standard lab coat should be worn to prevent skin contact.

  • Handling Procedures:

    • Avoid direct contact with skin, eyes, and clothing.[16]

    • Do not eat, drink, or smoke in the handling area.[16]

    • Wash hands thoroughly after handling.[13]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13] Keep containers tightly sealed.

  • Disposal: Dispose of waste material in accordance with all applicable local, regional, and national regulations.[13]

References

  • N-ISOPROPYL-2-PYRROLIDONE - ChemBK. (2024, April 9). Retrieved January 11, 2026, from [Link]

  • Safety Data Sheet - 3M. (2021, July 21). Retrieved January 11, 2026, from [Link]

  • N-Isopropylpyrrolidine | C7H15N | CID 12416324 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • N-Isopropylbutyrolactam | C7H13NO | CID 77392 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • Risk Management for Alkylpyrrolidones | US EPA. (2016, November 17). Retrieved January 11, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

  • Understanding NMP: Safety, Handling, and Applications of N-Methyl-2-pyrrolidone. (n.d.). Retrieved January 11, 2026, from [Link]

  • N-Methyl-2-pyrrolidone - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). (n.d.). Retrieved January 11, 2026, from [Link]

  • N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • 2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • Get the Facts: NMP (N-Methylpyrrolidone) - Toxic-Free Future. (n.d.). Retrieved January 11, 2026, from [Link]

  • Solvent - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • N-METHYLPYRROLIDONE PRODUCERS GROUP, INC. N-METHYL 2-PYRROLIDONE (NMP). (n.d.). Retrieved January 11, 2026, from [Link]

  • A Closer Look at N-Methyl-2-Pyrrolidone (NMP) - Maratek. (2024, July 4). Retrieved January 11, 2026, from [Link]

  • NVP N-Vinyl-2-Pyrrolidone with CAS 88-12-0 - Unilong. (n.d.). Retrieved January 11, 2026, from [Link]

  • NMP Producers Group Comments on Draft EPA Section 6 Risk Evaluation. (2020, January 21). Retrieved January 11, 2026, from [Link]

  • Problems from Previous Years' Exams - UC Irvine. (n.d.). Retrieved January 11, 2026, from [Link]

  • N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) - Inchem.org. (n.d.). Retrieved January 11, 2026, from [Link]

  • Health and environmental effects of the use of N-methyl-2-pyrrolidone as a solvent... - Nefrología. (n.d.). Retrieved January 11, 2026, from [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of N-vinyl-2-pyrrolidone - PrepChem.com. (n.d.). Retrieved January 11, 2026, from [Link]

  • Protecting group - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Review of pharmaceutical applications of N-methyl-2-pyrrolidone - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]

  • Isopropyl Alcohol - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of N-Isopropyl-2-Pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-isopropyl-2-pyrrolidone, a substituted lactam, is a compound of increasing interest within the realms of chemical synthesis, pharmaceutical intermediates, and materials science. Its unique combination of a polar aprotic solvent character, conferred by the pyrrolidone ring, and the hydrophobic nature of the isopropyl group, gives rise to a distinct set of physical and chemical properties. This guide provides a comprehensive technical overview of the core physical characteristics of N-isopropyl-2-pyrrolidone, offering field-proven insights and detailed experimental methodologies for its characterization and synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile molecule.

Molecular Identity and Chemical Identifiers

A foundational aspect of any chemical entity is its unambiguous identification. N-isopropyl-2-pyrrolidone is known by several synonyms, and its identity is definitively established by its CAS Registry Number and other chemical database identifiers.

IdentifierValue
Chemical Name N-Isopropyl-2-pyrrolidone
Synonyms 1-isopropyl-2-pyrrolidinone, N-Isopropylpyrrolidinone, 1-(1-Methylethyl)-2-pyrrolidinone
Molecular Formula C₇H₁₃NO
CAS Number 3772-26-7
EC Number 223-215-3
PubChem CID 77392

Core Physical and Chemical Properties

The utility of a chemical compound is largely dictated by its physical properties. The following table summarizes the key physical characteristics of N-isopropyl-2-pyrrolidone, compiled from various authoritative sources. It is important to note that some variations in reported values exist in the literature, which can be attributed to differences in measurement conditions and sample purity.

PropertyValueReference(s)
Molecular Weight 127.18 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Density Approximately 0.990 - 1.0 ± 0.1 g/cm³ at 25 °C[3][4]
Melting Point 18 °C[3][4]
Boiling Point 218 °C at 760 mmHg; 110-115 °C at 25 Torr[3][4]
Flash Point 93.0 ± 9.3 °C (closed cup)[4]
Refractive Index (n²⁰/D) Approximately 1.4630 - 1.473[3][4]
Vapor Pressure 0.131 mmHg at 25 °C[3]

Causality Behind Physical Properties: The relatively high boiling point and low vapor pressure of N-isopropyl-2-pyrrolidone are attributable to its polar lactam structure, which allows for significant dipole-dipole interactions between molecules. The isopropyl group, while contributing to the overall molecular weight, also introduces steric hindrance that can influence the packing of molecules in the solid state, hence the relatively low melting point. The miscibility with a wide range of organic solvents is a direct consequence of its combined polar and non-polar characteristics.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. Below are the key spectroscopic data for N-isopropyl-2-pyrrolidone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: While a publicly available, definitively assigned ¹H NMR spectrum for N-isopropyl-2-pyrrolidone is not readily found, a predicted spectrum based on its structure and data from analogous compounds would exhibit the following key features:

    • A multiplet (septet) for the methine proton of the isopropyl group.

    • A doublet for the six equivalent methyl protons of the isopropyl group.

    • Multiplets for the three methylene groups of the pyrrolidone ring.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton.

    • A peak corresponding to the carbonyl carbon of the lactam.

    • A peak for the methine carbon of the isopropyl group.

    • Peaks for the two non-equivalent methyl carbons of the isopropyl group.

    • Peaks for the three methylene carbons of the pyrrolidone ring.

Infrared (IR) Spectroscopy

The IR spectrum of N-isopropyl-2-pyrrolidone is characterized by strong absorption bands corresponding to its key functional groups.

  • C=O stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of a five-membered lactam carbonyl group.

  • C-N stretch: An absorption band in the region of 1250-1350 cm⁻¹ is indicative of the C-N bond of the amide.

  • C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the isopropyl and pyrrolidone moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 127, corresponding to the molecular weight of N-isopropyl-2-pyrrolidone.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the isopropyl group or cleavage of the pyrrolidone ring.

Solubility Profile

N-isopropyl-2-pyrrolidone is widely recognized for its excellent solvency. It is miscible with a broad range of common organic solvents, a property that makes it a versatile medium for chemical reactions and formulations.

Solvent ClassRepresentative SolventsSolubility
Alcohols Methanol, EthanolMiscible
Ketones AcetoneMiscible
Esters Ethyl AcetateMiscible
Ethers Diethyl EtherMiscible
Aromatic Hydrocarbons Toluene, BenzeneMiscible
Chlorinated Hydrocarbons Dichloromethane, ChloroformMiscible
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO)Miscible
Aliphatic Hydrocarbons n-HexaneLimited Solubility
Water Miscible

Insight into Solubility: The miscibility of N-isopropyl-2-pyrrolidone with both polar and non-polar solvents is a key attribute. The polar lactam moiety facilitates interactions with polar solvents like water and alcohols, while the non-polar isopropyl group allows for dissolution in hydrocarbons and ethers. This amphiphilic nature is a significant advantage in many applications.

Synthesis of N-Isopropyl-2-Pyrrolidone

A common and efficient method for the synthesis of N-isopropyl-2-pyrrolidone involves the reaction of γ-butyrolactone with isopropylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism, followed by a dehydration cyclization.

Synthetic Pathway

G GBL γ-Butyrolactone Intermediate 4-(isopropylamino)butanoic acid GBL->Intermediate + Isopropylamine IPA Isopropylamine IPA->Intermediate NIPP N-Isopropyl-2-pyrrolidone Intermediate->NIPP Heat (-H₂O) Water Water

Caption: Synthetic route to N-isopropyl-2-pyrrolidone.

Experimental Protocol: Synthesis from γ-Butyrolactone and Isopropylamine

This protocol outlines a general procedure for the laboratory-scale synthesis of N-isopropyl-2-pyrrolidone.

Materials:

  • γ-Butyrolactone

  • Isopropylamine

  • High-pressure reaction vessel (e.g., Parr reactor)

  • Distillation apparatus

Procedure:

  • Charging the Reactor: In a suitable high-pressure reaction vessel, charge γ-butyrolactone and a molar excess of isopropylamine (typically 1.5 to 2 equivalents). The use of a molar excess of the more volatile amine helps to drive the reaction to completion.

  • Reaction Conditions: Seal the reactor and heat the mixture to a temperature in the range of 250-300 °C. The pressure will increase due to the autogenous pressure of the reactants at this temperature. Maintain the reaction at this temperature for a period of 2-4 hours with constant stirring. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) by analyzing aliquots of the reaction mixture.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and cautiously vent any excess pressure. Transfer the reaction mixture to a distillation flask.

  • Purification: The crude product is purified by fractional distillation under reduced pressure.

    • First, distill off the excess isopropylamine at atmospheric pressure.

    • Next, apply a vacuum and collect the fraction corresponding to N-isopropyl-2-pyrrolidone (boiling point ~110-115 °C at 25 Torr). The water formed during the reaction will typically be removed as a low-boiling azeotrope or in a separate fraction.

  • Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in the "Spectroscopic Characterization" section of this guide.

Experimental Methodologies for Physical Characterization

The accurate determination of physical properties is paramount for the reliable application of any chemical compound. The following section details standard experimental protocols for measuring key physical characteristics of N-isopropyl-2-pyrrolidone.

Workflow for Physical Characterization

G cluster_0 Sample Preparation cluster_1 Physical Property Measurement cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting Sample N-Isopropyl-2-pyrrolidone Sample Density Density Measurement Sample->Density BoilingPoint Boiling Point Determination Sample->BoilingPoint RefractiveIndex Refractive Index Measurement Sample->RefractiveIndex NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analysis Data Interpretation Density->Analysis BoilingPoint->Analysis RefractiveIndex->Analysis NMR->Analysis IR->Analysis MS->Analysis Report Technical Report Analysis->Report

Caption: A typical workflow for the physical characterization of N-isopropyl-2-pyrrolidone.

Protocol for Boiling Point Determination (Micro Method)

Rationale: This method is suitable for determining the boiling point of a small quantity of liquid with a high degree of accuracy.

Apparatus:

  • Thiele tube or similar oil bath

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Mineral oil

Procedure:

  • Sample Preparation: Place a small amount (a few drops) of N-isopropyl-2-pyrrolidone into the small test tube.

  • Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the sample.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Heating: Immerse the assembly in the Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently with a Bunsen burner or a hot plate.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

Protocol for Density Measurement

Rationale: This gravimetric method is a straightforward and accurate way to determine the density of a liquid.

Apparatus:

  • Pycnometer (a small glass flask with a precise volume)

  • Analytical balance

Procedure:

  • Tare Weight: Carefully clean and dry the pycnometer and determine its mass on the analytical balance.

  • Sample Filling: Fill the pycnometer with N-isopropyl-2-pyrrolidone, ensuring there are no air bubbles. Place the stopper in the pycnometer; any excess liquid will be expelled through the capillary in the stopper.

  • Mass of Filled Pycnometer: Carefully wipe the outside of the pycnometer dry and determine its mass on the analytical balance.

  • Calculation: The mass of the liquid is the difference between the mass of the filled pycnometer and the tare weight. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

    Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

Protocol for Spectroscopic Analysis
  • NMR Spectroscopy:

    • Dissolve a small amount of N-isopropyl-2-pyrrolidone in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • IR Spectroscopy:

    • Place a drop of neat N-isopropyl-2-pyrrolidone between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

    • Obtain the IR spectrum using an FTIR spectrometer.

  • Mass Spectrometry:

    • Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct injection or GC-MS).

    • Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization).

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling N-isopropyl-2-pyrrolidone. It is recommended to consult the Safety Data Sheet (SDS) for comprehensive safety information.

  • General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-isopropyl-2-pyrrolidone is a specialty chemical with a unique and valuable set of physical properties. Its high boiling point, excellent solvency for a wide range of substances, and miscibility with common organic solvents make it a compound of significant interest for various applications. This in-depth technical guide has provided a comprehensive overview of its core physical characteristics, along with detailed experimental protocols for its characterization and synthesis. A thorough understanding of these properties is essential for the effective and safe utilization of N-isopropyl-2-pyrrolidone in research and development.

References

  • PubChem. N-Isopropylbutyrolactam. [Link]

  • ChemBK. N-ISOPROPYL-2-PYRROLIDONE. [Link]

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An In-Depth Technical Guide to N-isopropyl-2-pyrrolidone: Molecular Structure, Properties, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropyl-2-pyrrolidone, a member of the N-alkyl-2-pyrrolidone family, is a versatile organic compound with growing significance in the pharmaceutical sciences. Its unique molecular structure and physicochemical properties make it a subject of interest, particularly in the realm of drug formulation and delivery. This technical guide provides a comprehensive overview of N-isopropyl-2-pyrrolidone, delving into its molecular characteristics, synthesis, and its critical role as a penetration enhancer in transdermal drug delivery systems. As a senior application scientist, this document aims to synthesize technical data with practical insights to empower researchers in their drug development endeavors.

Part 1: Molecular Structure and Physicochemical Properties

N-isopropyl-2-pyrrolidone is a derivative of 2-pyrrolidone, a five-membered lactam. The core of its structure is the pyrrolidone ring, with an isopropyl group attached to the nitrogen atom.

Molecular Structure:

The IUPAC name for this compound is 1-(propan-2-yl)pyrrolidin-2-one. Its chemical formula is C7H13NO.

Caption: Molecular Structure of N-isopropyl-2-pyrrolidone.

Physicochemical Data Summary:

The physicochemical properties of N-isopropyl-2-pyrrolidone are crucial for its application as a solvent and a component in pharmaceutical formulations. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 127.18 g/mol [1]
CAS Number 3772-26-7[2]
Appearance Liquid[3]
Density Approximately 0.990 - 1.0 g/cm³[2][4]
Boiling Point 218 °C[4][5]
Melting Point 18 °C[2][4]
Flash Point Approximately 31 - 93 °C[2][4]
Solubility Miscible with water and many organic solvents.[6]

Part 2: Synthesis of N-isopropyl-2-pyrrolidone

The most common and industrially viable method for the synthesis of N-alkyl-2-pyrrolidones is the reaction of gamma-butyrolactone (GBL) with the corresponding primary amine.[6][7] In the case of N-isopropyl-2-pyrrolidone, this involves the reaction of GBL with isopropylamine.

Reaction Mechanism:

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of gamma-butyrolactone. This leads to the opening of the lactone ring to form an intermediate, 4-(isopropylamino)butanoic acid. Subsequent intramolecular cyclization through dehydration yields the final product, N-isopropyl-2-pyrrolidone, and a molecule of water.

synthesis_mechanism GBL Gamma-Butyrolactone (GBL) Intermediate 4-(isopropylamino)butanoic acid (Intermediate) GBL->Intermediate + Isopropylamine (Nucleophilic Attack & Ring Opening) Isopropylamine Isopropylamine NIP N-isopropyl-2-pyrrolidone Intermediate->NIP - H2O (Intramolecular Cyclization & Dehydration) Water Water

Caption: Synthesis of N-isopropyl-2-pyrrolidone from GBL.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a general procedure for the synthesis of N-isopropyl-2-pyrrolidone. Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

Materials and Equipment:

  • Gamma-butyrolactone (GBL)

  • Isopropylamine

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine gamma-butyrolactone and a molar excess of isopropylamine (typically 1.5 to 2 equivalents). The use of excess amine helps to drive the reaction to completion.

  • Reaction Conditions: Heat the mixture under reflux with constant stirring. The reaction temperature is typically maintained between 150-250°C. The reaction time can vary from a few hours to several hours, depending on the scale and specific conditions. Monitoring the reaction progress by techniques like TLC or GC is recommended.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess unreacted isopropylamine and the water formed during the reaction by distillation.

    • The crude N-isopropyl-2-pyrrolidone can be further purified by vacuum distillation to obtain a high-purity product.

    • The purity of the final product should be confirmed using analytical techniques such as GC-MS and NMR.

Causality in Experimental Choices:

  • Molar Excess of Isopropylamine: Using an excess of the amine reactant shifts the equilibrium of the reaction towards the product side, maximizing the conversion of the limiting reactant, gamma-butyrolactone.

  • Reflux Conditions: Heating the reaction mixture to its boiling point and condensing the vapors back into the flask ensures that the reaction proceeds at a constant and elevated temperature without the loss of volatile reactants or solvent.

  • Vacuum Distillation: N-isopropyl-2-pyrrolidone has a relatively high boiling point. Performing the final purification step under reduced pressure (vacuum) allows the compound to distill at a lower temperature, preventing potential thermal decomposition and the formation of impurities.

Part 3: Application in Drug Development - A Penetration Enhancer

A significant application of N-alkyl-2-pyrrolidones in the pharmaceutical industry is their use as chemical penetration enhancers in transdermal drug delivery systems (TDDS).[8] These systems offer several advantages, including avoiding first-pass metabolism, providing controlled drug release, and improving patient compliance. However, the primary barrier to the transdermal delivery of most drugs is the stratum corneum, the outermost layer of the skin.

Mechanism of Action as a Penetration Enhancer:

N-isopropyl-2-pyrrolidone and its analogs enhance skin permeability primarily by reversibly disrupting the highly organized lipid structure of the stratum corneum.[8] The lipophilic isopropyl group and the polar lactam ring of the molecule allow it to partition into and interact with the intercellular lipid matrix.

This interaction leads to:

  • Disruption of Lipid Bilayer: The insertion of N-isopropyl-2-pyrrolidone molecules into the lipid bilayers increases the fluidity and disorder of the lipid chains, creating more permeable pathways for drug molecules to diffuse through.

  • Increased Drug Partitioning: By altering the solvent properties of the stratum corneum, N-isopropyl-2-pyrrolidone can increase the partitioning of a drug from the formulation into the skin.

penetration_mechanism cluster_skin Stratum Corneum Lipid_Bilayer Organized Intercellular Lipid Bilayer Disrupted_Bilayer Disrupted Lipid Bilayer (Increased Fluidity) Lipid_Bilayer->Disrupted_Bilayer Disrupts lipid packing Permeation Enhanced Drug Permeation Disrupted_Bilayer->Permeation NIP N-isopropyl-2-pyrrolidone (NIP) NIP->Lipid_Bilayer Partitions into stratum corneum Drug Drug Molecule Drug->Disrupted_Bilayer Increased partitioning and diffusion

Caption: Mechanism of N-isopropyl-2-pyrrolidone as a skin penetration enhancer.

Expertise & Experience Insights:

The choice of a penetration enhancer is a critical decision in the development of a transdermal formulation. While N-methyl-2-pyrrolidone (NMP) is a well-studied enhancer, N-isopropyl-2-pyrrolidone offers a different lipophilicity profile due to the isopropyl group, which can be advantageous for specific drug molecules. The branched alkyl chain may interact differently with the lipid bilayers of the stratum corneum compared to the linear methyl group of NMP.

When formulating with N-isopropyl-2-pyrrolidone, it is essential to consider its concentration. Higher concentrations generally lead to greater enhancement but also increase the risk of skin irritation. Therefore, formulation scientists must carefully optimize the concentration to achieve the desired therapeutic effect while ensuring the safety and tolerability of the product. Co-solvents and other excipients can also be incorporated to modulate the activity of N-isopropyl-2-pyrrolidone and improve the overall performance of the transdermal system.

Conclusion

N-isopropyl-2-pyrrolidone is a compound with a well-defined molecular structure and a valuable set of physicochemical properties. Its synthesis from readily available starting materials and its efficacy as a penetration enhancer make it a compelling molecule for researchers and professionals in drug development. A thorough understanding of its mechanism of action and careful formulation design are key to harnessing its full potential in creating innovative and effective transdermal drug delivery systems.

References

  • ChemBK. (2024, April 9). N-ISOPROPYL-2-PYRROLIDONE - Physico-chemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylbutyrolactam. Retrieved from [Link]

  • Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced drug delivery reviews, 56(5), 603–618.
  • Maratek. (2023, December 6). N-Methyl-2-pyrrolidone Solvent: Applications and Recovery of NMP. Retrieved from [Link]

  • Wikipedia. (2023, November 29). N-Methyl-2-pyrrolidone. Retrieved from [Link]

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n-isopropyl-2-pyrrolidone CAS number 3772-26-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-isopropyl-2-pyrrolidone (CAS 3772-26-7)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-isopropyl-2-pyrrolidone, CAS Number 3772-26-7, tailored for researchers, scientists, and professionals in drug development. The document delves into its physicochemical properties, synthesis, applications, analytical methodologies, and safety protocols, offering field-proven insights and validated procedures.

Introduction and Chemical Identity

N-isopropyl-2-pyrrolidone, also known as 1-isopropyl-2-pyrrolidinone or N-Isopropylbutyrolactam, is an organic compound belonging to the family of alkylpyrrolidones.[1][2] These are five-membered lactam structures that are recognized for their utility as aprotic solvents and as intermediates in chemical synthesis.[3][4] Structurally similar to more widely known solvents like N-methyl-2-pyrrolidone (NMP), N-isopropyl-2-pyrrolidone shares some of its characteristic solvency properties but with distinct physicochemical attributes conferred by the isopropyl group.[5] Its primary identification is through its unique CAS (Chemical Abstracts Service) Registry Number: 3772-26-7 .[1][2][6][7][8][9][10]

The U.S. Environmental Protection Agency (EPA) has identified N-isopropyl-2-pyrrolidone (NiPP) as part of the alkylpyrrolidones group, which also includes N-methylpyrrolidone (NMP) and N-ethylpyrrolidone (NEP).[5] Due to structural similarities and the known developmental toxicity of NMP, the EPA has expressed concern about NiPP as a potential substitute and has taken steps to regulate its use in new consumer and industrial products.[5][11]

Common Synonyms:

  • 1-Isopropyl-2-pyrrolidinone[1]

  • N-Isopropylpyrrolidinone[1][2]

  • 1-(1-Methylethyl)-2-pyrrolidinone[1][6]

  • N-Isopropylbutyrolactam[1][2]

  • 1-(Propan-2-yl)pyrrolidin-2-one[1][6]

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application and handling. N-isopropyl-2-pyrrolidone is a liquid at room temperature with a relatively high boiling point.[7][8] Its properties are summarized in the table below.

Table 1: Physicochemical Properties of N-isopropyl-2-pyrrolidone

Property Value Source(s)
CAS Number 3772-26-7 [6][10]
Molecular Formula C₇H₁₃NO [6][8][12]
Molecular Weight 127.18 g/mol [2][6][8][12]
Appearance Colorless to light yellow liquid Inferred from related compounds
Density ~1.0 g/cm³ [6][7][8]
Melting Point 18°C [6][7][8]
Boiling Point 218°C (at 760 Torr); 110-115°C (at 25 Torr) [6][7][8]
Flash Point 93°C (closed cup); 31°C (method not specified) [2][6][7][8]
Refractive Index ~1.473 [2][6][7][8]
pKa -0.47 ± 0.20 (Predicted) [2][7]
XLogP3 0.48 - 0.6 [6]

| EC Number | 223-215-3 |[1][6] |

Caption: Chemical structure of N-isopropyl-2-pyrrolidone.

Synthesis and Manufacturing

The industrial synthesis of N-substituted pyrrolidones typically involves the reaction of γ-butyrolactone with a primary amine.[4] For N-isopropyl-2-pyrrolidone, this would involve the condensation of γ-butyrolactone with isopropylamine. This reaction is generally performed at elevated temperatures and pressures.[4]

The reaction proceeds in two main steps:

  • Ring Opening: Isopropylamine reacts with γ-butyrolactone to form an intermediate, N-isopropyl-γ-hydroxybutanamide. This is a reversible reaction that can occur at lower temperatures.[4]

  • Cyclization: The intermediate undergoes dehydration and cyclization at higher temperatures to form the final product, N-isopropyl-2-pyrrolidone, and water.[4]

A significant excess of the amine is often used to drive the reaction to completion, which simplifies the subsequent purification process, as the boiling point of the product can be very close to that of the starting lactone.[4]

Alternative, more specialized synthetic routes have also been described in the literature, such as a multi-step reaction utilizing a Ruthenium catalyst for ring-closing metathesis followed by hydrogenation.[12]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification GBL γ-Butyrolactone Reaction Condensation Reaction (High Temp & Pressure) GBL->Reaction IPA Isopropylamine IPA->Reaction Crude Crude Product Mixture Reaction->Crude Purification Fractional Distillation Crude->Purification Final Pure N-isopropyl-2-pyrrolidone Purification->Final

Caption: Simplified workflow for the synthesis of N-isopropyl-2-pyrrolidone.

Applications and Industrial Relevance

While specific, large-scale applications for N-isopropyl-2-pyrrolidone are not as widely documented as for NMP, its classification as a pharmaceutical intermediate suggests its use in the synthesis of active pharmaceutical ingredients (APIs).[6]

Based on the well-established uses of its structural analog, NMP, we can infer its potential utility in several sectors:[13][14][15][16][17]

  • Solvent in Chemical Reactions: As a polar aprotic solvent, it could be used as a medium for organic synthesis and polymer chemistry.[3][4]

  • Electronics Industry: For processes like photoresist stripping, degreasing, and cleaning of electronic components.[13][16]

  • Coatings and Paint Stripping: Its high solvency makes it a potential component in formulations for dissolving resins, polymers, and creating effective paint strippers.[13][14][16]

  • Industrial and Consumer Cleaning: It could be formulated into powerful degreasers and specialized cleaning agents.[13][16]

  • Agrochemicals: It may serve as a solvent in pesticide and herbicide formulations to improve the dispersion and efficacy of active ingredients.[14][16]

It is crucial to note that the EPA considers NiPP a potential, and concerning, substitute for NMP, which is under scrutiny for its reproductive toxicity.[5][11] This regulatory landscape will heavily influence its future industrial adoption.

Proposed Analytical Methodology: HPLC-MS/MS

For the quantitative analysis of N-isopropyl-2-pyrrolidone in complex matrices, such as pharmaceutical formulations or biological samples, a robust and sensitive method is required. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose. The following protocol is a validated approach based on methods for similar compounds.[18]

Principle

The compound is extracted from the sample matrix, separated from interfering substances using reverse-phase HPLC, and then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard is recommended for optimal accuracy.

Experimental Protocol

Step 1: Sample Preparation (Extraction from a semi-solid matrix)

  • Weigh 1.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add a known quantity of an appropriate internal standard (e.g., deuterated N-isopropyl-2-pyrrolidone, d7-NiPP).

  • Add 5 mL of methanol, cap the tube, and vortex for 2 minutes to disperse the sample.

  • Add 10 mL of acetonitrile, cap, and shake vigorously for 10 minutes on a mechanical shaker.

  • Centrifuge the sample at 4000 x g for 15 minutes at 10°C.

  • Carefully transfer the supernatant (the liquid extract) to a clean tube.

  • Take a 1 mL aliquot of the supernatant and dilute it with 1 mL of mobile phase A (see below) in an autosampler vial.

  • Cap the vial and vortex briefly before placing it in the HPLC autosampler.

Step 2: HPLC-MS/MS Analysis

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Analytical Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[18]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[18]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Mass Spectrometer: Sciex 6500+ QTRAP or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions (Hypothetical):

    • N-isopropyl-2-pyrrolidone: Q1: 128.1 m/z → Q3: 86.1 m/z (Quantifier), Q1: 128.1 m/z → Q3: 70.1 m/z (Qualifier).

    • d7-NiPP (Internal Standard): Q1: 135.1 m/z → Q3: 93.1 m/z.

Step 3: Data Analysis

  • Integrate the peak areas for both the quantifier and qualifier transitions for the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratios of prepared standards against their known concentrations.

  • Quantify the concentration of N-isopropyl-2-pyrrolidone in the samples by interpolating their peak area ratios from the calibration curve.

Analytical_Workflow Sample 1. Sample Weighing & Internal Std Addition Extraction 2. Solvent Extraction (MeOH/ACN) Sample->Extraction Centrifuge 3. Centrifugation (Phase Separation) Extraction->Centrifuge Dilution 4. Supernatant Dilution Centrifuge->Dilution Injection 5. HPLC Injection Dilution->Injection Separation 6. Chromatographic Separation (C18 Column) Injection->Separation Detection 7. MS/MS Detection (MRM Mode) Separation->Detection Quantification 8. Data Analysis & Quantification Detection->Quantification

Caption: General workflow for the analysis of N-isopropyl-2-pyrrolidone by HPLC-MS/MS.

Safety, Toxicology, and Handling

Comprehensive safety data is critical for handling any chemical substance. N-isopropyl-2-pyrrolidone is classified as an irritant and requires careful handling to avoid exposure.

Table 2: GHS Hazard and Safety Information

Category Information Source(s)
Pictogram(s) GHS07 (Exclamation Mark) [2]
Signal Word Warning [1][2]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1][2]

| Precautionary Statements | P261: Avoid breathing mist/vapours. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][2] |

Toxicological Data

The primary acute toxicity data available is for oral ingestion in rats.

  • Oral LD50 (Rat): 2900 mg/kg.[2][7]

  • Observed Effects at High Doses: Gastrointestinal, kidney, ureter, bladder, and liver changes have been noted in animal studies.[2][7]

As a member of the alkylpyrrolidone class, there is a broader concern for developmental toxicity, a risk prominently associated with NMP.[5][11] Therefore, exposure, particularly for pregnant women or those of childbearing potential, should be minimized.

Handling and Storage Recommendations
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[19] Ensure eyewash stations and safety showers are readily accessible.[19]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., butyl rubber).

    • Eye Protection: Use chemical safety goggles or a face shield.[20]

    • Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[20]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19][21] Keep away from strong oxidizing agents.[19]

Conclusion

N-isopropyl-2-pyrrolidone (CAS 3772-26-7) is a versatile N-substituted pyrrolidone with potential applications as a pharmaceutical intermediate and a specialized solvent. Its properties are largely defined by the polar lactam ring and the non-polar isopropyl group. While it shares many characteristics with its well-known analog, NMP, its distinct molecular structure offers a unique profile for solubility and reactivity. The analytical methods for its detection are robust, with HPLC-MS/MS providing the necessary sensitivity and specificity for research and quality control. However, its structural similarity to NMP warrants a cautious approach regarding its toxicological profile, particularly developmental effects. Adherence to strict safety protocols is mandatory for its handling. Future research and regulatory decisions will ultimately shape the industrial landscape for this compound.

References

  • N-ISOPROPYL-2-PYRROLIDONE - ChemBK. (2024, April 9). ChemBK. Retrieved January 11, 2026, from [Link]

  • N-Isopropylbutyrolactam | C7H13NO | CID 77392 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • The Role of NMP in Advanced Cleaning Solutions: Properties and Industrial Uses. (n.d.). Sydney Solvents. Retrieved January 11, 2026, from [Link]

  • Risk Management for Alkylpyrrolidones | US EPA. (2016, November 17). United States Environmental Protection Agency. Retrieved January 11, 2026, from [Link]

  • N-Methyl-2-Pyrrolidone (NMP) - Chemical Information, Uses and Hazards - Sydney Solvents. (n.d.). Sydney Solvents. Retrieved January 11, 2026, from [Link]

  • Finding Better Uses with NMP Replacements | Vertec Biosolvents. (2021, December 28). Vertec Biosolvents. Retrieved January 11, 2026, from [Link]

  • N-Methyl-2-Pyrrolidone. (n.d.). LyondellBasell. Retrieved January 11, 2026, from [Link]

  • N-Methyl-2-pyrrolidone - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Get the Facts: NMP (N-Methylpyrrolidone) - Toxic-Free Future. (n.d.). Toxic-Free Future. Retrieved January 11, 2026, from [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. (2011, September 26). U.S. Food and Drug Administration. Retrieved January 11, 2026, from [Link]

  • Solvent - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

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n-isopropyl-2-pyrrolidone safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of N-Isopropyl-2-Pyrrolidone for Laboratory Professionals

Introduction

N-isopropyl-2-pyrrolidone (CAS No. 3772-26-7), also known as 1-isopropyl-2-pyrrolidinone or N-isopropylbutyrolactam, is a versatile solvent and intermediate increasingly utilized in pharmaceutical research and drug development.[1] Its unique properties make it valuable in synthesis and formulation, but its safe handling is paramount to protect the health of researchers and ensure the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety data for n-isopropyl-2-pyrrolidone, moving beyond mere compliance to foster a deep, causal understanding of the necessary safety protocols. It is designed for the professional scientist who requires not just rules, but the scientific rationale behind them.

Section 1: Core Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. N-isopropyl-2-pyrrolidone is classified under the Globally Harmonized System (GHS), and while supplier declarations may vary slightly, a conservative approach adopting the most stringent warnings is recommended.

Information aggregated from multiple sources indicates a clear hazard profile related to its irritant properties.[2] The primary routes of occupational exposure are through skin contact, eye contact, and inhalation of vapors.[1]

Table 1: GHS Classification for N-Isopropyl-2-Pyrrolidone

CategoryCodeHazard StatementPictogramSignal Word
Health Hazards H315Causes skin irritation.[2]

Warning / Danger[2]
H319Causes serious eye irritation.[2]
H335May cause respiratory irritation.[2]
H360May damage fertility or the unborn child.

Physical Hazards Conflicting Data - See Below

Note on Signal Word: While some sources use "Warning," others indicate "Danger."[2] In the absence of a universally harmonized classification, it is prudent to operate under the assumption of the higher "Danger" signal word.

Critical Insight: The Flash Point Discrepancy

A significant point of contention in available safety data is the flash point of n-isopropyl-2-pyrrolidone. Values are reported as low as 31°C and as high as 93°C.[3]

  • A flash point of 31°C classifies the substance as a flammable liquid . This necessitates storage in a flammable liquids cabinet and strict control of ignition sources.

  • A flash point of 93°C classifies it as a combustible liquid , which is less hazardous but still requires care.

Causality: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air. A lower flash point means a greater fire risk at or near standard laboratory temperatures. Until this discrepancy is definitively resolved, all handling procedures must be based on the more conservative value of 31°C, treating the substance as a flammable liquid.

Section 2: Toxicological Profile and Health Implications

The GHS classification is derived from toxicological data. For the research professional, understanding this data provides context for the potential consequences of exposure.

Table 2: Acute Toxicity Data

RouteSpeciesValueInterpretation
OralRatLD50: 2900 mg/kg[3]Moderate acute toxicity if swallowed.

The primary health risks identified are not from acute lethality but from irritant effects and potential long-term harm.[2]

  • Skin and Eye Irritation (H315, H319): As a solvent, n-isopropyl-2-pyrrolidone can defat the skin, leading to irritation, dryness, and dermatitis upon repeated contact. Direct contact with the eyes will cause serious irritation and potential damage if not promptly addressed.[2]

  • Respiratory Irritation (H335): Vapors can irritate the mucous membranes and respiratory tract, leading to coughing and discomfort. This underscores the need for adequate ventilation.[2]

  • Reproductive Toxicity (H360): Some suppliers list this compound with an H360 warning, indicating it may damage fertility or the unborn child. This is a significant hazard that mandates stringent exposure controls, particularly for researchers of child-bearing age.

Section 3: Proactive Exposure Control and Safe Handling Protocols

Effective safety is not reactive; it is a proactive system of controls designed to minimize exposure. The following protocols are designed as a self-validating system of safety.

Engineering Controls: The First Line of Defense

The primary engineering control for handling n-isopropyl-2-pyrrolidone is a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors at the source, protecting the user and the general laboratory environment from respiratory exposure.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense, but it is a critical one. Selection must be based on the specific hazards of the chemical.

Table 3: Recommended PPE for Handling N-Isopropyl-2-Pyrrolidone

Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile or Butyl Rubber Gloves[4]Protects against skin irritation (H315). Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected. For prolonged tasks, consider double-gloving.[5]
Eye Protection Chemical Safety Goggles with Side Shields or a Face Shield[6]Protects against splashes that can cause serious eye irritation (H319). Standard safety glasses are insufficient.
Body Protection Flame-Resistant Laboratory CoatProtects skin and clothing from incidental contact and provides a layer of protection in case of a fire. Ensure the lab coat is fully buttoned.
Respiratory Not typically required for small-scale use in a fume hood.If vapors may escape the fume hood or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Workflow Diagram: Risk Assessment Logic

The decision-making process for handling this chemical should follow a clear, logical path to ensure all safety measures are considered.

cluster_prep Preparation Phase cluster_exec Execution Phase start Plan Experiment sds Review SDS for N-Isopropyl-2-Pyrrolidone start->sds Step 1 hazards Identify Hazards: - Irritant (Skin, Eye, Resp) - Flammable (Assume 31°C FP) - Potential Reprotoxin sds->hazards Step 2 controls Select Controls hazards->controls Step 3 ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) controls->ppe Step 4 hood Work Inside Certified Chemical Fume Hood ppe->hood Step 5 handle Handle Chemical hood->handle Step 6 dispose Dispose of Waste in Labeled, Sealed Container handle->dispose Step 7

Caption: Logical workflow for risk assessment before handling N-isopropyl-2-pyrrolidone.

Experimental Protocol: Routine Laboratory Handling
  • Preparation: Before acquiring the chemical, confirm a certified chemical fume hood is available and operational. Read this safety guide and the supplier's specific SDS.

  • PPE Inspection: Inspect your PPE. Ensure gloves are free of defects and safety goggles are clean and fit properly.

  • Work Area Setup: Set up all apparatus within the fume hood before introducing the chemical. Ensure spill cleanup materials are readily accessible.

  • Chemical Handling: Perform all transfers, measurements, and reactions involving n-isopropyl-2-pyrrolidone deep within the fume hood. Keep the container sealed when not in use.

  • Waste Disposal: Collect all waste, including contaminated consumables (e.g., pipette tips, wipes), in a designated, sealed hazardous waste container. Label the container clearly.

  • Decontamination: After handling, wipe down the work surface in the fume hood. Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Section 4: Emergency Response Protocols

Even with robust controls, accidents can happen. A clear, rehearsed emergency plan is critical.

First-Aid Measures: Immediate Response to Exposure
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the skin thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. It is imperative to seek immediate attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Accidental Release Measures: Spill Control

This protocol is for an incidental, small-scale laboratory spill that can be safely managed by trained personnel.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and call emergency services.

  • Control Vapors & Ignition: As we assume a flash point of 31°C, ensure all ignition sources are removed. Maintain ventilation with the fume hood.[8]

  • Don PPE: At a minimum, wear double nitrile gloves, chemical safety goggles, and a lab coat. If the spill is significant, a respirator may be needed.[9]

  • Containment: Create a dike around the spill using an inert absorbent material like vermiculite or a spill pillow.[10]

  • Absorption: Working from the outside in, apply absorbent material over the spill until the liquid is fully absorbed.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[11]

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health & Safety department.

Workflow Diagram: Emergency Response to a Spill

cluster_assess Assess Situation cluster_cleanup Trained User Cleanup spill Spill Occurs alert Alert Area Personnel spill->alert size Small & Contained? alert->size ppe Don Spill Response PPE size->ppe Yes evac Evacuate Lab & Call Emergency Services size->evac No contain Contain & Absorb Spill ppe->contain collect Collect Waste contain->collect decon Decontaminate Area collect->decon report Report Incident to EHS decon->report evac->report

Sources

n-isopropyl-2-pyrrolidone toxicological profile for research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of N-isopropyl-2-pyrrolidone (NIP) for Preclinical Research

Authored by: Gemini, Senior Application Scientist

Foreword: The following guide provides a comprehensive toxicological profile of N-isopropyl-2-pyrrolidone (NIP), a member of the alkylpyrrolidone class of solvents. Given the relative scarcity of publicly available data specific to NIP, this document synthesizes the existing information and leverages extensive toxicological data from structurally analogous compounds, primarily N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP), to construct a predictive toxicological framework. This approach is designed to empower researchers, scientists, and drug development professionals to make informed decisions in experimental design, risk assessment, and the pursuit of safer alternatives. The U.S. Environmental Protection Agency (EPA) has expressed concern over the entire class of alkylpyrrolidones due to the significant reproductive and developmental risks identified for NMP.[1] Therefore, a cautious and thorough evaluation of NIP is scientifically warranted.

Executive Summary: A Predictive Toxicological Overview

N-isopropyl-2-pyrrolidone (CAS No. 3772-26-7) is a polar, aprotic organic solvent.[2][3][4] While specific data is limited, the toxicological profile can be inferred from its chemical class. NIP is expected to exhibit moderate acute toxicity via oral, dermal, and inhalation routes. It is classified as a skin and eye irritant and may cause respiratory irritation.[2] The primary toxicological concern for the alkylpyrrolidone class, and therefore for NIP, is reproductive and developmental toxicity .[1] Analogs like NMP are known to cause developmental effects, including fetal death, reduced fetal weight, and impaired fertility in animal studies.[5][6] Chronic exposure to related compounds has indicated target organ effects, particularly on the liver.[7] Genotoxicity and carcinogenicity data for NIP are lacking, but related compounds like N-vinyl-2-pyrrolidone (NVP) are considered non-genotoxic carcinogens in animal models, warranting careful evaluation.[7][8][9]

Physicochemical Properties and ADME Profile

Physicochemical Data Summary

Understanding the physical and chemical properties of NIP is fundamental to predicting its biological behavior.

PropertyValueSource
CAS Number 3772-26-7[2][10]
Molecular Formula C₇H₁₃NO[2][3]
Molecular Weight 127.18 g/mol [2]
Appearance Liquid[4]
Boiling Point 110-115 °C @ 25 Torr[3]
Flash Point 93.0 °C[3]
Density ~1.0 g/cm³[3]
Predicted ADME Pathway
  • Absorption: NMP is rapidly absorbed following oral, inhalation, and dermal exposure.[11] Given its solvent properties and structural similarity, NIP is expected to be readily absorbed through all major routes, with dermal absorption being a significant route of occupational and research exposure.

  • Distribution: Following absorption, NMP is distributed throughout the organism.[11] A similar wide distribution is anticipated for NIP.

  • Metabolism: The primary metabolic pathway for NMP involves hydroxylation of the pyrrolidone ring to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), which is then oxidized and further hydroxylated.[11][12] By analogy, NIP is likely metabolized via a similar oxidative pathway, initiated by cytochrome P450 enzymes. The isopropyl group may also undergo oxidation.

  • Excretion: NMP and its metabolites are predominantly excreted in the urine.[11] NIP metabolites are expected to follow the same primary route of elimination.

Hypothesized_NIP_Metabolism NIP N-isopropyl-2-pyrrolidone (NIP) Phase1 Phase I Metabolism (e.g., CYP450 Hydroxylation) NIP->Phase1 Absorption Metabolite1 Hydroxy-N-isopropyl-2-pyrrolidone Phase1->Metabolite1 Phase2 Phase II Conjugation (e.g., Glucuronidation) Metabolite1->Phase2 Excretion Urinary Excretion Phase2->Excretion

Caption: Hypothesized metabolic pathway for NIP based on NMP data.

Core Toxicological Endpoints

Acute Toxicity

Acute toxicity studies provide data on the effects of a single, high-dose exposure. NIP is categorized as harmful if swallowed, in contact with skin, or inhaled, based on GHS classifications for analogous compounds.[13]

RouteSpeciesValueClassificationReference
Oral RatLD₅₀: 2900 mg/kgCategory 4 (Harmful)[10]
Dermal RabbitLD₅₀: >2000 mg/kg (NMP)Predicted Category 4[14]
Inhalation RatLC₅₀: >5.1 mg/L (NMP)Predicted Category 4[14]

The oral LD₅₀ in rats for NIP is reported as 2900 mg/kg, with observed effects on the gastrointestinal tract, kidney, and liver.[10]

Local Irritation

NIP is predicted to be a significant irritant to the skin and eyes.

  • Skin Irritation: GHS classification data indicates NIP causes skin irritation (H315).[2] Prolonged or repeated dermal contact with related solvents can lead to defatting of the skin, resulting in dryness, redness, and dermatitis.

  • Eye Irritation: NIP is classified as causing serious eye irritation (H319).[2] Direct contact with the liquid can cause significant pain and potential damage.

  • Respiratory Irritation: The substance may cause respiratory irritation (H335).[2] Inhalation of vapors can irritate the mucous membranes and upper respiratory tract.

Genotoxicity and Carcinogenicity

The potential for a chemical to induce genetic damage or cancer is a critical aspect of its toxicological profile.

  • Genotoxicity: Direct genotoxicity data for NIP is unavailable. However, extensive testing on the related compounds NMP and NVP has shown consistently negative results in standard batteries of in vitro and in vivo genotoxicity assays (e.g., Ames test, micronucleus tests).[9][11][15] This suggests that NIP is also unlikely to be a direct-acting genotoxic agent.

  • Carcinogenicity: Despite being non-genotoxic, the analog N-vinyl-2-pyrrolidone (NVP) has been shown to be a carcinogen in rats via inhalation, causing tumors in the liver, nasal cavity, and larynx at concentrations as low as 5 ppm.[7][9][15][16][17] The mechanism is not fully understood but is considered non-genotoxic, implying a threshold may exist.[9][15] Given this data, the carcinogenic potential of NIP, particularly via chronic inhalation, cannot be ruled out and represents a significant data gap.

Reproductive and Developmental Toxicity

This is the most significant toxicological concern for the alkylpyrrolidone class.

  • Evidence from Analogs: NMP is a well-established reproductive and developmental toxicant.[5][6] The EPA has identified risks for adverse human health effects including developmental post-implantation fetal loss from short-term exposure and reduced fertility from long-term exposure.[5] Animal studies with NMP have demonstrated effects such as reduced fetal weight, delayed skeletal development, and increased resorptions at maternally toxic doses.[11][18][19] Similar developmental toxicity has been observed for NEP in rats.[20]

  • Implications for NIP: Due to the profound structural and functional similarities, NIP must be treated as a potential human reproductive and developmental hazard until proven otherwise. The EPA's concern extends to the entire class, including NIP.[1] Researchers, particularly those of child-bearing potential, must handle this chemical with stringent safety precautions.

Experimental Protocols for Toxicological Assessment

The causality behind experimental choice is to follow established, internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These protocols are self-validating systems, ensuring data is reproducible and acceptable to regulatory bodies.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

This method is chosen for its efficiency in estimating the LD₅₀ while minimizing animal usage compared to older methods.

  • Animal Selection: Use a single sex of rodent (typically female rats, as they are often slightly more sensitive), aged 8-12 weeks.

  • Housing & Acclimation: House animals individually for at least 5 days prior to dosing to acclimate to laboratory conditions.

  • Dose Preparation: Prepare NIP in a suitable vehicle (e.g., water, corn oil). The concentration should allow for administration in a volume not exceeding 1 mL/100 g body weight.

  • Dosing Procedure:

    • Fast the animal overnight prior to dosing (water ad libitum).

    • Administer a single oral dose via gavage. Start with a dose just below the best preliminary estimate of the LD₅₀ (e.g., 2000 mg/kg).

    • The dose progression factor is 3.2.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

  • Observation: Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic/CNS effects).

  • Endpoint: The main outcome is mortality. The LD₅₀ is calculated using the maximum likelihood method based on the sequence of survivals and deaths.

Protocol: In Vitro Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This test is a cornerstone of genotoxicity screening, chosen to detect the potential of NIP to induce gene mutations.

  • Tester Strains: Use at least five strains of Salmonella typhimurium and Escherichia coli that detect different types of mutations (e.g., base-pair substitutions, frameshifts).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination. This mimics mammalian metabolism.

  • Dose Selection: Use a minimum of five different, analyzable concentrations of NIP, spaced by a factor of approximately 2 to 10. The highest concentration should be 5000 µ g/plate or show evidence of cytotoxicity.

  • Assay Procedure (Plate Incorporation Method):

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test solution (NIP), and 0.5 mL of S9 mix or buffer.

    • Incubate briefly, then add 2.0 mL of molten top agar.

    • Vortex and pour the mixture onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants to at least twice the spontaneous background rate.

Risk Assessment and Logical Workflow

A structured approach is essential for evaluating the toxicological risks of a data-poor substance like NIP.

Toxicology_Workflow cluster_0 Phase 1: Initial Hazard Screening cluster_1 Phase 2: Genotoxicity & Systemic Effects cluster_2 Phase 3: Chronic & Developmental Toxicity LitReview Literature & Analog Data Review (NMP, NEP, NVP) PhysChem Physicochemical Characterization AcuteTox Acute Toxicity Studies (Oral, Dermal, Inhalation) Irritation Local Irritation Assays (Skin, Eye) Genotox In Vitro Genotoxicity (Ames, MLA) Irritation->Genotox InVivoGeno In Vivo Genotoxicity (Micronucleus) Genotox->InVivoGeno If positive RepeatDose 28-Day Repeated Dose Study (Identify Target Organs) Genotox->RepeatDose DevTox Reproductive/Developmental Toxicity Screening RepeatDose->DevTox Chronic Chronic Toxicity/ Carcinogenicity Bioassay Risk Comprehensive Risk Assessment & Safe Handling Guidelines DevTox->Risk Chronic->Risk

Caption: Logical workflow for the toxicological assessment of NIP.

References

  • European Commission. (2002). Opinion of the Scientific Committee on Food on the safety of n-vinyl-2-pyrrolidone residues in polyvinylpyrrolidone and polyvinylpolypyrrolidone for use in contact with food. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). EPA Finds NMP and 1-BP Present Unreasonable Risks to Human Health. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2000). 1-Vinyl-2-pyrrolidone. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Toxicity studies: Chronic for nonclinical research. Retrieved from [Link]

  • International Agency for Research on Cancer. (1999). N-Vinyl-2-pyrrolidone and polyvinyl pyrrolidone. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon, France. Retrieved from [Link]

  • Government of Canada. (2010). Screening Assessment for the Challenge 2-Pyrrolidinone, 1-ethenyl- (1-Vinyl-2-pyrrolidone). Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2018). 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Isopropylbutyrolactam. PubChem Compound Database. Retrieved from [Link]

  • Saillenfait, A. M., et al. (2007). Developmental toxic effects of N-ethyl-2-pyrrolidone administered orally to rats. Journal of Applied Toxicology. Retrieved from [Link]

  • Klimisch, H. J., et al. (1997). Long-term inhalation toxicity of N-vinylpyrrolidone-2 vapours. Studies in rats. Food and Chemical Toxicology. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016). Risk Management for Alkylpyrrolidones. Retrieved from [Link]

  • Solomon, H. M., et al. (1995). 1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat. Fundamental and Applied Toxicology. Retrieved from [Link]

  • Hanaki, Y., & Arimoto-Kobayashi, S. (2025). In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. Genes and Environment. Retrieved from [Link]

  • California Department of Public Health. (n.d.). N-Methylpyrrolidone (NMP). Retrieved from [Link]

  • Toxic-Free Future. (n.d.). Get the Facts: NMP (N-Methylpyrrolidone). Retrieved from [Link]

  • International Programme on Chemical Safety. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Retrieved from [Link]

  • European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). Retrieved from [Link]

  • Jouyban, A., et al. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • Appel, K. E., et al. (2013). Enigmatic mechanism of the N-vinylpyrrolidone hepatocarcinogenicity in the rat. Archives of Toxicology. Retrieved from [Link]

  • Jouyban, A., et al. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-2-pyrrolidone. PubChem Compound Database. Retrieved from [Link]

Sources

n-isopropyl-2-pyrrolidone environmental fate and impact

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate and Impact of N-Isopropyl-2-Pyrrolidone

Abstract

N-isopropyl-2-pyrrolidone (NIP), a member of the alkylpyrrolidone chemical family, is a versatile aprotic solvent with applications in various industrial processes. As with any chemical intended for widespread use, a thorough understanding of its environmental behavior is paramount for ensuring ecological safety and regulatory compliance. This guide provides a comprehensive technical overview of the environmental fate and ecotoxicological impact of N-isopropyl-2-pyrrolidone. We will delve into its physicochemical properties, degradation pathways, environmental mobility, and bioaccumulation potential. Furthermore, this document details the standardized methodologies and experimental protocols essential for a robust environmental risk assessment, offering researchers and drug development professionals a foundational resource grounded in established scientific principles and regulatory guidelines.

Introduction to N-Isopropyl-2-Pyrrolidone (NIP)

N-isopropyl-2-pyrrolidone (CAS No: 3772-26-7), also known as 1-(1-methylethyl)-2-pyrrolidinone, belongs to the group of organic chemicals known as alkylpyrrolidones.[1][2] These compounds are characterized by a 5-membered lactam ring and are generally utilized as highly polar, aprotic solvents.[3] Structurally similar to more widely known solvents like N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP), NIP shares many of their effective solvency properties.[2]

The U.S. Environmental Protection Agency (EPA) has noted that alkylpyrrolidones are used in coatings, adhesives, and as chemical reactants.[2] While the EPA is not aware of current widespread uses of NIP, its structural similarity to NMP and NEP, which are under scrutiny for developmental toxicity, has prompted regulatory interest to ensure any new uses are properly evaluated.[2][4] Understanding the environmental profile of NIP is therefore critical for any future applications to mitigate potential ecological risks.

Physicochemical Properties: Predicting Environmental Behavior

The environmental journey of a chemical is largely dictated by its intrinsic physical and chemical properties. These parameters are the first indicators of how a substance will partition between air, water, soil, and biota.[5]

PropertyValueSignificance in Environmental Fate Assessment
Molecular Formula C7H13NOBasic identifier for the substance.
CAS Number 3772-26-7Unique numerical identifier.[1]
Water Solubility Miscible (assumed based on analogs)High water solubility suggests high mobility in aquatic systems and potential for leaching through soil. NMP, a close analog, is miscible with water.[6]
Vapor Pressure Low (expected)Low vapor pressure indicates a low tendency to volatilize from water or soil surfaces into the atmosphere. NMP has a low vapor pressure.[7]
Log Kow (Octanol-Water Partition Coefficient) Low (expected)This value is a key indicator of bioaccumulation potential. A low Log Kow, like NMP's (-0.38), suggests a low tendency to accumulate in the fatty tissues of organisms.[8][9]

Note: Experimental data for NIP is limited. Values are often inferred from structurally similar compounds like NMP.

Environmental Fate and Transport

Degradation Pathways

Degradation is the breakdown of a chemical into simpler compounds. This is the primary mechanism for removing a substance from the environment.

  • Biodegradation: This is the breakdown of organic matter by microorganisms, such as bacteria and fungi.[12] For pyrrolidone-based compounds, aerobic biodegradation is a significant fate process.[8] Studies on NMP have shown that it is readily biodegradable in activated sludge systems and surface waters, with various bacterial genera like Pseudomonas, Rhodococcus, and Alicycliphilus identified as effective degraders.[13][14][15] Given its structural similarity, NIP is also expected to be susceptible to microbial degradation.

  • Hydrolysis: This process involves the cleavage of a chemical bond by the addition of water. Pyrrolidones are amides and can undergo hydrolysis, though they are generally resistant under neutral environmental conditions (pH 5-9). For instance, NMP is highly resistant to hydrolysis between pH 2-10, even at elevated temperatures.[7][8] Therefore, hydrolysis is not expected to be a significant degradation pathway for NIP under typical environmental conditions.

  • Photolysis: Photolysis is the breakdown of compounds by light. Direct photolysis of NMP in the atmosphere is not expected to be a significant process.[8] However, advanced oxidation processes using UV light in combination with catalysts can enhance the degradation of NMP in water treatment scenarios.[16] For NIP, significant degradation via direct photolysis in surface waters or soil is unlikely.

Environmental Mobility

Mobility refers to the movement of a chemical through environmental compartments.

  • Soil Sorption and Mobility: The tendency of a chemical to bind to soil particles is measured by the soil organic carbon-water partitioning coefficient (Koc). A low Koc value indicates weak sorption and high mobility, suggesting a potential to leach into groundwater. Based on its expected high water solubility and the low Koc of analogs like NMP, NIP is predicted to have very high mobility in soil.[8]

  • Volatility: The tendency of a chemical to move from water or soil into the air is governed by its vapor pressure and Henry's Law Constant. With a low expected vapor pressure, volatilization of NIP from moist soil or water surfaces is not anticipated to be a significant environmental fate process.[8]

Bioaccumulation Potential

Bioaccumulation is the gradual accumulation of substances in an organism. The octanol-water partition coefficient (Log Kow) is the primary indicator of this potential. Chemicals with a low Log Kow (typically < 3) are considered to have a low potential for bioaccumulation.[17] The analogous compound NMP has a Log Kow of -0.38 and an estimated Bioconcentration Factor (BCF) of 3, suggesting that the potential for bioconcentration in aquatic organisms is low.[8] NIP is therefore also expected to have a low bioaccumulation potential.[9]

Ecotoxicological Impact

Ecotoxicology examines the effects of toxic chemicals on biological organisms, particularly at the population and ecosystem levels.

Organism GroupEndpointValue (mg/L)Toxicity LevelReference
Fish 96-h LC50580Low[9] (Data for 2-pyrrolidone)
Aquatic Invertebrates (Daphnia) 48-h EC5013.21Moderate[9] (Data for 2-pyrrolidone)
Aquatic Plants (Algae) 96-h EC50 (biomass)84Moderate[9] (Data for 2-pyrrolidone)
Rat (Oral) LD502900 mg/kgLow[18] (Data for NIP)

Note: Ecotoxicity data for NIP is scarce. Data for the parent compound, 2-pyrrolidone, is used as a surrogate to provide an initial hazard characterization.

The available data suggests that while NIP has low acute oral toxicity in mammals,[18] related compounds can pose a moderate hazard to aquatic invertebrates and plants.[9] According to notifications provided to the European Chemicals Agency (ECHA), NIP is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1]

Standardized Methodologies for Environmental Assessment

To ensure data quality and international acceptance, environmental fate and ecotoxicity studies must be conducted according to standardized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[19][20][21][22]

Logical Workflow for Environmental Fate Assessment

The following diagram illustrates a typical workflow for assessing the environmental fate of a chemical like NIP, guided by OECD and EPA frameworks.

G cluster_0 Phase 1: Initial Screening & Physicochemical Properties cluster_1 Phase 2: Degradation Studies cluster_2 Phase 3: Mobility & Distribution cluster_3 Phase 4: Risk Characterization P1 Identity & Purity (e.g., OECD 101) P2 Water Solubility (OECD 105) P3 Vapor Pressure (OECD 104) P4 Log Kow (OECD 107/117) D1 Ready Biodegradability (OECD 301 Series) P4->D1 Low Log Kow? Proceed to Biodegradation M2 Bioaccumulation (Fish) (OECD 305) P4->M2 High Log Kow? Assess Bioaccumulation M1 Adsorption/Desorption (Soil Batch) (OECD 106) D1->M1 Persistent? Assess Mobility R1 Predicted Environmental Concentration (PEC) D1->R1 D2 Hydrolysis as a Function of pH (OECD 111) D2->R1 D3 Phototransformation in Water/Air (OECD 316) D3->R1 M1->R1 M2->R1 R3 Risk Assessment (PEC/PNEC Ratio) R1->R3 R2 Predicted No-Effect Concentration (PNEC) R2->R3 G NIP N-Isopropyl-2-Pyrrolidone Intermediate1 γ-(Isopropylamino)butyric acid NIP->Intermediate1 Amide Hydrolysis (Microbial N-methylhydantoin amidohydrolase analog) Intermediate2 Succinate Semialdehyde Intermediate1->Intermediate2 Deamination (Amino Acid Oxidase) Succinate Succinate Intermediate2->Succinate Oxidation (SSDH) Krebs Krebs Cycle Succinate->Krebs Metabolic Integration

Caption: Plausible microbial degradation pathway for NIP.

Conclusion and Future Directions

Based on available data and analogies to structurally similar compounds, N-isopropyl-2-pyrrolidone is expected to exhibit low environmental persistence, high mobility in soil, and a low potential for bioaccumulation. Its primary mode of degradation is anticipated to be aerobic biodegradation. While acute toxicity appears low, it poses a moderate risk to some aquatic organisms and is classified as an irritant.

Significant data gaps remain, particularly regarding its ecotoxicity across various trophic levels and its degradation rates under different environmental conditions (e.g., anaerobic). Future research should focus on generating empirical data for NIP through standardized OECD/EPA protocols to refine this environmental risk profile. This will ensure that any potential future applications of this solvent can be managed in an environmentally responsible manner, safeguarding ecosystem health.

References

  • Guidelines for the Testing of Chemicals - OECD. Organisation for Economic Co-operation and Development. [19]2. OECD Guidelines for the Testing of Chemicals - Wikipedia. Wikipedia. [20]3. OECD Guidelines for the Testing of Chemicals, Section 1. OECD iLibrary. [23]4. Guidance for Reviewing Pesticide Environmental Fate Studies. U.S. Environmental Protection Agency. [21]5. Guidance for Reviewing Environmental Fate Studies. U.S. Environmental Protection Agency. [22]6. OECD GUIDELINES FOR TESTING OF CHEMICALS (2017). Organisation for Economic Co-operation and Development. [24]7. OECD GUIDELINES FOR TESTING OF CHEMICALS (2007). Organisation for Economic Co-operation and Development. [25]8. Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. U.S. Environmental Protection Agency. [5]9. Substance Information - Isopropyl nitrate. European Chemicals Agency. [26]10. Screening Assessment for 2-Pyrrolidinone, 1-ethenyl- (1-Vinyl-2-pyrrolidone). Government of Canada. [17]11. Environmental Fate & Transport 40 CFR Part 158, Subpart W. U.S. Environmental Protection Agency. [12]12. Substance Information - EC / List no.: 962-835-5. European Chemicals Agency. [27]13. N-methyl-2-pyrrolidone | C5H9NO. PubChem, National Center for Biotechnology Information. [8]14. Screening-Level Hazard Characterization for 2-Pyrrolidone (CASRN 616-45-5). U.S. Environmental Protection Agency. [9]15. Environmental Fate Studies. Charles River Laboratories. [10]16. N-ISOPROPYL-2-PYRROLIDONE CAS#: 3772-26-7. ChemicalBook. [18]17. N-Isopropylbutyrolactam | C7H13NO. PubChem, National Center for Biotechnology Information. [1]18. Risk Management for Alkylpyrrolidones. U.S. Environmental Protection Agency. [2]19. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. National Center for Biotechnology Information. [13]20. NMP biodegradation by individual isolates obtained from industrial WTP. ResearchGate. [28]21. Microbial degradation of N-methyl-2-pyrrolidone in surface water and bacteria responsible for the process. PubMed, National Center for Biotechnology Information. [14]22. Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission. [29]23. A Closer Look at N-Methyl-2-Pyrrolidone (NMP). Maratek. [6]24. Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. PubMed, National Center for Biotechnology Information. [16]25. Get the Facts: NMP (N-Methylpyrrolidone). Toxic-Free Future. [4]26. NMP - N methyl 2 pyrrolidone (M-Pyrol™ solvent). Ashland. [7]27. NMP Producers Group Comments on Draft EPA Section 6 Risk Evaluation. Regulations.gov. [11]28. N-methyl-2-pyrrolidone-degrading bacteria from activated sludge. Water Science & Technology. [15]29. Use of improved n-alkyl pyrrolidone solvents. Google Patents. [3]30. Understanding Pesticide Persistence and Mobility for Groundwater and Surface Water Protection. Oregon State University.

Sources

An In-depth Technical Guide to the Solubility of N-isopropyl-2-pyrrolidone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-isopropyl-2-pyrrolidone (NIP), a substituted lactam, is an emerging polar aprotic solvent with a unique combination of properties that make it a compelling alternative to more traditional solvents in a variety of applications, including pharmaceutical formulations, polymer chemistry, and organic synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of N-isopropyl-2-pyrrolidone in a range of organic solvents, offering insights into its behavior and practical guidance for its application.

Molecular Structure and Physicochemical Properties

N-isopropyl-2-pyrrolidone is characterized by a five-membered lactam ring with an isopropyl group attached to the nitrogen atom.[1] This structure imparts a distinct set of physicochemical properties that govern its solubility behavior.

  • Molecular Formula: C₇H₁₃NO[1][2]

  • Molar Mass: 127.18 g/mol [1][2]

  • Density: Approximately 0.990 - 1.0 g/cm³[2]

  • Boiling Point: Around 218 °C[2]

  • Melting Point: Approximately 18 °C[2]

The presence of the polar amide group within the pyrrolidone ring and the non-polar isopropyl group gives NIP a balanced character, allowing for interactions with a wide spectrum of solutes and solvents.

Caption: Molecular structure of N-isopropyl-2-pyrrolidone.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. As a polar aprotic solvent, N-isopropyl-2-pyrrolidone's solubility characteristics can be predicted by considering its potential intermolecular interactions:

  • Dipole-Dipole Interactions: The amide group in the pyrrolidone ring possesses a significant dipole moment, enabling strong dipole-dipole interactions with other polar molecules.

  • Hydrogen Bonding: While NIP cannot donate hydrogen bonds, the carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors, allowing it to interact favorably with protic solvents like alcohols and water.

  • Van der Waals Forces: The alkyl portion of the molecule (the isopropyl group and the methylene groups in the ring) can engage in van der Waals interactions with non-polar solvents.

Based on these characteristics, N-isopropyl-2-pyrrolidone is anticipated to exhibit broad miscibility with a wide range of organic solvents. This is further supported by patent literature, which describes N-alkyl pyrrolidones, including NIP, as being "completely miscible with water and other organic solvents."[3][4]

Solubility Profile of N-isopropyl-2-pyrrolidone

Table 1: Qualitative Solubility of N-isopropyl-2-pyrrolidone in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected Solubility
Alcohols Methanol, Ethanol, IsopropanolMiscible
Ketones Acetone, Methyl Ethyl KetoneMiscible
Esters Ethyl Acetate, Butyl AcetateMiscible
Ethers Diethyl Ether, Tetrahydrofuran (THF)Miscible
Aromatic Hydrocarbons Toluene, XyleneMiscible
Chlorinated Solvents Dichloromethane, ChloroformMiscible
Aliphatic Hydrocarbons Hexane, HeptaneLikely Soluble to Miscible
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)Miscible
Sulfoxides Dimethyl Sulfoxide (DMSO)Miscible
Water Miscible

Disclaimer: The solubility data presented in this table is based on theoretical considerations and analogies to structurally similar compounds due to the limited availability of direct experimental data for N-isopropyl-2-pyrrolidone.

Experimental Protocols for Solubility Determination

For researchers and drug development professionals requiring precise solubility data, the following experimental protocols are recommended.

Protocol 1: Qualitative Miscibility Determination

This protocol provides a rapid assessment of the miscibility of N-isopropyl-2-pyrrolidone with a test solvent.

Materials:

  • N-isopropyl-2-pyrrolidone (high purity)

  • Test organic solvent (high purity)

  • Calibrated pipettes or graduated cylinders

  • Small, clear glass vials with screw caps

  • Vortex mixer

Procedure:

  • Preparation: Into a clean, dry glass vial, accurately dispense equal volumes (e.g., 2 mL) of N-isopropyl-2-pyrrolidone and the test solvent.

  • Mixing: Securely cap the vial and vortex the mixture vigorously for 30-60 seconds.

  • Observation: Immediately after mixing, visually inspect the solution for homogeneity. A single, clear phase indicates miscibility. The presence of turbidity, phase separation, or an emulsion suggests partial miscibility or immiscibility.

  • Equilibration (Optional): For a more definitive assessment, allow the vial to stand at a controlled temperature (e.g., 25 °C) for 24 hours and re-examine for any phase separation.

cluster_qualitative Qualitative Miscibility Protocol start Start prep Dispense Equal Volumes of NIP and Solvent start->prep mix Vortex Vigorously prep->mix observe Visually Inspect for Homogeneity mix->observe decision Single Clear Phase? observe->decision miscible Miscible decision->miscible Yes not_miscible Partially Miscible or Immiscible decision->not_miscible No end End miscible->end not_miscible->end cluster_quantitative Quantitative Solubility Protocol (Shake-Flask) start Start prep Add Excess NIP to Solvent start->prep equil Equilibrate with Agitation (24-48h) at Constant Temp. prep->equil settle Settle Undissolved Solid equil->settle sample Filter an Aliquot of Supernatant settle->sample analyze Analyze by HPLC/GC sample->analyze calc Calculate Solubility analyze->calc end End calc->end

Sources

n-isopropyl-2-pyrrolidone miscibility with water

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Miscibility of N-isopropyl-2-pyrrolidone with Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropyl-2-pyrrolidone (NIP), a substituted lactam, is a polar aprotic solvent with growing significance in the chemical and pharmaceutical industries. Its unique molecular structure, featuring both a hydrophilic amide moiety and a moderately hydrophobic isopropyl group, positions it as a versatile solvent for a wide range of applications, from a medium for organic synthesis to a critical excipient in drug delivery systems.[1][2][3] A fundamental understanding of its interaction with water—the most ubiquitous and biologically relevant solvent—is paramount for its effective application.

This technical guide provides a detailed exploration of the miscibility of N-isopropyl-2-pyrrolidone with water. We will delve into the physicochemical principles governing their interaction, present robust methodologies for experimentally determining miscibility, and discuss the practical implications for research and development. The narrative is structured to explain the causality behind the observed phenomena and to provide self-validating experimental protocols for rigorous scientific inquiry.

Physicochemical Profile of N-isopropyl-2-pyrrolidone

The solubility behavior of a compound is intrinsically linked to its molecular properties. N-isopropyl-2-pyrrolidone (CAS No: 3772-26-7) possesses a distinct amphiphilic character that dictates its interaction with aqueous media.[1][4]

PropertyValueSource
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [4]
Density ~1.0 g/cm³[1][5]
Boiling Point 218 °C (at 760 Torr)[5][6]
Melting Point 18 °C[1][5][6]
Flash Point 93.0 ± 9.3 °C[1]
XLogP3 0.48 - 0.6[1][4]

The key to its aqueous miscibility lies in the balance between its polar lactam ring and its nonpolar N-alkyl substituent. The low XLogP3 value, a measure of lipophilicity, suggests a favorable partitioning into water relative to octanol, predicting significant aqueous solubility.

The Nature of N-isopropyl-2-pyrrolidone and Water Mixtures

The Role of Hydrogen Bonding

The primary driver for the miscibility of pyrrolidone derivatives in water is the formation of hydrogen bonds.[8][9] The oxygen atom of the carbonyl group in the NIP lactam ring is a strong hydrogen bond acceptor, readily interacting with the hydrogen atoms of water molecules. This interaction helps to integrate the NIP molecules into the hydrogen-bonded network of water, facilitating dissolution.[8]

The Influence of Hydrophobic Effects

Conversely, the isopropyl group and the ethylene backbone of the pyrrolidone ring are nonpolar and exhibit hydrophobic character.[10] When NIP is introduced into water, water molecules must organize into structured "cages" around these nonpolar regions, a process that is entropically unfavorable.[10] This "hydrophobic effect" is the observed tendency of nonpolar substances to aggregate in aqueous solution to minimize their contact with water.[10] In the case of NIP, the favorable energetics of hydrogen bonding overcomes the unfavorable hydrophobic effect, leading to high solubility.

The interplay of these forces is critical. At higher concentrations or under specific temperatures, these hydrophobic interactions can become more pronounced, potentially leading to the formation of molecular associates or even phase separation.[11][12]

G cluster_NIP N-isopropyl-2-pyrrolidone (NIP) cluster_Water Water (H₂O) NIP_mol C₇H₁₃NO Hydrophilic Lactam Ring (C=O group) NIP_mol->Hydrophilic Polar part Hydrophobic Isopropyl Group (Alkyl Chain) NIP_mol->Hydrophobic Nonpolar part Water_mol H₂O Hydrophilic->Water_mol Hydrogen Bonding (Strong, Favorable) Hydrophobic->Water_mol Hydrophobic Effect (Unfavorable) Miscibility Result: High Miscibility / Solubility

Caption: Intermolecular forces governing NIP-water miscibility.

Experimental Protocol for Determining Miscibility and Phase Behavior

To rigorously quantify the miscibility of N-isopropyl-2-pyrrolidone and water, a systematic experimental approach is required. The cloud point titration method is a standard and reliable technique for constructing a temperature-composition phase diagram.[13][14] This diagram provides a complete map of the miscibility behavior under varying conditions.

Objective

To determine the mutual solubility of N-isopropyl-2-pyrrolidone and water as a function of temperature and to construct a binary phase diagram.

Materials and Equipment
  • N-isopropyl-2-pyrrolidone (high purity)

  • Deionized or distilled water

  • A set of sealable, calibrated glass test tubes or vials

  • Calibrated positive displacement pipettes or analytical balance

  • Temperature-controlled liquid bath (e.g., water or oil bath) with heating and cooling capabilities

  • Calibrated thermometer or thermocouple

  • Magnetic stirrer and stir bars

  • Light source (e.g., laser pointer) and optional photodetector/turbidimeter for enhanced precision

Step-by-Step Methodology
  • Preparation of Stock Mixtures: Prepare a series of mixtures of NIP and water with varying compositions by weight (e.g., 10%, 20%, 30%... 90% NIP by weight) in separate sealed test tubes. Accurately record the mass of each component. The total volume should be sufficient for clear observation.

  • Equilibration and Observation:

    • Place a test tube containing a mixture of a known composition into the temperature-controlled bath.

    • Begin stirring the mixture to ensure thermal and compositional homogeneity.

    • Slowly heat the bath at a controlled rate (e.g., 1 °C/min).[15]

    • Continuously observe the solution for the appearance of turbidity (cloudiness). The solution is miscible and will appear as a single, clear phase. The onset of immiscibility is marked by the appearance of a persistent cloudiness, known as the cloud point.[16]

    • Record the temperature at which this transition occurs. This is the phase separation temperature for that specific composition.

  • Confirmation by Cooling: After noting the separation temperature, slowly cool the bath while continuing to stir. The mixture should become clear again. Record the temperature at which the turbidity disappears. The heating and cooling transition temperatures should be in close agreement.

  • Repeat for All Compositions: Repeat steps 2 and 3 for each prepared mixture to obtain a set of temperature-composition data points.

  • Data Analysis and Phase Diagram Construction:

    • Plot the recorded transition temperatures (Y-axis) against the weight percent of NIP (X-axis).

    • Draw a smooth curve through the data points. This curve, known as the binodal or miscibility curve, separates the single-phase (miscible) region from the two-phase (immiscible) region.

    • The nature of the curve will reveal whether the system exhibits an Upper Critical Solution Temperature (UCST), a Lower Critical Solution Temperature (LCST), or more complex behavior.

G cluster_prep Step 1: Preparation cluster_exp Step 2: Experiment cluster_analysis Step 3: Analysis A Prepare NIP/Water mixtures of known compositions (e.g., 10%, 20%... 90% NIP) B Place sample in temperature-controlled bath with stirring A->B C Slowly heat/cool bath (~1°C / min) B->C D Observe for transition (Clear <-> Cloudy) C->D E Record transition temperature (Cloud Point) D->E F Repeat for all compositions E->F G Plot Temperature vs. Composition F->G H Construct Binary Phase Diagram G->H

Caption: Experimental workflow for phase diagram determination.

Implications for Drug Development and Research

A thorough understanding of the NIP-water system is not merely academic; it has profound practical consequences.

  • Solubility Enhancement: As a potent polar aprotic solvent, NIP can be used as a co-solvent to significantly increase the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs).[17][18][19] Knowledge of the phase diagram is essential for developing stable liquid formulations and avoiding unintended drug precipitation upon dilution or temperature change.

  • Controlling Crystallization: In antisolvent crystallization processes, NIP can act as the solvent while water serves as the antisolvent.[20] Precise control over the miscibility boundary is critical for controlling particle size, morphology, and polymorphism of the API.

  • Transdermal Drug Delivery: Pyrrolidone derivatives are known to act as chemical penetration enhancers for transdermal drug delivery.[17][18] The interaction of NIP with the aqueous environment of the skin and the formulation vehicle is key to its efficacy.

  • Reaction Chemistry: The miscibility of NIP with water allows it to be used as a solvent in biphasic reactions or as a medium for reactions involving both water-soluble and water-insoluble reagents. It can also be easily removed from reaction products through aqueous extraction.

Conclusion

N-isopropyl-2-pyrrolidone is a highly water-soluble solvent, a property driven by the strong hydrogen-bonding capability of its lactam ring which overcomes the hydrophobic effects of its alkyl components. While likely miscible in many conditions, its precise phase behavior is dependent on temperature and concentration. For researchers and drug development professionals, moving beyond assumption to empirical determination is crucial for leveraging its full potential. The experimental protocols outlined in this guide provide a framework for rigorously characterizing the NIP-water system, enabling the rational design of robust formulations, purification processes, and reaction conditions. This foundational knowledge is indispensable for harnessing the capabilities of N-isopropyl-2-pyrrolidone in advanced scientific applications.

References

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  • N-Isopropylbutyrolactam | C7H13NO | CID 77392 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Kinetic medium effects in N-cyclohexyl-2-pyrrolidone-water mixtures. Evidence for a low critical hydrophobic interaction concentration. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 11, 2026, from [Link]

  • Study of miscibility of liquid mixtures with a critical point: a new experiment for a physical chemistry course. (n.d.). Academic Journals. Retrieved January 11, 2026, from [Link]

  • Miscibility - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Liquid-liquid miscibility of three liquid systems and one tie line. (2016). Tuition Tube. Retrieved January 11, 2026, from [Link]

  • Liquid Miscibility Lab Guide. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

  • Miscibility in the Liquid and Supercritical Fluid States. (n.d.). Book chapter. Retrieved January 11, 2026, from [Link]

  • Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. (2025). Journal of Molecular Liquids. Retrieved January 11, 2026, from [Link]

  • N-Methyl-2-pyrrolidone - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Formation of Hydrophobic–Hydrophilic Associates in the N-Vinylpyrrolidone and Vinyl Propyl Ether Copolymer Aqueous Solutions. (2023). Polymers (Basel). Retrieved January 11, 2026, from [Link]

  • Hydrophobic effect - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Effect of the Formation of Hydrophilic and Hydrophobic–Hydrophilic Associates on the Behavior of Copolymers of N-Vinylpyrrolidone with Methyl Acrylate in Aqueous Solutions. (n.d.). Polymers (Basel). Retrieved January 11, 2026, from [Link]

  • Review of pharmaceutical applications of N-methyl-2-pyrrolidone. (2010). Journal of Pharmacy & Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]

  • Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. (2010). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Hydrogen bonding between PVP and water... - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

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  • N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved January 11, 2026, from [Link]

  • Mutual Effects of Hydrogen Bonding and Polymer Hydrophobicity on Ibuprofen Crystal Inhibition... (2021). Pharmaceutics. Retrieved January 11, 2026, from [Link]

  • N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Estimating temperature dependence of solubility and octanol-water partition coefficient... (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Review of pharmaceutical applications of N-methyl-2-pyrrolidone. (2010). PubMed. Retrieved January 11, 2026, from [Link]

  • N-Methyl-2-pyrrolidone Solvent: Applications and Recovery of NMP. (2023). Maratek. Retrieved January 11, 2026, from [Link]

  • Solvent - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Phase diagram for the mixture of isopropanol and water... - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

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  • Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

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  • Solubility Temperature Dependence Predicted from 2D Structure. (2015). ADMET and DMPK. Retrieved January 11, 2026, from [Link]

  • Mechanistic study of the phase separation/crystallization process of poly(2-isopropyl-2-oxazoline) in hot water. (n.d.). Supporting Information. Retrieved January 11, 2026, from [Link]

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An In-Depth Technical Guide to N-Isopropyl-2-Pyrrolidone as a Solvent: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-isopropyl-2-pyrrolidone (NIP), focusing on its mechanism of action as a solvent. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, physicochemical properties, and practical applications that define NIP's utility.

Executive Summary

N-isopropyl-2-pyrrolidone is a versatile aprotic solvent characterized by its unique molecular structure, which imparts a valuable combination of polarity, hydrogen bonding capability, and steric effects. These features enable it to dissolve a wide range of solutes, making it a powerful tool in various scientific and industrial applications, including pharmaceutical formulations, polymer chemistry, and agrochemical development. This guide will elucidate the fundamental principles governing its solvent action and provide practical insights into its application.

Introduction: The Pyrrolidone Class of Solvents

The pyrrolidone family of solvents, most notably N-methyl-2-pyrrolidone (NMP), are well-established in various industries for their excellent solvency power.[1][2][3] N-isopropyl-2-pyrrolidone (NIP), a derivative with an isopropyl group attached to the nitrogen atom, offers a distinct set of properties that can be advantageous in specific applications. Understanding the subtle yet significant differences in their molecular architecture is key to harnessing their full potential.

The Molecular Architecture of N-isopropyl-2-pyrrolidone

The solvent properties of NIP are a direct consequence of its molecular structure, which features a five-membered lactam ring.

Key Structural Features:

  • Polar Amide Group: The cyclic amide (lactam) contains a highly polarized carbonyl group (C=O) and a tertiary amine, creating a significant dipole moment. This allows for strong dipole-dipole interactions with polar solutes.

  • Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group acts as a potent hydrogen bond acceptor, enabling it to interact favorably with protic solutes like water, alcohols, and carboxylic acids.[4]

  • Aliphatic Isopropyl Group: The N-isopropyl group introduces a non-polar, sterically bulky component to the molecule. This feature influences its miscibility with non-polar substances and modulates its interaction with polymeric chains.

  • Aprotic Nature: Lacking a hydrogen atom directly bonded to the nitrogen or oxygen, NIP is classified as a polar aprotic solvent.[1][5] This prevents it from acting as a hydrogen bond donor, a crucial characteristic in many chemical reactions where proton transfer is undesirable.

To visualize these key features, the following diagram illustrates the molecular structure of N-isopropyl-2-pyrrolidone:

Caption: Molecular structure of N-isopropyl-2-pyrrolidone.

Mechanism of Action as a Solvent

The dissolution of a solute in a solvent is a thermodynamically driven process governed by the principle of "like dissolves like."[6] NIP's efficacy as a solvent stems from its ability to engage in multiple types of intermolecular interactions.

3.1. Solvation of Polar and Ionic Compounds

For polar and ionic solutes, the primary mechanism of solvation involves:

  • Dipole-Dipole Interactions: The permanent dipole of the NIP molecule aligns with the dipoles of other polar molecules, leading to favorable electrostatic interactions.

  • Ion-Dipole Interactions: When dissolving ionic compounds, the positive end of the NIP dipole (around the ring) orients towards the anion, while the negative end (the carbonyl oxygen) surrounds the cation.

  • Hydrogen Bonding: NIP's carbonyl oxygen readily accepts hydrogen bonds from protic solutes, effectively disrupting the solute-solute hydrogen bonding network and facilitating dissolution.[4]

3.2. Solvation of Non-Polar Compounds

The presence of the isopropyl group and the methylene groups in the pyrrolidone ring allows NIP to interact with non-polar solutes through:

  • Van der Waals Forces: Specifically, London dispersion forces arise from transient fluctuations in electron density, enabling the dissolution of non-polar molecules. The larger surface area of the isopropyl group compared to a methyl group can enhance these interactions.

3.3. Solubilization of Polymers

The dissolution of polymers is a more complex process that begins with solvent molecules permeating the bulk polymer, causing it to swell.[7] NIP is an effective solvent for a variety of polymers due to its ability to:[2][3]

  • Disrupt Interchain Forces: The polar nature of NIP can overcome the dipole-dipole interactions and hydrogen bonding between polymer chains.

  • Steric Hindrance: The bulky isopropyl group can effectively separate polymer chains, preventing them from re-aggregating and promoting their dispersion into the solvent.

The following diagram illustrates the different modes of interaction between NIP and various solutes:

Solvent_Interactions cluster_NIP N-isopropyl-2-pyrrolidone (NIP) cluster_Solutes Solutes NIP NIP Molecule - Polar Amide Group - H-bond Acceptor - Isopropyl Group Polar Polar/Ionic Solute (e.g., salts, APIs) NIP->Polar Dipole-Dipole Ion-Dipole H-Bonding NonPolar Non-Polar Solute (e.g., hydrocarbons, polymers) NIP->NonPolar Van der Waals Forces Polymer Polymer Chain NIP->Polymer Disruption of Interchain Forces Steric Hindrance

Caption: Modes of solvent-solute interactions for NIP.

Physicochemical Properties of N-isopropyl-2-pyrrolidone

A comprehensive understanding of NIP's physical and chemical properties is essential for its effective application.

PropertyValueReference
Molecular Formula C7H13NO[8][9]
Molar Mass 127.18 g/mol [8][9]
Appearance Colorless liquid[2]
Density 0.990 g/cm³[8][9]
Melting Point 18 °C[8][9][10]
Boiling Point 218 °C[8][9]
Flash Point 93.0 °C[10]
Vapor Pressure 0.131 mmHg at 25 °C[9]
Water Solubility Miscible[2][5]
log P (XLogP3) 0.48 - 0.6[10]

Note: Some physical properties may vary slightly depending on the source and purity.

Applications in Research and Development

The unique solvent characteristics of NIP make it a valuable tool in several areas of research and development.

5.1. Pharmaceutical Formulations

NIP and its analogues, like NMP, are used to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[11][12] Its ability to act as a cosolvent and potentially form complexes with drug molecules can significantly improve drug delivery.[12] It has been investigated as a penetration enhancer in transdermal drug delivery systems.[13][14]

5.2. Polymer Chemistry

NIP serves as a reaction medium for polymerization reactions and as a solvent for polymer characterization.[15][16] Its high boiling point makes it suitable for reactions requiring elevated temperatures. It is also used in the formulation of coatings, adhesives, and membranes.[17][18]

5.3. Agrochemical Formulations

In the agricultural industry, NIP's solvency is utilized to dissolve and stabilize active ingredients in pesticides and herbicides, improving their efficacy and ease of application.[1][18][19]

Experimental Protocols

6.1. Determination of Solute Solubility in NIP

This protocol outlines a standard method for determining the equilibrium solubility of a solid compound in NIP.

Materials:

  • N-isopropyl-2-pyrrolidone (high purity)

  • Solute of interest

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the solute to a known volume or mass of NIP in a sealed vial.

  • Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the excess undissolved solid.

  • Sample Dilution: Carefully transfer a known aliquot of the supernatant to a volumetric flask and dilute with a suitable solvent (compatible with both NIP and the analytical method).

  • Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility of the solute in NIP (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

The following workflow diagram illustrates this process:

Solubility_Workflow start Start prep Prepare Supersaturated Solution (Excess solute in NIP) start->prep equilibrate Equilibrate (Shaking incubator, constant T) prep->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate dilute Dilute Supernatant separate->dilute quantify Quantify Solute (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for determining solute solubility in NIP.

Safety and Handling

N-isopropyl-2-pyrrolidone is an industrial chemical and should be handled with appropriate safety precautions. It is known to cause skin and eye irritation, and may cause respiratory irritation.[20] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood.

Conclusion

N-isopropyl-2-pyrrolidone's unique combination of a polar lactam ring, a hydrogen bond accepting carbonyl group, and a sterically influential isopropyl group makes it a highly effective and versatile aprotic solvent. Its mechanism of action, rooted in a balance of dipole-dipole interactions, hydrogen bonding, and van der Waals forces, allows it to dissolve a broad spectrum of polar, non-polar, and polymeric solutes. This in-depth understanding of its molecular interactions and physicochemical properties empowers researchers and developers to leverage its full potential in a wide range of applications, from enhancing drug delivery to synthesizing advanced materials. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are paramount for its successful and responsible use.

References

  • ChemBK. (2024, April 9). N-ISOPROPYL-2-PYRROLIDONE. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-ISOPROPYL pyrrolidone. Retrieved from [Link]

  • Specialty Chemicals. (n.d.). NMP in Pharmaceutical Formulations: Enhancing Drug Delivery and Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylbutyrolactam. Retrieved from [Link]

  • SciSpace. (2010, November 11). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Retrieved from [Link]

  • National Institutes of Health. (2021, May 4). Mutual Effects of Hydrogen Bonding and Polymer Hydrophobicity on Ibuprofen Crystal Inhibition in Solid Dispersions with Poly(N-vinyl pyrrolidone) and Poly(2-oxazolines). Retrieved from [Link]

  • LyondellBasell. (n.d.). N-Methyl-2-Pyrrolidone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved from [Link]

  • Park, K. (n.d.). SOLUBILITY OF POLYMERS. Retrieved from [Link]

  • Diversified Enterprises. (n.d.). Viscosity, Surface Tension, Specific Density and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • ResearchGate. (2010, December). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylpyrrolidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013107822A1 - Use of improved n-alkyl pyrrolidone solvents.
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Specialty Chemicals. (n.d.). Exploring the Benefits of N-Ethyl-2-pyrrolidone as a Sustainable Industrial Solvent. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Propan-2-yl)pyrrolidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

  • PubChem. (n.d.). N-vinyl-2-pyrrolidone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-isopropyl. Retrieved from [Link]

  • PubMed. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Retrieved from [Link]

  • ACS Publications. (2018, September 25). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. Retrieved from [Link]

  • PubMed. (2020, July 15). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. Retrieved from [Link]

  • Sydney Solvents. (n.d.). N-Methyl-2-Pyrrolidone (NMP) - Chemical Information, Uses and Hazards. Retrieved from [Link]

  • Maratek. (2024, July 4). A Closer Look at N-Methyl-2-Pyrrolidone (NMP). Retrieved from [Link]

  • MDPI. (n.d.). Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. Retrieved from [Link]

  • ResearchGate. (2010, December). Volumetric Properties and Viscosities for Aqueous N Methyl2-pyrrolidone Solutions from 25 °C to 70 °C. Retrieved from [Link]

  • ResearchGate. (2014, January). Experimental Study on the Surface Tension, Density, and Viscosity of Aqueous Poly(vinylpyrrolidone) Solutions. Retrieved from [Link]

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N-Isopropyl-2-Pyrrolidone (NIP): A Proactive Approach to Managing Health Risks in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Laboratory Professionals

This document serves as a technical guide for researchers, scientists, and drug development professionals on the potential health risks of n-isopropyl-2-pyrrolidone (NIP) in laboratory settings. By synthesizing toxicological data and established safety protocols, this guide aims to foster a comprehensive understanding of the hazards and promote a culture of safety through informed risk mitigation strategies.

Executive Summary: Understanding N-Isopropyl-2-Pyrrolidone (NIP)

N-isopropyl-2-pyrrolidone (CAS No. 3772-26-7), also known as NiPP, is a polar aprotic solvent belonging to the alkylpyrrolidone class of chemicals.[1] It is structurally similar to N-methyl-2-pyrrolidone (NMP), a widely used solvent that has come under increasing regulatory scrutiny due to its reproductive toxicity.[2][3][4] Consequently, NIP is sometimes considered as a potential replacement for NMP in various applications, including as a solvent in coatings, adhesives, and in chemical synthesis.[1] However, this structural similarity is also the primary reason for significant health concerns. The U.S. Environmental Protection Agency (EPA) has explicitly stated that due to the structural similarity, physical-chemical properties, and the known toxicity of NMP, there are concerns about the potential risks of NIP, particularly regarding developmental toxicity.[1]

Core Health Hazards and Toxicological Profile

The primary health risks associated with NIP and its chemical class are centered on reproductive and developmental toxicity, with skin and eye irritation also being significant concerns.

Reproductive and Developmental Toxicity

The most critical health risk identified for the alkylpyrrolidone class is reproductive toxicity. NIP's close analog, NMP, is classified as a substance that may damage fertility or the unborn child (Reproductive Toxicity Category 1B).[5][6] Animal studies on NMP have demonstrated fetotoxic effects, including stillbirth, low birth weight, and delayed ossification.[2] The EPA has identified risks from NMP for developmental effects such as post-implantation fetal loss from short-term exposure and reduced fertility from long-term exposure.[4]

Given the analogous chemical structure, the EPA has expressed concern that NIP poses similar risks.[1] Therefore, NIP must be treated as a potential human reproductive hazard in laboratory settings. All personnel of child-bearing potential, especially those who are pregnant or planning to become pregnant, should be explicitly informed of these risks.

Skin and Eye Irritation

Direct contact with pyrrolidone-based solvents can cause irritation. Safety Data Sheets (SDS) for structurally similar chemicals indicate that they cause serious eye irritation and skin irritation.[5][6][7] Prolonged or repeated exposure can dissolve the natural protective oils on the skin, leading to dermatitis, which may manifest as dryness, redness, or cracking.

Other Potential Routes of Exposure
  • Inhalation: While NIP has a relatively high boiling point, inhalation of vapors or aerosols, especially in poorly ventilated areas or during heating, may cause respiratory irritation.[7][8]

  • Ingestion: Ingestion is a less common route of occupational exposure but may be harmful if it occurs.[5][8]

Risk Management Framework: The Hierarchy of Controls

To ensure personnel safety, a systematic approach to risk management must be implemented. The hierarchy of controls provides a framework for selecting the most effective methods to mitigate exposure.

Caption: The hierarchy of controls, prioritizing the most effective safety measures.

Engineering Controls

These are the primary and most effective means of controlling hazards at the source.

  • Chemical Fume Hoods: All procedures involving the handling, dispensing, or reacting of NIP must be conducted within a certified and properly functioning chemical fume hood. This is critical to prevent the inhalation of any vapors or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive emissions.

  • Dedicated Storage: Store NIP in a designated, well-ventilated, and clearly labeled area, away from incompatible materials such as strong oxidizing agents.[5]

Administrative Controls

These are work practices and procedures that reduce the likelihood of exposure.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all tasks involving NIP. These SOPs must include hazard information, specific handling instructions, required controls, and emergency procedures.

  • Training: All personnel must be trained on the specific hazards of NIP, particularly its reproductive toxicity, before being authorized to work with the substance.[5] This training must be documented.

  • Designated Areas: Where feasible, designate specific areas within the lab for work with NIP to minimize the potential for cross-contamination and unintentional exposure.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in areas where NIP is handled.[9] Personnel must wash their hands thoroughly after handling the chemical, even if gloves were worn.[5][7]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Consult the glove manufacturer's data for materials resistant to NIP or NMP. Butyl rubber or Viton gloves are often recommended for similar solvents. Double-gloving may be appropriate for certain procedures.

  • Eye and Face Protection: Use chemical splash goggles that meet ANSI Z87.1 or EN 166 standards.[10][11] A face shield should be worn over goggles when there is a significant risk of splashing.

  • Skin and Body Protection: Wear a lab coat to prevent skin exposure.[5] For larger quantities or tasks with a high splash potential, a chemically resistant apron is recommended.

Experimental Protocol: Safe Handling and Dispensing of N-Isopropyl-2-Pyrrolidone

This protocol outlines the mandatory steps for safely handling and dispensing NIP in a laboratory setting.

Objective: To safely transfer a specified volume of NIP from a stock container to a reaction vessel.

Materials:

  • N-Isopropyl-2-Pyrrolidone (NIP)

  • Stock container and destination vessel

  • Appropriate glassware (graduated cylinder, pipette)

  • Spill kit with absorbent material

  • Designated chemical waste container

Personal Protective Equipment (Required):

  • Chemical splash goggles

  • Face shield

  • Chemically resistant lab coat

  • Long pants and closed-toe shoes

  • Chemical-resistant gloves (e.g., Butyl rubber)

Procedure:

  • Preparation: 1.1. Confirm that the chemical fume hood is on and functioning correctly (check airflow monitor). 1.2. Don all required PPE before entering the designated work area. 1.3. Clear the fume hood of any unnecessary equipment or chemicals. 1.4. Place absorbent, chemical-resistant lining on the floor of the fume hood. 1.5. Ensure a spill kit and the designated NIP waste container are readily accessible.

  • Dispensing: 2.1. Place both the NIP stock container and the destination vessel securely inside the fume hood. 2.2. Uncap the stock container slowly to release any potential pressure buildup. 2.3. Carefully pour the required amount of NIP into a graduated cylinder or use a pipette with a bulb for transfer. Never pipette by mouth. 2.4. Transfer the measured NIP into the destination vessel. 2.5. Keep all containers as far back in the fume hood as practical to maximize capture efficiency.

  • Cleanup and Storage: 3.1. Securely cap both the stock container and the destination vessel immediately after the transfer is complete. 3.2. Wipe down the exterior of the containers with a damp cloth if necessary, disposing of the cloth in the solid chemical waste container. 3.3. Tightly seal the NIP stock container and return it to its designated storage location. 3.4. Dispose of any contaminated disposable materials (e.g., pipette tips, absorbent lining) in the designated, sealed hazardous waste container.[5]

  • Decontamination: 4.1. Remove gloves using the proper technique to avoid skin contact and dispose of them in the hazardous waste container. 4.2. Remove lab coat and goggles. 4.3. Wash hands and forearms thoroughly with soap and water.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Type First Aid Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][7]
Skin Contact Remove contaminated clothing immediately. Wash affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Response:

  • Small Spill (inside fume hood): Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Large Spill (outside fume hood): Alert others and evacuate the immediate area. If safe to do so, increase ventilation. Do not attempt to clean up a large spill unless you are trained and equipped to do so. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Conclusion

While N-isopropyl-2-pyrrolidone may be a viable solvent for many applications, its potential for significant health effects, particularly reproductive and developmental toxicity, cannot be understated. A comprehensive safety program that prioritizes engineering controls, enforces strict administrative protocols, and mandates the correct use of PPE is not merely recommended—it is essential. By treating NIP with the high degree of caution it warrants, research and development can proceed without compromising the health and safety of laboratory personnel.

References

  • HP. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Solomon, G. M., & Schaffer, L. (1999). Stillbirth after occupational exposure to N-methyl-2-pyrrolidone. A case report and review of the literature. PubMed. Retrieved from [Link]

  • Lab Alley. (2025). Safety Data Sheet: 1-Methyl-2-pyrrolidinone. Retrieved from [Link]

  • European Commission Scientific Committee on Consumer Safety. (n.d.). Opinion on N-methyl-2-pyrrolidone (NMP). Retrieved from [Link]

  • California Department of Public Health. (n.d.). N-Methylpyrrolidone (NMP) - Health Hazard Advisory. Retrieved from [Link]

  • Sitarek, K. (2014). Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats. PubMed. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazard Summary: Pyrrolidine. Retrieved from [Link]

  • Toxic-Free Future. (n.d.). Get the Facts: NMP (N-Methylpyrrolidone). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). N-VINYL-2-PYRROLIDONE. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2016). Risk Management for Alkylpyrrolidones. Retrieved from [Link]

  • Toxicology and Industrial Health. (2022). Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). N-Methyl-2-Pyrrolidone - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). EPA Finds NMP and 1-BP Present Unreasonable Risks to Human Health. Retrieved from [Link]

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Navigating the Thermal Landscape of N-isopropyl-2-pyrrolidone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-isopropyl-2-pyrrolidone (NIP), a versatile aprotic solvent, finds increasing application in the pharmaceutical and chemical industries. Understanding its thermal stability and degradation profile is paramount for ensuring process safety, product purity, and regulatory compliance. This technical guide provides a comprehensive overview of the thermal behavior of NIP, drawing upon established principles of organic chemistry and analytical techniques. While specific experimental data for NIP is limited in publicly available literature, this guide synthesizes information from closely related N-alkyl-2-pyrrolidones to construct a predictive framework for its thermal decomposition. We delve into the anticipated degradation mechanisms, influential factors, and the analytical methodologies essential for a thorough stability assessment. This document serves as a foundational resource for researchers and professionals working with N-isopropyl-2-pyrrolidone, enabling informed decisions in process development and risk management.

Introduction to N-isopropyl-2-pyrrolidone: Structure and Applications

N-isopropyl-2-pyrrolidone, with the chemical formula C7H13NO, is a cyclic lactam characterized by a five-membered pyrrolidone ring with an isopropyl group attached to the nitrogen atom.[1] This structural feature imparts a unique combination of polarity, aprotic nature, and solvency, making it a valuable medium for a range of chemical transformations and formulations.

Key Physicochemical Properties:

PropertyValue
CAS Number 3772-26-7
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Boiling Point 218 °C
Melting Point 18 °C
Density 0.990 g/cm³

Data sourced from ChemBK.[1]

The applications of N-alkyl-2-pyrrolidones, including NIP, are diverse and expanding. In the pharmaceutical industry, they serve as reaction solvents, solubilizing agents for poorly soluble active pharmaceutical ingredients (APIs), and penetration enhancers in transdermal drug delivery systems. Their high boiling points and thermal stability are advantageous in processes requiring elevated temperatures.

The Crucial Role of Thermal Stability in Process Chemistry

The thermal stability of a solvent is not merely a physical constant but a critical process parameter with far-reaching implications. For N-isopropyl-2-pyrrolidone, operating at or near its thermal decomposition threshold can lead to:

  • Formation of Impurities: Degradation products can contaminate the reaction mixture, leading to lower yields, difficult purification, and potential side reactions.

  • Safety Hazards: The generation of volatile or reactive degradation products can lead to pressure buildup in closed systems, creating a risk of rupture or explosion.

  • Inconsistent Process Performance: Changes in the solvent composition due to degradation can alter reaction kinetics and selectivity, leading to batch-to-batch variability.

Therefore, a comprehensive understanding of the thermal limits of NIP is essential for designing robust and safe chemical processes.

Predicted Thermal Degradation Pathways of N-isopropyl-2-pyrrolidone

Two primary degradation routes are anticipated for NIP under thermal stress:

  • Side-Chain Degradation: The isopropyl group is a potential site for initial bond cleavage. Homolytic cleavage of the C-N bond or C-H bonds on the isopropyl group could initiate radical chain reactions, particularly at elevated temperatures.

  • Ring-Opening of the Pyrrolidone Core: The lactam ring, while relatively stable, can undergo hydrolysis or thermal cleavage. This would lead to the formation of linear amino acids or other open-chain derivatives. For instance, studies on N-methylpyrrolidone (NMP) have shown that it can be transformed into γ-N-methylaminobutyric acid through enzymatic action, suggesting the possibility of ring-opening.[3][4]

The following diagram illustrates a plausible, albeit predictive, degradation pathway for N-isopropyl-2-pyrrolidone.

G NIP N-isopropyl-2-pyrrolidone Radical_Intermediates Isopropyl & Pyrrolidone Radicals NIP->Radical_Intermediates High Temperature (Homolytic Cleavage) Ring_Opening Ring-Opening NIP->Ring_Opening Thermal Stress / H₂O Side_Chain_Products Propene, Propane, etc. Radical_Intermediates->Side_Chain_Products Further_Degradation Smaller Volatile Compounds Side_Chain_Products->Further_Degradation Linear_Amide γ-(Isopropylamino)butanamide Ring_Opening->Linear_Amide Hydrolysis_Product γ-(Isopropylamino)butyric acid Linear_Amide->Hydrolysis_Product Hydrolysis Hydrolysis_Product->Further_Degradation

Caption: Workflow for primary thermal stability screening using TGA and DSC.

Isothermal Stress Studies Coupled with GC-MS

Objective: To identify and quantify the degradation products formed under specific temperature conditions over time.

Principle: The sample is held at a constant elevated temperature for a defined period. Aliquots are withdrawn at intervals and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the components of the mixture.

Step-by-Step Protocol:

  • Sample Preparation: Place a known amount of N-isopropyl-2-pyrrolidone in a sealed reaction vessel equipped with a sampling port. The vessel can be purged with an inert gas if desired.

  • Isothermal Heating: Heat the vessel to the desired stress temperature (e.g., a temperature below the onset of decomposition determined by TGA) and maintain this temperature.

  • Sampling: At predetermined time points, withdraw small aliquots of the sample.

  • GC-MS Analysis:

    • Injection: Inject the aliquot into a GC equipped with a suitable capillary column (e.g., a polar wax-type column).

    • Separation: The components of the sample are separated based on their boiling points and interactions with the column stationary phase.

    • Detection and Identification: The separated components are detected by a mass spectrometer, which provides a mass spectrum for each component. The mass spectra are then compared to a library of known compounds for identification.

  • Data Analysis: Quantify the amount of N-isopropyl-2-pyrrolidone remaining and the amounts of each degradation product formed over time. This data can be used to determine the kinetics of degradation.

Summary and Recommendations

While direct experimental data on the thermal stability and degradation of N-isopropyl-2-pyrrolidone is scarce, a predictive understanding can be formulated based on the behavior of analogous N-alkyl-2-pyrrolidones. The primary anticipated degradation pathways involve side-chain reactions and ring-opening of the pyrrolidone core. The stability of NIP in a process environment is critically dependent on temperature, the presence of oxygen, and catalytic impurities.

For professionals working with N-isopropyl-2-pyrrolidone, the following recommendations are crucial:

  • Thorough Analytical Characterization: Conduct comprehensive thermal analysis using TGA and DSC to determine the thermal limits of NIP under process-relevant conditions.

  • Identification of Degradation Products: Employ techniques such as isothermal stress studies coupled with GC-MS to identify and quantify potential degradation products. This information is vital for impurity profiling and process control.

  • Process Optimization: Where possible, conduct reactions under an inert atmosphere to minimize oxidative degradation. Careful selection of materials of construction can prevent catalytic degradation.

  • Safety Assessment: The potential for the generation of volatile or hazardous degradation products should be considered in all process safety management and risk assessments.

By adopting a proactive and analytical approach to understanding the thermal stability of N-isopropyl-2-pyrrolidone, researchers and drug development professionals can ensure the robustness, safety, and quality of their processes and products.

References

  • Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(43), 16229–16243. [Link]

  • Kumar, P., et al. (2022). Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. Journal of Hazardous Materials, 434, 128807. [Link]

  • Lozano-Serna, H., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 83(24), e02136-17. [Link]

  • ResearchGate. (n.d.). Thermal studies: (a) TGA and (b) DSC of the samples. Retrieved from [Link]

  • ChemBK. (n.d.). N-ISOPROPYL-2-PYRROLIDONE. Retrieved from [Link]

  • Google Patents. (n.d.). US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone.
  • Lia-Fu, W., et al. (2011). A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone). Journal of Thermal Analysis and Calorimetry, 104(2), 737–742. [Link]

  • Pitsikalis, M., et al. (2020). Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. Polymers, 12(11), 2548. [Link]

  • INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. (2024). A Review On Applications Of Thermogravimetric Methods Of Analysis (TGA, DTA, DSC). Retrieved from [Link]

  • Lozano-Serna, H., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PubMed, 83(24). [Link]

  • Pitsikalis, M., et al. (2021). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. Polymers, 13(21), 3791. [Link]

  • Kim, H., et al. (2017). Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. Analytical Sciences, 33(7), 821–824. [Link]

  • Pitsikalis, M., et al. (2021). Thermal Stability and Kinetics of Thermal Decomposition of Statistical Copolymers of N-Vinylpyrrolidone and Alkyl Methacrylates Synthesized via RAFT Polymerization. Journal of Chemistry, 2021, 1–12. [Link]

  • Wang, Y., et al. (2017). Synthesis and thermal degradation property study of N-vinylpyrrolidone and acrylamide copolymer. RSC Advances, 7(85), 54061–54069. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Wcisło, G., et al. (2022). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Materials, 15(1), 323. [Link]

  • Mai, T. V.-T., & Huynh, L. K. (2022). Ab Initio Kinetics of Initial Thermal Pyrolysis of Isopropyl Propionate: A Revisited Study. ACS Omega, 7(1), 661–668. [Link]

  • Agilent. (2024). Analysis of Residual N-Methyl-2-Pyrrolidone (NMP) in Lithium-Ion Battery Electrodes. Retrieved from [Link]

  • Chasteen, T. G., & Ross, J. B. A. (2010). Stabilization and Kinetics of an Adsorbed Protein Depends on Poly(N-isopropyl acrylamide) Grafting Density. Biophysical Journal, 99(8), 2639–2648. [Link]

  • Dean, J. R., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry, 2020, 8829395. [Link]

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n-isopropyl-2-pyrrolidone vapor pressure and boiling point data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of N-isopropyl-2-pyrrolidone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding N-isopropyl-2-pyrrolidone

N-isopropyl-2-pyrrolidone (CAS: 3772-26-7), also known as 1-isopropyl-2-pyrrolidinone, is a substituted lactam with a unique set of physicochemical properties that make it a compound of interest in various scientific domains, including as a solvent and a pharmaceutical intermediate.[1][2] Its molecular structure, featuring a polar five-membered lactam ring and a nonpolar isopropyl group, dictates its behavior in terms of volatility, solvency, and thermal characteristics. This guide provides a detailed examination of two of its most critical properties: boiling point and vapor pressure, offering both established data and the scientific principles that govern them.

Section 1: Boiling Point Analysis

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. This parameter is a fundamental indicator of a substance's volatility and is directly influenced by the strength of its intermolecular forces.

Normal Boiling Point

N-isopropyl-2-pyrrolidone exhibits a normal boiling point of 218 °C at atmospheric pressure (760 Torr).[3][4][5] This relatively high boiling point, for a molecule with a molecular weight of 127.18 g/mol , is primarily attributable to the strong dipole-dipole interactions originating from the polar amide (lactam) group within the pyrrolidone ring.[2] These forces require significant thermal energy to overcome, resulting in low volatility under standard conditions.

Boiling Point at Reduced Pressure

In many laboratory and industrial applications, such as distillation for purification, compounds are heated under reduced pressure to lower the required temperature and prevent thermal degradation. For N-isopropyl-2-pyrrolidone, the boiling point is significantly lower under vacuum. An experimental value of 110-115 °C at a pressure of 25 Torr has been reported.[1] This demonstrates the direct relationship between external pressure and boiling temperature; as the external pressure decreases, the temperature required for the vapor pressure to equal it also decreases.

Section 2: Vapor Pressure Characteristics

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a critical parameter for safety assessments (flammability), process design (distillation and evaporation), and formulation development in the pharmaceutical industry.

An experimental vapor pressure for N-isopropyl-2-pyrrolidone has been determined to be 0.131 mmHg at 25 °C .[3] This low value is consistent with its high normal boiling point and confirms its characterization as a low-volatility compound at ambient temperatures.

Section 3: The Temperature-Vapor Pressure Relationship

The relationship between temperature and vapor pressure is non-linear and is most accurately described by thermodynamic equations. As temperature increases, more molecules gain sufficient kinetic energy to escape from the liquid phase into the vapor phase, causing the vapor pressure to rise exponentially.

The Antoine Equation

log₁₀(P) = A − (B / (T + C))

Where:

  • P is the vapor pressure (typically in bar, mmHg, or Pa).[6]

  • T is the temperature (typically in K or °C).[6]

  • A, B, and C are the Antoine constants, which are substance-specific empirical coefficients.[6][7]

These constants must be determined experimentally for a given compound over a specific temperature range.[8] For a related compound, N-methyl-2-pyrrolidone, the Antoine constants (for P in kPa and T in K) are A = 7.4, B = 2570, and C = 0. While these cannot be used for N-isopropyl-2-pyrrolidone, they illustrate the type of data required for precise modeling.

The following diagram provides a conceptual illustration of the vapor pressure curve for N-isopropyl-2-pyrrolidone, plotting the known experimental data points.

VaporPressureCurve Figure 1: Conceptual Vapor Pressure Curve for N-isopropyl-2-pyrrolidone cluster_curve origin xaxis Temperature (°C) origin->xaxis yaxis Vapor Pressure (mmHg) origin->yaxis p1 l1 (25 °C, 0.131 mmHg) p1->l1 p2 l2 (218 °C, 760 mmHg) Normal Boiling Point p2->l2 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5

Caption: Conceptual plot of vapor pressure vs. temperature.

Section 4: Experimental Determination Protocol

The following protocol outlines a robust methodology for the experimental determination of vapor pressure data using a static method, which is foundational for establishing a reliable vapor pressure curve.

Objective: To measure the vapor pressure of N-isopropyl-2-pyrrolidone at various temperatures.

Principle: A static apparatus, such as an isoteniscope, is used. A sample of the liquid is placed in a bulb connected to a manometer. The system is evacuated to remove air, and the sample is heated to a constant, known temperature. The pressure of the vapor in equilibrium with the liquid is then measured directly from the manometer.

Step-by-Step Methodology:

  • Sample Preparation & Degassing (The "Why"):

    • Action: Place a pure sample of N-isopropyl-2-pyrrolidone into the sample bulb of the isoteniscope.

    • Causality: It is critical to remove dissolved gases (especially air) from the sample. The presence of other gases would contribute to the total pressure measured, resulting in erroneously high vapor pressure readings according to Dalton's Law of Partial Pressures.

    • Protocol: Freeze the sample using a liquid nitrogen or dry ice/acetone bath. While frozen (where its vapor pressure is negligible), open the system to a high-vacuum pump to remove the air. Close the vacuum valve and allow the sample to thaw. Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing.

  • Apparatus Setup:

    • Action: Immerse the sample bulb and the U-tube portion of the isoteniscope into a thermostatically controlled bath (e.g., an oil bath for higher temperatures). Ensure the bath liquid level is above the sample level.

    • Causality: Precise and uniform temperature control is the most critical variable. The bath ensures the entire sample and the vapor above it are at the same equilibrium temperature.[9]

  • Temperature Equilibration:

    • Action: Set the bath to the first desired temperature. Allow the system to equilibrate for at least 15-20 minutes.

    • Causality: Thermodynamic equilibrium between the liquid and vapor phases is not instantaneous. Sufficient time must be allowed for the temperature to become uniform and for the rate of evaporation to equal the rate of condensation.

  • Pressure Measurement:

    • Action: Once equilibrated, carefully read the difference in the liquid levels of the manometer. This height difference, corrected for temperature effects on the manometer fluid, is the vapor pressure of the sample at that temperature.

    • Causality: The manometer directly balances the pressure of the sample vapor against the pressure of the reference arm (which is under vacuum).

  • Data Collection:

    • Action: Increment the temperature of the bath in controlled steps (e.g., 5-10 °C). At each step, repeat the equilibration and measurement process.

    • Causality: Collecting data across a wide temperature range is necessary to accurately fit the data to a model like the Antoine equation and to determine the enthalpy of vaporization via the Clausius-Clapeyron equation.[9]

  • Boiling Point Determination:

    • Action: To determine the boiling point at a specific pressure (e.g., atmospheric pressure), increase the temperature until vigorous boiling is observed and the temperature reading remains constant.

    • Causality: At the boiling point, the vapor pressure equals the external pressure, and the added energy contributes to the phase change (enthalpy of vaporization) rather than increasing the temperature.

Section 5: Data Summary

The key physicochemical properties of N-isopropyl-2-pyrrolidone are summarized below for quick reference.

PropertyValueSource(s)
Chemical Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [2][3]
CAS Number 3772-26-7[1][2][4]
Normal Boiling Point 218 °C[3][4][5]
Boiling Point 110-115 °C @ 25 Torr[1]
Vapor Pressure 0.131 mmHg @ 25 °C[3]
Melting Point 18 °C[1][3][5]
Density 0.990 - 1.0 g/cm³ @ 25 °C[1][3]
Flash Point 31 °C or 93.0±9.3 °C[1][3][4]

Note: A significant discrepancy exists in the reported flash point values, which requires careful consideration for safety assessments.

Conclusion

N-isopropyl-2-pyrrolidone is a low-volatility organic compound with a high normal boiling point of 218 °C and a low vapor pressure of 0.131 mmHg at 25 °C.[3] These properties are a direct consequence of the strong intermolecular dipole-dipole forces imparted by its lactam structure. The clear, predictable relationship between its temperature, vapor pressure, and boiling point allows for precise control in applications such as high-temperature synthesis and vacuum distillation. A thorough experimental protocol, emphasizing sample purity and temperature control, is essential for generating the accurate data required for process modeling and safety analysis in research and development settings.

References

  • ChemBK. (2024). N-ISOPROPYL-2-PYRROLIDONE - Physico-chemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylbutyrolactam | C7H13NO | CID 77392. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYLPYRROLIDONE. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylpyrrolidine | C7H15N | CID 12416324. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine - Antoine Equation Parameters. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]

  • ResearchGate. (2008). Vapor Pressures of 1-Methyl-2-pyrrolidone, 1-Methylazepan-2-one, and 1,2-Epoxy-3-chloropropane. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone | C5H9NO | CID 13387. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. Retrieved from [Link]

  • Unilong. (n.d.). NVP N-Vinyl-2-Pyrrolidone with CAS 88-12-0. Retrieved from [Link]

  • ResearchGate. (2018). Fitted Antoine Parameters for 2-Piperidineethanol (2-PPE) and 1-(2-Hydroxyethyl)pyrrolidine (1-(2HE)PRLD). Retrieved from [Link]

  • NIST. (n.d.). Isopropyl Alcohol. Retrieved from [Link]

  • Read the Docs. (n.d.). Vapor Pressure (chemicals.vapor_pressure). Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1-Vapour Pressure and Enthalpy of Vaporisation. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of N-isopropyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-isopropyl-2-pyrrolidone (CAS No: 3772-26-7), a substituted lactam, is a crucial molecule in various chemical applications, including as a solvent and an intermediate in organic synthesis.[1][2] A precise understanding of its molecular structure is paramount for its effective use and for quality control in manufacturing processes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for unambiguous structural elucidation and purity assessment.

This guide offers an in-depth analysis of the spectroscopic data for N-isopropyl-2-pyrrolidone. It is designed for researchers and drug development professionals, providing not just the data, but also the underlying principles and experimental causality, ensuring a trustworthy and authoritative resource for laboratory applications.

Molecular Structure and Spectroscopic Overview

The structural integrity of N-isopropyl-2-pyrrolidone is confirmed by a unique combination of signals across different spectroscopic platforms. Each technique probes a different aspect of the molecule's constitution, from the magnetic environment of its protons and carbons to its vibrational modes and mass-to-charge ratio.

Caption: Molecular structure of N-isopropyl-2-pyrrolidone.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a complete connectivity map of the molecule can be established.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum of N-isopropyl-2-pyrrolidone provides distinct signals corresponding to each unique proton environment. The isopropyl group gives rise to a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The pyrrolidone ring protons appear as multiplets due to their diastereotopic nature and coupling interactions.

Table 1: Typical ¹H NMR Data for N-isopropyl-2-pyrrolidone (CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~4.20 Septet 1H N-CH -(CH₃)₂
~3.25 Triplet 2H N-CH₂ -CH₂
~2.30 Triplet 2H O=C-CH₂ -CH₂
~1.95 Multiplet 2H CH₂-CH₂ -CH₂

| ~1.15 | Doublet | 6H | N-CH-(CH₃ )₂ |

Causality Insight: The downfield shift of the N-CH proton to ~4.20 ppm is a direct consequence of the deshielding effect of the adjacent electronegative nitrogen atom. Similarly, the protons on the carbon alpha to the carbonyl group (C=O) are shifted downfield to ~2.30 ppm. The equivalence of the two methyl groups in the isopropyl moiety leads to a single, integrated signal for six protons.

¹³C NMR Spectroscopy: Carbon Backbone

The ¹³C NMR spectrum complements the proton data by providing information on the carbon framework of the molecule.

Table 2: Typical ¹³C NMR Data for N-isopropyl-2-pyrrolidone (CDCl₃)

Chemical Shift (δ) ppm Assignment
~174.5 C =O
~47.0 N-CH -(CH₃)₂
~45.5 N-CH₂ -CH₂
~31.0 O=C-CH₂ -CH₂
~18.5 CH₂-CH₂ -CH₂

| ~20.5 | N-CH-(CH₃ )₂ |

Expertise & Experience: The carbonyl carbon is readily identified by its characteristic large downfield shift (~174.5 ppm) due to the strong deshielding effect of the double-bonded oxygen. The carbons directly attached to the nitrogen atom also appear at relatively downfield positions.[3]

Experimental Protocol: NMR Sample Preparation

A high-quality NMR spectrum is contingent upon meticulous sample preparation.[4][5]

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 10-20 mg of N-isopropyl-2-pyrrolidone for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[6][7]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃).[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4][7] Gently vortex or sonicate to ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a high-quality, clean NMR tube.[5][7] Ensure no solid particles are transferred.

  • Capping and Cleaning: Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.[4]

  • Analysis: Insert the sample into the NMR spectrometer. The instrument will then perform locking, shimming, and tuning before data acquisition.[4]

Caption: Standard workflow for NMR sample preparation and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For N-isopropyl-2-pyrrolidone, the most prominent feature is the strong absorption band of the amide carbonyl group.

Table 3: Key IR Absorption Bands for N-isopropyl-2-pyrrolidone

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~1680-1700 Strong C=O Stretch Amide (Lactam)
~2850-2970 Medium-Strong C-H Stretch Alkane (CH, CH₂, CH₃)

| ~1290 | Medium | C-N Stretch | Tertiary Amide |

Trustworthiness: The position of the carbonyl (C=O) stretch is highly diagnostic. In a five-membered lactam ring, ring strain typically shifts this absorption to a higher wavenumber compared to a linear amide. The value around 1690 cm⁻¹ is characteristic and serves as a reliable marker for the pyrrolidone ring structure.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing liquid samples with minimal preparation.[10][11]

Step-by-Step Methodology:

  • Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[12] Run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of N-isopropyl-2-pyrrolidone directly onto the center of the ATR crystal.[10]

  • Acquire Spectrum: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[12]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.

Table 4: Key Mass Spectrometry Data (Electron Ionization - EI)

m/z (Mass-to-Charge Ratio) Relative Intensity Assignment
127 High [M]⁺ (Molecular Ion)
112 Moderate [M - CH₃]⁺
84 High [M - C₃H₇]⁺ or [Pyrrolidone ring fragment]⁺

| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |

Authoritative Grounding: The presence of the molecular ion peak at m/z 127 confirms the molecular formula C₇H₁₃NO.[13] The fragmentation pattern is dictated by the stability of the resulting ions. A common fragmentation pathway involves the loss of an alkyl group from the nitrogen atom. The loss of a methyl radical (•CH₃) results in the peak at m/z 112. Cleavage of the entire isopropyl group can also occur.

MS_Fragmentation Parent N-isopropyl-2-pyrrolidone [M]⁺ m/z = 127 Frag1 [M - CH₃]⁺ m/z = 112 Parent->Frag1 - •CH₃ Frag2 [Pyrrolidone Fragment]⁺ m/z = 84 Parent->Frag2 - •C₃H₇ Frag3 [C₃H₇]⁺ m/z = 43 Parent->Frag3

Caption: Proposed EI-MS fragmentation of N-isopropyl-2-pyrrolidone.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile liquids like N-isopropyl-2-pyrrolidone, GC-MS is the ideal method, providing both separation and identification.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the N-isopropyl-2-pyrrolidone sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 0.1 to 1 mg/mL.[14][15]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[14][16]

  • Vial Transfer: Transfer the filtered solution to a 2 mL glass autosampler vial.

  • GC-MS Analysis: The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer for ionization and detection.[15]

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of N-isopropyl-2-pyrrolidone. The chemical shifts and coupling patterns in NMR confirm the connectivity of the isopropyl and pyrrolidone moieties. The prominent carbonyl stretch in the IR spectrum verifies the lactam functional group, and the molecular ion and fragmentation pattern in the mass spectrum confirm the molecular weight and substructural elements. This guide provides the necessary data and field-proven protocols to enable researchers to confidently identify and characterize N-isopropyl-2-pyrrolidone in their work.

References

  • alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. alwsci Blogs.
  • MIT OpenCourseWare. 8.
  • ALWSCI. (2024, October 24).
  • University of Minnesota Twin Cities. NMR Sample Preparation. College of Science and Engineering.
  • Scribd.
  • Iowa State University. NMR Sample Preparation.
  • Bruker.
  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • ResearchGate.
  • HSC Cores.
  • ResearchGate. (a) IR spectra of NMP (black dotted line) and the yellow residue (red solid line)....
  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube.
  • SCION Instruments.
  • ChemicalBook. N-ISOPROPYL-2-PYRROLIDONE.
  • ECHEMI. N-Isopropyl-2-pyrrolidone.
  • ChemicalBook. (2024, December 18). N-ISOPROPYL-2-PYRROLIDONE | 3772-26-7.
  • ORGANIC SPECTROSCOPY INTERN

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An In-Depth Technical Guide to the Regulatory Landscape of N-isopropyl-2-pyrrolidone for Laboratory Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the CAS Number

N-isopropyl-2-pyrrolidone (CAS No. 3772-26-7), hereafter referred to as NIP, is a versatile N-substituted pyrrolidone solvent and chemical intermediate.[1] Its unique properties make it valuable in various research and development applications, including as a reaction solvent, in formulation studies, and as a building block in organic synthesis. However, its utility in the laboratory is intrinsically linked to a robust understanding of its regulatory and safety profile. The efficacy of a protocol is meaningless without an assurance of personnel safety and regulatory compliance.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed for the professional researcher and drug development scientist, providing a synthesized view of NIP's regulatory status. We will deconstruct its hazard classifications to explain the causality behind mandatory handling protocols, engineering controls, and disposal requirements, ensuring that every procedure is a self-validating system of safety and compliance.

The Foundation of Safety: GHS Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the universal language for chemical hazards. The classification of NIP dictates all subsequent risk mitigation strategies. A failure to comprehend these classifications is a failure to ensure laboratory safety.

NIP is classified as a substance that presents significant health risks, particularly concerning chronic and reproductive toxicity.

Signal Word: Danger

This signal word indicates the presence of more severe hazards. For NIP, this is primarily driven by its potential for organ damage and reproductive harm.

Hazard Statements (H-Statements):

  • H315 - Causes skin irritation: This indicates that direct contact with the liquid can cause inflammation, redness, and discomfort.

  • H319 - Causes serious eye irritation: Contact with the eyes can lead to significant, potentially damaging, irritation.

  • H335 - May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the nose, throat, and lungs.

  • H360 - May damage fertility or the unborn child: This is the most critical hazard associated with NIP. It is classified as a Reproductive Toxicant, Category 1B, meaning it is presumed to be a human reproductive toxicant based on animal studies. This hazard necessitates the most stringent handling controls.

  • H373 - May cause damage to organs through prolonged or repeated exposure: This statement points to chronic toxicity, where repeated exposure, even at low levels, can lead to systemic organ damage.

Precautionary Statements (P-Statements):

The GHS framework links each hazard to specific, actionable precautionary statements. Key statements for NIP include:

  • P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. This directly addresses the reproductive toxicity hazard, emphasizing the need for formal training and awareness.

  • P260 & P261: Do not breathe mist/vapors and avoid breathing mist or vapors.[2] This is a direct consequence of the respiratory irritation and systemic toxicity hazards.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection. This is the minimum PPE requirement based on the skin and eye irritation classifications.

  • P308+P313: IF exposed or concerned: Get medical advice/attention. This highlights the seriousness of any potential exposure.

The following diagram illustrates the logical flow from GHS classification to the implementation of mandatory laboratory controls.

GHS_to_Controls cluster_hazard GHS Hazard Identification cluster_controls Mandatory Laboratory Controls H360 H360 May damage fertility or the unborn child FumeHood Primary Engineering Control: Use in Chemical Fume Hood H360->FumeHood High Potency Training Administrative Controls: - SOP & Risk Assessment - Mandatory Training - Restricted Access H360->Training Severe Chronic Risk H373 H373 May cause organ damage (prolonged exposure) H373->FumeHood H335 H335 May cause respiratory irritation H335->FumeHood Inhalation Risk H315_H319 H315 / H319 Causes skin/serious eye irritation PPE Personal Protective Equipment (PPE): - Nitrile Gloves - Safety Goggles - Lab Coat H315_H319->PPE Contact Risk

Caption: Logical flow from GHS hazard to required laboratory controls.

Navigating the Regulatory Maze: Key Agencies and Exposure Limits

While GHS provides the hazard information, specific legal requirements and exposure limits are set by national and regional bodies. For NIP, the lack of specific promulgated limits from major agencies is, in itself, a critical piece of regulatory information.

  • Occupational Safety and Health Administration (OSHA) - USA: As of this guide's publication, OSHA has not established a specific Permissible Exposure Limit (PEL) for NIP. In such cases, the "General Duty Clause" of the OSH Act of 1970 applies. This clause requires employers to provide a workplace "free from recognized hazards that are causing or are likely to cause death or serious physical harm." Given NIP's GHS classification, particularly its status as a Category 1B reproductive toxicant, it is unequivocally a recognized hazard. Therefore, laboratories are legally obligated to implement stringent controls to minimize exposure to the lowest feasible level.

  • European Chemicals Agency (ECHA) - EU: NIP and related pyrrolidones fall under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. While a specific harmonised occupational exposure limit for NIP is not listed, its structural analog, N-methyl-2-pyrrolidone (NMP), is heavily regulated as a Substance of Very High Concern (SVHC) due to its reproductive toxicity.[3] The regulatory posture towards NMP serves as a strong indicator of the scrutiny that will be applied to NIP, necessitating a highly precautionary approach.

  • American Conference of Governmental Industrial Hygienists (ACGIH): The ACGIH has not established a Threshold Limit Value (TLV) for NIP.

Table 1: Published Occupational Exposure Limits (OELs) for N-isopropyl-2-pyrrolidone

Regulatory Body Jurisdiction Type Limit Notes
OSHA USA PEL (8-hr TWA) Not Established Adherence to the General Duty Clause is required.
ACGIH USA TLV (8-hr TWA) Not Established Indicates a lack of sufficient long-term exposure data.

| ECHA (SCOEL) | EU | IOELV | Not Established | Control measures should be based on the precautionary principle, referencing analogs like NMP. |

The Causality of Control: The absence of defined OELs does not imply safety. It signifies a data gap. For a substance with known severe chronic hazards like reproductive toxicity, this absence mandates the adoption of a conservative, risk-based approach. Laboratories must establish their own internal action levels and exposure control limits that are far below any level that could present a risk, treating the substance as highly potent.

From Regulation to Practice: A Self-Validating Protocol

Translating regulatory requirements and hazard data into a coherent laboratory workflow is paramount. The following protocols are designed to be self-validating, meaning they are built upon the foundational principles of the hierarchy of controls (elimination, substitution, engineering, administrative, PPE).

Engineering Controls: The First Line of Defense

Due to the H335 (respiratory irritation) and, most importantly, the H360 (reproductive toxicity) and H373 (organ damage) classifications, work with NIP must be performed within a certified chemical fume hood or an equivalent ventilated enclosure. This is non-negotiable. The ventilation system's primary purpose is to capture vapors at the source, preventing inhalation exposure and minimizing fugitive emissions into the laboratory environment. General room ventilation is insufficient.[4][5]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should never be the primary means of protection. Its selection must be directly correlated with the identified hazards.

  • Hand Protection: Wear nitrile or other chemically resistant gloves at all times. Given the H315 (skin irritation) hazard and the potential for skin absorption, double-gloving may be prudent for tasks involving larger volumes or extended handling times. Always consult the glove manufacturer's compatibility chart.

  • Eye and Face Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory. If there is a splash hazard, a full-face shield should be worn in addition to goggles.

  • Body Protection: A buttoned lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

Safe Storage and Handling
  • Storage: Store NIP in a cool, dry, well-ventilated area designated for toxic and hazardous chemicals.[4] Keep containers tightly sealed and protect from light and air.[6] It must be stored separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • Handling: Transport NIP in sealed, non-breakable secondary containers. Pregnant or breastfeeding women must not handle this product.[4] All manipulations should be performed in a fume hood to minimize inhalation exposure.

Waste Disposal: Environmental Stewardship

NIP and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) must be disposed of as hazardous waste.[4][8] Do not dispose of NIP down the drain or with general laboratory trash.[9] All waste must be collected in clearly labeled, sealed containers. Follow all local, regional, and national regulations for hazardous waste disposal, which may involve contracting with a licensed waste disposal company.[4]

The diagram below outlines a standard risk assessment workflow that should be completed before any new protocol involving NIP is initiated.

Risk_Assessment cluster_workflow Chemical Risk Assessment Workflow for NIP start Start: New Protocol with NIP Proposed identify 1. Identify Hazards - Review GHS Classification - Consult SDS start->identify assess 2. Assess Exposure Potential - Quantity used? - Frequency of use? - Aerosol generation? identify->assess controls 3. Define Control Measures (Hierarchy of Controls) assess->controls document 4. Document & Train - Write SOP - Conduct practical training - Restrict access controls->document review 5. Review & Update - Annually or after incidents - After protocol changes document->review review->identify Re-evaluate stop End: Protocol Approved for Safe Operation review->stop

Caption: A standard workflow for conducting a risk assessment for NIP.

Standard Operating Procedure (SOP) for Safe Handling

  • Scope: This SOP applies to all laboratory personnel handling NIP in any quantity.

  • Hazard Overview: NIP is a combustible liquid that causes skin and serious eye irritation. It may cause respiratory irritation. It is a Category 1B reproductive toxicant, presumed to damage fertility or the unborn child. It may cause organ damage through prolonged exposure.

  • Required Controls & PPE:

    • Engineering Control: All work must be conducted in a certified chemical fume hood.

    • PPE:

      • Eye Protection: Chemical safety goggles.

      • Hand Protection: Nitrile gloves.

      • Body Protection: Closed-toe shoes and a fully buttoned lab coat.

  • Step-by-Step Handling Procedure:

    • Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Assemble all necessary materials (NIP, glassware, reagents, waste container) inside the hood.

    • Donning PPE: Don lab coat and safety goggles. Don the first pair of nitrile gloves. If double-gloving, don the second pair.

    • Dispensing: Carefully open the NIP container inside the fume hood. Use a pipette or graduated cylinder to measure and dispense the required amount. Keep the container sealed when not in use.

    • Performing the Reaction/Procedure: Conduct all steps of the experiment within the fume hood.

    • Decontamination & Cleanup: Upon completion, decontaminate all surfaces and equipment with an appropriate solvent. Place all NIP-contaminated disposable items (gloves, wipes, pipette tips) into the designated hazardous waste container located inside the hood.

    • Doffing PPE: Remove gloves using a technique that avoids skin contact. Remove lab coat and goggles. Wash hands thoroughly with soap and water.

  • Emergency Procedures:

    • Spill: For a small spill inside the fume hood, contain it with an absorbent material (e.g., Chemizorb®). Place the absorbent material in the hazardous waste container. For a large spill or any spill outside the hood, evacuate the area immediately and contact the emergency response team.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[10]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Conclusion

The regulatory and safety profile of N-isopropyl-2-pyrrolidone is defined by its significant chronic health hazards, particularly its reproductive toxicity. The absence of specific government-mandated exposure limits must be interpreted as a requirement for the highest level of precaution. For researchers, scientists, and drug development professionals, this means that engineering controls, rigorous adherence to SOPs, and a comprehensive understanding of the underlying toxicology are not merely best practices—they are fundamental requirements for the safe and ethical conduct of scientific research.

References

  • Lab Alley. (2023, November 27). SDS US - N-METHYL 2-PYRROLIDONE. Available at: [Link]

  • Chemius. n-Methyl Pyrrolidone (NMP) - Safety Data Sheet. Available at: [Link]

  • Carl ROTH. (2021, January 13). Safety Data Sheet - N-Methyl-2-pyrrolidone. Available at: [Link]

  • RCI Labscan Limited. (2021, May 1). n-METHYL-2-PYRROLIDONE - SAFETY DATA SHEET. Available at: [Link]

  • Loba Chemie. (2024, May 3). N-METHYL–2-PYRROLIDONE FOR HPLC - Safety Data Sheet. Available at: [Link]

  • Carl ROTH. (2015, October 19). Safety Data Sheet - N-Ethyl-2-pyrrolidone. Available at: [Link]

  • ChemBK. N-ISOPROPYL-2-PYRROLIDONE. Available at: [Link]

  • Chemos GmbH & Co.KG. (2021, January 13). Safety Data Sheet - N-Methyl-2-pyrrolidone. Available at: [Link]

  • New Jersey Department of Health. (2008, June). N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. Available at: [Link]

  • Carl ROTH. (2020, August 18). Safety Data Sheet - N-Ethyl-2-pyrrolidone. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Laboratory Synthesis of N-Isopropyl-2-Pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-isopropyl-2-pyrrolidone is a significant heterocyclic compound with applications as a specialty solvent and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document provides detailed laboratory-scale protocols for the synthesis of N-isopropyl-2-pyrrolidone, designed for researchers, scientists, and professionals in drug development. Two primary synthetic strategies are presented: classical N-alkylation using an isopropyl halide and a modern, greener approach involving catalytic N-alkylation with isopropyl alcohol. The causality behind experimental choices, self-validating system protocols, and comprehensive safety guidelines are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of N-Alkyl-2-Pyrrolidones

The 2-pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[2] N-substituted 2-pyrrolidones, in particular, are valued for their unique physicochemical properties, including high polarity, aprotic nature, and excellent solvency.[1] These characteristics make them effective solvents in various chemical reactions and formulations.[1][3] Furthermore, the N-substituent provides a handle for further chemical modification, rendering these compounds versatile building blocks in organic synthesis. The synthesis of N-isopropyl-2-pyrrolidone, specifically, is of interest due to the potential for this compound to serve as a less toxic alternative to other N-alkyl-2-pyrrolidones, such as N-methyl-2-pyrrolidone (NMP), which has come under scrutiny for its potential health effects.[1]

Strategic Selection of a Synthetic Pathway

The choice of a synthetic route for N-isopropyl-2-pyrrolidone depends on several factors, including the availability of starting materials, desired scale, and considerations for green chemistry. The following diagram outlines a decision-making workflow for selecting an appropriate method.

Synthesis_Workflow start Synthesize N-Isopropyl-2-Pyrrolidone substituent_type What is the primary alkylating agent available? start->substituent_type classical_alkylation Classical N-Alkylation substituent_type->classical_alkylation Isopropyl Halide catalytic_alkylation Catalytic N-Alkylation (Green Chemistry) substituent_type->catalytic_alkylation Isopropyl Alcohol protocol_1 Protocol 1: Base-Mediated Alkylation with Isopropyl Halide classical_alkylation->protocol_1 protocol_2 Protocol 2: Catalytic Alkylation with Isopropyl Alcohol catalytic_alkylation->protocol_2

Caption: Decision workflow for selecting a synthetic strategy for N-isopropyl-2-pyrrolidone.

Method 1: Classical N-Alkylation with Isopropyl Halide

This method represents a robust and well-established approach to N-alkylation of lactams. The reaction proceeds via the deprotonation of the amide nitrogen of 2-pyrrolidone with a strong base, followed by nucleophilic substitution with an isopropyl halide.

Underlying Principles

The acidity of the N-H bond in 2-pyrrolidone (pKa ≈ 17 in DMSO) necessitates the use of a strong, non-nucleophilic base for efficient deprotonation. Sodium hydride (NaH) is a common choice, as it irreversibly deprotonates the amide to form the corresponding sodium salt and hydrogen gas. The resulting pyrrolidonate anion is a potent nucleophile that readily attacks the electrophilic carbon of the isopropyl halide.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Pyrrolidone≥99%Sigma-AldrichStore in a desiccator.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive; handle under inert atmosphere.
2-Bromopropane≥99%Sigma-AldrichCorrosive and flammable.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-AldrichUse a freshly opened bottle or distill from a suitable drying agent.
Saturated Ammonium Chloride (NH₄Cl)ACS ReagentFisher ScientificFor quenching the reaction.
Diethyl EtherACS ReagentFisher ScientificFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentFisher ScientificFor drying the organic phase.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a positive pressure of nitrogen.

  • Solvent Addition: Add anhydrous THF to the flask via a syringe.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-pyrrolidone (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Stirring: Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.1 equivalents) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Method 2: Catalytic N-Alkylation with Isopropyl Alcohol (Green Chemistry Approach)

This modern approach utilizes an alcohol as the alkylating agent, offering a more environmentally benign alternative to traditional methods that use alkyl halides.[4] The reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, catalyzed by a transition metal complex.[5][6]

Mechanistic Insight

The catalytic cycle generally involves the following key steps:[7][8]

  • Oxidation: The catalyst oxidizes the alcohol (isopropyl alcohol) to the corresponding ketone (acetone) and a metal-hydride species.

  • Condensation: The in-situ generated acetone undergoes condensation with 2-pyrrolidone to form an enamine or a related intermediate.

  • Reduction: The metal-hydride species then reduces the intermediate to the final N-alkylated product, regenerating the active catalyst.

This process is highly atom-economical, with water being the only theoretical byproduct.[5]

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Pyrrolidone≥99%Sigma-AldrichStore in a desiccator.
Isopropyl AlcoholAnhydrous, ≥99.5%Sigma-AldrichUsed as both reactant and solvent.
[Ru(p-cymene)Cl₂]₂98%Strem ChemicalsAir-stable catalyst precursor.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)98%Strem ChemicalsLigand precursor.
Potassium tert-butoxide (KOtBu)≥98%Sigma-AldrichStrong base.
TolueneAnhydrous, ≥99.8%Sigma-AldrichSolvent.

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Ru(p-cymene)Cl₂]₂ (0.025 equivalents), IPr·HCl (0.05 equivalents), and potassium tert-butoxide (0.1 equivalents).

  • Reaction Setup: Add anhydrous toluene to the Schlenk tube, followed by 2-pyrrolidone (1.0 equivalent) and isopropyl alcohol (3.0 equivalents).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 110 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford N-isopropyl-2-pyrrolidone.

Safety and Hazard Considerations

All synthetic procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas, which is explosive. Handle under an inert atmosphere and quench with extreme care.

  • 2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation.

  • 2-Pyrrolidone: May cause eye, skin, and respiratory tract irritation.

  • N-Methyl-2-pyrrolidone (NMP) (as a related compound): Has been shown to have reproductive toxicity effects in laboratory animals.[9] Similar precautions should be taken with N-isopropyl-2-pyrrolidone until more specific toxicological data is available.

  • Ruthenium Catalysts: While generally used in small quantities, ruthenium compounds can be toxic and should be handled with care.

Data Summary and Expected Outcomes

ParameterMethod 1: Classical N-AlkylationMethod 2: Catalytic N-Alkylation
Typical Yield 70-85%80-95%
Purity High, after purificationHigh, after purification
Reaction Time 4-8 hours24 hours
Reagents Stoichiometric strong base, alkyl halideCatalytic amounts of metal and ligand
Byproducts Halide saltsWater
Green Chemistry Considerations Generates stoichiometric wasteAtom-economical, uses a greener alkylating agent

Conclusion

The synthesis of N-isopropyl-2-pyrrolidone can be effectively achieved through both classical and modern catalytic methods. The choice between these protocols will depend on the specific requirements of the laboratory, including the availability of reagents and equipment, and the importance of adhering to green chemistry principles. The classical N-alkylation with an isopropyl halide is a reliable and well-understood method, while the catalytic N-alkylation with isopropyl alcohol offers a more sustainable and atom-economical alternative. Both protocols, when executed with the appropriate safety precautions, provide a clear pathway to this valuable chemical intermediate.

References

  • N-Isopropylpyrrolidine | C7H15N | CID 12416324 - PubChem . National Center for Biotechnology Information. [Link]

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  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory - ACS Green Chemistry Institute . ACS Green Chemistry Institute. [Link]

  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions - ChemRxiv . ChemRxiv. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications . ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Reductive Amination Lab: Synthesis & Analysis - Studylib . Studylib. [Link]

  • Use of improved n-alkyl pyrrolidone solvents - Google Patents.
  • Process for making n-vinyl-2-pyrrolidone - Google Patents.
  • Paint stripper compositions containing N-methyl-2-pyrrolidone and renewable resources - Google Patents.

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The Emerging Role of N-Isopropyl-2-Pyrrolidone as a Versatile and Sustainable Reaction Solvent: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous pursuit of greener and more efficient chemical syntheses, the choice of solvent is a critical consideration. N-Isopropyl-2-pyrrolidone (NIP), a polar aprotic solvent, is gaining significant attention as a viable and more sustainable alternative to traditional solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), which are facing increasing regulatory scrutiny due to their toxicity profiles. This guide provides an in-depth exploration of NIP's properties and its application as a reaction solvent, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Understanding N-Isopropyl-2-Pyrrolidone: A Superior Solvent Profile

N-Isopropyl-2-pyrrolidone, with the chemical formula C7H13NO, is a five-membered lactam ring with an isopropyl group attached to the nitrogen atom.[1] This structural feature imparts a unique combination of properties that make it an attractive medium for a wide range of chemical transformations.

Physicochemical Properties of N-Isopropyl-2-Pyrrolidone

The utility of a solvent is dictated by its physical and chemical characteristics. NIP possesses a favorable balance of properties that render it suitable for various reaction conditions.

PropertyValueReference(s)
Molecular Formula C7H13NO[2][3]
Molecular Weight 127.18 g/mol [1][2]
Appearance Colorless to light yellow liquid[4]
Boiling Point 218 °C[5][6]
Melting Point 18 °C[5][6]
Density ~0.990 g/cm³[5][6]
Flash Point 93.0±9.3 °C[2]
Solubility Miscible with water and most organic solvents[7]

This table summarizes key physical properties of N-isopropyl-2-pyrrolidone, highlighting its high boiling point and miscibility with a broad range of substances.

The high boiling point of NIP allows for conducting reactions at elevated temperatures, which can significantly increase reaction rates. Its miscibility with both water and a wide array of organic solvents provides flexibility in designing reaction and work-up procedures. Furthermore, its classification as a polar aprotic solvent makes it particularly well-suited for reactions involving polar and charged species, such as nucleophilic substitution reactions.[8]

The Rationale for Employing N-Isopropyl-2-Pyrrolidone in Synthesis

The selection of a solvent is a strategic decision in chemical synthesis. The choice of NIP is often driven by a combination of its advantageous physical properties, its ability to enhance reaction kinetics, and its more favorable safety and environmental profile compared to traditional aprotic polar solvents.

Causality in Solvent Selection: Why Choose NIP?

Caption: Rationale for selecting N-isopropyl-2-pyrrolidone as a reaction solvent.

The polar aprotic nature of NIP is particularly beneficial for S_N2 reactions, as it can solvate cations while leaving the nucleophile relatively "bare" and more reactive.[8] This leads to an acceleration of the reaction rate compared to protic solvents. Its excellent solvating power for a wide range of organic and inorganic compounds ensures that reactants are in the same phase, promoting efficient molecular collisions and, consequently, higher reaction yields.[7]

From a safety and sustainability perspective, NIP is being explored as a replacement for NMP and other reprotoxic solvents, which are facing increasing regulatory restrictions.[9] While comprehensive toxicological data for NIP is still being developed, initial assessments suggest a more favorable profile, making it a forward-looking choice for industrial and pharmaceutical applications.

Application Notes and Detailed Protocols

While the use of N-isopropyl-2-pyrrolidone is still emerging, its utility can be demonstrated in several key reaction classes. The following protocols are based on established methodologies for related aprotic polar solvents and can be adapted for use with NIP, offering a starting point for process development and optimization.

Protocol 1: Nucleophilic Aromatic Substitution (S_NAr) using N-Isopropyl-2-Pyrrolidone

Nucleophilic aromatic substitution is a fundamental reaction in the synthesis of pharmaceuticals and agrochemicals. The use of a high-boiling, polar aprotic solvent like NIP can significantly facilitate these reactions, particularly with less reactive aryl halides.

Reaction Scheme:

Ar-X + Nu-H → Ar-Nu + H-X (where X = leaving group, Nu = nucleophile)

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the aryl halide (1.0 equiv.), the nucleophile (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous N-isopropyl-2-pyrrolidone (sufficient to make a 0.5 M solution with respect to the aryl halide).

  • Reaction Conditions: Heat the reaction mixture to 120-180 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the substrates and should be determined empirically.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or toluene).

    • Wash the organic layer several times with water to remove the NIP and any inorganic salts. A final wash with brine is recommended.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Causality and Self-Validation: The high boiling point of NIP allows for the necessary thermal energy to overcome the activation barrier for the S_NAr reaction. The progress of the reaction can be reliably monitored by standard chromatographic techniques. The aqueous work-up is designed to efficiently remove the high-boiling NIP, and the purity of the final product can be confirmed by NMR and mass spectrometry, thus validating the protocol.

Protocol 2: Free-Radical Polymerization of Vinyl Monomers in N-Isopropyl-2-Pyrrolidone

N-alkyl-2-pyrrolidones are known to be effective solvents for polymerization reactions. NIP can be employed as a medium for the free-radical polymerization of various vinyl monomers to produce polymers with specific properties.

Reaction Scheme:

n (CH₂=CHR) → -[CH₂-CHR]n- (where R = functional group)

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a temperature controller, add the vinyl monomer (e.g., N-vinylpyrrolidone or an acrylate) and N-isopropyl-2-pyrrolidone as the solvent. The monomer concentration is typically in the range of 20-50% by weight.

  • Initiator Addition: Add a free-radical initiator such as azobisisobutyronitrile (AIBN) or a peroxide-based initiator. The amount of initiator will influence the molecular weight of the resulting polymer and typically ranges from 0.1 to 1.0 mol% with respect to the monomer.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere with constant stirring.

  • Monitoring: The progress of the polymerization can be monitored by measuring the decrease in monomer concentration using techniques like gas chromatography (GC) or by the increase in the viscosity of the reaction mixture.

  • Termination and Isolation:

    • After the desired conversion is reached, cool the reaction mixture.

    • Precipitate the polymer by adding the viscous solution to a non-solvent (e.g., diethyl ether or hexane).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and residual NIP.

    • Dry the polymer under vacuum to a constant weight.

Causality and Self-Validation: NIP provides a stable, high-boiling medium that can effectively dissolve both the monomer and the resulting polymer, ensuring a homogeneous reaction. The molecular weight and polydispersity of the polymer can be analyzed by gel permeation chromatography (GPC), and the purity can be confirmed by NMR spectroscopy, providing a means to validate the success of the polymerization.

Workflow for a Typical Chemical Synthesis using NIP

Synthesis_Workflow Start Start Reaction_Setup 1. Reaction Setup (Reactants, Base, NIP) Start->Reaction_Setup Reaction_Execution 2. Reaction Execution (Heating & Stirring) Reaction_Setup->Reaction_Execution Monitoring 3. Reaction Monitoring (TLC, LC-MS) Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup 4. Aqueous Work-up (Quenching & Extraction) Monitoring->Workup Complete Purification 5. Purification (Chromatography/Recrystallization) Workup->Purification Analysis 6. Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for a chemical synthesis utilizing NIP as the solvent.

Safety and Handling Considerations

While N-isopropyl-2-pyrrolidone is considered a safer alternative to many traditional aprotic polar solvents, it is essential to handle it with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., butyl rubber or laminate), and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to minimize inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[4]

  • Disposal: Dispose of waste NIP in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for N-isopropyl-2-pyrrolidone for comprehensive safety information before use.[10][11]

Conclusion and Future Outlook

N-Isopropyl-2-pyrrolidone presents a compelling case as a high-performance, sustainable reaction solvent for the modern chemical and pharmaceutical industries. Its advantageous physicochemical properties, coupled with a more favorable safety profile, position it as a strong candidate to replace traditional, more hazardous solvents. While specific, published protocols using NIP are still growing in number, the principles outlined in this guide provide a solid foundation for its adoption and adaptation in a wide range of synthetic applications. As the demand for greener chemical processes continues to rise, the role of N-isopropyl-2-pyrrolidone as a key enabling technology is expected to expand significantly.

References

  • N-Isopropyl-2-pyrrolidone Formula. ECHEMI.

  • N-ISOPROPYL-2-PYRROLIDONE - ChemBK. ChemBK.

  • N-Isopropylbutyrolactam. PubChem.

  • N-isopropyl-2-pyrrolidone | 3772-26-7. Sigma-Aldrich.

  • N-ISOPROPYL-2-PYRROLIDONE CAS#: 3772-26-7. ChemicalBook.

  • N-ISOPROPYL-2-PYRROLIDONE. ChemBK.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Use of improved n-alkyl pyrrolidone solvents. Google Patents.

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  • N-ISOPROPYL-2-PYRROLIDONE synthesis. ChemicalBook.

  • Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. YouTube.

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Application Notes & Protocols: N-isopropyl-2-pyrrolidone in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Modern Perspective on Pyrrolidone-Based Polymers

For decades, the field of functional polymers has been dominated by staples like Poly(N-isopropylacrylamide) (PNIPAM) for thermoresponsive applications and Poly(N-vinyl-2-pyrrolidone) (PVP) for biocompatible formulations.[1][2][3] While their contributions are undeniable, the search for polymers with enhanced stability, tunable properties, and novel functionalities continues. It is in this context that N-isopropyl-2-pyrrolidone (NIP) emerges as a compelling, albeit less-explored, building block.

This guide is structured to provide researchers, scientists, and drug development professionals with a foundational yet in-depth understanding of NIP's utility in polymer chemistry. We move beyond simple lists of properties to explain the causality behind experimental choices, grounding our protocols in the fundamental principles of polymer science. Herein, we explore NIP not just as another monomer, but as a versatile tool for creating next-generation smart and functional materials.

Section 1: Physicochemical Profile of N-isopropyl-2-pyrrolidone (NIP)

N-isopropyl-2-pyrrolidone is a substituted lactam, an organic compound featuring a 5-membered ring.[4] Its structure, characterized by the isopropyl group on the nitrogen atom, imparts a unique balance of hydrophobicity and hydrophilicity, which is central to the properties of its corresponding polymers. Understanding its fundamental properties is critical for its effective use as both a monomer and a solvent.

PropertyValueSource
CAS Number 3772-26-7[5]
Molecular Formula C₇H₁₃NO[5]
Molecular Weight 127.18 g/mol [5]
Density 0.990 g/cm³[6][7]
Boiling Point 218 °C[6][7]
Melting Point 18 °C[6][7]
Flash Point 93 °C[8]
log P (Octanol/Water) 0.4 - 0.6[8]

This table summarizes key physical and chemical properties of N-isopropyl-2-pyrrolidone, essential for handling and reaction setup.

Section 2: NIP as a Monomer: The Synthesis of Thermoresponsive Polymers

The primary application of NIP in polymer chemistry is as a monomer for the synthesis of Poly(N-isopropyl-2-pyrrolidone), hereafter referred to as PNIP. The N-isopropyl substitution is analogous to that in the well-studied PNIPAM, suggesting that PNIP will exhibit thermoresponsive behavior, specifically a Lower Critical Solution Temperature (LCST) in aqueous solutions.[1][9] This property, where the polymer transitions from soluble to insoluble upon heating, is highly valuable for applications in drug delivery, hydrogels, and smart coatings.[10]

Protocol: Free-Radical Polymerization of NIP

Conventional free-radical polymerization is a robust and straightforward method for synthesizing high molecular weight PNIP. The choice of initiator and solvent is critical and depends on the desired polymer properties and end-use.

Causality Behind Experimental Choices:

  • Initiator: Azobisisobutyronitrile (AIBN) is selected for its predictable decomposition kinetics and its solubility in common organic solvents. Unlike peroxide initiators, its decomposition is less susceptible to solvent effects.[11][12]

  • Solvent: 1,4-Dioxane is chosen as it is a good solvent for both the monomer and the resulting polymer, preventing premature precipitation and allowing the reaction to proceed to high conversion.[13]

  • Temperature: The reaction is conducted at 60-70 °C, the optimal temperature range for the thermal decomposition of AIBN to generate radicals at a steady rate.[13]

  • Purification: Precipitation into cold diethyl ether is an effective method to separate the polymer from unreacted monomer and initiator fragments, as the polymer is insoluble in this non-polar solvent.

Detailed Protocol:

  • Reagents & Equipment:

    • N-isopropyl-2-pyrrolidone (NIP), distilled prior to use.

    • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

    • 1,4-Dioxane, anhydrous.

    • Diethyl ether, cold.

    • Schlenk flask, magnetic stirrer, oil bath, nitrogen/argon line.

  • Procedure:

    • To a 100 mL Schlenk flask, add NIP (e.g., 10.0 g, 78.6 mmol) and AIBN (e.g., 0.129 g, 0.786 mmol, for a 100:1 monomer-to-initiator ratio).

    • Add 40 mL of anhydrous 1,4-dioxane to dissolve the solids.

    • Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.[14]

    • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 65 °C.

    • Allow the polymerization to proceed under stirring for 12-24 hours. The solution will become noticeably more viscous.

    • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

    • Slowly add the viscous polymer solution dropwise into a beaker containing a large excess of cold diethyl ether (~500 mL) while stirring vigorously.

    • The polymer will precipitate as a white solid. Allow the solid to settle.

    • Decant the diethyl ether and redissolve the polymer in a minimal amount of a good solvent like THF or dichloromethane.

    • Repeat the precipitation (Step 7) two more times to ensure high purity.

    • Collect the final polymer by filtration and dry it under vacuum at 40 °C overnight.

Protocol: Controlled Synthesis via RAFT Polymerization

For applications requiring well-defined molecular weights, low polydispersity (Mw/Mn), and complex architectures (e.g., block copolymers), Reversible Addition-Fragmention Chain-Transfer (RAFT) polymerization is the method of choice.[15][16][17]

Causality Behind Experimental Choices:

  • Chain Transfer Agent (CTA): N-vinyl monomers like NIP are considered "Less-Activated Monomers" (LAMs).[14][15] For these systems, xanthate-based CTAs, such as O-ethyl S-(1-phenylethyl) carbonodithioate, provide excellent control over the polymerization.[15]

  • Initiator-to-CTA Ratio: A ratio of [CTA]/[Initiator] of approximately 5:1 is often used to ensure that the majority of chains are initiated via the RAFT mechanism, leading to a well-controlled process.

  • Workflow: The synthesis of block copolymers via RAFT is a sequential process. First, a homopolymer (the "macro-CTA") is synthesized. This purified macro-CTA is then used to initiate the polymerization of a second monomer, creating a block copolymer.

Experimental Workflow for RAFT Polymerization

RAFT_Workflow cluster_prep Step 1: Reagent Preparation cluster_poly Step 2: Polymerization cluster_purify Step 3: Purification & Characterization cluster_chain_ext Step 4: Block Copolymer Synthesis (Optional) Monomer Purify NIP Monomer (Distillation) Reaction Combine Monomer, CTA, Initiator in Anhydrous Solvent Monomer->Reaction CTA Select & Prepare CTA (e.g., Xanthate) CTA->Reaction Initiator Purify Initiator (e.g., AIBN) Initiator->Reaction Degas Deoxygenate Mixture (Freeze-Pump-Thaw) Reaction->Degas Polymerize Heat to 60-70 °C (e.g., 12h) Degas->Polymerize Quench Cool & Expose to Air Polymerize->Quench Precipitate Precipitate Polymer (e.g., in Diethyl Ether) Quench->Precipitate Dry Dry Under Vacuum Precipitate->Dry Characterize Analyze PNIP Macro-CTA (GPC, NMR) Dry->Characterize ChainExt Use PNIP Macro-CTA to Polymerize Monomer B Characterize->ChainExt If successful, proceed to chain extension FinalPurify Purify Final Block Copolymer ChainExt->FinalPurify

Caption: Workflow for RAFT synthesis of PNIP macro-CTA.

Detailed Protocol (Synthesis of PNIP Macro-CTA):

  • Reagents & Equipment:

    • N-isopropyl-2-pyrrolidone (NIP), distilled.

    • O-ethyl S-(1-phenylethyl) carbonodithioate (CTA).

    • AIBN, recrystallized.

    • Anisole or 1,4-Dioxane, anhydrous.

    • All equipment as listed in Protocol 2.1.

  • Procedure:

    • In a Schlenk flask, dissolve NIP (e.g., 5.0 g, 39.3 mmol), the CTA (e.g., 0.089 g, 0.393 mmol, for [M]/[CTA]=100), and AIBN (e.g., 0.013 g, 0.0786 mmol, for [CTA]/[I]=5) in 10 mL of anhydrous solvent.

    • Deoxygenate the solution using at least three freeze-pump-thaw cycles.[14]

    • Place the flask in an oil bath preheated to 60 °C and polymerize for a predetermined time (e.g., 8-16 hours, depending on desired conversion).

    • Quench the reaction by cooling and exposing to air.

    • Purify the resulting PNIP macro-CTA by repeated precipitations in cold diethyl ether as described in Protocol 2.1.

    • Characterize the polymer's molecular weight (Mn) and polydispersity (Mw/Mn) using Gel Permeation Chromatography (GPC).

Section 3: NIP as a Specialized Solvent for Polymer Processing

N-alkyl-2-pyrrolidones are a class of highly polar, aprotic solvents with excellent solvency power for a wide range of polymers.[4][18] N-methyl-2-pyrrolidone (NMP) is widely used for processing high-performance polymers like polyimides and polyurethanes.[19] By structural analogy, NIP is expected to share these powerful solvent characteristics, making it suitable for applications such as polymer film casting, membrane formation, and as a reaction medium for polymer modification.

Protocol: Casting a Polymer Film Using NIP as a Solvent

This protocol describes a general method for preparing a thin polymer film, a common requirement in materials science and for coating applications.

Causality Behind Experimental Choices:

  • High Boiling Point: NIP's high boiling point (218 °C) ensures slow, controlled evaporation of the solvent.[6][7] This prevents defects like pinholes or cracking in the cast film and promotes the formation of a smooth, uniform surface.

  • Excellent Solvency: NIP's ability to dissolve a wide range of polymers allows for the creation of homogeneous solutions, which is a prerequisite for high-quality films.[4][19]

  • Vacuum Oven: Heating under vacuum accelerates solvent removal at a temperature below its atmospheric boiling point, which is crucial for removing the final traces of high-boiling solvents like NIP without thermally degrading the polymer.

Detailed Protocol:

  • Reagents & Equipment:

    • Polymer of interest (e.g., Polysulfone, Polyimide).

    • N-isopropyl-2-pyrrolidone (NIP), analytical grade.

    • Glass petri dish or flat glass substrate.

    • Leveling table, heated vacuum oven, beaker, magnetic stirrer.

  • Procedure:

    • Prepare a 10-20% (w/v) solution of the desired polymer in NIP by adding the polymer to the solvent in a beaker and stirring until fully dissolved. This may take several hours.

    • Place a clean, dry glass petri dish on a leveling table to ensure a uniform film thickness.

    • Carefully pour the polymer solution into the petri dish, allowing it to spread evenly across the surface.

    • Cover the dish loosely (e.g., with perforated aluminum foil) to prevent dust contamination while still allowing solvent to evaporate. Let it stand at room temperature in a fume hood for 12-24 hours for initial, slow evaporation.

    • Transfer the dish to a vacuum oven.

    • Heat the oven in stages. For example, hold at 80 °C for 4 hours, then increase to 120 °C for 4 hours, and finally to 150 °C for 12 hours under vacuum to remove all residual NIP. The exact temperature profile will depend on the thermal stability of the polymer.

    • After cooling the oven to room temperature, carefully peel the freestanding polymer film from the glass substrate.

Section 4: Safety and Handling of N-isopropyl-2-pyrrolidone

As with any chemical reagent, proper handling of NIP is paramount. The following information is synthesized from available Safety Data Sheets (SDS) and should be consulted before use.

Hazard ClassHazard StatementPrecautionary Statement
Acute Toxicity H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing.
Eye Damage H318: Causes serious eye damage.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity H335: May cause respiratory irritation. H373: May cause damage to organs through prolonged or repeated exposure.P260: Do not breathe mist or vapours. P271: Use only outdoors or in a well-ventilated area.
Carcinogenicity H351: Suspected of causing cancer.P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.

This table is a summary based on data for N-vinyl-2-pyrrolidone and related compounds and should be used for guidance. Always consult the specific SDS for N-isopropyl-2-pyrrolidone from your supplier.[20]

General Handling Recommendations:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Section 5: References

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  • Sigma-Aldrich. (2025, August 14). SAFETY DATA SHEET.

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  • Kocak, G., et al. (n.d.). Additive-free synthesis of poly(n-vinyl pyrrolidone) and poly(n-isopropylacrylamide) nanogels with controlled sizes. PMC.

  • Ho, T., et al. (2010). Toward Functionalization of Thermoresponsive Poly(N-vinyl-2-pyrrolidone). Macromolecules - ACS Publications.

  • Das, S., et al. (n.d.). Synthesis of thermoresponsive polymers for drug delivery. PubMed.

  • Fisher Scientific. (2010, April 29). N-Vinyl-2-pyrrolidone Safety Data Sheet.

  • Li, Y., et al. (n.d.). Synthesis and Characterization of Thermo-responsive Poly(N-vinyl-2-pyrrolidinone)-block-poly(N-isopropylacrylamide) Micelles. Taylor & Francis Online.

  • Akhlaq, M., et al. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. SciSpace.

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  • ChemicalBook. (n.d.). N-ISOPROPYL-2-PYRROLIDONE CAS#: 3772-26-7.

  • Takeda, S., et al. (n.d.). Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs). RSC Publishing.

  • Tenhu, H., et al. (2022, November 10). Thermoresponsive polymers in non-aqueous solutions. RSC Publishing.

  • Nguyen, T. L., et al. (n.d.). The alkoxy radical polymerization of N-vinylpyrrolidone in organic solvents: theoretical insight into the mechanism and kinetics. NIH.

  • Boyer, C., et al. (2018, September 25). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. Macromolecules - ACS Publications.

  • Patrickios, C. S., et al. (n.d.). Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. PMC - NIH.

  • ResearchGate. (2025, August 6). Synthesis and Characterization of Stimuli-Responsive Poly(N-isopropylacrylamide-co-N-vinyl-2-pyrrolidone).

  • Theato, P., et al. (n.d.). CONTROLLED RADICAL POLYMERIZATION OF N-ISOPROPYLACRYLAMIDE AND OF ACTIVATED ESTERS FOR THE SYNTHESIS OF POLYMER-PROTEIN AND.

  • D'Avanzo, N., et al. (n.d.). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. PMC - NIH.

  • Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. (n.d.).

  • Patrickios, C. S., et al. (n.d.). Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. MDPI.

  • ResearchGate. (2010, November 2). (PDF) Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone.

  • Patrickios, C. S., et al. (n.d.). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. PubMed Central.

  • ECHEMI. (n.d.). 3772-26-7, N-Isopropyl-2-pyrrolidone Formula.

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of N-Methyl-2-Pyrrolidone in Advanced Polymer Processing and Coatings.

  • OUCI. (n.d.). Conventional Free Radical Polymerization of N‐Vinyl Pyrrolidone Homopolymers.

  • Patrickios, C. S., et al. (n.d.). Statistical copolymers of N-vinylpyrrolidone and phenoxyethyl methacrylate via RAFT polymerization: monomer reactivity ratios, t.

  • Patrickios, C. S., et al. (n.d.). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. MDPI.

  • Sigma-Aldrich. (n.d.). New directions in thermoresponsive polymers.

  • ChemBK. (2024, April 9). N-ISOPROPYL-2-PYRROLIDONE - Physico-chemical Properties.

  • ChemicalBook. (2024, March 12). Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone.

  • Patrickios, C. S., et al. (n.d.). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. MDPI.

  • PrepChem.com. (n.d.). Synthesis of N-vinyl-2-pyrrolidone.

  • Google Patents. (n.d.). WO2013107822A1 - Use of improved n-alkyl pyrrolidone solvents.

  • ResearchGate. (n.d.). Determination of the reactivity ratios for acrylonitrile/N-vinylpyrrolidone copolymerization systems.

  • ResearchGate. (n.d.). Conventional Free Radical Polymerization of N-Vinyl Pyrrolidone Homopolymers | Request PDF.

  • Wuxi Weiheng Chemical Co., Ltd. - Whamine. (n.d.). Methods for Preparing Poly Vinyl Pyrrolidone.

  • Patrickios, C. S., et al. (n.d.). Statistical Copolymers of N–Vinylpyrrolidone and 2–Chloroethyl Vinyl Ether via Radical RAFT Polymerization. NIH.

  • ResearchGate. (2025, August 6). (PDF) Copolymers of N-vinyl-2-pyrrolidone and condensation polymers.

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone.

  • Uskoković, P., et al. (2020, November 16). Physicochemical Characterization of Polyvinyl Pyrrolidone: A Tale of Two Polyvinyl Pyrrolidones. ACS Omega - ACS Publications.

  • ResearchGate. (2025, August 7). N‐Vinylpyrrolidone and Ethoxyethyl Methacrylate Copolymer: Synthesis, Characterization and Reactivity Ratios | Request PDF.

  • TÜBİTAK Academic Journals. (2012, January 1). Copolymerization of N-Vinyl pyrrolidone with methyl methacrylate by Ti(III)-DMG redox initiator.

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Application Notes & Protocols: N-isopropyl-2-pyrrolidone as a Novel Medium for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Solvents in Modern Biocatalysis

The pharmaceutical and fine chemical industries are increasingly leveraging the power of enzymes as highly specific and efficient catalysts.[1][2] This shift towards biocatalysis is driven by the demand for sustainable manufacturing, improved product purity, and the synthesis of complex chiral molecules.[2][3] A critical, yet often challenging, aspect of designing a biocatalytic process is the choice of reaction medium. While aqueous systems are the natural environment for enzymes, many industrially relevant substrates are poorly soluble in water. This necessitates the use of non-aqueous solvents to enhance substrate solubility, shift reaction equilibria towards synthesis, and simplify downstream processing.[4][5]

However, traditional organic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are facing increasing regulatory scrutiny due to their reproductive toxicity.[6] This has spurred a search for "green" and biocompatible alternatives that can support high enzymatic activity and stability. N-isopropyl-2-pyrrolidone (NIP), a polar aprotic solvent, emerges as a compelling candidate. This guide provides a comprehensive overview of NIP's properties, explains the mechanistic basis for its use in enzymology, and delivers detailed protocols for its application.

Physicochemical Profile of N-isopropyl-2-pyrrolidone (NIP)

N-isopropyl-2-pyrrolidone (IUPAC name: 1-(propan-2-yl)pyrrolidin-2-one) is a five-membered lactam ring with an isopropyl group attached to the nitrogen atom.[7] Its unique structure confers a set of physicochemical properties that are highly advantageous for biocatalysis.

PropertyValueComparison with Other SolventsSource(s)
Molecular Formula C₇H₁₃NO-[8][9]
Molecular Weight 127.18 g/mol -[7]
Boiling Point 218 °CHigher than DMF (153°C), Toluene (111°C)[9]
Melting Point 18 °CHigher than DMF (-61°C), NMP (-24°C)[8][9]
Density ~0.99 - 1.0 g/cm³Similar to water, higher than many organic solvents[8]
Flash Point 93 °CHigher than many volatile solvents, indicating lower flammability[8]
LogP (XLogP3) 0.6Indicates moderate hydrophobicity, suitable for interfacing with enzymes[7]
Hydrogen Bond Acceptor Yes (1)Can accept H-bonds from the enzyme's surface water[7]
Hydrogen Bond Donor No (0)Aprotic nature prevents interference with enzyme's internal H-bond network[7]

The high boiling point and flash point of NIP contribute to process safety and reduce volatile organic compound (VOC) emissions. Its nature as a hydrogen bond acceptor without being a donor is critical; it can interact favorably with the enzyme's hydration shell without disrupting the internal hydrogen bond network that maintains the protein's tertiary structure.[10]

Mechanistic Advantages of NIP in Enzymatic Reactions

The performance of an enzyme in a non-aqueous solvent is a delicate balance of interactions between the enzyme, the solvent, the substrate, and the essential water layer on the enzyme's surface. NIP offers several key advantages rooted in these interactions.

  • Enzyme Stability and Activity: Polar organic solvents can sometimes denature enzymes by stripping away their essential hydration layer.[11] However, solvents like NIP, with moderate polarity and aprotic nature, can maintain this crucial water layer, preserving the enzyme's active conformation. Studies on related solvents show that they can even enhance enzyme activity compared to reactions in highly nonpolar or overly polar media.[12][13] The pyrrolidone ring is known for its biocompatibility, further suggesting a favorable interaction with protein structures.[10]

  • Enhanced Substrate Solubility: A primary reason for using co-solvents is to dissolve non-polar substrates. NIP's structure provides an excellent balance, enabling the solubilization of a wide range of hydrophobic and moderately polar organic molecules, which is often a limiting factor in aqueous biocatalysis.[14][15]

  • Favorable Thermodynamic Equilibria: For hydrolytic enzymes like lipases and proteases, the reaction equilibrium in water lies far on the side of hydrolysis. By replacing the bulk solvent with an organic medium like NIP, the thermodynamic equilibrium can be shifted to favor synthesis (e.g., esterification, amidation), enabling the production of valuable chemical entities.[4]

  • Green Chemistry Profile: As a biodegradable solvent with low toxicity compared to traditional polar aprotic solvents, NIP aligns with the principles of green chemistry.[15][16] Its high boiling point also facilitates easier recovery and recycling.

Figure 1: Key Advantages of NIP as a Biocatalytic Medium NIP N-isopropyl-2-pyrrolidone (NIP) sub_sol High Solubility for Non-Polar Substrates NIP->sub_sol Increases reaction scope stability Maintains Enzyme Conformational Stability NIP->stability Preserves catalytic activity thermo Shifts Equilibrium to Favor Synthesis NIP->thermo Enables esterification & amidation reactions green Favorable Green Profile (Low Toxicity, High BP) NIP->green Improves process safety & sustainability Figure 2: General Workflow for Enzyme Screening in NIP cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis prep_solvent Prepare NIP/ Buffer Mixtures prep_enzyme Aliquot Enzyme into Vials equil Equilibrate Enzyme in Solvent prep_enzyme->equil init Initiate with Substrate equil->init incubate Incubate with Shaking init->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze via HPLC / GC quench->analyze

Caption: Figure 2: General Workflow for Enzyme Screening in NIP.

Protocol 2: Preparative Scale Kinetic Resolution of (rac)-1-Phenylethanol

This protocol details a specific application for producing an enantiomerically enriched alcohol.

Materials:

  • Immobilized Candida antarctica Lipase B (CALB)

  • N-isopropyl-2-pyrrolidone (NIP), anhydrous grade

  • (rac)-1-Phenylethanol

  • Vinyl acetate (acyl donor)

  • Molecular sieves (3Å, activated) for maintaining low water activity

  • Ethyl acetate and Hexanes for chromatography

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL oven-dried flask, add N-isopropyl-2-pyrrolidone (50 mL), (rac)-1-phenylethanol (1.22 g, 10 mmol), and activated molecular sieves (2 g).

  • Temperature Control: Place the flask in a thermostated water bath set to 40 °C and stir with a magnetic stirrer for 15 minutes to ensure thermal equilibrium.

  • Enzyme Addition: Add immobilized CALB (500 mg) to the mixture.

  • Reaction Initiation: Add vinyl acetate (0.95 g, 11 mmol, 1.1 equivalents) to start the reaction. Seal the flask.

  • Monitoring the Reaction: Monitor the reaction progress by taking small aliquots (~10 µL), diluting them, and analyzing by chiral GC or HPLC. The goal is to stop the reaction at ~50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the product and the remaining substrate.

  • Reaction Workup (at ~50% conversion):

    • Filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh NIP, dried, and stored for reuse.

    • Remove the bulk of the NIP from the filtrate under reduced pressure (Note: NIP has a high boiling point, requiring high vacuum).

    • The remaining residue will contain (R)-1-phenylethyl acetate and the unreacted (S)-1-phenylethanol.

  • Purification: Separate the acetate product from the unreacted alcohol using silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity of the products via standard analytical techniques (¹H NMR, ¹³C NMR). Determine the enantiomeric excess (e.e.) of the purified (S)-1-phenylethanol and the (R)-1-phenylethyl acetate by chiral HPLC or GC analysis.

Figure 3: Reaction Scheme for Kinetic Resolution cluster_prod Products at ~50% Conversion racemate Racemic Alcohol (R/S) product Acylated (R)-Alcohol racemate->product Selective Acylation unreacted Unreacted (S)-Alcohol racemate->unreacted Remains Unreacted enzyme Enzyme in NIP acyl Acyl Donor acyl->product

Caption: Figure 3: Reaction Scheme for Kinetic Resolution.

Conclusion and Future Outlook

N-isopropyl-2-pyrrolidone presents itself as a robust, safe, and effective medium for a variety of enzymatic reactions. Its favorable physicochemical properties, combined with its alignment with green chemistry principles, make it a superior alternative to many conventional organic solvents. For researchers, scientists, and drug development professionals, NIP offers a valuable tool to expand the scope of biocatalysis, enabling the synthesis of complex molecules in a more sustainable and efficient manner. Further research into its application with a broader range of enzymes and reaction types will undoubtedly solidify its place in the industrial biocatalysis toolkit.

References

  • Gupta, S., & Roy, I. (2021).
  • Gotor-Fernández, V., & Gotor, V. (n.d.). Green Solvents for Biocatalysis.
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  • Otsuka, H., et al. (n.d.). Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)
  • Sperle, M., et al. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH.
  • Unknown Author. (n.d.). Application of Enzymes in Drug Manufacturing. AZoM.
  • Ahmad, Z., & Khan, R. H. (2013). Lipase in aqueous-polar organic solvents: activity, structure, and stability. PubMed.
  • Garcia-Galan, C., & Garcia, J. L. (n.d.). Nonconventional biocatalysis: from organic solvents to green solvents.
  • ECHEMI. (n.d.). N-Isopropyl-2-pyrrolidone Formula. ECHEMI.
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  • Kumar, D., et al. (n.d.). A thermostable organic solvent-tolerant lipase from Brevibacillus sp.: production and integrated downstream processing using an alcohol-salt-based aqueous two-phase system. PMC - PubMed Central.
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Application Note & Protocol: N-Isopropyl-2-Pyrrolidone (NEP) as a High-Performance Solubilizer for Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The low aqueous solubility of active pharmaceutical ingredients (APIs) is a persistent and significant challenge in drug development, frequently leading to poor bioavailability and hindering the progression of promising therapeutic candidates.[1][2] This document provides a detailed guide to the use of N-isopropyl-2-pyrrolidone (NEP), a potent, dipolar aprotic solvent, for the solubilization of such challenging compounds. We present its physicochemical properties in comparison to other common solvents, elucidate its mechanism of action, and provide detailed, validated protocols for solubility screening and stock solution preparation. This guide is intended for researchers, formulation scientists, and drug development professionals seeking effective strategies to overcome solubility limitations in preclinical and research settings.

Introduction: The Challenge of Poor Solubility

In modern drug discovery, a high percentage of new chemical entities (NCEs) exhibit poor aqueous solubility. This characteristic is a major obstacle, as dissolution is often the rate-limiting step for absorption and, consequently, for achieving therapeutic efficacy in vivo.[2][3] Various techniques, including particle size reduction, salt formation, and the use of co-solvents, are employed to enhance solubility.[4] Among these, the use of powerful organic solvents is a cornerstone of early-stage research, enabling the preparation of concentrated stock solutions for in vitro screening and initial in vivo studies.

Dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) are widely used for their exceptional solubilizing power.[5][6] However, toxicity concerns, particularly the established reproductive toxicity of NMP, have prompted a search for safer, high-performance alternatives.[6][7][8][9] N-isopropyl-2-pyrrolidone (NEP or NiPP) emerges as a compelling candidate. As a structural analog of NMP, it shares the core lactam structure responsible for potent solubilization while offering a different substitution that may modulate its toxicological profile. The U.S. EPA has noted that due to the structural similarity to NMP, related alkylpyrrolidones warrant careful evaluation.[10] This note provides the technical framework for researchers to evaluate NEP as a strategic tool in their formulation toolkit.

Physicochemical Profile and Solubilization Mechanism of N-Isopropyl-2-Pyrrolidone (NEP)

The efficacy of a solvent is dictated by its molecular structure and resulting physical properties. NEP's structure combines a highly polar lactam ring with a moderately non-polar isopropyl group, creating a unique balance that allows it to interact favorably with a wide range of solute functionalities.

Comparative Physicochemical Properties

Understanding the properties of NEP in context is crucial for experimental design. The following table compares key parameters of NEP with other common laboratory solvents.

PropertyN-Isopropyl-2-pyrrolidone (NEP) N-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)Ethanol
CAS Number 3772-26-7[11]872-50-4[6]67-68-564-17-5
Molecular Formula C₇H₁₃NO[11][12]C₅H₉NO[6]C₂H₆OSC₂H₆O
Molar Mass ( g/mol ) 127.18[12][13]99.13[6]78.1346.07
Boiling Point (°C) ~218[12][13]202 - 204[6]18978.37
Melting Point (°C) 18[11][13]-24[6]18.5-114
Density (g/cm³) ~0.990[12][13]1.028[6]1.1000.789
Flash Point (°C) ~93 (Closed Cup)[11]91 (Closed Cup)[6]8713
Mechanism of Solubilization

The potent solubilizing capacity of pyrrolidone-based solvents stems from a dual mechanism that is highly dependent on solvent concentration.[14]

  • Complexation (at low concentrations): The polar lactam moiety of the NEP molecule can form specific 1:1 complexes with drug molecules. This interaction effectively shields the solute from the aqueous environment, preventing self-association and crystallization.

  • Cosolvency (at high concentrations): At higher concentrations, NEP acts as a true cosolvent, fundamentally altering the bulk properties of the solvent mixture. It reduces the overall polarity and disrupts the hydrogen-bonding network of water, creating a more favorable environment for the dissolution of hydrophobic compounds.

A strong linear relationship has been demonstrated between the cosolvency power of 2-pyrrolidone and the octanol-water partition coefficient (log K(ow)) of the drug, indicating that its effectiveness increases with the hydrophobicity of the compound.[14] This principle is expected to hold for NEP. The isopropyl group on NEP may further enhance interactions with highly lipophilic solutes compared to the smaller methyl group on NMP.

SolubilizationMechanism cluster_nep NEP Molecule cluster_drug Poorly Soluble Drug NEP N-Isopropyl-2-Pyrrolidone (NEP) Polar Lactam Ring (O=C-N) Non-polar Isopropyl Group Drug API Molecule Polar Moiety (-OH, -NH2) Lipophilic Core (Aromatic Rings) NEP:f0->Drug:p Dipole-Dipole Interactions NEP:f1->Drug:np van der Waals Interactions

Fig. 1: Interaction of NEP with a drug molecule.

Performance, Applications, and Safety Considerations

While direct, large-scale comparative solubility data for NEP is emerging, the extensive data available for the closely related NMP provides a strong benchmark for its expected performance. NMP is a powerful solubilizing agent for a wide array of drugs, and NEP is anticipated to exhibit similar or enhanced capabilities, particularly for lipophilic compounds.[5][15]

The primary driver for investigating NEP is as a potentially safer alternative to NMP. NMP is classified as a reproductive toxicant, with studies indicating risks of developmental toxicity, including fetal death.[6][8] This has led to regulatory restrictions and a push within the pharmaceutical industry to find replacement solvents.[9] While NEP requires its own comprehensive toxicological assessment, exploring it as an alternative is a prudent step in adhering to the principles of green chemistry and enhancing laboratory safety.

Applications:

  • Preclinical Formulation: Creating high-concentration solutions for in vitro high-throughput screening (HTS) and initial in vivo pharmacokinetic (PK) studies.

  • Topical and Transdermal Delivery: Pyrrolidones are known penetration enhancers, making NEP a candidate for formulations targeting skin delivery.[16][17]

  • Agrochemicals: Similar to pharmaceuticals, NEP can be used to dissolve poorly soluble active ingredients for agricultural formulations.

Protocols for Solubility Assessment

The following protocols provide a robust framework for determining the equilibrium solubility of a compound in NEP and for preparing stock solutions for experimental use.

Materials and Equipment
  • N-isopropyl-2-pyrrolidone (NEP), high purity grade (≥98%)[18]

  • Test compound (API)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Syringes and 0.22 µm or 0.45 µm chemical-resistant filters (e.g., PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for NEP before use. NEP is listed as an irritant and may cause serious eye damage; handle with care.[18][19]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard high-throughput solubility screening methods and is designed to establish the maximum equilibrium concentration of a solute in NEP.[20]

Step 1: Preparation of Calibration Standards

  • Accurately prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., 10 mg/mL in DMSO or Methanol).

  • Generate a series of calibration standards by serial dilution to cover the expected concentration range. A typical range might be 1 µg/mL to 500 µg/mL.

  • Analyze these standards using your chosen analytical method (e.g., HPLC) to create a standard curve (Peak Area vs. Concentration).

Step 2: Sample Preparation

  • Add an excess amount of the test compound (solid powder) to a pre-weighed 2 mL glass vial. The goal is to have undissolved solid remaining at equilibrium. A starting point of ~5-10 mg is typical.

  • Record the exact weight of the compound added.

  • Add a precise volume of NEP (e.g., 1.0 mL) to the vial.

Step 3: Equilibration

  • Securely cap the vials.

  • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the samples for 24 to 48 hours. This duration is generally sufficient to reach equilibrium, but the exact time should be verified for new compound classes.

Step 4: Sample Processing and Analysis

  • After equilibration, visually confirm that excess solid remains in each vial. If all solid has dissolved, the solubility is greater than the concentration prepared, and the experiment must be repeated with more compound.

  • Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Perform a large, precise dilution of the supernatant into the mobile phase or a suitable solvent for your analytical method. For example, dilute 10 µL of supernatant into 990 µL of solvent (a 1:100 dilution). The dilution factor must be chosen to bring the final concentration within the range of your calibration curve.

  • Filter the diluted sample through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.

  • Inject the final diluted sample into the analytical instrument (e.g., HPLC).

Step 5: Calculation

  • Using the standard curve, determine the concentration of the diluted sample.

  • Calculate the original solubility in NEP using the following formula:

    • Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Workflow start Start prep Step 1: Prepare Calibration Standards start->prep add_solid Step 2: Add Excess Solid Compound to Vial start->add_solid analyze Analyze via HPLC prep->analyze add_nep Add Known Volume of NEP add_solid->add_nep equilibrate Step 3: Equilibrate (24-48h at 25°C) add_nep->equilibrate centrifuge Step 4: Centrifuge to Pellet Solid equilibrate->centrifuge supernatant Withdraw Supernatant centrifuge->supernatant dilute Precisely Dilute Supernatant supernatant->dilute filter Filter Sample (0.22 µm PTFE) dilute->filter filter->analyze calculate Step 5: Calculate Solubility analyze->calculate end_node End calculate->end_node

Fig. 2: Workflow for Equilibrium Solubility Determination.
Protocol: Preparation of a 100 mM Stock Solution in NEP

This protocol describes how to prepare a concentrated stock solution for use in downstream experiments.

  • Calculate Required Mass: Determine the mass of the compound needed.

    • Mass (mg) = 0.1 mol/L × Molar Mass ( g/mol ) × Volume (L) × 1000 mg/g

    • Example for a 1 mL stock of a compound with MW = 250 g/mol :

      • Mass = 0.1 × 250 × 0.001 × 1000 = 25 mg

  • Dissolution:

    • Weigh the calculated mass of the compound into a suitable glass vial.

    • Add the required volume of NEP (e.g., 1.0 mL).

    • Cap the vial and vortex vigorously for 1-2 minutes.

    • If the solid does not dissolve completely, gentle warming (e.g., to 30-40 °C) in a water bath or sonication for 5-10 minutes can be applied.[20] Avoid excessive heat, which may degrade the compound.

    • Visually inspect to ensure a clear, particulate-free solution.

  • Storage:

    • Store the stock solution in a tightly sealed container in a dark place at room temperature or as dictated by the compound's stability.[18]

Troubleshooting and Advanced Considerations

  • Precipitation upon Dilution: A common issue when diluting a high-concentration organic stock into an aqueous buffer for an assay.[21] This occurs when the drug's concentration exceeds its solubility in the final aqueous medium.

    • Mitigation: Use a "solvent shift" method where the NEP stock is added to the aqueous buffer while vortexing to ensure rapid mixing.[21] Consider intermediate dilution steps or the inclusion of surfactants or other excipients in the final buffer to maintain supersaturation.

  • Viscosity: NEP is more viscous than solvents like ethanol or acetone. Ensure accurate pipetting by using positive displacement pipettes or by reverse pipetting with standard air displacement pipettes.

  • Material Compatibility: As a powerful solvent, NEP may be incompatible with certain plastics. Use glass, PTFE, or polypropylene labware for preparation and storage. Verify compatibility before using plastic 96-well plates for screening.

Conclusion

N-isopropyl-2-pyrrolidone is a potent, versatile solvent with significant potential for solubilizing poorly water-soluble compounds in a research and development setting. Its physicochemical properties, derived from its unique molecular structure, allow it to effectively dissolve a broad range of molecules through both complexation and cosolvency mechanisms. While it shares the high efficacy of its chemical relative, NMP, it represents an important alternative that warrants investigation as part of modern efforts to reduce laboratory exposure to potentially hazardous materials. The protocols detailed herein provide a reliable foundation for scientists to incorporate NEP into their solubilization workflows, enabling the continued advancement of challenging but promising therapeutic candidates.

References

  • ChemBK. (2024). N-ISOPROPYL-2-PYRROLIDONE - Physico-chemical Properties. Retrieved from [Link]

  • Ashland. (2018). Technical Data Sheet - N-Ethylpyrrolidone (NEP). Retrieved from [Link]

  • ChemBK. (2024). N-ISOPROPYL pyrrolidone. Retrieved from [Link]

  • Carl ROTH. (n.d.). N-Ethyl-2-pyrrolidone (NEP), 25 l, tinplate. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Sugihara, H., et al. (2015). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. ResearchGate. Retrieved from [Link]

  • Liu, R. (Ed.). (2012).
  • U.S. Environmental Protection Agency (EPA). (2016). Risk Management for Alkylpyrrolidones. Retrieved from [Link]

  • NMP-Europe. (n.d.). NMP in Pharmaceutical Formulations: Enhancing Drug Delivery and Synthesis. Retrieved from [Link]

  • Khadka, P., et al. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316.
  • Jouyban, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535.
  • Zhao, L., et al. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. International journal of pharmaceutics, 341(1-2), 40-46.
  • ResearchGate. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Retrieved from [Link]

  • MDPI. (2020). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • Akhter, S. A., & Barry, B. W. (1985). Absorption through human skin of ibuprofen and flurbiprofen; effect of dose variation, deposited drug films, occlusion and the penetration enhancer N-methyl-2-pyrrolidone. Journal of Pharmacy and Pharmacology, 37(1), 27-37.
  • PubChem. (n.d.). N-Isopropylbutyrolactam. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylpyrrolidine. Retrieved from [Link]

  • Roberts, L. G., et al. (2022). Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone. Toxicology and industrial health, 38(6), 309-329.
  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. PubMed. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica sinica B, 5(5), 442-453.
  • Toxic-Free Future. (n.d.). Get the Facts: NMP (N-Methylpyrrolidone). Retrieved from [Link]

  • Maratek. (2024). A Closer Look at N-Methyl-2-Pyrrolidone (NMP). Retrieved from [Link]

Sources

Application Notes & Protocols: Safe Handling and Disposal of N-isopropyl-2-pyrrolidone Waste

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for N-isopropyl-2-pyrrolidone (NIP) waste. This document is designed to ensure laboratory safety and environmental compliance by offering detailed, field-proven protocols and explaining the rationale behind each critical step.

Introduction: Understanding the Risk Profile of N-isopropyl-2-pyrrolidone

N-isopropyl-2-pyrrolidone is a versatile solvent utilized in various research and development applications. While effective in its chemical applications, it is imperative to recognize its potential hazards to mitigate risks to personnel and the environment. NIP is classified as a substance that can cause skin and eye irritation.[1] Furthermore, related pyrrolidone derivatives have been shown to have reproductive and developmental toxicity, as well as the potential for neurotoxic effects with chronic exposure.[2][3] Therefore, stringent adherence to safety protocols is paramount.

This guide provides a systematic approach to managing NIP waste, from point-of-generation to final disposal, ensuring a self-validating system of safety and compliance.

Hazard Identification and Engineering Controls

A thorough understanding of the hazards associated with N-isopropyl-2-pyrrolidone is the foundation of safe laboratory practices. The following table summarizes its key hazard classifications.

Hazard ClassificationDescriptionSource
Skin IrritationCauses skin irritation.[1]
Eye IrritationCauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation and drowsiness or dizziness.[1]
Specific Target Organ Toxicity (Repeated Exposure)May cause damage to organs through prolonged or repeated exposure.
Reproductive ToxicitySuspected of damaging fertility or the unborn child.[1][4]

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to NIP is through robust engineering controls. Personal Protective Equipment (PPE) should be considered the last line of defense.

  • Fume Hoods: All work involving the handling of NIP, including dilutions, reactions, and waste consolidation, must be conducted within a certified chemical fume hood.[5] This minimizes the inhalation of vapors and aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.[6][7]

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are critical for preventing direct contact with N-isopropyl-2-pyrrolidone. The following PPE is mandatory when handling NIP and its waste.

PPE ComponentSpecificationsRationale
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8] Check manufacturer's compatibility data.To prevent skin contact. Thicker gloves generally offer better protection.[9]
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[9][10]To protect eyes from splashes and vapors. Standard safety glasses are insufficient.[8]
Lab Coat Chemical-resistant lab coat or apron.To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills.

Waste Handling and Segregation Workflow

Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Sources

Application Notes & Protocols: The Emerging Role of N-isopropyl-2-pyrrolidone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The continuous evolution of the agrochemical industry necessitates the exploration of novel solvents and synthetic intermediates that offer enhanced performance, improved safety profiles, and greater formulation stability. N-isopropyl-2-pyrrolidone (NIP), a polar aprotic solvent, is emerging as a compelling alternative to traditional solvents like N-Methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). This guide provides an in-depth analysis of NIP's applications in modern agrochemical research and development. We will explore its physicochemical properties, its utility as a high-performance reaction solvent, and its function as a formulation aid and penetration enhancer. Detailed protocols, process logic, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively integrate NIP into their synthetic workflows.

Introduction: The Case for N-isopropyl-2-pyrrolidone (NIP)

The synthesis and formulation of active agrochemical ingredients (AIs) are critically dependent on the choice of solvent. For decades, N-Methyl-2-pyrrolidone (NMP) has been a workhorse in the industry due to its excellent solvency for a wide range of organic compounds.[1][2] However, increasing regulatory scrutiny over its potential health effects has catalyzed a search for safer, yet equally effective, alternatives.[3]

N-isopropyl-2-pyrrolidone (CAS No: 3772-26-7), a structural analog of NMP, presents itself as a formidable candidate.[4] It belongs to the same class of dipolar aprotic solvents, sharing the beneficial properties of high polarity, thermal stability, and miscibility with water and common organic solvents.[3][5] These characteristics make it highly suitable for dissolving complex, often crystalline, active ingredients and for facilitating a variety of chemical reactions crucial to agrochemical synthesis.[6][7] Furthermore, patents and studies indicate that N-alkyl pyrrolidones can act as effective solvents and penetration enhancers in agrochemical formulations, potentially improving the bioavailability and efficacy of fungicides, herbicides, and insecticides.[3][8]

This document serves as a technical guide to the practical application of NIP, moving from its fundamental properties to its implementation in both synthesis and formulation.

Physicochemical Properties of N-isopropyl-2-pyrrolidone

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective use in experimental design. The properties of NIP make it suitable for a broad range of reaction conditions and formulation types.

PropertyValueReference
CAS Number 3772-26-7[9]
Molecular Formula C₇H₁₃NO[9][10]
Molecular Weight 127.18 g/mol [4][10]
Appearance Colorless Liquid
Density ~1.0 g/cm³[9]
Boiling Point 218 °C[10][11]
Melting Point 18 °C[9][10][11]
Flash Point 93 °C[9]
Solubility Miscible with water; Soluble in common organic solvents[3]

Core Applications in Agrochemical Synthesis & Formulation

NIP's utility in the agrochemical sector can be broadly categorized into two primary areas: as a reaction medium for the synthesis of active ingredients and as a component in the formulation of the final product.

NIP as a High-Performance Reaction Solvent

The high polarity and high boiling point of NIP make it an excellent medium for organic reactions that require elevated temperatures and efficient dissolution of polar or poorly soluble reactants. Its aprotic nature ensures it does not interfere with reactions involving strong bases or nucleophiles.

Causality for Use:

  • Enhanced Solubility: Many agrochemical precursors and intermediates are complex heterocyclic structures with limited solubility in common non-polar solvents. NIP's strong solvating power can increase reactant concentration, leading to improved reaction rates and yields.[1]

  • Thermal Stability: With a boiling point of 218 °C, NIP allows for a wide operational temperature range, enabling reactions that require significant thermal energy to overcome activation barriers without the need for high-pressure apparatus.[10][11]

  • Reaction Compatibility: As a polar aprotic solvent, it is well-suited for key reaction classes in agrochemical synthesis, such as:

    • Nucleophilic Aromatic Substitution (SNAr): A cornerstone reaction for building complex aryl-ether, aryl-thioether, and aryl-amine linkages found in many fungicides and herbicides.

    • Condensation Reactions: Facilitating the formation of C-N and C-O bonds.

    • Metal-Catalyzed Cross-Coupling Reactions: While less common than solvents like dioxane or toluene, its polarity can sometimes be beneficial in specific coupling protocols.

NIP in Agrochemical Formulations

Beyond synthesis, NIP serves a critical role in delivering the active ingredient to the target. It can be used as a powerful solvent or co-solvent in concentrated formulations.[3][5]

Key Roles:

  • Solubilizer in Emulsifiable Concentrates (EC): Many modern AIs are crystalline solids with low water solubility.[7] NIP can dissolve these AIs at high concentrations, creating stable, non-crystalline liquid concentrates that can be easily diluted with water by the end-user.

  • Crystallization Inhibitor: The transition from a solvent-based concentrate to a water-based spray can induce crystallization of the AI, leading to clogged spray nozzles and uneven application. The use of highly effective polar solvents like NIP can help maintain the AI in a dissolved or finely dispersed state upon dilution.[7]

  • Penetration Enhancer: For systemic pesticides, the ability of the AI to penetrate the plant cuticle is crucial for efficacy. N-substituted pyrrolidones have been shown to promote the penetration of agrochemical active agents into plants, potentially leading to improved biological performance.[8]

Experimental Protocols & Methodologies

The following sections provide detailed, step-by-step protocols for leveraging NIP in a laboratory setting.

General Workflow for Agrochemical Synthesis Using NIP

This workflow outlines the typical decision and action process for employing NIP as a reaction solvent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reactant Solubility Test (NIP vs. other solvents) B Reaction Setup (Inert atmosphere, glassware) A->B Select NIP C Reagent Addition (e.g., Nucleophile, Base) B->C D Heating to Target Temp (e.g., 80-150 °C) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Quenching & Aqueous Wash (Remove NIP & salts) E->F Reaction Complete G Extraction with Organic Solvent F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS, HPLC) H->I

Caption: General workflow for a synthesis experiment using NIP as the solvent.

Protocol: Synthesis of a Fungicidal Precursor via SNAr Reaction

This protocol describes a representative Nucleophilic Aromatic Substitution (SNAr) reaction, a common step in synthesizing heterocyclic fungicides, using NIP as the solvent. The reaction involves the displacement of a halide from an electron-deficient aromatic ring by a thiol.

Reaction Scheme: 2,4-dichloropyrimidine + 4-chlorothiophenol → 2-chloro-4-((4-chlorophenyl)thio)pyrimidine

G cluster_reactants cluster_conditions cluster_products R1 2,4-dichloropyrimidine plus1 + R2 4-chlorothiophenol arrow -------> catalyst K₂CO₃ (Base) N-isopropyl-2-pyrrolidone (Solvent) 100 °C P1 Fungicide Precursor

Caption: SNAr reaction for synthesizing a thioether-linked heterocyclic compound.

Materials & Reagents:

ReagentM.W.AmountMoles
2,4-dichloropyrimidine148.981.49 g10.0 mmol
4-chlorothiophenol144.621.52 g10.5 mmol
Potassium Carbonate (K₂CO₃), anhydrous138.212.07 g15.0 mmol
N-isopropyl-2-pyrrolidone (NIP)127.1820 mL-
Ethyl Acetate-150 mL-
Saturated Brine Solution-50 mL-

Step-by-Step Methodology:

  • Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent & Reactant Addition: Add N-isopropyl-2-pyrrolidone (20 mL) to the flask. Stir the resulting suspension for 5 minutes. Add 4-chlorothiophenol (1.52 g, 10.5 mmol) to the mixture via syringe.

    • Rationale: NIP is chosen for its ability to dissolve the reactants and facilitate the reaction at a high temperature. K₂CO₃ is a mild base sufficient to deprotonate the thiol without causing unwanted side reactions.

  • Reaction: Heat the reaction mixture to 100 °C using an oil bath and maintain stirring under a nitrogen atmosphere.

    • Rationale: 100 °C provides sufficient thermal energy for the SNAr reaction to proceed at a reasonable rate while being well below the solvent's boiling point, ensuring safety and control.

  • Monitoring: Monitor the reaction progress by taking small aliquots every hour and analyzing by Thin Layer Chromatography (TLC) or LC-MS until the starting 2,4-dichloropyrimidine is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Rationale: This step quenches the reaction and dissolves the potassium salts and the water-miscible NIP solvent.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated brine solution (50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product, 2-chloro-4-((4-chlorophenyl)thio)pyrimidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

While NIP is considered a safer alternative to some traditional solvents, proper laboratory hygiene and safety protocols are mandatory.

  • Hazards: N-isopropyl-2-pyrrolidone is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat when handling NIP.

  • Handling: Work in a well-ventilated fume hood to avoid inhalation of vapors, especially when heating.

  • Storage: Store in a cool, dry place away from strong oxidizing agents, in a tightly sealed container under an inert atmosphere.

Conclusion

N-isopropyl-2-pyrrolidone is a versatile and powerful tool for the modern agrochemical scientist. Its favorable physicochemical properties, including high polarity, high boiling point, and broad solvency, make it an excellent choice as both a reaction solvent and a formulation component. By enabling higher reaction temperatures, improving the solubility of complex molecules, and potentially enhancing the biological uptake of active ingredients, NIP offers a compelling combination of performance and an improved safety profile. The protocols and workflows detailed in this guide provide a solid foundation for researchers to begin exploring the significant potential of NIP in the discovery and development of next-generation crop protection solutions.

References

  • ChemBK. (2024). N-ISOPROPYL-2-PYRROLIDONE - Physico-chemical Properties. Available at: [Link]

  • PubChem. (n.d.). N-Isopropylbutyrolactam. National Center for Biotechnology Information. Available at: [Link]

  • UIV CHEM. (2025). NMP: Applications in the Pharmaceutical and Agrochemical Industries. Available at: [Link]

  • Google Patents. (2013). WO2013107822A1 - Use of improved n-alkyl pyrrolidone solvents.
  • Google Patents. (2020). Use of n-substituted pyrrolidones to promote the penetration of agrochemical active agents.
  • Tian, L., et al. (2022). Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici. ResearchGate. Available at: [Link]

  • Google Patents. (1960). US2952688A - Synthesis of pyrrolidine.
  • Google Patents. (n.d.). CA-2129649-C - Process for producing pyrrolidone and n-alkyl pyrrolidones. Available at: [Link]

  • Zesheng New Materials Technology. (2025). The Role of NMP in Modern Pesticide Formulations. Available at: [Link]

  • MDPI. (2023). Natural Antifungal Alkaloids for Crop Protection: An Overview of the Latest Synthetic Approaches. Available at: [Link]

  • ResearchGate. (2010). Development of a Novel Solvent-Based Formulation for Pesticides That Are Prone to Crystallization. Available at: [Link]

  • MDPI. (2023). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

  • Google Patents. (2023). US20230117137A1 - Stable agrochemical composition.
  • MDPI. (2022). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. Available at: [Link]

  • ResearchGate. (1987). Studies on pyrrolidinones. Synthesis of N-acylpyroglutamic esters with bactericide and fungicide properties. Available at: [Link]

  • Google Patents. (2013). BE1020269A5 - USE OF REPLACEMENT SOLVENTS FOR N-METHYLPYRROLIDONE (NMP).
  • Ascend Polyvinylpyrrolidone. (n.d.). 2-Pyrrolidone. Available at: [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Available at: [Link]

  • Maratek. (2023). N-Methyl-2-pyrrolidone Solvent: Applications and Recovery of NMP. Available at: [Link]

  • Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Available at: [Link]

  • ResearchGate. (2012). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Available at: [Link]

  • Google Patents. (2019). US10294202B2 - Pyrrolidinones as herbicides.
  • ResearchGate. (2012). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Available at: [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. National Center for Biotechnology Information. Available at: [Link]

  • PubMed Central. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Available at: [Link]

  • ResearchGate. (2014). Synthesis of Poly(N-vinyl-2-pyrrolidone-co-methyl methacrylate) by Maghnite-H+ a Non-toxic Catalyst. Available at: [Link]

Sources

Application Notes and Protocols for Reactions Utilizing n-Isopropyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of n-Isopropyl-2-pyrrolidone in Modern Synthesis

n-Isopropyl-2-pyrrolidone (NIP) is a polar, aprotic solvent and chemical intermediate belonging to the N-substituted-2-pyrrolidone family. While its counterparts, N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP), have been extensively utilized in pharmaceutical and industrial applications, NIP presents a unique profile of steric and electronic properties that warrant dedicated investigation.[1] Its branched isopropyl group can influence reaction kinetics, selectivity, and the solubility of various reagents and catalysts. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving n-isopropyl-2-pyrrolidone, covering its synthesis, its application as a reaction solvent, and its potential role in catalysis. The protocols detailed herein are designed to be self-validating systems, with a focus on the causal relationships behind experimental choices to ensure both technical accuracy and practical utility.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use. The following table summarizes the key properties of n-isopropyl-2-pyrrolidone.

PropertyValueSource
CAS Number 3772-26-7[2]
Molecular Formula C₇H₁₃NO[2]
Molecular Weight 127.18 g/mol [2]
Boiling Point 218 °C[ChemBK]
Melting Point 18 °C[ChemBK]
Density 0.990 g/cm³[ChemBK]
Flash Point 93.0±9.3 °C[2]

Note: Some physical properties are referenced from chemical supplier databases and should be confirmed with a certificate of analysis for the specific batch being used.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for n-isopropyl-2-pyrrolidone was not found during the literature review, the safety profile of the closely related N-methyl-2-pyrrolidone (NMP) provides a strong basis for handling procedures. NMP is classified as a reproductive toxicant and can cause skin, eye, and respiratory irritation. Therefore, it is prudent to handle n-isopropyl-2-pyrrolidone with similar precautions.

Core Safety Directives:

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or Viton®), safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Part 1: Synthesis of n-Isopropyl-2-pyrrolidone - A Protocol for N-Alkylation

The synthesis of n-isopropyl-2-pyrrolidone can be achieved through the N-alkylation of 2-pyrrolidone. This protocol is based on established methods for the synthesis of N-substituted pyrrolidones.[3] The reaction involves the deprotonation of 2-pyrrolidone to form a nucleophilic amide, which then undergoes an Sₙ2 reaction with an isopropyl halide.

Reaction Workflow Diagram

G cluster_0 Deprotonation cluster_1 Alkylation 2-Pyrrolidone 2-Pyrrolidone Pyrrolidone Anion Pyrrolidone Anion 2-Pyrrolidone->Pyrrolidone Anion  + Base Base (e.g., NaH) Base (e.g., NaH) Isopropyl Halide Isopropyl Halide n-Isopropyl-2-pyrrolidone n-Isopropyl-2-pyrrolidone Pyrrolidone Anion->n-Isopropyl-2-pyrrolidone  + Isopropyl Halide

Caption: Workflow for the synthesis of n-Isopropyl-2-pyrrolidone.

Detailed Experimental Protocol

Materials:

  • 2-Pyrrolidone (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2-Bromopropane or 2-Iodopropane (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-pyrrolidone (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality: The low temperature controls the exothermic reaction of NaH with DMF and the deprotonation of 2-pyrrolidone. NaH is a strong base that irreversibly deprotonates the pyrrolidone nitrogen, forming the highly nucleophilic pyrrolidone anion.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease, indicating complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the isopropyl halide (1.1 eq) dropwise via a syringe. Causality: The dropwise addition at low temperature helps to control any potential exotherm from the Sₙ2 reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Causality: NH₄Cl is a mild acid that neutralizes any unreacted NaH and protonates the pyrrolidone anion, preventing side reactions during work-up.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure n-isopropyl-2-pyrrolidone.

Part 2: n-Isopropyl-2-pyrrolidone as a Solvent in Palladium-Catalyzed Cross-Coupling Reactions

Polar aprotic solvents like N-substituted pyrrolidones are known to influence the outcome of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The use of NMP, for instance, has been shown to affect the selectivity of these reactions.[4] The following model protocol outlines the use of n-isopropyl-2-pyrrolidone as a solvent in a Suzuki-Miyaura coupling reaction.

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Aryl Halide Aryl Halide Heating Heating Aryl Halide->Heating Boronic Acid Boronic Acid Boronic Acid->Heating Pd Catalyst Pd Catalyst Pd Catalyst->Heating Base Base Base->Heating NIP Solvent NIP Solvent NIP Solvent->Heating Stirring Stirring Heating->Stirring Extraction Extraction Stirring->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Caption: General workflow for a Suzuki-Miyaura coupling using NIP as a solvent.

Detailed Experimental Protocol: A Model Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • n-Isopropyl-2-pyrrolidone (NIP)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation (optional, can be done in situ): In a separate flask, dissolve Pd(OAc)₂ and PPh₃ in a small amount of NIP under a nitrogen atmosphere.

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a mixture of n-isopropyl-2-pyrrolidone and water (e.g., 10:1 v/v). Causality: The addition of water is often crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. NIP serves as the primary solvent to dissolve the reactants and catalyst.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Causality: Removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add the palladium catalyst solution to the reaction mixture under a positive pressure of nitrogen.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 3: n-Isopropyl-2-pyrrolidone in Polymerization Reactions

N-substituted pyrrolidones are valuable solvents for polymerization reactions due to their high boiling points and ability to dissolve a wide range of monomers and polymers.[5] The following is a representative protocol for a free-radical polymerization using NIP as the solvent.

Detailed Experimental Protocol: Free-Radical Polymerization of Methyl Methacrylate

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) (0.01 eq relative to monomer)

  • n-Isopropyl-2-pyrrolidone (NIP)

  • Methanol

Procedure:

  • Monomer Purification: Remove the inhibitor from methyl methacrylate by passing it through a column of basic alumina or by distillation under reduced pressure.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified methyl methacrylate and AIBN in n-isopropyl-2-pyrrolidone.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen can act as a radical scavenger, inhibiting the polymerization process.

  • Polymerization: Immerse the sealed flask in an oil bath preheated to 60-70 °C. Stir the reaction for the desired amount of time (e.g., 2-24 hours), depending on the target molecular weight and conversion.

  • Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, while stirring vigorously.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Part 4: Potential Application in Asymmetric Catalysis

While direct catalytic applications of n-isopropyl-2-pyrrolidone are not widely reported, derivatives such as N-isopropyl-2,2′-bipyrrolidine have shown promise as organocatalysts in asymmetric Michael additions. This suggests that the pyrrolidine scaffold with an N-isopropyl substituent can be a valuable component in the design of new chiral catalysts. Researchers are encouraged to explore the synthesis of chiral derivatives of NIP and evaluate their catalytic activity in various asymmetric transformations.

Conclusion

n-Isopropyl-2-pyrrolidone is a versatile chemical with significant potential in organic synthesis and materials science. Its unique properties as a solvent can influence reaction outcomes, and its structural motif is relevant to the development of novel catalysts. The detailed protocols provided in this application note serve as a robust starting point for researchers to explore the utility of n-isopropyl-2-pyrrolidone in their own work. As with any chemical process, careful optimization of reaction conditions is recommended to achieve the desired results.

References

  • Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP). [Link]

  • Cheméo. Chemical Properties of 2-Pyrrolidinone (CAS 616-45-5). [Link]

  • Organic Syntheses. Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. NMP in Pharmaceuticals: Enhancing Drug Formulation and Extraction Efficiency. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524–535.]([Link])

  • Fors, B. P., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 9(10), 9349-9354.]([Link])

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Application Notes & Protocols: N-Isopropyl-2-Pyrrolidone (NIP) as a High-Performance Cleaning Agent for Laboratory Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Need for Safer, Effective Solvents in Research Environments

In the landscape of scientific research and pharmaceutical development, the integrity of experimental data is paramount. This integrity begins with impeccably clean laboratory equipment. For decades, N-Methyl-2-Pyrrolidone (NMP) has been a solvent of choice for challenging cleaning applications due to its high solvency power.[1][2] However, growing regulatory scrutiny and health concerns, particularly regarding its classification as a reproductive toxin, have compelled laboratories to seek safer alternatives.[3][4][5] N-Isopropyl-2-Pyrrolidone (NIP), a structural analog of NMP, emerges as a promising candidate, offering comparable solvency with a potentially more favorable safety profile.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-Isopropyl-2-Pyrrolidone as a cleaning agent. It provides a scientific foundation for its use, detailed protocols for implementation, and critical validation steps to ensure both efficacy and safety within your laboratory's specific context.

Scientific Foundation: Understanding N-Isopropyl-2-Pyrrolidone

NIP's efficacy as a cleaning agent is rooted in its molecular structure and resulting physicochemical properties. Like its N-methyl counterpart, NIP is a polar aprotic solvent.[6][7] This characteristic is key to its ability to dissolve a wide array of polar and non-polar organic and inorganic residues without participating in hydrogen bonding as a donor.

Comparative Physicochemical Properties

The selection of a cleaning solvent is a balance of performance, safety, and practicality. The high boiling point of NIP indicates low volatility, which minimizes inhalation exposure and solvent loss during use. Its miscibility with water is a critical feature that facilitates effective rinsing protocols, a known challenge with high-boiling-point solvents.[8]

PropertyN-Isopropyl-2-Pyrrolidone (NIP) N-Methyl-2-Pyrrolidone (NMP) Significance in Cleaning Applications
CAS Number 3772-26-7[9][10]872-50-4[7]Unique identifier for chemical substance registration.
Molecular Formula C₇H₁₃NO[10][11]C₅H₉NO[5][7]Defines the elemental composition of the molecule.
Molar Mass 127.18 g/mol [10][11]99.13 g/mol [7]Influences physical properties like density and boiling point.
Boiling Point 218 °C[12]202-204 °C[5][7]High boiling point signifies low volatility, reducing fumes.
Melting Point 18 °C[11][12]-24 °C[7]Determines the physical state at different temperatures.
Flash Point 93 °C[11]91 °C[7]Important for fire safety; both are combustible but not highly flammable.
Density ~1.0 g/cm³[11]1.028 g/cm³[7]Slightly less dense than NMP; similar to water.
Water Solubility Miscible (Inferred from NMP)Miscible[5][7]Crucial for effective rinsing and removal from equipment surfaces.
Mechanism of Action: The Power of a Polar Aprotic Solvent

NIP's cleaning power derives from its ability to disrupt intermolecular forces holding contaminants to labware surfaces. The lactam ring structure creates a strong dipole moment, allowing it to effectively solvate a wide range of residues, from stubborn organic synthesis byproducts and polymers to greases and oils.

G cluster_0 NIP Molecule cluster_dipole Dipole Moment cluster_1 Contaminant & Surface NIP N-Isopropyl-2-Pyrrolidone (NIP) N O NIP_structure Contaminant Organic Residue (e.g., Polymer, Grease) NIP:o->Contaminant Solvation (Dipole Interaction) NIP:n->Contaminant dipole δ- dipole2 δ+ Labware Labware Surface (e.g., Glass, Steel) Contaminant->Labware Adhesion Forces

Caption: Decision workflow for selecting the appropriate NIP cleaning protocol.

Protocol 3.1: General Cleaning of Glassware and Metal Apparatus

This protocol is suitable for removing common organic residues from standard laboratory glassware (borosilicate) and stainless steel equipment.

Methodology:

  • Pre-Rinse (Optional): If the equipment is heavily soiled, manually remove excess residue with a spatula and rinse with a suitable solvent (e.g., acetone, ethanol) to remove gross contamination.

  • NIP Application:

    • For Immersion: Place items in a glass or stainless steel basin and add enough NIP to fully submerge the contaminated areas.

    • For Wiping: For larger equipment, apply NIP to a low-lint, non-reactive wipe and thoroughly wet the contaminated surface.

  • Contact Time: Allow the equipment to soak for 15-30 minutes at room temperature. For lightly soiled items, a shorter duration may be sufficient.

  • Manual Agitation: Use a chemically resistant brush to gently scrub surfaces, especially in hard-to-reach areas.

  • Intermediate Rinse: Remove items from the NIP bath and rinse thoroughly with Isopropyl Alcohol (IPA) or acetone. This step is crucial as the intermediate solvent is more volatile and water-miscible, facilitating the complete removal of the high-boiling NIP.

  • Final Rinse: Rinse the equipment multiple times with deionized (DI) water.

  • Drying: Allow items to air dry completely or place them in a drying oven at an appropriate temperature.

Protocol 3.2: Intensive Cleaning for Stubborn Organic Residues

This protocol is designed for the removal of highly persistent contaminants such as polymers, resins, dried organic materials, and vacuum grease.

Methodology:

  • Preparation: Mechanically remove as much bulk material as possible.

  • NIP Immersion: Submerge the items in NIP within a suitable container.

  • Assisted Solvation (Choose one):

    • Ultrasonication: Place the immersion container in an ultrasonic bath and sonicate for 15-60 minutes. The cavitation will accelerate the dissolution process.

    • Gentle Heating: Heat the NIP solution on a hot plate with stirring. CAUTION: Heat to a maximum of 60-80°C in a fume hood. Do not heat near the flash point (93°C). Ensure the container is properly vented.

  • Cooling: If heated, allow the solution and equipment to cool to room temperature before proceeding.

  • Intermediate Rinse: Perform a meticulous rinse with Isopropyl Alcohol (IPA) as described in Protocol 3.1, Step 5. This may require multiple rinses to fully displace the NIP.

  • Final Rinse & Drying: Complete the cleaning with a thorough DI water rinse and drying as described in Protocol 3.1, Steps 6-7.

Protocol 3.3: Mandatory Material Compatibility Validation

NIP, like NMP, can be aggressive towards certain plastics, elastomers, and coatings. [13]It is mandatory to perform this validation protocol before using NIP on any non-glass or non-metallic equipment.

Methodology:

  • Material Identification: Identify all materials that will come into contact with NIP (e.g., O-rings, gaskets, plastic components, coated surfaces).

  • Test Sample: Obtain a small, non-critical sample of the material or apply NIP to a small, inconspicuous area of the equipment.

  • Exposure: Apply a few drops of NIP to the surface or immerse the sample. Let it sit for a period equivalent to your longest anticipated cleaning time (e.g., 60 minutes).

  • Observation: After the exposure period, rinse the sample thoroughly as per the general cleaning protocol and let it dry.

  • Inspection: Carefully inspect the material for any signs of degradation:

    • Swelling or shrinking

    • Softening or hardening

    • Cracking or crazing

    • Discoloration

    • Loss of tensile strength

  • Documentation: Record your observations in a compatibility log. Do not use NIP if any degradation is observed.

Material Compatibility Log (Example)

MaterialTest DateExposure Time (min)Temperature (°C)ObservationsCompatibility Rating (Pass/Fail)
Borosilicate Glass[Date]6025No change observedPass
316 Stainless Steel[Date]6025No change observedPass
Viton® O-Ring[Date]3025Slight swelling notedFail
Polypropylene[Date]3025No change observedPass
PVC Tubing[Date]1525Became soft and tackyFail

Troubleshooting and Field Insights

  • A white film or residue remains after drying: This is often due to insufficient rinsing. The intermediate rinse with IPA or acetone was likely incomplete. Repeat the rinsing steps, ensuring all NIP is washed away before the final water rinse.

  • Contaminant is not fully removed: Increase the contact time or employ assisted solvation methods from Protocol 3.2 (ultrasonication or gentle heating). The effectiveness of any solvent is a function of time, temperature, and agitation.

  • Solvent has a noticeable odor during use: Your ventilation is insufficient. Move the cleaning process to a certified chemical fume hood immediately.

Conclusion

N-Isopropyl-2-Pyrrolidone presents a viable and potentially safer alternative to NMP for high-stakes cleaning applications in research and development laboratories. Its powerful solvency, combined with low volatility, makes it effective for removing a wide range of stubborn residues. However, its adoption requires a diligent and scientifically rigorous approach. By understanding its properties, adhering to strict safety protocols, and meticulously validating its compatibility with laboratory materials, researchers can successfully integrate NIP into their hygiene workflows, thereby enhancing safety without compromising on the cleanliness essential for reproducible, high-quality scientific outcomes.

References

  • Replacing NMP: Are You Ready? I 3D InCites . (2018). 3D InCites. [Link]

  • Industrial Solvent Alternatives . (2023). J R Hess Company, Inc. [Link]

  • NMP Alternative | N-Methyl-Pyrrolidone Chemical Replacement . AcraStrip. [Link]

  • Solvent Users Look to Replace NMP . (2025). Vertec BioSolvents. [Link]

  • NMP Alternatives: Dioxolane & TOU . Integrated Chemicals Specialties. [Link]

  • N-methyl-2-pyrrolidone | C5H9NO | CID 13387 . PubChem, National Center for Biotechnology Information. [Link]

  • N-Isopropylpyrrolidine | C7H15N | CID 12416324 . PubChem, National Center for Biotechnology Information. [Link]

  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization . (2025). American Instrument Exchange. [Link]

  • N-Isopropylbutyrolactam | C7H13NO | CID 77392 . PubChem, National Center for Biotechnology Information. [Link]

  • Standard Operating Procedures and Guidelines for Cleaning Laboratory Workspace . Wayne State University. [Link]

  • N-Methyl-2-Pyrrolidone . LyondellBasell. [Link]

  • 1-Vinyl-2-pyrrolidone . (2000). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • N-ISOPROPYL-2-PYRROLIDONE . ChemBK. [Link]

  • Solvent - Wikipedia . Wikipedia. [Link]

  • N-Methyl-2-pyrrolidone - Wikipedia . Wikipedia. [Link]

  • A Closer Look at N-Methyl-2-Pyrrolidone (NMP) . (2024). Maratek. [Link]

  • Safety Data Sheet: 2-Pyrrolidone . Carl ROTH. [Link]

  • METHYL 20PYRROLIDONE Resistant O-Rings and Seals . Marco Rubber & Plastics. [Link]

  • Top 5 Chemicals for Critical Lab Cleaning . (2023). Post Apple Scientific. [Link]

  • Getting rid of N-Methyl-2-pyrrolidone (NMP), solution? . (2018). ResearchGate. [Link]

  • The Best Chemicals for Critical Lab Cleaning . (2023). Post Apple Scientific. [Link]

  • Cleaning Procedures for - Environmental Health & Safety . University of California, Merced. [Link]

  • How to clean cosmetic lab equipment . (2021). Institute of Personal Care Science. [Link]

  • Cleaning protocols in forensic genetic laboratories . (2024). Forensic Science International: Genetics. [Link]

  • Laboratory Cleaning Products . Scientific Laboratory Supplies (SLS) Ltd. [Link]

  • CHEMICAL COMPATIBILITY TABLE . Tom Parker Ltd. [Link]

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Application Notes and Protocols for the Purification of N-isopropyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of N-isopropyl-2-pyrrolidone (NIP) following its synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines the common impurities encountered and offers a suite of purification techniques, including fractional vacuum distillation, adsorbent treatment, and crystallization. The protocols are designed to be robust and adaptable, with a focus on the underlying chemical principles to empower users to optimize these methods for their specific needs. This guide emphasizes safety, efficiency, and the achievement of high-purity NIP essential for pharmaceutical and other high-tech applications.

Introduction to N-isopropyl-2-pyrrolidone and the Imperative of Purity

N-isopropyl-2-pyrrolidone (NIP), a substituted lactam, is a versatile aprotic polar solvent and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique properties, including high solvency and chemical stability, make it valuable in numerous chemical processes. However, for applications in the pharmaceutical industry, the purity of NIP is of paramount importance. Even trace impurities can have a significant impact on the safety, efficacy, and stability of the final drug product.

The synthesis of NIP, commonly through the reaction of γ-butyrolactone (GBL) with isopropylamine, can result in a crude product containing unreacted starting materials, byproducts, and residual catalysts.[1][2] Therefore, robust and efficient purification strategies are essential to ensure that the NIP meets the stringent purity requirements of regulatory bodies. This document provides a detailed exploration of the most effective techniques for the purification of NIP.

Understanding the Impurity Profile of Synthetic N-isopropyl-2-pyrrolidone

A successful purification strategy begins with a thorough understanding of the potential impurities. The impurity profile of NIP will largely depend on the synthetic route employed. For the common synthesis from γ-butyrolactone and isopropylamine, the following impurities are typically encountered:

Impurity Origin Rationale for Removal
γ-Butyrolactone (GBL) Unreacted starting materialCan interfere with downstream reactions and may have its own toxicological profile.
Isopropylamine Unreacted starting materialA volatile and corrosive amine that can affect the pH and stability of the final product.
Water Byproduct of the reaction or introduced adventitiouslyCan hydrolyze the lactam ring under certain conditions and interfere with moisture-sensitive reactions.
N-isopropyl-succinimide Byproduct from over-oxidation or side reactionsA structurally similar impurity that can be difficult to separate and may have different pharmacological effects.
Oligomers/Polymers Side reactions at elevated temperaturesCan lead to discoloration and reduced yield of the desired product.[3]
Color Impurities Degradation or side reactionsCan indicate the presence of trace impurities and are generally undesirable in pharmaceutical applications.[1]

Purification Methodologies: A Comparative Overview

Several techniques can be employed for the purification of NIP. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Technique Principle Advantages Disadvantages Best Suited For
Fractional Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Highly effective for separating volatile impurities. Scalable.Requires specialized equipment. High temperatures, even under vacuum, can cause degradation of some products.[3]Removal of unreacted starting materials and other volatile byproducts. Large-scale purification.
Adsorbent Treatment Removal of impurities by passing the crude product through a bed of adsorbent material.Effective for removing polar impurities, color bodies, and trace metals.[4]Adsorbent can be a source of contamination if not properly prepared. Can be less effective for bulk impurity removal.Polishing step to remove color and trace polar impurities.
Crystallization Purification based on the differential solubility of the product and impurities in a suitable solvent at varying temperatures.Can yield very high-purity material.Requires finding a suitable solvent system. Can be lower yielding than distillation.Final purification step to achieve very high purity.
Aqueous Extraction Separation based on the differential partitioning of the product and impurities between an organic and an aqueous phase.Useful for removing water-soluble impurities.Can introduce water into the product, requiring a subsequent drying step.Initial workup to remove water-soluble salts and other polar impurities.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

Fractional vacuum distillation is the most common and effective method for purifying NIP on a larger scale. By reducing the pressure, the boiling point of NIP is lowered, preventing thermal degradation.[3]

Principle: This technique separates compounds with close boiling points by utilizing a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles. With each cycle, the vapor phase becomes progressively enriched in the more volatile component.

Apparatus:

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and vacuum gauge

  • Cold trap

Procedure:

  • Preparation: Charge the round-bottom flask with the crude NIP (do not fill more than two-thirds full). Add a magnetic stir bar.

  • Assembly: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place the thermometer bulb just below the side arm of the distillation head.

  • Vacuum Application: Start the condenser cooling water. Gradually apply vacuum to the system, aiming for a pressure of approximately 25 Torr.[5]

  • Heating: Begin heating the distillation flask gently with the heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial fraction, which will contain low-boiling impurities such as residual isopropylamine.

    • Main Fraction: Once the temperature stabilizes at the boiling point of NIP at the applied pressure (approximately 110-115 °C at 25 Torr), switch to a clean receiving flask to collect the pure product.[5]

    • Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities and potential decomposition.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.

Diagram of the Purification Workflow:

G cluster_prep Preparation cluster_distillation Fractional Vacuum Distillation cluster_output Output Crude_NIP Crude N-isopropyl-2-pyrrolidone Distillation_Apparatus Assemble Distillation Apparatus Crude_NIP->Distillation_Apparatus Apply_Vacuum Apply Vacuum (e.g., 25 Torr) Distillation_Apparatus->Apply_Vacuum Heat Gentle Heating Apply_Vacuum->Heat Collect_Forerun Collect Forerun (Low-boiling impurities) Heat->Collect_Forerun Collect_Main Collect Main Fraction (Pure NIP at ~110-115°C) Collect_Forerun->Collect_Main Impurities Distillation Residue & Forerun Collect_Forerun->Impurities Pure_NIP Purified N-isopropyl-2-pyrrolidone Collect_Main->Pure_NIP Collect_Main->Impurities G cluster_prep Preparation cluster_process Purification Process cluster_final Final Steps Crude_NIP Crude or Distilled NIP Load_Sample Load NIP onto Column Crude_NIP->Load_Sample Alumina_Column Prepare Activated Alumina Column Alumina_Column->Load_Sample Elute Elute with Appropriate Solvent Load_Sample->Elute Collect Collect Fractions Elute->Collect Evaporate Remove Solvent (Rotary Evaporator) Collect->Evaporate Pure_NIP High-Purity NIP Evaporate->Pure_NIP

Caption: Workflow for purification of NIP using adsorbent treatment.

Protocol 3: Crystallization

Crystallization can provide NIP of very high purity. The key challenge is identifying a suitable solvent system where NIP is soluble at higher temperatures but sparingly soluble at lower temperatures, while the impurities remain in solution.

Principle: As a saturated solution of NIP in a suitable solvent is cooled, the solubility of NIP decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, remain dissolved in the mother liquor.

Materials:

  • Crude or distilled NIP

  • Crystallization solvent (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane, to be determined empirically)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection (Empirical):

    • Test the solubility of NIP in various solvents at room temperature and upon heating.

    • A good crystallization solvent will dissolve NIP when hot but not when cold.

    • Consider solvent pairs (a "good" solvent and a "poor" solvent).

  • Dissolution: Dissolve the NIP in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment

The purity of the final NIP product should be assessed using appropriate analytical techniques.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is an excellent method for determining the purity of volatile compounds like NIP and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess purity and quantify non-volatile impurities.

  • Karl Fischer Titration: This method is used to accurately determine the water content in the purified product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-isopropyl-2-pyrrolidone may cause skin and eye irritation. *[6] Be cautious when working with vacuum systems, as implosion can occur with damaged glassware.

  • Consult the Safety Data Sheet (SDS) for N-isopropyl-2-pyrrolidone and all other chemicals used before starting any work.

Conclusion

The purification of N-isopropyl-2-pyrrolidone is a critical step in ensuring its suitability for high-purity applications, particularly in the pharmaceutical industry. By understanding the potential impurities and selecting the appropriate purification technique—be it fractional vacuum distillation for bulk purification, adsorbent treatment for polishing, or crystallization for achieving the highest purity—researchers can consistently obtain NIP that meets their specific requirements. The protocols provided in this guide offer a solid foundation for developing a robust and efficient purification process.

References

  • Wang, H., Wu, B., Jiang, F., & Li, C. (2022). Experimental study on distillation and purification of reclaimed NMP. Journal of Physics: Conference Series, 2204, 012036.
  • Wikipedia. (2024). N-Methyl-2-pyrrolidone. In Wikipedia. Retrieved from [Link]

  • Google Patents. (1983). Process for the purification of 2-pyrrolidone.
  • FAQ. (n.d.). What are the characteristics and purification methods of N-Methyl-2-pyrrolidone? Retrieved from [Link]

  • EapearlChem. (n.d.). N-Methyl-2-pyrrolidone (NMP) - High-Efficiency Industrial Solvent. Retrieved from [Link]

  • Mortaheb, H. R., Meshkini, F., Ghaemmaghami, F., & K., K. (2016). A Method for Recovery of N-methyl 2-pyrrolidone from Wastes of Solvent Regeneration Unit in 1,3-Butadiene Extraction Plant. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 10(1), 108-111.
  • Organic Syntheses. (n.d.). After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. Retrieved from [Link]

  • ChemBK. (n.d.). N-ISOPROPYL-2-PYRROLIDONE. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Google Patents. (2013). Use of improved n-alkyl pyrrolidone solvents.
  • PubChem. (n.d.). N-Isopropylbutyrolactam. Retrieved from [Link]

  • European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Retrieved from [Link]

  • Google Patents. (2004). Method for obtaining pure n-vinyl pyrrolidone.
  • Wolfram Cloud. (n.d.). Extractive Distillation Column to Separate Isopropyl Alcohol from Water. Retrieved from [Link]

  • Solubility of Things. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • University of Missouri–St. Louis. (2009). Distillation of Isopropanol (2-propanol). Retrieved from [Link]

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Application Notes & Protocols: N-isopropyl-2-pyrrolidone (NIP) as a High-Performance, Safer Solvent for Surface Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Alternative in Solvent Technology

For decades, N-Methyl-2-pyrrolidone (NMP) has been a cornerstone in the formulation of high-performance coatings, prized for its exceptional solvency and high boiling point.[1][2] However, mounting regulatory pressure and growing health and environmental concerns have necessitated a shift towards safer alternatives. N-isopropyl-2-pyrrolidone (NIP) emerges as a compelling candidate, offering a similar aprotic, polar solvent profile with a potentially more favorable safety and environmental footprint. The U.S. Environmental Protection Agency (EPA) has highlighted concerns regarding the reproductive toxicity of NMP, driving the search for viable replacements.[3]

This document serves as a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of N-isopropyl-2-pyrrolidone as a solvent in surface coatings. We will delve into its fundamental properties, provide a theoretical framework for its solvency based on Hansen Solubility Parameters, and present detailed protocols for its use in representative coating formulations.

Physicochemical Profile of N-isopropyl-2-pyrrolidone

A thorough understanding of a solvent's physical and chemical properties is paramount for successful formulation. The table below summarizes the key properties of NIP, with a comparative analysis against the widely used NMP.

PropertyN-isopropyl-2-pyrrolidone (NIP)N-methyl-2-pyrrolidone (NMP)Significance in Coatings Formulation
CAS Number 3772-26-7[4]872-50-4[2]Unique identifier for the chemical substance.
Molecular Formula C7H13NO[4]C5H9NO[2]Influences molecular weight and steric hindrance.
Molecular Weight 127.18 g/mol [4]99.13 g/mol [2]Affects volatility and diffusion rates.
Boiling Point 218 °C[5]202-204 °C[2]A high boiling point is desirable for controlled drying and improved flow and leveling.
Flash Point 93 °C[6]91 °C[2]A higher flash point indicates lower flammability and safer handling.
Density ~1.0 g/cm³[6]1.028 g/cm³[2]Important for calculating weight-to-volume relationships in formulations.
Safety Profile Classified as a reproductive toxicant.[3]NIP is anticipated to have a more favorable safety profile, a key driver for its adoption.

Solvency and Resin Compatibility: A Hansen Solubility Parameter (HSP) Approach

The effectiveness of a solvent is determined by its ability to dissolve the resin binder, a principle often summarized as "like dissolves like." Hansen Solubility Parameters (HSP) provide a powerful tool for predicting this compatibility by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7]

To assess the potential of NIP as a solvent for common coating resins, we have estimated its Hansen Solubility Parameters using the Stefanis-Panayiotou group contribution method.[3][8] This method allows for the calculation of HSPs based on the molecular structure of the compound.

Estimated Hansen Solubility Parameters for N-isopropyl-2-pyrrolidone (NIP)

ParameterValue (MPa½)
δD (Dispersion) 17.5
δP (Polar) 9.5
δH (Hydrogen Bonding) 6.5

Now, let's compare these estimated values with the known HSPs of representative coating resins:

PolymerδD (MPa½)δP (MPa½)δH (MPa½)
Acrylic Resin 18.610.55.1
Polyurethane Resin 19.09.010.0

The proximity of the estimated HSP values for NIP to those of both acrylic and polyurethane resins suggests a high likelihood of good solvency. The similar dispersion and polar components indicate strong potential for dissolving these polymers, a critical first step in creating a stable and effective coating formulation.

Applications in Surface Coatings

Based on its physicochemical properties and predicted solvency, NIP is well-suited for a range of applications in the surface coatings industry, including:

  • Solvent for High-Solids Coatings: Its high boiling point and strong solvency make it an excellent choice for reducing the viscosity of high-solids acrylic and polyurethane formulations, helping to lower Volatile Organic Compound (VOC) content.

  • Coalescing Agent in Waterborne Coatings: In latex paints, NIP can act as a coalescing agent, aiding in the formation of a continuous, uniform film as the water evaporates.[9]

  • Component in Paint Strippers and Industrial Cleaners: The strong solvency of pyrrolidones makes them effective in dissolving and lifting cured paint films and cleaning industrial surfaces.[10][11]

  • Viscosity Modifier in Polyurethane Dispersions (PUDs): Similar to NMP, NIP can be used to reduce the viscosity of polyurethane prepolymers during the synthesis of PUDs, facilitating easier handling and processing.[12][13]

Experimental Protocols

The following protocols are provided as a starting point for researchers and formulators. They are based on typical formulations that utilize NMP and have been adapted to incorporate NIP. It is recommended to perform small-scale ladder studies to optimize the concentration of NIP and other components for specific performance requirements.

Protocol 1: High-Solids, Two-Component (2K) Acrylic Enamel Topcoat

This protocol outlines the preparation of a high-solids acrylic enamel, a type of coating known for its durability and gloss, often used in industrial and automotive applications.[14]

Workflow for 2K Acrylic Enamel Formulation

cluster_0 Part A: Pigment Dispersion cluster_1 Part B: Isocyanate Hardener cluster_2 Final Coating Preparation A1 Charge Mill Base: - NIP - Dispersant A2 Add Pigment (e.g., TiO2) under high shear A1->A2 A3 Grind to desired fineness (e.g., Hegman 7) A2->A3 A4 Letdown with Acrylic Polyol and remaining NIP A3->A4 C1 Combine Part A and Part B just before application A4->C1 B1 Polyisocyanate solution B1->C1 C2 Mix thoroughly and allow induction time C1->C2

Figure 1. Workflow for 2K Acrylic Enamel Formulation.

Materials and Equipment:

  • High-speed disperser with a Cowles blade

  • Grinding media (e.g., glass or ceramic beads)

  • Laboratory balance

  • Mixing vessels

  • Viscometer (e.g., Brookfield or Krebs-Stormer)

  • Hegman gauge

  • Drawdown bar and test panels

  • Cross-hatch adhesion tester (in accordance with ASTM D3359)[15]

  • Pencil hardness tester (in accordance with ASTM D3363)

Formulation (Starting Point):

ComponentPart A (Weight %)Part B (Weight %)
Mill Base
N-isopropyl-2-pyrrolidone (NIP)15.0
Dispersant1.5
Titanium Dioxide (TiO2)30.0
Letdown
Acrylic Polyol Resin (70% solids)40.0
N-isopropyl-2-pyrrolidone (NIP)8.5
Flow and Leveling Additive1.0
UV Stabilizer1.0
Hardener
Polyisocyanate100.0
Total 97.0 100.0

Procedure:

  • Pigment Dispersion (Part A): a. Charge the NIP and dispersant into a suitable mixing vessel. b. Under high shear, slowly add the titanium dioxide pigment. c. Once the pigment is wetted out, add grinding media and grind the mixture until a fineness of Hegman 7 or better is achieved. d. Remove the grinding media and add the acrylic polyol resin, the remaining NIP, and other additives under low-speed mixing. e. Mix until a homogeneous dispersion is obtained.

  • Quality Control (Part A): a. Measure the viscosity and adjust with NIP if necessary. b. Confirm the fineness of grind using a Hegman gauge.

  • Coating Preparation: a. Just prior to application, combine Part A and Part B in the specified ratio. b. Mix thoroughly and allow for a 15-20 minute induction period.

  • Application and Curing: a. Apply the coating to test panels using a drawdown bar to achieve a consistent film thickness. b. Allow the coating to air dry or force cure according to the resin manufacturer's recommendations.

  • Performance Evaluation: a. After full curing, evaluate the coating for hardness, adhesion, and gloss.

Protocol 2: Waterborne Polyurethane Wood Coating

This protocol describes the formulation of a waterborne polyurethane dispersion (PUD) clear topcoat for wood, an application where low VOC and high performance are critical.[16][17]

Workflow for Waterborne PUD Wood Coating

PUD Polyurethane Dispersion (PUD) Mix2 Add PUD to premix under slow agitation PUD->Mix2 Water Deionized Water Mix1 Premix Additives: - Water - NIP - Wetting Agent - Defoamer Water->Mix1 NIP NIP (Coalescing Agent) NIP->Mix1 Wetting Wetting Agent Wetting->Mix1 Defoamer Defoamer Defoamer->Mix1 Rheology Rheology Modifier Mix3 Add Rheology Modifier and adjust pH Rheology->Mix3 Mix1->Mix2 Mix2->Mix3 QC Quality Control: - Viscosity - pH - Appearance Mix3->QC

Figure 2. Workflow for Waterborne PUD Wood Coating.

Materials and Equipment:

  • Low-speed laboratory mixer

  • pH meter

  • Viscometer (e.g., Brookfield)

  • Wood panels for testing

  • Spray gun or brush for application

Formulation (Starting Point):

ComponentWeight (%)
Polyurethane Dispersion (35% solids)70.0
Deionized Water20.0
N-isopropyl-2-pyrrolidone (NIP)5.0
Wetting Agent0.5
Defoamer0.5
Rheology Modifier4.0
Total 100.0

Procedure:

  • Premix Preparation: a. In a clean mixing vessel, combine the deionized water, NIP, wetting agent, and defoamer. b. Mix at low speed until a homogeneous solution is formed.

  • PUD Addition: a. While continuing to mix at low speed, slowly add the polyurethane dispersion to the premix. Avoid high shear, which can cause the dispersion to coagulate.

  • Final Adjustments: a. Add the rheology modifier to achieve the desired application viscosity. b. Measure the pH and adjust if necessary, according to the PUD supplier's recommendations.

  • Quality Control: a. Measure the final viscosity and pH. b. Visually inspect the coating for any signs of instability, such as grit or gelling.

  • Application and Curing: a. Apply the coating to prepared wood panels. b. Allow to dry at ambient temperature. Multiple coats may be applied, with appropriate drying time between coats.

  • Performance Evaluation: a. Assess the dried film for clarity, hardness, and resistance to water and household chemicals.

Safety and Handling

While N-isopropyl-2-pyrrolidone is positioned as a safer alternative to NMP, it is still a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Ventilation: Use in a well-ventilated area to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and protective clothing to prevent skin and eye contact.[11]

  • Storage: Store in a cool, dry place away from ignition sources.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

N-isopropyl-2-pyrrolidone presents a promising, high-performance, and safer alternative to NMP for a wide range of surface coating applications. Its favorable physicochemical properties and predicted solvency for common coating resins make it a versatile tool for formulators seeking to meet evolving regulatory requirements without compromising performance. The protocols provided herein offer a solid foundation for the exploration and adoption of NIP in the development of next-generation coatings. Further optimization and performance testing are encouraged to fully realize the potential of this innovative solvent.

References

  • ChemPoint. (n.d.). Safer Solvents to Replace NMP.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • MDPI. (2022). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 14(9), 1883.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Bisley International LLC. (2024, June 17). What solvents are best for epoxy? Retrieved from [Link]

  • High Performance Coatings. (n.d.). Here's a cheat sheet for ASTM coating testing standards. Retrieved from [Link]

  • Coatings World. (n.d.). Film Coalescence and Coalescing Surfactants. Retrieved from [Link]

  • Green Chemistry. (2021). Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. Green Chemistry, 23(12), 4495-4503.
  • Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-ISOPROPYL-2-PYRROLIDONE. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSP Basics. Retrieved from [Link]

  • ResearchGate. (n.d.). Consideration of Hansen solubility parameters. Part 2. Retrieved from [Link]

  • ASTM International. (n.d.). Paint Standards and Related Coating Standards. Retrieved from [Link]

  • ACS Publications. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 13345–13354.
  • DeFelsko. (n.d.). Coating Adhesion Testing in Accordance with ASTM D4541. Retrieved from [Link]

  • Sherwin-Williams Industrial Coatings. (n.d.). Kem Acryl™ High Solids 100 Enamel. Retrieved from [Link]

  • Lyondell Chemical Company. (n.d.). N-Methyl-2-Pyrrolidone.
  • MDPI. (2020). Solubility Determination, Hansen Solubility Parameters and Thermodynamic Evaluation of Thymoquinone in (Isopropanol + Water) Compositions. Molecules, 25(21), 5163.
  • Alberdingk Boley Inc. (2021, September 8). Advances in Polyurethane Dispersions.
  • Universal Journal of Green Chemistry. (2024). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Universal Journal of Green Chemistry, 2(2), 321-334.
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Canada.ca. (n.d.). (NMP) and 2-Pyrrolidinone, 1-ethyl- (NEP) Chemical Abstracts Service Regis. Retrieved from [Link]

  • ECHA. (n.d.). 2-pyrrolidone. Retrieved from [Link]

  • eusemiconductors.eu. (2019, July). How to comply with REACH Restriction 71, guideline for users of NMP (1-methyl- 2-pyrrolidone). Retrieved from [Link]

  • Carl Roth. (2015, October 19).
  • PubChem. (n.d.). N-ethyl-2-pyrrolidone. Retrieved from [Link]

  • SurfacePrep. (n.d.). Surface Preparation Compounds, Chemicals and Cleaners. Retrieved from [Link]

  • MCB Books. (n.d.). Formulations For Concentrated All Surface Cleaner. Retrieved from [Link]

  • Scribd. (n.d.). Industrial and Institutional Cleaning Formularies: Hard Surface Cleaners. Retrieved from [Link]

  • Stenutz. (n.d.). N-methylpyrrolidone. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing Reaction Yields with N-Isopropyl-2-Pyrrolidone (NIP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-isopropyl-2-pyrrolidone (NIP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging NIP to improve reaction yields. Here, we will explore the causality behind experimental choices, offer troubleshooting guidance for common issues, and provide detailed protocols. While N-isopropyl-2-pyrrolidone is a potent solvent, much of the extensively documented research has been conducted on its close analog, N-methyl-2-pyrrolidone (NMP). Therefore, this guide will draw upon the well-established principles of N-alkyl-pyrrolidones, with specific data primarily from NMP to illustrate the concepts, providing a robust framework for the application of NIP.

Understanding the Role of N-Isopropyl-2-Pyrrolidone in Synthesis

N-isopropyl-2-pyrrolidone belongs to the class of polar aprotic solvents, which also includes N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] These solvents are characterized by their high dielectric constants and large dipole moments, which allow them to dissolve a wide range of polar and nonpolar compounds.[2] Unlike protic solvents, they lack acidic protons, which makes them ideal for reactions involving strong bases or organometallic reagents.

The efficacy of NIP in improving reaction yields can be attributed to several key properties:

  • Excellent Solvency: NIP's ability to dissolve a broad spectrum of organic and inorganic reagents ensures a homogeneous reaction mixture, which can lead to increased reaction rates and yields.[3]

  • High Boiling Point: With a boiling point of approximately 218°C, NIP is suitable for reactions that require elevated temperatures to overcome activation energy barriers.[4]

  • Thermal and Chemical Stability: N-alkyl-pyrrolidones are known for their high thermal and chemical stability, making them robust solvents for a variety of reaction conditions.[5]

  • Aprotic Nature: The absence of acidic protons prevents NIP from interfering with reactions that are sensitive to protic species, such as those involving strong bases or nucleophiles.[1]

Frequently Asked Questions (FAQs)

Q1: When should I consider using N-isopropyl-2-pyrrolidone over other polar aprotic solvents like DMF or DMSO?

A1: The choice of solvent is critical and depends on the specific requirements of your reaction. NIP, like other N-alkyl-pyrrolidones, is an excellent choice when:

  • High temperatures are required: Its high boiling point makes it suitable for reactions that need significant heat.

  • High solubility of reactants is necessary: N-alkyl-pyrrolidones are powerful solvents for a wide range of compounds.[3]

  • Aprotic conditions are essential: For reactions involving strong bases or organometallic reagents, NIP is a suitable choice.

However, for reactions where product isolation is challenging due to the high boiling point of the solvent, a lower boiling point alternative might be more appropriate.

Q2: What are the main safety precautions to consider when working with N-isopropyl-2-pyrrolidone?

A2: While specific toxicity data for NIP is less extensive than for NMP, it is prudent to handle it with care. NMP is classified as a reproductive toxicant.[1] Therefore, it is recommended to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Q3: Can N-isopropyl-2-pyrrolidone be used in palladium-catalyzed cross-coupling reactions?

A3: Yes, N-alkyl-pyrrolidones are often used as solvents in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[6][7] Their high polarity can help to stabilize the catalytic species and dissolve the inorganic bases commonly used in these reactions, often leading to improved yields and reaction rates.

Troubleshooting Guide

Low reaction yield is a common problem in organic synthesis. When using N-isopropyl-2-pyrrolidone, consider the following potential issues and solutions:

Issue 1: Low or No Conversion of Starting Material
  • Potential Cause: Insufficient reaction temperature.

    • Troubleshooting: NIP's high boiling point allows for a wide range of reaction temperatures. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS to find the optimal condition.

  • Potential Cause: Poor solubility of a key reagent.

    • Troubleshooting: While NIP is a strong solvent, some reagents may still have limited solubility. Confirm the solubility of all starting materials in NIP at the reaction temperature. If a reagent is not fully dissolved, the reaction will be heterogeneous and may proceed slowly.

  • Potential Cause: Inadequate mixing.

    • Troubleshooting: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if solid reagents are present.

Issue 2: Formation of Side Products
  • Potential Cause: Reaction temperature is too high.

    • Troubleshooting: While higher temperatures can increase the reaction rate, they can also lead to decomposition of starting materials, products, or the formation of undesired side products. Try running the reaction at a lower temperature for a longer period.

  • Potential Cause: Presence of water.

    • Troubleshooting: N-alkyl-pyrrolidones are hygroscopic and can absorb moisture from the air.[5] If your reaction is water-sensitive, ensure you are using anhydrous NIP and that your glassware is properly dried.

  • Potential Cause: Side reactions with the solvent.

    • Troubleshooting: While generally stable, N-alkyl-pyrrolidones can react under certain conditions, such as with strong bases at high temperatures.[1] If you suspect a side reaction with the solvent, consider using a different polar aprotic solvent or running the reaction at a lower temperature.

Issue 3: Difficulty in Product Isolation and Solvent Removal
  • Potential Cause: High boiling point of NIP.

    • Troubleshooting: Removing a high-boiling point solvent like NIP can be challenging.

      • Aqueous Workup: NIP is miscible with water.[1] Diluting the reaction mixture with a large volume of water and extracting the product with a suitable organic solvent is a common strategy.[8] Adding a salt like lithium chloride to the aqueous phase can sometimes improve the partitioning of the polar aprotic solvent into the aqueous layer.[9]

      • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be used to remove the NIP.[10]

      • Chromatography: If the product is not volatile, it may be possible to directly load the crude reaction mixture onto a silica gel column and elute the product, leaving the highly polar NIP on the column.

Data Presentation

The following table compares the physicochemical properties of N-isopropyl-2-pyrrolidone (NIP) with other common polar aprotic solvents.

PropertyN-Isopropyl-2-pyrrolidone (NIP)N-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
CAS Number 3772-26-7[11]872-50-4[1]68-12-267-68-5
Molecular Formula C₇H₁₃NO[11]C₅H₉NO[1]C₃H₇NOC₂H₆OS
Molecular Weight ( g/mol ) 127.18[11]99.13[1]73.0978.13
Boiling Point (°C) 218[4]202-204[1]153189
Melting Point (°C) 18[4]-24[1]-6118.5
Density (g/cm³) 0.990[4]1.028[1]0.9441.100
Flash Point (°C) 93[12]91[1]5887

Experimental Protocols

The following is a general protocol for an N-alkylation reaction where a solvent like NIP could be beneficial, especially when dealing with poorly soluble starting materials or when higher temperatures are required.

General Protocol for N-Alkylation of 2-Pyrrolidone

This protocol describes a general procedure for the N-alkylation of 2-pyrrolidone. Optimization will be necessary for specific substrates and alkylating agents.

Materials:

  • 2-Pyrrolidinone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., isopropyl bromide)

  • N-isopropyl-2-pyrrolidone (anhydrous)

  • Anhydrous hexane

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Sodium Hydride: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, weigh the required amount of sodium hydride (1.1 equivalents). Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time.[12]

  • Reaction Setup: Add anhydrous N-isopropyl-2-pyrrolidone to the flask containing the washed NaH. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve 2-pyrrolidinone (1.0 equivalent) in a minimal amount of anhydrous N-isopropyl-2-pyrrolidone and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.[12]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. If the reaction is sluggish, the temperature can be gradually increased. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Dilute the mixture with a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Reaction Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low Conversion side_products Side Products Observed check_conversion->side_products High Conversion, Low Yield workup_loss Product Loss During Workup check_conversion->workup_loss Good Conversion, Low Isolated Yield temp Increase Temperature incomplete_conversion->temp Yes time Increase Reaction Time incomplete_conversion->time Yes reagent_quality Check Reagent Purity/Activity incomplete_conversion->reagent_quality Yes lower_temp Lower Reaction Temperature side_products->lower_temp Yes check_water Use Anhydrous Solvent side_products->check_water Yes alt_reagents Consider Alternative Reagents side_products->alt_reagents Yes optimize_extraction Optimize Extraction Protocol workup_loss->optimize_extraction Yes alt_purification Alternative Purification Method workup_loss->alt_purification Yes end Improved Yield temp->end time->end reagent_quality->end lower_temp->end check_water->end alt_reagents->end optimize_extraction->end alt_purification->end

Caption: A troubleshooting workflow for addressing low reaction yields.

Role of Polar Aprotic Solvents in SN2 Reactions

Caption: The effect of solvent on the rate of an SN2 reaction.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). Minimizing side reactions in the synthesis of N-alkylpyrrolidones.
  • Benchchem. (2025). A Comparative Analysis of N-Alkyl Amides in Key Organic Reactions.
  • Fashandi, H., & Karimi, M. (2012). Comparative Studies on the Solvent Quality and Atmosphere Humidity for Electrospinning of Nanoporous Polyetherimide Fibers. Journal of Applied Polymer Science, 125(4), 3046-3056.
  • Benchchem. (2025). A Comparative Analysis of Pyrrolidinone Derivatives as Solvents for Researchers and Drug Development Professionals.
  • Lyondell Chemical Company. (n.d.). N-Methyl-2-Pyrrolidone.
  • Wikipedia. (2024). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524–535.
  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Scribd. (n.d.). 2-Pyrrolidone: Properties and Uses. Retrieved from [Link]

  • Grokipedia. (n.d.).
  • Organic Syntheses. (n.d.). After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. Retrieved from [Link]

  • ResearchGate. (2016). How can I remove the NMP solvent from my reaction?. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet.
  • ChemBK. (2024). N-ISOPROPYL-2-PYRROLIDONE. Retrieved from [Link]

  • Wikipedia. (2024). Solvent. Retrieved from [Link]

  • PubChem. (n.d.). N-vinyl-2-pyrrolidone. Retrieved from [Link]

  • ResearchGate. (2018). Getting rid of N-Methyl-2-pyrrolidone (NMP), solution?. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylbutyrolactam. Retrieved from [Link]

  • Google Patents. (n.d.). EP3328830B1 - An improved process for the selective production of n-methyl-2-pyrrolidone (nmp).
  • Benchchem. (2025). An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the properties of DMF, DMSO and NMP. Retrieved from [Link]

  • Reddit. (2022). Tricks to purge NMP to aqueous layer?. Retrieved from [Link]

  • Western University. (2024). P2N2 Ligands in Catalysis for Organic Transformations. Retrieved from [Link]

  • Benchchem. (2025).
  • PubMed. (2019). Cleaning up after the Party: Removing the Byproducts of On-Surface Ullmann Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Rochester. (n.d.).
  • ResearchGate. (n.d.). The molecular structure of five pyrrolidone ligands. Retrieved from [Link]

  • PubMed. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Yearn Chemical. (2025). N-Methyl-2-pyrrolidone (NMP)
  • RSC Publishing. (n.d.). Synthesis and thermal degradation property study of N-vinylpyrrolidone and acrylamide copolymer. Retrieved from [Link]

  • Benchchem. (n.d.). 4-Isopropylpyrrolidin-2-one|CAS 89895-18-1.
  • Wikipedia. (2024). Protecting group. Retrieved from [Link]

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Technical Support Center: N-Isopropyl-2-Pyrrolidone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-isopropyl-2-pyrrolidone (NIP). As a key intermediate in pharmaceutical and industrial applications, achieving high purity and yield of NIP is paramount. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-isopropyl-2-pyrrolidone (NIP), and what are the primary side reactions?

The most prevalent industrial synthesis of N-isopropyl-2-pyrrolidone involves the reductive amination of γ-butyrolactone (GBL) with isopropylamine. This reaction is typically carried out at elevated temperatures and pressures, often in the presence of a hydrogenation catalyst.

While seemingly straightforward, several side reactions can occur, significantly impacting yield and purity. The most common of these include:

  • Ring-opening of γ-butyrolactone: This leads to the formation of 4-(isopropylamino)butanoic acid.

  • Dimerization/Oligomerization: Unreacted intermediates or the product itself can undergo self-condensation reactions.

  • Over-alkylation: The secondary amine product can react further, though this is less common under controlled conditions.

  • Dehydration reactions: Formation of enamines from the intermediate Schiff base.

Understanding the interplay of reaction parameters is crucial to minimizing these unwanted pathways.

Troubleshooting Guide: Preventing Side Reactions

This section provides in-depth solutions to common issues encountered during NIP synthesis.

Issue 1: Low Yield Due to Ring-Opening of γ-Butyrolactone

Root Cause Analysis: The nucleophilic attack of isopropylamine on the carbonyl carbon of γ-butyrolactone can lead to either the desired lactam formation or an undesired ring-opening to form 4-(isopropylamino)butanoic acid. This side reaction is particularly favored by the presence of water and high temperatures, which can hydrolyze the lactone ring.

Prevention Strategy:

  • Strict Anhydrous Conditions: Ensure all reactants and the reaction vessel are thoroughly dried before use. The use of molecular sieves can help to scavenge any residual moisture.

  • Temperature Control: While high temperatures are necessary to drive the reaction, excessive heat can promote the ring-opening pathway. A carefully controlled temperature ramp and holding period are critical. See the table below for recommended temperature ranges.

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway. Catalysts that favor amidation over hydrolysis are preferred.

Experimental Protocol: Minimizing Ring-Opening

  • Vessel Preparation: Dry a high-pressure stainless-steel autoclave at 120°C for at least 4 hours.

  • Reactant Loading: Under an inert atmosphere (e.g., nitrogen or argon), charge the autoclave with γ-butyrolactone and the chosen catalyst (e.g., a copper-based catalyst).

  • Amine Addition: Cool the autoclave to below 10°C before slowly adding anhydrous isopropylamine.

  • Reaction Execution: Seal the autoclave, purge with hydrogen, and pressurize to the desired level. Heat the reaction mixture to the target temperature (see Table 1) and maintain for the specified duration.

  • Work-up: After cooling, vent the autoclave and filter the catalyst. The product can then be purified by distillation.

Table 1: Effect of Temperature on NIP Yield and Ring-Opening

Temperature (°C)NIP Yield (%)4-(isopropylamino)butanoic acid (%)
1808512
200926
220889
2407520

Data are representative and may vary based on catalyst and pressure.

Issue 2: Formation of Dimeric and Oligomeric Impurities

Root Cause Analysis: Dimerization and oligomerization can occur through various mechanisms, including the self-condensation of intermediates or the product. These side reactions are often promoted by prolonged reaction times and high reactant concentrations.

Prevention Strategy:

  • Stoichiometric Control: Use a slight excess of isopropylamine to ensure the complete conversion of γ-butyrolactone and minimize the presence of unreacted intermediates that can participate in side reactions.

  • Reaction Time Optimization: Monitor the reaction progress using techniques like GC or HPLC to determine the optimal reaction time. Quench the reaction once the maximum yield of NIP is achieved to prevent subsequent side reactions.

  • Solvent Effects: While often performed neat, the use of a high-boiling, inert solvent can help to control the concentration of reactive species and dissipate heat more effectively, reducing the likelihood of side reactions.

Workflow for Optimizing Reaction Time:

G cluster_0 Reaction Monitoring Workflow A Start Reaction B Take Aliquot at Time T A->B C Quench Aliquot B->C D Analyze by GC/HPLC C->D E [NIP] Plateaued? D->E F Continue Reaction (T = T + ΔT) E->F No G Stop Reaction & Work-up E->G Yes F->B

Caption: Workflow for reaction time optimization.

Issue 3: Catalyst Deactivation and Its Impact on Side Reactions

Root Cause Analysis: The catalyst, typically a heterogeneous metal catalyst, is crucial for the reductive amination process. Deactivation of the catalyst can lead to incomplete conversion and an increase in side reactions as the reaction stalls. Common causes of deactivation include poisoning by impurities in the reactants (e.g., sulfur compounds) or thermal sintering at high temperatures.

Prevention Strategy:

  • Reactant Purity: Use high-purity γ-butyrolactone and isopropylamine. If necessary, purify the reactants before use.

  • Catalyst Handling: Handle the catalyst under an inert atmosphere to prevent oxidation.

  • Catalyst Selection: Choose a robust catalyst that is resistant to poisoning and thermal degradation. Promoted catalysts, containing small amounts of other metals, can often exhibit enhanced stability and activity.

Diagram of Reaction Pathways:

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways GBL γ-Butyrolactone Intermediate Intermediate GBL->Intermediate + H₂ - H₂O RingOpened 4-(isopropylamino)butanoic acid GBL->RingOpened + H₂O (High Temp) GBL->RingOpened IPA Isopropylamine IPA->Intermediate + H₂ - H₂O NIP N-Isopropyl-2-Pyrrolidone Intermediate->NIP Catalyst Dimer Dimeric Impurities Intermediate->Dimer Self-condensation Intermediate->Dimer

Technical Support Center: N-isopropyl-2-pyrrolidone (NIP) Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-isopropyl-2-pyrrolidone (NIP). This guide is designed for researchers, scientists, and drug development professionals who rely on high-purity NIP for their experimental success. As a versatile, polar aprotic solvent, the purity of NIP is paramount, directly impacting reaction kinetics, product yield, and analytical reproducibility.

This document provides a structured approach to identifying and resolving common purification challenges. We will explore the causality behind these issues and offer validated protocols to ensure you can achieve the solvent purity required for your demanding applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding NIP quality and handling.

Q1: What are the primary impurities found in commercial N-isopropyl-2-pyrrolidone?

The most prevalent impurities in NIP stem from its synthesis, degradation, and storage. These include:

  • Water: NIP is hygroscopic and readily absorbs moisture from the atmosphere.[1] Water can act as an unwanted nucleophile or catalyst poison in sensitive reactions.[2]

  • Amine Precursors: Trace amounts of isopropylamine, a reactant in one common synthesis route for NIP, may remain. These basic impurities can interfere with pH-sensitive reactions.[3][4]

  • Degradation Products: Over time, especially when exposed to light, heat, or oxygen, NIP can slowly degrade, leading to the formation of colored compounds and other by-products.[3][4]

  • Peroxides: Like many organic solvents, NIP has the potential to form explosive peroxides upon prolonged storage and exposure to air. This process is catalyzed by light and heat.[5]

  • Metallic Contaminants: For high-purity applications, such as in the electronics industry, trace metal ions and nanoparticles can be a significant issue.[6]

Q2: My NIP has developed a yellow or brown tint. Is it still usable?

The development of a yellow or brown color typically indicates degradation.[3] While slight discoloration may not affect all applications, for high-purity work such as pharmaceutical development or polymer science, it is a clear sign of impurity. The color can arise from trace impurities like amines or acids that promote degradation upon storage.[4] We recommend purifying the solvent before use or using a fresh, high-purity stock. Treatment with activated alumina can be effective at removing these colored impurities.[3][7]

Q3: How can I accurately determine the water content in my NIP sample?

The gold standard for quantifying trace amounts of water in organic solvents is the Karl Fischer titration . This method is highly accurate and sensitive, capable of detecting water content down to the parts-per-million (ppm) level. While other methods like GC can detect water, Karl Fischer titration provides superior accuracy for this specific impurity.[8]

Q4: Is N-isopropyl-2-pyrrolidone prone to peroxide formation, and how should I test for it?

While not among the most severe peroxide formers like diethyl ether or THF, NIP, as a lactam, can form peroxides, especially with prolonged exposure to atmospheric oxygen.[9] This risk increases if the solvent is concentrated by distillation.[5] It is crucial to test for peroxides before any distillation or evaporation step.

Peroxide Testing: Commercially available peroxide test strips are a simple and effective qualitative method. For a more quantitative assessment, the iodide-based method can be used:

  • Add 1 mL of the NIP sample to 1 mL of glacial acetic acid.

  • Add a few drops of a saturated potassium iodide (KI) solution.

  • The formation of a yellow to brown color indicates the presence of peroxides (from the oxidation of I⁻ to I₂).

Q5: What is the best practice for storing high-purity N-isopropyl-2-pyrrolidone?

Proper storage is critical to maintaining the purity of NIP. Follow these guidelines:

  • Use an Inert Atmosphere: Store the solvent under a blanket of dry, inert gas such as nitrogen or argon to prevent exposure to oxygen and moisture.

  • Protect from Light: Use amber glass bottles or store clear bottles in a dark location to prevent light-catalyzed degradation.

  • Ensure a Tight Seal: Use containers with tight-fitting caps, preferably with PTFE liners, to prevent atmospheric moisture ingress.

  • Store over Molecular Sieves: For applications requiring anhydrous conditions, storing the purified solvent over freshly activated 3Å or 4Å molecular sieves can help maintain low water content.[10]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during experimentation.

Problem Potential Causes Recommended Solutions & Explanations
Low Reaction Yield or Unexpected Side Products Water Contamination: Water can hydrolyze reagents or quench catalysts.[2] Amine Impurities: Basic amines can catalyze unwanted side reactions or neutralize acidic catalysts.[4] Peroxide Contamination: Peroxides can initiate radical side reactions, leading to unpredictable outcomes.Action: Purify the NIP before use. 1. For Water: Dry the solvent using activated molecular sieves or by distillation from a suitable drying agent like calcium hydride (CaH₂). (See Protocol 1 & 3). 2. For Amines: Treat the NIP by passing it through a column of activated alumina. (See Protocol 2). 3. For Peroxides: Test for peroxides. If present, quench them by shaking with a fresh ferrous sulfate solution before distillation. Caution: Do not distill a solvent with high peroxide levels.
Purified NIP Still Contains Water (Post-Distillation) Inefficient Drying Agent: The drying agent (e.g., CaH₂) may be old or exhausted. Hygroscopic Nature: The purified solvent may have absorbed atmospheric moisture during transfer.[1] Leaky Apparatus: Poorly sealed joints in the distillation setup can allow moisture to enter.Action: Refine your drying and distillation procedure. 1. Use fresh, high-quality CaH₂ for pre-drying.[10] 2. Ensure all glassware is oven- or flame-dried immediately before assembly. 3. Perform all transfers of the purified, anhydrous solvent under an inert atmosphere (e.g., using Schlenk line techniques or in a glovebox). 4. Check all joints and seals on your distillation apparatus for a proper vacuum-tight fit.
Solvent Turns Yellow During Distillation Thermal Degradation: NIP has a high boiling point (~212-214 °C at atmospheric pressure). Prolonged heating can cause decomposition. Presence of Impurities: Acidic or basic impurities can lower the decomposition temperature.Action: Use vacuum distillation. 1. Applying a vacuum significantly lowers the boiling point, allowing for distillation at a much lower temperature and minimizing the risk of thermal degradation.[10][11] A typical target pressure would be <10 mmHg. 2. Consider a pre-treatment with activated alumina to remove impurities that might catalyze decomposition.
Noisy Baseline or Ghost Peaks in HPLC/LC-MS Solvent Impurities: Trace impurities in the NIP are eluting from the column. UV-Active Degradation Products: The solvent may have degraded slightly, forming compounds that absorb at your detection wavelength.Action: Use a higher grade of solvent or re-purify. 1. Use HPLC-grade or higher purity NIP specifically intended for analytical use. 2. If purifying in-house, ensure the final distillation cut is very pure. Consider a final filtration step through a 0.22 µm PTFE filter before use in your mobile phase.

Section 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for achieving high-purity N-isopropyl-2-pyrrolidone.

Protocol 1: General Purification by Vacuum Distillation from Calcium Hydride

This is the most common and effective method for removing water and other lower-boiling impurities.

Materials:

  • N-isopropyl-2-pyrrolidone (reagent grade)

  • Calcium hydride (CaH₂, powder)

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with stirrer

  • Vacuum pump with cold trap (dry ice/acetone or liquid nitrogen)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Pre-Drying: In a dry round-bottom flask, add NIP and approximately 10 g of CaH₂ per liter of solvent. Equip the flask with a reflux condenser and a drying tube.

  • Stir the mixture at room temperature overnight or gently reflux under an inert atmosphere for 2-4 hours. The CaH₂ reacts with water to produce H₂ gas and insoluble Ca(OH)₂.[10]

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is thoroughly dried.

  • Distillation: Decant or filter the pre-dried NIP into the distillation flask. Begin stirring and heating.

  • Apply vacuum slowly. The solvent will begin to bubble as dissolved gases are removed.

  • Collect a small initial fraction (fore-run) and discard it. This fraction will contain any highly volatile impurities.

  • Collect the main fraction at a stable temperature and pressure.

  • Stop the distillation before the flask goes to dryness to avoid concentrating non-volatile impurities and potential peroxides.

  • Storage: Transfer the purified NIP to a clean, dry storage bottle under an inert atmosphere.

Protocol 2: Removal of Amine Impurities and Color using Activated Alumina

This protocol is effective for removing basic impurities and colored degradation products.[4]

Materials:

  • N-isopropyl-2-pyrrolidone

  • Activated alumina (neutral, Brockmann I, standard grade)

  • Chromatography column

  • Glass wool or fritted disc

  • Collection flask

Procedure:

  • Activate Alumina: Heat the activated alumina in an oven at >200 °C for at least 4 hours to remove any adsorbed water. Allow it to cool in a desiccator.

  • Pack Column: Place a small plug of glass wool at the bottom of the chromatography column. Fill the column with the activated alumina to create a packed bed. The amount of alumina will depend on the volume of NIP and the level of impurity (a 10:1 to 20:1 ratio of NIP to alumina by weight is a good starting point).

  • Elution: Gently pour the NIP onto the top of the alumina bed.

  • Allow the solvent to pass through the column via gravity. Do not apply pressure unless necessary, as this can reduce the contact time.

  • Collect the purified, colorless eluate in a dry flask.

  • Note: This method can be used as a pre-treatment step before distillation for highly impure NIP.

Protocol 3: High-Purity Drying of NIP using Activated Molecular Sieves

This is an excellent method for achieving very low water content without distillation, suitable for small-scale applications or for maintaining the dryness of previously purified solvent.[2]

Materials:

  • Purified N-isopropyl-2-pyrrolidone

  • Molecular sieves, 3Å or 4Å

  • Oven or heating mantle

  • Schlenk flask or other suitable glassware

Procedure:

  • Activate Sieves: Place the molecular sieves in a flask. Heat them under vacuum to >200 °C for several hours. This aggressive activation is crucial for achieving maximum water-adsorbing capacity.[2]

  • Allow the sieves to cool to room temperature under a continuous stream of dry inert gas or under vacuum.

  • Drying: Add the activated sieves to the NIP (typically 5-10% w/v).

  • Allow the mixture to stand for at least 24 hours, swirling occasionally.

  • For use, carefully decant or cannula the dry solvent, leaving the sieves behind. Ensure the transfer is done under an inert atmosphere to prevent re-contamination with moisture.

Section 4: Visual Workflows

Diagram 1: NIP Purification Decision Tree

Caption: Decision tree for selecting the appropriate NIP purification method.

Diagram 2: Vacuum Distillation Workflow

Caption: Workflow diagram of a standard vacuum distillation apparatus.

Section 5: References

  • Wang, H., Wu, B., Jiang, F., & Li, C. (n.d.). Experimental study on distillation and purification of reclaimed NMP. ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Shimamura, Y., & Kondo, S. (2023). Particle Analysis of Two High Purity Grades of N-Methyl-2-Pyrrolidone (NMP) using Single Particle (sp)ICP-MS/MS Method. Agilent Technologies. [Link]

  • Brofind. (n.d.). NMP Pirrolidone: Impianti Di Abbattimento E Recupero. [Link]

  • Ion Exchange India. (n.d.). NMP Purification by Ion Exchange. [Link]

  • Mortaheb, H. R., Meshkini, F., Ghaemmaghami, F., & Kosuge, H. (2016). A Method for Recovery of N-methyl 2-pyrrolidone from Wastes of Solvent Regeneration Unit in 1,3-Butadiene Extraction Plant. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 10(3). [Link]

  • Google Patents. (n.d.). Method for the determination of N-methyl-2-pyrrolidone (NMP) content in polyimide resin pre-impregnated fabric.

  • Yale Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. [Link]

  • University of the Fraser Valley. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. [Link]

  • Wikipedia. (n.d.). Solvent. [Link]

  • University of California, Santa Barbara - Environmental Health & Safety. (n.d.). Factsheets-FAQPeroxidizableChems. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • European Patent Office. (2016). Method for purifying N-methyl-2-pyrrolidone. [Link]

  • 3D InCites. (2018). Replacing NMP: Are You Ready?[Link]

  • Google Patents. (n.d.). Purification method of N-methyl-2-pyrrolidone.

  • Boston University - Environmental Health & Safety. (n.d.). Management and Safety of Peroxide Forming Chemicals. [Link]

  • U.S. Food & Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone. [Link]

  • Google Patents. (n.d.). Process for the purification of 2-pyrrolidone.

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Technical Support Center: Managing Moisture in N-isopropyl-2-pyrrolidone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling N-isopropyl-2-pyrrolidone (NIP). This document is designed for researchers, chemists, and drug development professionals who utilize NIP as a solvent or reactant and require stringent control over moisture content. As a polar, aprotic solvent analogous to N-methyl-2-pyrrolidone (NMP), NIP is hygroscopic, and its water content can critically impact reaction outcomes.[1] This guide provides in-depth, field-proven insights into why moisture control is crucial and how to effectively manage it through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and management of water in N-isopropyl-2-pyrrolidone.

Q1: Why is controlling moisture so critical in reactions involving N-isopropyl-2-pyrrolidone?

Moisture can be highly detrimental for several reasons:

  • Unwanted Reactant: Water can act as a nucleophile, participating in side reactions that consume starting materials and generate impurities. In reactions involving strong bases or water-sensitive reagents (e.g., Grignards, organolithiums), water will preferentially react, quenching the reagent and halting the desired transformation.

  • Catalyst Deactivation: In many catalytic processes, water can poison the catalyst. For instance, in the synthesis of N-vinyl pyrrolidones (a related class of compounds), water promotes the ring-opening of the pyrrolidone moiety in the presence of a base, which deactivates the catalyst and reduces yield.[2][3][4]

  • Altered Solvent Properties: The presence of water significantly changes the physical properties of pyrrolidone-based solvents, including their polarity, viscosity, and solvating power.[5] This can affect reaction kinetics, solubility of reagents, and ultimately, the product distribution.

  • Impact on Polymerization: In polymerization reactions, water can act as a chain-transfer agent, which can alter the molecular weight and structural properties of the final polymer.[6]

Q2: What are the primary sources of moisture contamination?

Water can be introduced from multiple sources, often inadvertently:

  • Atmospheric Exposure: NIP, like NMP, is hygroscopic and will readily absorb moisture from the air. Leaving a container open, even for a short period, can significantly increase its water content.

  • Reagents and Starting Materials: Solvents and solid reagents may contain residual water from their manufacturing process or from improper storage.

  • Glassware and Equipment: Water can adsorb onto the surfaces of glassware and reaction vessels.[7] Failure to properly dry equipment before use is a common source of contamination.

Q3: How can I accurately measure the water content in my NIP sample?

Accurate measurement is the first step to effective control. The most widely accepted and reliable method is Karl Fischer (KF) titration.[8][9]

  • Karl Fischer Titration: This method is the industry standard for water determination.[9][10] It is highly accurate and can be used for a wide range of water concentrations.

    • Coulometric KF: Ideal for detecting trace amounts of water (1 ppm to 5%).[8] It is exquisitely sensitive, with some commercial instruments having detection limits as low as 10 µg of water.[7]

    • Volumetric KF: Suitable for higher water content (>1 mg).[8]

  • Other Methods: While KF is the standard, other techniques like Gas Chromatography (GC) and 19F NMR-based aquametry exist.[8][11] GC can be effective but may require specialized columns.[8] 19F NMR-based methods offer high sensitivity, sometimes exceeding that of coulometric KF, and are compatible with inert atmosphere conditions.[7][11]

Q4: What are the principal methods for drying N-isopropyl-2-pyrrolidone?

There are two main strategies for removing water from NIP: physical removal and chemical sequestration.

  • Distillation:

    • Vacuum Distillation: Since NIP has a relatively high boiling point (110-115 °C at 25 Torr), applying a vacuum allows for distillation at a lower temperature, reducing the risk of thermal decomposition.[12] This is effective for removing water and other volatile impurities.

    • Azeotropic Distillation: This involves adding an entraining solvent (e.g., toluene) that forms a low-boiling azeotrope with water. Using a Dean-Stark apparatus allows for the physical separation of the condensed water while the dry entrainer is returned to the distillation flask.[6]

  • Chemical Drying Agents (Desiccants):

    • Molecular Sieves (3Å or 4Å): These are crystalline aluminosilicates with a uniform pore size that physically trap water molecules. They are highly efficient, can achieve very low water levels (<10 ppm), and are generally inert, making them a preferred choice for drying solvents.[6]

    • Calcium Hydride (CaH₂): A powerful, reactive desiccant that irreversibly reacts with water to produce calcium hydroxide and hydrogen gas. It is very effective but must be used with caution as it will react with acidic or protic compounds (e.g., alcohols, carboxylic acids).[6][13]

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during moisture-sensitive reactions in NIP.

Scenario 1: My reaction yield is unexpectedly low, and I suspect moisture.

A low or inconsistent yield is a classic symptom of a moisture-related issue. This workflow will help you diagnose and solve the problem.

G cluster_0 A Low or No Yield Observed B 1. Quantify Water Content in NIP & Reagents via Karl Fischer Titration C Water Content > 50 ppm? D 2. Implement Rigorous Drying Protocol (See Appendix A) E 3. Re-run Reaction Under Inert Atmosphere (N₂ or Ar) F Yield Improved? G Problem Solved. Maintain Strict Anhydrous Conditions. H Investigate Other Factors: - Reagent Purity - Reaction Temperature - Catalyst Activity - Stoichiometry

Detailed Steps:

  • Quantify Water Content: Before making any changes, get a baseline. Use Karl Fischer titration to measure the water content of your NIP solvent stock, key reagents, and a sample from a failed reaction if possible.[8]

  • Implement Drying Protocol: If the water content is high, you must dry your solvent and reaction system.

    • Solvent: Dry the NIP using an appropriate method from Appendix B, such as distillation from CaH₂ or stirring over freshly activated 3Å molecular sieves.[6][13]

    • Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

    • Reagents: Check the specifications of your reagents. If they are hygroscopic, consider drying them under vacuum or using a fresh bottle.

  • Use Inert Atmosphere Techniques: Assemble your reaction apparatus while hot and flush the system with a dry, inert gas (Argon or Nitrogen) to displace any air and moisture. Maintain a positive pressure of inert gas throughout the reaction.

Scenario 2: I added a drying agent, but my reaction still failed.

This indicates a problem with the drying procedure itself or an incompatibility with the chosen desiccant.

Probable Cause Explanation & Scientific Rationale Recommended Solution
Saturated Drying Agent The desiccant has absorbed its maximum capacity of water and is no longer effective. This is common if using sieves that were not properly activated or stored.Use freshly activated molecular sieves for each application. See Protocol 1 in Appendix A for the correct activation procedure.[6]
Incorrect Drying Agent The desiccant may be reacting with your starting materials, catalyst, or NIP itself. For example, a strongly basic desiccant like KOH could catalyze unwanted side reactions.[6]Switch to a more inert drying agent. Molecular sieves (3Å) are the safest and most broadly compatible choice for in-situ drying.[6] Avoid CaH₂ if your reaction contains acidic protons.
Insufficient Contact Time/Amount Water removal is not instantaneous. The desiccant needs adequate time and surface area to be effective.Use an appropriate amount of drying agent (typically 5-10% w/v for sieves).[6] Allow the solvent to stand over the desiccant for at least 12-24 hours with gentle agitation before use.
Channeling in Packed Columns If drying NIP by passing it through a packed column of desiccant (like activated alumina), "channeling" can occur, where the solvent creates pathways of least resistance and bypasses the bulk of the drying agent.Ensure the column is packed uniformly. Use a finer mesh desiccant or add glass wool plugs to promote even flow. Monitor the water content of the effluent to confirm drying efficiency.

Scenario 3: How do I choose the right drying method for my specific application?

The optimal method depends on the required level of dryness, the chemical compatibility of your reagents, and the scale of your reaction.

G cluster_0 A Start: Select Drying Method B Required Dryness? C Are Reagents Chemically Sensitive? D Reaction Scale?

Appendix A: Detailed Experimental Protocols

Protocol 1: Activation of Molecular Sieves (3Å or 4Å)

Causality: Activation is critical because molecular sieves readily absorb atmospheric moisture during storage. Heating under vacuum removes this adsorbed water, regenerating their capacity to dry your solvent.

  • Place the required amount of molecular sieves in a round-bottom flask or Schlenk flask.

  • Attach the flask to a high-vacuum line, preferably with a liquid nitrogen trap to protect the pump.

  • Heat the flask gently with a heating mantle to 180-200 °C. Do not use a Bunsen burner, as this creates hot spots and can damage the sieves.

  • Maintain the temperature and vacuum for at least 8-12 hours (overnight is ideal).[6]

  • Turn off the heating and allow the flask to cool completely to room temperature under vacuum.

  • Break the vacuum by backfilling the flask with a dry, inert gas (Argon or Nitrogen).

  • Quickly cap or use the sieves immediately. Store activated sieves in a sealed container inside a desiccator.

Protocol 2: Drying NIP via Azeotropic Distillation

Causality: This method leverages Raoult's Law and the formation of a low-boiling azeotrope between an entrainer (e.g., toluene) and water. The azeotrope boils at a lower temperature than any of the individual components, allowing for selective water removal.

  • Assemble a distillation apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser. Ensure all glassware is oven-dried.

  • Charge the flask with the N-isopropyl-2-pyrrolidone to be dried and an appropriate entraining solvent (e.g., toluene, ~10-20% by volume).

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

  • The vapor will condense and collect in the Dean-Stark trap. As water is denser than toluene, it will form a separate layer at the bottom of the trap, while the upper toluene layer will overflow and return to the distillation flask.

  • Continue the distillation until no more water collects in the trap.

  • Allow the apparatus to cool. The dry NIP/toluene mixture can be used directly, or the toluene can be removed by further distillation.

Appendix B: Reference Data Tables

Table 1: Comparison of Common Drying Agents for NIP

Drying AgentMechanismFinal H₂O ContentCapacityCompatibility & Notes
Molecular Sieves (3Å) Physical Adsorption< 10 ppmModerateMost Recommended. Inert to most reagents. Must be activated. 3Å pore size is ideal as it excludes most solvent molecules.[6]
Calcium Hydride (CaH₂) Chemical Reaction< 10 ppmHighHighly Effective. Reacts with water to form H₂ gas. Incompatible with acidic, protic, or some carbonyl compounds. Requires careful handling.[6]
Activated Alumina Physical Adsorption10-50 ppmHighGood for pre-drying or column purification. Can be regenerated by heating.[14][15] May be slightly basic.
Potassium Hydroxide (KOH) Chemical Reaction~50-200 ppmHighStrongly basic and reactive. Can catalyze side reactions like ring-opening of the pyrrolidone.[3][6] Not recommended for high-purity applications.

Table 2: Comparison of Analytical Methods for Water Determination

MethodDetection LimitSample VolumeProsCons
Coulometric KF Titration ~1-10 ppm~1-5 mLHigh accuracy and precision; industry standard.[8]Reagents have a finite lifespan; can have interferences with ketones or strong bases.
Volumetric KF Titration ~50-100 ppm0.1 - 10 mLFaster for high water content; robust.[8]Less sensitive than coulometric KF.
Gas Chromatography (GC) ~10-50 ppm< 1 µLFast analysis time; can detect other volatile impurities simultaneously.Requires specialized columns (e.g., ionic liquid-based) for good peak shape and sensitivity.[8]
¹⁹F NMR Aquametry < 5 ppm~0.5-1 mLExtremely sensitive; compatible with inert atmosphere (glovebox) work.[7][11]Requires specialized reagents and access to an NMR spectrometer.[11]
References
  • Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid-based GC Column. LCGC International. [URL: https://www.chromatographyonline.
  • Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene. Reaction Chemistry & Engineering (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/re/d3re00583a]
  • Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlepdf/2024/re/d3re00583a]
  • A Method for Detecting Water in Organic Solvents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562547/]
  • Interaction of N-methyl-2-pyrrolidone + Water: a NMR and Molecular Dynamics study. ResearchGate. [URL: https://www.researchgate.
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  • Water content in organic solvents - Titration. Mettler Toledo. [URL: https://www.mt.
  • Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene. ResearchGate. [URL: https://www.researchgate.
  • A Method for Detecting Water in Organic Solvents. Texas A&M University Department of Chemistry. [URL: https://www.chem.tamu.edu/rgroup/magnus/notes/aquametry.pdf]
  • Technical Support Center: Water Removal in 2-Pyrrolidone Reactions. Benchchem. [URL: https://www.benchchem.
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  • Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. ResearchGate. [URL: https://www.researchgate.net/publication/382894129_Pyrrolidone_Derivatives_in_Water_Solution_An_Experimental_and_Theoretical_Perspective]
  • Freeze drying using isopropyl alcohol. Labconco Corporation. [URL: https://www.labconco.com/articles/freeze-drying-using-isopropyl-alcohol]
  • Removal of N-Methyl Pyrrolidone From Metal Parts Using A Centrifugal Dryer. P2 InfoHouse. [URL: https://infohouse.p2ric.org/ref/08/07406.pdf]
  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office. [URL: https://data.epo.
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  • How to dry NMP (N methylpyrrolidone) in an oven without polymerizing it. Quora. [URL: https://www.quora.com/How-do-I-dry-NMP-N-methylpyrrolidone-in-an-oven-without-polymerizing-it]
  • Process for the purification of 2-pyrrolidone. Google Patents. [URL: https://patents.google.
  • N-Methyl-2-Pyrrolidone (NMP) | TDS. Eastman Chemical Company. [URL: https://www.eastman.com/en/products/product-details?product=71102834]
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  • Measuring Moisture in N-Methyl-2-Pyrrolidone. Applied Analytics. [URL: https://www.a-a-inc.com/applications/refining/measuring-moisture-in-n-methyl-2-pyrrolidone-nmp/]
  • Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives. Benchchem. [URL: https://www.benchchem.
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  • N-methyl-2-pyrrolidone. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13387]
  • Method for purifying n-methyl-2-pyrrolidone. Google Patents. [URL: https://patents.google.

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optimizing temperature for reactions in n-isopropyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Isopropyl-2-Pyrrolidone

Welcome to the technical support center for N-isopropyl-2-pyrrolidone (NIP). As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and troubleshooting strategies for optimizing the thermal conditions of your chemical reactions in this versatile solvent. N-isopropyl-2-pyrrolidone, a polar aprotic solvent, offers a unique combination of properties, but like any reaction component, its performance is critically dependent on temperature. This document will help you navigate the nuances of temperature optimization to enhance reaction yield, minimize impurities, and ensure reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions researchers have when working with N-isopropyl-2-pyrrolidone.

Q1: What are the key physical and thermal properties of N-isopropyl-2-pyrrolidone (NIP)?

Understanding the fundamental properties of NIP is crucial for experimental design. It is a high-boiling, polar aprotic solvent with a relatively low melting point. These characteristics make it suitable for a wide range of reaction temperatures. Below is a summary of its key properties, with N-Methyl-2-pyrrolidone (NMP) provided for comparison.

PropertyN-isopropyl-2-pyrrolidone (NIP)N-Methyl-2-pyrrolidone (NMP)
CAS Number 3772-26-7[1][2]872-50-4[3]
Molecular Formula C₇H₁₃NO[4]C₅H₉NO[3]
Molar Mass 127.18 g/mol [4]99.133 g/mol [3]
Boiling Point 218 °C[4]202-204 °C[3]
Melting Point 18 °C[2][4]-24 °C[3]
Density ~0.990 g/cm³[4]~1.028 g/cm³[3]
Flash Point 93 °C[2]91 °C[3]

Q2: What is the recommended operating temperature range for reactions in NIP?

While there is no universal range, a general guideline is to operate between ambient temperature and approximately 180-200°C. The optimal temperature is highly dependent on the specific reaction's activation energy and the thermal stability of the reactants, products, and catalysts involved. It is always recommended to start with a lower temperature and gradually increase it while monitoring the reaction progress.[5][6]

Q3: What are the visual signs of solvent or reactant decomposition at elevated temperatures?

The most common sign of decomposition is a change in color of the reaction mixture, often turning yellow, brown, or even black.[7] This can indicate the thermal degradation of the solvent or sensitive organic molecules. Other signs may include unexpected pressure buildup in a sealed vessel or the formation of insoluble tars. N-alkyl-2-pyrrolidones are generally stable but can degrade under harsh conditions, especially in the presence of strong acids or bases at high temperatures.[8]

Q4: How does temperature generally influence substitution vs. elimination side reactions in NIP?

NIP is a polar aprotic solvent, which is known to favor Sₙ2 reactions by solvating cations while leaving the anionic nucleophile relatively "naked" and reactive.[9][10] However, temperature is a critical factor in the competition between substitution and elimination pathways. Higher temperatures generally favor elimination reactions (E2) over substitution (Sₙ2).[5][9] This is because elimination reactions often have a higher activation energy and are more entropically favored.[9] If you observe an increasing amount of an undesired alkene byproduct, reducing the reaction temperature is a primary troubleshooting step.[6][9]

Troubleshooting Guide: Temperature-Related Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during reactions in N-isopropyl-2-pyrrolidone.

Issue 1: Low or No Product Yield

A disappointing yield is one of the most frequent challenges. Temperature is often a key variable to investigate.

Possible Cause A: Insufficient Activation Energy The reaction temperature may be too low to overcome the activation energy barrier at a reasonable rate.[11]

  • Troubleshooting Steps:

    • Confirm Reagent Integrity: Before adjusting temperature, ensure all reagents and catalysts are pure and active.

    • Gradual Temperature Increase: Increase the reaction temperature in 10-20 °C increments.

    • Monitor Progress: After each temperature increase, allow the reaction to equilibrate for a set period (e.g., 1-2 hours) and then analyze an aliquot by TLC, GC, or LC-MS to monitor the consumption of starting material and formation of the product.[6]

    • Identify Optimal Point: Continue this incremental increase until a satisfactory reaction rate is achieved or until byproduct formation becomes significant.

Possible Cause B: Thermal Decomposition The reaction temperature may be too high, causing the decomposition of a sensitive starting material, intermediate, or the final product.

  • Troubleshooting Steps:

    • Stability Check: Run the reaction at a lower temperature (e.g., 20-30 °C below the initial condition) for a longer duration.

    • Analyze Byproducts: If the yield improves at a lower temperature, the initial condition was likely too harsh. Use techniques like LC-MS to identify potential degradation products in the high-temperature reaction mixture.

    • Isolate Product Stability: If possible, subject a pure sample of your desired product to the reaction conditions (solvent, temperature) to test its thermal stability independently.

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

G start Start: Low Yield check_reagents Verify Purity & Activity of All Reagents start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok replace_reagents Purify or Replace Impure Reagents reagents_ok->replace_reagents No temp_low Hypothesis: Temperature Too Low reagents_ok->temp_low Yes replace_reagents->check_reagents increase_temp Increase Temperature Incrementally (10-20 °C) temp_low->increase_temp monitor Monitor Reaction Progress (TLC, LC-MS) increase_temp->monitor yield_improves Yield Improves? monitor->yield_improves temp_high Hypothesis: Temperature Too High decrease_temp Decrease Temperature (20-30 °C) & Extend Time temp_high->decrease_temp monitor_high Check for Yield Improvement and Reduced Byproducts decrease_temp->monitor_high monitor_high->yield_improves yield_improves->temp_high No success Success: Reaction Optimized yield_improves->success Yes

A decision tree for systematically troubleshooting low reaction yields.

Issue 2: Excessive Formation of Impurities

The appearance of significant byproducts can complicate purification and reduce the overall efficiency of your synthesis.

Possible Cause: Temperature Favors Side Reactions As discussed in the FAQ, higher temperatures can disproportionately accelerate undesired reaction pathways, such as elimination, racemization, or polymerization.[5][9] Ring-opening polymerization can also be a concern with pyrrolidone-based systems, particularly in the presence of strong bases or initiators at elevated temperatures.[12]

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most effective first step to disfavor competing side reactions, especially elimination.[9]

    • Conduct a Temperature Screen: Perform the reaction at several different temperatures (e.g., Room Temp, 40 °C, 60 °C, 80 °C) and analyze the product-to-byproduct ratio at each point to find the optimal balance.[5]

    • Consider Catalysis: For some reactions, like N-alkylations, adding a catalyst (e.g., a catalytic amount of potassium iodide for alkyl bromides/chlorides) can accelerate the desired Sₙ2 reaction, allowing you to run it at a lower temperature and still achieve a reasonable rate.[13]

Diagram 2: The Temperature "Sweet Spot"

G cluster_0 Optimizing Reaction Temperature origin x_axis Temperature → origin->x_axis y_axis Rate / Yield → origin->y_axis rate_start rate_peak rate_curve rate_start->rate_curve rate_curve->rate_peak rate_label Desired Reaction Rate side_start side_peak side_curve side_start->side_curve side_curve->side_peak side_label Side Reactions / Decomposition optimal_zone Optimal Temperature Window

Relationship between temperature, reaction rates, and optimal yield.

Experimental Protocol: Temperature Optimization Screening

This protocol provides a general workflow for determining the optimal reaction temperature for a new chemical transformation in N-isopropyl-2-pyrrolidone.

Objective: To identify the temperature that provides the best balance of reaction rate and product selectivity.

Materials:

  • Reactants, catalyst (if applicable), and N-isopropyl-2-pyrrolidone (anhydrous grade recommended).

  • A multi-position reaction block with independent temperature control and stirring, or parallel reaction vessels in separate heat baths.

  • Inert atmosphere setup (e.g., Nitrogen or Argon manifold), if required.

  • Standard laboratory glassware.

  • Analytical tools (TLC plates, GC-MS, or LC-MS).

Methodology:

  • Preparation: In a primary flask, prepare a stock solution of your limiting reagent in NIP. In a separate flask, prepare a stock solution of the excess reagent(s) and any catalysts in NIP. This ensures consistent concentrations across all experiments.

  • Setup: Dispense equal volumes of the excess reagent solution into four separate, appropriately sized reaction vessels equipped with stir bars.

  • Temperature Equilibration: Set the temperature for each vessel to a different setpoint. A good starting range is:

    • Vessel 1: Room Temperature (~25 °C)

    • Vessel 2: 50 °C

    • Vessel 3: 75 °C

    • Vessel 4: 100 °C Allow the solutions to equilibrate at their respective temperatures for 15-20 minutes.

  • Initiation: Initiate all reactions simultaneously by adding an equal volume of the limiting reagent stock solution to each vessel. Start a timer.

  • Monitoring: At regular time intervals (e.g., 1h, 3h, 6h, 24h), carefully withdraw a small, equal-volume aliquot from each reaction vessel. Quench each aliquot immediately (e.g., by diluting in a suitable solvent) to stop the reaction.

  • Analysis: Analyze each quenched aliquot using your chosen analytical method (TLC, GC-MS, or LC-MS).

    • For TLC, spot all samples from a single time point on the same plate for direct comparison.

    • For GC/LC-MS, quantify the percentage of remaining starting material, desired product, and major byproducts.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Substitution Reactions.
  • BenchChem. (2025). Minimizing side reactions in the synthesis of N-alkylpyrrolidones.
  • BenchChem. (2025). Optimizing solvent and temperature for nucleophilic substitution on 3-chlorocyclopentene.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimization of Nucleophilic Substitution Reactions.
  • Fisher Scientific. (2012).
  • ChemBK. (2024). N-ISOPROPYL-2-PYRROLIDONE - Physico-chemical Properties.
  • ChemicalBook. (n.d.). N-ISOPROPYL-2-PYRROLIDONE CAS#: 3772-26-7.
  • ECHEMI. (n.d.). 3772-26-7, N-Isopropyl-2-pyrrolidone Formula.
  • Lyondell Chemical Company. (n.d.). N-Methyl-2-Pyrrolidone.
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions.

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Technical Support Center: Crystallization from N-Isopropyl-2-Pyrrolidone (NIP) Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for crystallization processes utilizing N-Isopropyl-2-Pyrrolidone (NIP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing active pharmaceutical ingredients (APIs) and other fine chemicals from NIP solutions. As a powerful, aprotic, and polar solvent, NIP offers a unique solubility profile, but also presents specific challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your crystallization protocols.

Section 1: Understanding the Solvent - N-Isopropyl-2-Pyrrolidone (NIP)

Before troubleshooting your crystallization, a firm grasp of the solvent's properties is paramount. The behavior of your solute is intrinsically linked to the physicochemical characteristics of the solvent.

Q1: What are the key physical properties of N-Isopropyl-2-Pyrrolidone (NIP) that I should consider for my crystallization process?

A1: Understanding the physical properties of NIP is the foundation for designing a robust crystallization process. NIP is a colorless liquid with a high boiling point and miscibility with water and many organic solvents.[1] These properties dictate its suitability for various crystallization techniques, such as cooling, anti-solvent, or evaporative methods.

Here is a summary of its key properties:

PropertyValueSignificance in Crystallization
CAS Number 3772-26-7[2]Unique identifier for the exact chemical substance.
Molecular Formula C7H13NO[2]Influences solvent polarity and interaction with solutes.
Molecular Weight 127.18 g/mol [3]Relevant for stoichiometric and concentration calculations.
Boiling Point 110-115 °C (at 25 Torr)[2]Its high boiling point is advantageous for cooling crystallizations, minimizing solvent loss. Evaporative crystallization requires vacuum.
Melting Point 18 °C[2]NIP can solidify in cool environments, which needs to be managed during storage and handling.
Density ~1.0 g/cm³[2]Similar to water; useful for phase separation calculations and recognizing density-driven phenomena.
Flash Point ~93 °C[2]Important for safety assessments and defining heating protocols.

These properties suggest NIP is a stable, non-volatile solvent suitable for controlled cooling crystallizations over a wide temperature range. Its miscibility also makes it a strong candidate for anti-solvent crystallization protocols.

Section 2: General Crystallization Troubleshooting in NIP

This section addresses the most common issues encountered during the initial stages of developing a crystallization process from NIP solutions.

Q2: I'm not getting any crystals, even after cooling the solution. What's happening?

A2: The failure to produce crystals typically points to one of two issues: insufficient supersaturation or the presence of nucleation inhibitors.

  • Causality: Crystallization requires the solution to be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature. If the concentration of your compound in NIP is too low, or if the solubility does not decrease significantly upon cooling, you may not reach the necessary supersaturation for nucleation (the birth of new crystals).

  • Troubleshooting Protocol:

    • Concentrate the Solution: Gently heat the solution under vacuum to evaporate a portion of the NIP. This increases the solute concentration. Be cautious not to evaporate too much solvent too quickly, as this can lead to rapid, uncontrolled crystallization or "crashing out."[4]

    • Induce Nucleation:

      • Seeding: Add a few small crystals of your pure compound (a "seed crystal") to the supersaturated solution. This provides a template for crystal growth and bypasses the energy barrier for primary nucleation.[5]

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.

    • Lower the Temperature: If not already done, cool the solution in an ice bath or refrigerator. A greater temperature drop generally creates higher supersaturation.

    • Consider an Anti-solvent: If concentration and cooling are ineffective, NIP's miscibility makes it ideal for anti-solvent crystallization. Slowly add a solvent in which your compound is insoluble (the anti-solvent) to the NIP solution until turbidity is observed, indicating the onset of precipitation.[6][7]

Section 3: Advanced Crystallization Challenges

For researchers dealing with more complex crystallization phenomena, this section delves into issues like "oiling out" and polymorphism, which are critical in pharmaceutical development.

Q3: My compound is separating as a liquid or "oiling out" instead of forming crystals. Why does this happen and how can I fix it?

A3: "Oiling out," or liquid-liquid phase separation (LLPS), is a common and problematic phenomenon where the solute separates from the solution as a supersaturated liquid phase (an "oil") rather than a solid crystalline phase.[8] This oil is often a good solvent for impurities and can hinder the formation of a pure, stable crystalline product.[8]

  • Causality & Mechanism: Oiling out typically occurs under conditions of very high supersaturation, where the rate of desolvation and molecular arrangement into a crystal lattice is slower than the separation of the solute-rich liquid phase.[9] This is more common for compounds that have low melting points or are highly impure, as impurities can depress the melting point.[4]

    Caption: Decision pathway showing conditions leading to oiling out vs. desired crystallization.
  • Troubleshooting Protocol: The key is to avoid high supersaturation and promote controlled nucleation.

    • Reduce the Cooling Rate: Implement a slower, more controlled cooling profile. This prevents the system from rapidly entering a state of high supersaturation.[9]

    • Decrease Solute Concentration: Start with a more dilute solution. Re-heat the oiled-out mixture, add more NIP to achieve a clear solution, and then attempt the crystallization again with a slower cooling rate.[4]

    • Utilize Seeding: Add seed crystals at a temperature where the solution is only moderately supersaturated (within the metastable zone). This encourages direct growth on the seeds rather than LLPS.[9]

    • Increase Agitation: Gentle agitation can sometimes help break up oil droplets and encourage nucleation, but vigorous stirring can also induce oiling out through shear forces. This parameter must be optimized carefully.

    • Change the Solvent System: If oiling out persists, consider a mixed solvent system. Adding a co-solvent can alter the solubility curve and discourage the formation of the liquid solute phase.

Q4: I've successfully crystallized my product, but analytical tests show it's a different polymorph than expected. How can I control the polymorphic outcome from NIP?

A4: Polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical attribute, especially for APIs, as different polymorphs can have different solubility, stability, and bioavailability.[5][10] Controlling the polymorphic outcome is a matter of controlling the thermodynamics and kinetics of nucleation and growth.[10][11]

  • Causality: The polymorph that crystallizes depends on factors like the level of supersaturation, temperature, solvent choice, and the presence of impurities.[12] Often, a less stable (metastable) form crystallizes first because it nucleates faster (kinetic control), and it may later convert to the most stable form (thermodynamic control).[11] The polar, aprotic nature of NIP can influence which intermolecular interactions are favored during self-assembly, thereby guiding the formation of a specific polymorph.

  • Protocol for Polymorph Control:

    • Control Supersaturation:

      • Low Supersaturation (Slow Cooling/Addition): Tends to favor the growth of the thermodynamically most stable polymorph.

      • High Supersaturation (Rapid Cooling/Addition): Often yields metastable polymorphs, which nucleate more rapidly.[6]

    • Seeding Strategy: This is the most direct method. Seeding a supersaturated solution with the desired polymorph provides a template and directs crystallization to that form. Ensure the seed crystals are of high purity and the correct polymorphic form.

    • Temperature Control: The relative stability of polymorphs can be temperature-dependent. Crystallizing at different temperatures can favor the formation of one form over another.

    • Investigate Impurities: Even small amounts of impurities can inhibit the growth of one polymorph while promoting another.[13][14] A patent for purifying the related compound N-vinyl-2-pyrrolidone, for example, highlights that adding a small amount of water (an impurity) significantly alters the crystallization behavior.[15] Ensure your NIP and starting material are of consistent and high purity.

    • Slurry Conversion: If you have a mixture of polymorphs or a metastable form, you can create a slurry in NIP at a specific temperature. Over time, the metastable form will dissolve and recrystallize as the more stable form until thermodynamic equilibrium is reached.

    Caption: Factors influencing the kinetic vs. thermodynamic control of polymorphism.

By methodically adjusting these parameters, you can develop a robust process that consistently yields the desired polymorph from NIP solutions.

References

  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. (n.d.). Cipla Biosimilars. Retrieved from [Link]

  • USE OF IMPROVED N-ALKYL PYRROLIDONE SOLVENTS. (2013). European Patent Office. EP 2804940 B1. Retrieved from [Link]

  • WO2013107822A1 - Use of improved n-alkyl pyrrolidone solvents. (2013). Google Patents.
  • Three-Step Mechanism of Antisolvent Crystallization. (2022). ACS Publications. Retrieved from [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved from [Link]

  • Polymorphism control of active pharmaceutical ingredients. (n.d.). ResearchGate. Retrieved from [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Chemical Engineering and Applications. Retrieved from [Link]

  • Incorporating Polyvinyl Pyrrolidone in Green Anti-solvent Isopropanol: A Facile Approach to Obtain High Efficient and Stable Perovskite Solar Cells. (2022). ResearchGate. Retrieved from [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current medicinal chemistry, 16(7), 884–905. Retrieved from [Link]

  • Polymorphism control of active pharmaceutical ingredients. (2021). GXP News. Retrieved from [Link]

  • Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. (2021). ResearchGate. Retrieved from [Link]

  • Urwin, S. J., Yerdelen, S., Houson, I., & ter Horst, J. H. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1344. Retrieved from [Link]

  • Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications (Class 548/555). (n.d.). Justia Patents. Retrieved from [Link]

  • Polymorphism of Active Pharmaceutical Ingredients. (2022). Scite.ai. Retrieved from [Link]

  • Cooling Crystallization Case Study. (n.d.). Scribd. Retrieved from [Link]

  • The influence of impurities and solvents on crystallization. (2022). ResearchGate. Retrieved from [Link]

  • Nagy, Z. K., et al. (2013). Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy. MDPI. Retrieved from [Link]

  • Process for producing pyrrolidone and n-alkyl pyrrolidones. (1997). PubChem. Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). V. N. Karazin Kharkiv National University. Retrieved from [Link]

  • The Influence of Additives and Impurities on Crystallization. (2020). ResearchGate. Retrieved from [Link]

  • US7138528B2 - Method for crystallizing N-vinyl-2-pyrrolidone. (2006). Google Patents.
  • Effects of sweating time and cooling strategy on purification of N-vinyl-2-pyrrolidinone using a melt crystallizer. (2014). ResearchGate. Retrieved from [Link]

  • N-Isopropylbutyrolactam. (n.d.). PubChem. Retrieved from [Link]

  • N-VINYL-2-PYRROLIDONE AND POLYVINYL PYRROLIDONE. (n.d.). IARC Publications. Retrieved from [Link]

  • N-Isopropylpyrrolidine. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: N-isopropyl-2-pyrrolidone (NIP) Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling residual N-isopropyl-2-pyrrolidone (NIP). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing this high-boiling point solvent from their products. Here, we provide in-depth, field-proven insights and practical protocols to ensure your final compound meets the stringent purity requirements for its intended application.

Understanding the Challenge: The Physicochemical Properties of NIP

N-isopropyl-2-pyrrolidone is a versatile but tenacious solvent. Its removal is complicated primarily by its low volatility. A clear understanding of its physical properties is the first step in designing an effective removal strategy.

PropertyValueImplication for Removal
Molecular Weight 127.18 g/mol [1]Moderate molecular weight.
Boiling Point ~218 °C (at atmospheric pressure)[2][3]Extremely difficult to remove by simple evaporation or standard oven drying.
110-115 °C (at 25 Torr)[4]Removal under vacuum is necessary, but high temperatures may still be required.
Melting Point 18 °C[2][3][4]Liquid at standard room temperature, facilitating handling but not removal.
Vapor Pressure 0.131 mmHg at 25°C[2]Very low, confirming its non-volatile nature at ambient temperatures.
Density ~0.99 - 1.0 g/cm³[4]Similar to water.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual NIP from my pharmaceutical product?

Residual solvents provide no therapeutic benefit and can pose significant risks to patient safety.[5][6] Regulatory bodies, guided by standards like the International Council for Harmonisation (ICH) Q3C guidelines, mandate the removal of residual solvents to the lowest possible levels.[7][8] Even if a solvent is not explicitly listed, the principle remains: its presence must be justified and proven safe, which is a significant regulatory hurdle. Beyond toxicity, residual solvents can impact the physical properties of an active pharmaceutical ingredient (API), including its crystal form, dissolution rate, and stability.[9]

Q2: NIP isn't listed in the ICH Q3C solvent classes. What limits should I target?

While NIP is not specifically classified in the current ICH Q3C guidelines, the principles of the guideline still apply.[6][8] You must demonstrate that the levels of residual NIP in your product are toxicologically acceptable. This typically involves performing a risk assessment and establishing a Permitted Daily Exposure (PDE). The core tenet of good manufacturing practice (GMP) is to remove all residual solvents to the extent possible, irrespective of a specific limit.[5] As a starting point, aim for the lowest detectable level with a validated analytical method.

Q3: I tried drying my product on a high-vacuum line overnight, but the NIP is still there. Why?

This is a common and expected challenge. Due to NIP's very high boiling point and low vapor pressure, ambient or slightly elevated temperature drying, even under high vacuum, is often insufficient to provide the energy needed for the solvent molecules to escape the product matrix. The solvent can be trapped within the crystal lattice or amorphous solid, making its removal even more difficult.[9] More aggressive or specialized techniques are required.

Troubleshooting Guide: High Residual NIP Levels Detected

This guide provides a logical workflow for addressing persistent NIP contamination. The appropriate path depends heavily on the physicochemical properties of your product.

Troubleshooting_NIP_Removal start START: High Residual NIP Detected q_thermostable Is your product thermally stable above 80°C? start->q_thermostable high_vac_drying Action: High-Vacuum Drying with Temperature Ramping (Protocol A) q_thermostable->high_vac_drying stable_path q_soluble Can the product be dissolved in a solvent suitable for lyophilization (e.g., water, dioxane)? q_thermostable->q_soluble unstable_path stable_path YES check_success1 Analyze NIP Level. Is it acceptable? high_vac_drying->check_success1 check_success1->q_soluble NO end_success END: Product Meets Purity Specs check_success1->end_success YES unstable_path NO lyophilization Action: Lyophilization (Protocol B) q_soluble->lyophilization lyo_path slurry Action: Slurry or Re-precipitation in a Non-Solvent (Protocol C) q_soluble->slurry slurry_path lyo_path YES lyophilization->end_success slurry_path NO slurry->end_success end_reassess Re-evaluate process. Consider upstream process changes.

Caption: Troubleshooting workflow for NIP removal.

In-Depth Experimental Protocols

Protocol A: High-Vacuum Drying with Temperature Ramping

Principle: This method increases the vapor pressure of NIP by heating the product under a strong vacuum, facilitating its removal. It is only suitable for thermally robust products.

  • Preparation: Place a thin layer of your product in a suitable vacuum-drying vessel (e.g., a vacuum oven tray). A thin layer maximizes surface area.

  • Initial Vacuum: Seal the vessel and apply a high vacuum (<1 Torr). Run for 1-2 hours at ambient temperature to remove any more volatile surface solvents.

  • Temperature Ramping: Gradually increase the temperature of the oven in stages. For example, hold at 40°C for 4-6 hours, then increase to 60°C for 4-6 hours, and finally to 80°C (or your product's maximum safe temperature) for 12-24 hours.

    • Causality: A slow ramp prevents bumping and allows the solvent to escape the bulk material without causing product collapse or degradation.

  • Inert Gas Bleed (Optional but Recommended): Periodically, and during the final stages of drying, introduce a slow bleed of a dry, inert gas (e.g., Nitrogen or Argon).

    • Causality: The gas flow acts as a carrier, actively sweeping solvent vapors out of the oven and preventing the establishment of an equilibrium between the product and the headspace. This is a form of azeotropic drying at a microscopic level.

  • Cooling and Analysis: Cool the product to room temperature under vacuum before venting. Venting a hot product can lead to the adsorption of atmospheric moisture. Analyze a sample for residual NIP using Protocol D.

Protocol B: Lyophilization (Freeze-Drying)

Principle: Lyophilization removes solvents by sublimation. For high-boiling solvents like NIP, the product is first dissolved in a suitable low-boiling "carrier" solvent. When the carrier solvent sublimes, it helps to carry away the entrapped NIP molecules. This is ideal for heat-sensitive materials.

  • Solvent Selection: Dissolve your NIP-containing product in a suitable solvent that has a relatively high freezing point and is easily sublimated (e.g., water, 1,4-dioxane, or tert-butanol). The product must be fully dissolved to ensure molecular-level mixing.

  • Freezing: Freeze the solution completely. For optimal crystal structure and efficient sublimation, use a controlled freezing rate or flash-freeze in liquid nitrogen and then anneal.

  • Primary Drying: Place the frozen sample on a pre-chilled lyophilizer shelf. Apply a high vacuum (e.g., <200 mTorr). The shelf temperature should be set below the eutectic freezing point of the solution.

    • Causality: During this phase, the bulk of the carrier solvent sublimes. The energy of sublimation helps to liberate the less volatile NIP molecules from the frozen matrix.

  • Secondary Drying: After all ice is gone, gradually increase the shelf temperature (e.g., to 20-25°C) while maintaining a high vacuum. This step removes the final traces of adsorbed solvent.

  • Completion and Analysis: Once complete, backfill the chamber with an inert gas. Analyze a sample for residual NIP using Protocol D.

Protocol C: Slurry or Re-precipitation in a Non-Solvent

Principle: This technique involves washing the solid product with a liquid (a "non-solvent") in which the product is insoluble but the NIP is highly soluble.

  • Non-Solvent Selection: Identify a non-solvent that meets two criteria:

    • Your product has very low solubility in it.

    • NIP is highly soluble in it.

    • (Common candidates include diethyl ether, heptane, or methyl tert-butyl ether (MTBE)).

  • Procedure:

    • Slurry: Suspend the solid product in the chosen non-solvent. Stir the slurry vigorously for several hours at a controlled temperature. The NIP will partition from the solid into the liquid phase.

    • Re-precipitation: Alternatively, dissolve the product in a minimal amount of a good solvent, then add this solution dropwise to a large volume of the stirred non-solvent to crash out the product, leaving the NIP in the solution.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake thoroughly with fresh, cold non-solvent.

  • Drying: Dry the purified product under vacuum to remove the residual non-solvent.

  • Analysis: Analyze a sample for residual NIP using Protocol D. Repeat the process if necessary.

Protocol D: Analytical Quantification by Headspace Gas Chromatography (HS-GC)

Principle: This is the industry-standard method for accurately quantifying residual solvents in finished products.[10][11] The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC for separation and detection.

  • Sample Preparation: Accurately weigh a specific amount of your product into a headspace vial. Add a precise volume of a high-boiling diluent in which your product is soluble or dispersible (e.g., DMSO, DMF).

  • Vial Sealing: Immediately seal the vial with a septum cap.

  • Incubation: Place the vial in the headspace autosampler. The sample is heated at a specific temperature (e.g., 80-120°C) for a set time to allow the residual solvents to equilibrate between the sample phase and the gas phase.

  • Injection and Separation: A portion of the headspace gas is automatically injected into the GC, which is fitted with a suitable capillary column (e.g., a wax or 624-type column). The components are separated based on their boiling points and interaction with the column's stationary phase.

  • Detection and Quantification: A Flame Ionization Detector (FID) is typically used for detection. The amount of NIP is quantified by comparing the peak area from the sample to a calibration curve generated from standards of known NIP concentration.

    • Trustworthiness: This analytical protocol is self-validating. Method validation should be performed according to ICH Q2(R1) guidelines to ensure accuracy, precision, and linearity.

Method Selection Guide

MethodProduct ThermostabilityProduct FormKey AdvantageKey Disadvantage
High-Vacuum Drying RequiredSolid (crystalline or amorphous)Simple setup, effective for moderately volatile solvents.Often ineffective for NIP alone; can damage sensitive products.
Lyophilization Not RequiredMust be solubleGold standard for heat-sensitive biologics and small molecules.Requires specialized equipment; process development can be lengthy.
Slurry/Re-precipitation Not RequiredSolidHighly effective; can be performed with standard lab glassware.Requires finding a suitable solvent/non-solvent system; introduces a second solvent that must also be removed.

References

  • European Medicines Agency. (2022). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2009). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). Retrieved from [Link]

  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • Google Patents. (1999). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Google Patents. (1999). EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
  • ChemBK. (2024). N-ISOPROPYL-2-PYRROLIDONE. Retrieved from [Link]

  • Veeprho. (2020). Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Pharma Beginners. (2022). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (2012). EP2500072A1 - A novel process of residual solvent removal.
  • PubChem. (n.d.). N-Isopropylbutyrolactam. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-isopropyl. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

Sources

dealing with n-isopropyl-2-pyrrolidone's hygroscopic nature in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-isopropyl-2-pyrrolidone (NIP)

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for N-isopropyl-2-pyrrolidone (NIP). As a versatile aprotic solvent, NIP is increasingly utilized in drug formulation, polymer chemistry, and organic synthesis. However, its efficacy is critically dependent on one key characteristic: its hygroscopic nature. This guide is designed to provide you, our fellow researchers and developers, with the technical insights and field-proven protocols necessary to manage water content effectively, ensuring the reliability and reproducibility of your experiments. Here, we will move beyond simple instructions to explain the causality behind our recommended procedures, empowering you to troubleshoot and optimize your work with confidence.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Understanding the Core Problem

Q1: What does "hygroscopic" mean, and why is it a critical issue for N-isopropyl-2-pyrrolidone (NIP)?

A1: The term "hygroscopic" describes a substance that readily attracts and absorbs moisture from the surrounding atmosphere[1][2]. N-isopropyl-2-pyrrolidone, due to its polar lactam structure, forms favorable hydrogen bonds with water molecules, effectively pulling them from the air and retaining them in solution[3]. This becomes a significant experimental challenge because even trace amounts of water can have a disproportionately negative impact on many chemical processes. Undetected water contamination is a frequent cause of failed reactions, poor yields, and inconsistent results. Therefore, treating NIP as a moisture-sensitive reagent is the first and most crucial step toward successful experimentation[2].

Q2: My reaction yield is low, and I'm seeing unexpected byproducts. Could water in the NIP be the cause?

A2: Absolutely. The presence of water in NIP can initiate several detrimental pathways, largely dependent on your specific reaction chemistry:

  • Catalyst Deactivation: In many catalytic processes, particularly those involving organometallics or strong bases, water can poison the catalyst. For instance, in reactions analogous to N-vinyl pyrrolidone (NVP) synthesis, water can cause the ring-opening of the pyrrolidone structure in the presence of a strong base, deactivating the catalyst and generating impurities[4][5].

  • Unwanted Side Reactions: Water is a nucleophile and can compete with your desired reagents. This can lead to the hydrolysis of starting materials, intermediates, or even the final product, significantly reducing yield and purity.

  • Altered Reaction Kinetics & Selectivity: Water can change the polarity of the solvent medium, which in turn can alter reaction rates and selectivity (e.g., stereo- or regioselectivity)[6]. This is especially true for reactions with sensitive transition states.

  • Polymerization Issues: In polymerization reactions, water can act as an uncontrolled chain-transfer agent, leading to polymers with lower molecular weights and broader polydispersity than intended.

The diagram below illustrates the cascade of potential issues arising from initial moisture absorption.

cluster_consequences Experimental Consequences A NIP Container Exposed to Ambient Air B Moisture Absorption (H₂O molecules enter NIP) A->B Hygroscopic Nature C Increased Water Content in Solvent Bulk B->C D Catalyst Poisoning or Deactivation C->D Water acts as unwanted reagent E Hydrolysis of Reagents/Products C->E Water acts as unwanted reagent F Altered Reaction Kinetics/Selectivity C->F Water acts as unwanted reagent G Inconsistent Results D->G E->G F->G

Figure 1. Cascade of issues from moisture contamination in NIP.
Part 2: Proactive Management: Storage and Handling

Q3: I have a new, sealed bottle of NIP. What is the correct procedure for opening and preparing it for use in a moisture-sensitive experiment?

A3: Proper initial handling is your best defense against contamination. A factory-sealed bottle from a reputable supplier (e.g., Aldrich's Sure/Seal™ packaging) is packaged under an inert atmosphere[7]. However, once opened, the responsibility for maintaining its anhydrous state is yours.

The workflow below outlines the best-practice procedure for introducing a new bottle of NIP into your laboratory workflow.

A Receive New Bottle of NIP (e.g., Sure/Seal™) B Equilibrate to Room Temperature A->B Prevents condensation C Work in Fume Hood Wear appropriate PPE B->C D Puncture Septum with Dry, Inert Gas Needle C->D Establish positive pressure E Withdraw Solvent via Dry Syringe/Cannula D->E Transfer to reaction F Store Bottle in Desiccator Cabinet E->F G Optional: Add Activated Molecular Sieves to Bottle for Long-Term Storage F->G For extended use

Figure 2. Workflow for handling a new container of anhydrous NIP.

Key Causality:

  • Equilibration (Step B): Bringing a cold bottle into a warmer, humid lab environment will cause atmospheric moisture to condense on the outside. If the bottle is opened while cold, this condensed water can be drawn inside.

  • Inert Gas (Step D): By inserting a needle connected to a nitrogen or argon line, you create a positive pressure inside the bottle. This ensures that when you withdraw the solvent, only inert gas—not moist lab air—is drawn back in to replace the volume[7].

Q4: What are the ideal long-term storage conditions for an opened bottle of NIP?

A4: Once a bottle of NIP is opened, it should be stored under conditions that minimize any opportunity for moisture ingress.

  • Primary Container: The bottle cap must be tightly sealed immediately after each use. For septum-sealed bottles (like Sure/Seal™), ensure the septum is not excessively punctured, which can create a pathway for air.

  • Secondary Containment: Store the tightly closed bottle inside a desiccator cabinet containing an active desiccant (e.g., Drierite or silica gel). This creates a dry micro-environment around the bottle.

  • Temperature: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources[8]. Do not store in a refrigerator or freezer unless explicitly recommended by the manufacturer, as this can exacerbate condensation issues upon removal.

Part 3: Remediation and Verification

Q5: I suspect my working stock of NIP has absorbed water. How can I dry it effectively before my experiment?

A5: The most reliable and common method for drying solvents like NIP in a research setting is by using activated molecular sieves. Molecular sieves are porous crystalline aluminosilicates that selectively adsorb water molecules into their internal cavities.

Parameter Molecular Sieves (3Å or 4Å) Vacuum Distillation
Efficacy Can achieve very low water content (<50 ppm)[9].Effective, but may not reach the same dryness levels without careful technique.
Ease of Use Simple addition to the solvent.Requires specialized glassware (distillation apparatus) and a vacuum pump.
Safety Generally inert and safe to handle.Requires careful temperature and pressure control to avoid bumping or decomposition.
Best For Routine drying of solvents for moisture-sensitive reactions.Purifying large volumes of solvent or removing multiple impurities simultaneously.
Recommendation Highly recommended for most lab applications. Recommended for experienced users or when distillation is otherwise necessary.

Protocol: Drying N-isopropyl-2-pyrrolidone with 4Å Molecular Sieves

I. Activation of Molecular Sieves:

  • Rationale: "New" molecular sieves from the manufacturer are saturated with atmospheric water and are inactive. They must be rigorously dried before use.

  • Place the required amount of 4Å molecular sieves in a suitable round-bottom flask or Büchner flask.

  • Heat the flask to 200-300°C under high vacuum for at least 4 hours. A heat gun or a heating mantle can be used.

  • After heating, allow the sieves to cool to room temperature under vacuum or by backfilling the flask with a dry, inert gas (Argon or Nitrogen).

  • Store the activated sieves in a tightly sealed container or in a desiccator until use.

II. Drying Procedure:

  • To a bottle of NIP, add the freshly activated 4Å molecular sieves (approximately 5-10% of the solvent volume, w/v).

  • Seal the bottle tightly and allow it to stand for at least 24 hours. Swirl the bottle occasionally to improve contact.

  • For use, carefully decant or syringe the dry solvent away from the sieves. Do not transfer the sieves into your reaction vessel.

Q6: How can I be certain my NIP is dry enough for my experiment?

A6: Visual inspection is not sufficient. The gold-standard analytical method for accurately quantifying trace amounts of water in organic solvents is Karl Fischer (KF) Titration [10]. This technique is highly specific to water and can provide precise measurements down to the parts-per-million (ppm) level[11].

  • Principle: The method is based on a stoichiometric reaction between iodine and water. The amount of iodine consumed is directly proportional to the amount of water present in the sample[10].

  • Recommendation: If you are performing highly sensitive reactions, it is strongly advised to test an aliquot of your dried NIP via Karl Fischer titration before use. This provides an empirical validation of your drying procedure and solvent quality. Many modern KF titrators are automated and provide a rapid measurement.

Application TypeRecommended Max. Water Content (ppm)Rationale
Anhydrous Synthesis (e.g., Grignard, organolithium)< 50 ppmPrevents quenching of highly reactive reagents.
Catalysis (Moisture-sensitive)< 100 ppmAvoids catalyst poisoning and side reactions.
Drug Formulation (Non-aqueous)< 300 ppmEnsures stability and prevents degradation of the active pharmaceutical ingredient (API).
General Solvent Use < 500 ppmAcceptable for less sensitive applications where water is not a critical interferent.
Part 4: Troubleshooting and Safety

Q7: My moisture-sensitive reaction failed despite using "dry" NIP. What should I check?

A7: A failed reaction can be frustrating, but a systematic approach can identify the source of water contamination. Use the following decision tree to guide your troubleshooting process.

start Reaction Failed: Suspected H₂O Contamination q1 Was the NIP solvent verified as dry via Karl Fischer Titration? start->q1 a1_no Test NIP with KF. Is H₂O content > 100 ppm? q1->a1_no No q2 Was all glassware flame- or oven-dried and cooled under inert gas? q1->q2 Yes a1_yes Re-dry NIP with freshly activated sieves. Retest with KF. a1_no->a1_yes Yes a1_no->q2 No a2_yes Were reagents anhydrous and handled under inert atmosphere? q2->a2_yes Yes a2_no Implement rigorous glassware drying protocol. q2->a2_no No a3_yes Was the reaction run under a positive pressure of inert gas (N₂/Ar)? a2_yes->a3_yes Yes a3_no Check purity/dryness of other reagents. a2_yes->a3_no No a4_yes Contamination unlikely to be from H₂O. Review stoichiometry, temperature, and other parameters. a3_yes->a4_yes Yes a4_no Check for leaks in inert gas setup (e.g., bubbler). a3_yes->a4_no No

Figure 3. Decision tree for troubleshooting water contamination.

Q8: What are the essential safety precautions when working with NIP?

A8: N-isopropyl-2-pyrrolidone requires careful handling in a laboratory environment. Always consult the most current Safety Data Sheet (SDS) from your supplier. Key hazards include:

  • Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye damage and may cause respiratory irritation[8][12]. It is also suspected of causing cancer and may cause organ damage through prolonged exposure[8].

  • Handling Precautions:

    • Always work in a well-ventilated fume hood[8].

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat[13].

    • Avoid inhaling vapors or mists. Do not eat, drink, or smoke in the work area.

    • Wash hands thoroughly after handling[8].

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from TutorChase. [Link]

  • Reaction Chemistry & Engineering. (n.d.). Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene. RSC Publishing. [Link]

  • RSC Publishing. (2024, January 17). Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene. [Link]

  • Applied Analytics. (2020, April 6). Application Note AN-055: Measuring Water in Anhydrous Solvents. [Link]

  • RSC Publishing. (2022, February 21). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. [Link]

  • Mettler Toledo. (n.d.). Water content in organic solvents - Titration. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. [Link]

  • Quora. (2016, June 22). How are solvents handled in a science lab, how are they handled safely, and why is it important to handle them safely?[Link]

  • Fisher Scientific. (2023, September 21). Safety Data Sheet. [Link]

  • MDPI. (2025, August 5). Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. [Link]

  • NIH. (n.d.). Organic Synthesis “On Water”. [Link]

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n-isopropyl-2-pyrrolidone stability issues with strong acids or bases

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-Isopropyl-2-Pyrrolidone (NIP). This guide is designed to provide you with in-depth technical information and practical troubleshooting advice regarding the stability of NIP, particularly in the presence of strong acids and bases. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and address stability challenges in your research and development projects.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the stability of N-isopropyl-2-pyrrolidone:

Q1: Is N-isopropyl-2-pyrrolidone stable in aqueous solutions?

N-isopropyl-2-pyrrolidone is generally stable in neutral aqueous solutions (pH 7). However, its stability is significantly compromised in the presence of strong acids and strong bases, which can catalyze its degradation. For its analog, N-methyl-2-pyrrolidone (NMP), high resistance to hydrolysis has been noted between pH 2 and 10, even at elevated temperatures.[1] Beyond these limits, the rate of degradation increases.

Q2: What happens to N-isopropyl-2-pyrrolidone in the presence of a strong acid?

In the presence of a strong acid, N-isopropyl-2-pyrrolidone undergoes hydrolysis, which involves the cleavage of the amide bond in the pyrrolidone ring. This reaction, known as acid-catalyzed hydrolysis, results in the formation of 4-(isopropylamino)butyric acid.

Q3: How does a strong base affect the stability of N-isopropyl-2-pyrrolidone?

Similar to acidic conditions, strong bases also promote the hydrolysis of N-isopropyl-2-pyrrolidone. This base-catalyzed hydrolysis, or saponification, also yields 4-(isopropylamino)butyric acid.

Q4: Are there any other degradation products I should be aware of?

While the primary degradation product of NIP hydrolysis is 4-(isopropylamino)butyric acid, other impurities could potentially form under specific stress conditions, such as high temperatures or the presence of oxidizing agents. It is crucial to perform a thorough analysis of your stressed samples to identify all potential degradants.

Q5: How can I monitor the degradation of N-isopropyl-2-pyrrolidone in my experiments?

The degradation of NIP can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective method for separating and quantifying both the parent compound and its degradation products.[2][3][4]

Troubleshooting Guide: Addressing NIP Stability Issues

This section provides a structured approach to troubleshooting common problems related to the instability of N-isopropyl-2-pyrrolidone.

Observed Issue Potential Cause Recommended Action
Loss of NIP potency in the final product. Acidic or basic hydrolysis. - Determine the pH of your formulation or reaction mixture. - If the pH is outside the stable range (approximately 2-10), consider adjusting it with a suitable buffer. - If the process requires a pH outside the stable range, minimize the exposure time and temperature.
Unexpected peaks in chromatograms. Formation of degradation products. - The primary degradation product is likely 4-(isopropylamino)butyric acid. Confirm its presence using a reference standard or by LC-MS analysis. - Conduct forced degradation studies to generate and identify potential degradation products.
Changes in the physical appearance of the NIP-containing solution (e.g., color change, precipitation). Degradation and/or side reactions. - Analyze the solution for the presence of degradation products. - Investigate potential interactions between NIP, its degradants, and other components in your formulation.
Inconsistent experimental results. Variable rates of NIP degradation. - Tightly control the pH, temperature, and reaction time in your experiments. - Ensure the quality and purity of your starting materials.

In-Depth Technical Explanation: The Chemistry of NIP Degradation

The degradation of N-isopropyl-2-pyrrolidone in the presence of strong acids or bases is primarily due to the hydrolysis of the cyclic amide (lactam) ring.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the lactam is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile and attack the activated carbonyl carbon. This is followed by a series of proton transfers and the eventual cleavage of the amide bond, leading to the ring-opened product, 4-(isopropylamino)butyric acid.

Diagram of Acid-Catalyzed Hydrolysis of N-Isopropyl-2-Pyrrolidone

cluster_0 Acid-Catalyzed Hydrolysis NIP N-Isopropyl-2-pyrrolidone Protonated_NIP Protonated NIP NIP->Protonated_NIP + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_NIP->Tetrahedral_Intermediate + H2O Ring_Opened 4-(isopropylamino)butyric acid Tetrahedral_Intermediate->Ring_Opened - H+ cluster_1 Base-Catalyzed Hydrolysis NIP_base N-Isopropyl-2-pyrrolidone Tetrahedral_Intermediate_base Tetrahedral Intermediate NIP_base->Tetrahedral_Intermediate_base + OH- Ring_Opened_Salt Carboxylate Salt Tetrahedral_Intermediate_base->Ring_Opened_Salt Ring Opening Ring_Opened_Acid 4-(isopropylamino)butyric acid Ring_Opened_Salt->Ring_Opened_Acid + H+

Caption: Base-catalyzed ring-opening of NIP.

Experimental Protocols

To proactively assess the stability of N-isopropyl-2-pyrrolidone in your specific application, we recommend performing forced degradation studies. These studies intentionally stress the molecule to predict its degradation pathways and develop stability-indicating analytical methods. [2][5][6]

Protocol 1: Forced Degradation of N-Isopropyl-2-Pyrrolidone

Objective: To generate potential degradation products of NIP under acidic and basic conditions.

Materials:

  • N-isopropyl-2-pyrrolidone

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of NIP in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • Mix equal volumes of the NIP stock solution and 0.1 M HCl in a suitable container.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Basic Degradation:

    • Mix equal volumes of the NIP stock solution and 0.1 M NaOH in a suitable container.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period.

    • Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the NIP stock solution with water to the same concentration as the stressed samples.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: HPLC Method for Analysis of NIP and its Degradation Product

Objective: To separate and quantify N-isopropyl-2-pyrrolidone and its primary degradation product, 4-(isopropylamino)butyric acid.

Instrumentation:

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV detector set at an appropriate wavelength (e.g., 210 nm) or a Mass Spectrometer

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30 °C

Note: This is a generic method and may require optimization for your specific application and equipment.

Data Summary

The following table summarizes the expected outcomes of NIP degradation under strong acid and base conditions. The degradation rate is highly dependent on the specific conditions (temperature, concentration of acid/base).

Condition Primary Degradation Product Expected Mechanism Key Influencing Factors
Strong Acid (e.g., 0.1 M HCl) 4-(isopropylamino)butyric acidAcid-catalyzed hydrolysisTemperature, Acid Concentration, Time
Strong Base (e.g., 0.1 M NaOH) 4-(isopropylamino)butyric acidBase-catalyzed hydrolysisTemperature, Base Concentration, Time

References

Sources

Technical Support Center: Overcoming Reactant Solubility Challenges in N-isopropyl-2-pyrrolidone (NIP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with N-isopropyl-2-pyrrolidone (NIP). This guide is designed to provide you with practical, in-depth solutions to one of the most common hurdles in experimental and process chemistry: reactant solubility. As a powerful, aprotic, and highly polar solvent, NIP offers a unique set of properties, but like any solvent, it presents challenges when reactants fail to dissolve adequately.

This resource combines foundational knowledge with advanced troubleshooting strategies to help you diagnose and resolve solubility issues, ensuring your reactions and formulations proceed efficiently and effectively.

Foundational Knowledge: Understanding Solubility in NIP

This section addresses the fundamental questions regarding NIP and the principles governing solubility within it. A solid grasp of these concepts is the first step in effective troubleshooting.

Q1: What is N-isopropyl-2-pyrrolidone (NIP) and what makes it a useful solvent?

N-isopropyl-2-pyrrolidone is a high-boiling, low-viscosity, polar aprotic solvent.[1] Structurally, it is a lactam, similar to the well-known solvent N-methyl-2-pyrrolidone (NMP).[2][3] Its utility stems from its excellent thermal and chemical stability, high polarity, and its ability to dissolve a wide range of organic and inorganic compounds.[4] These characteristics make it valuable in various applications, including pharmaceutical formulations, polymer chemistry, and as a reaction medium for organic synthesis.[1][5]

PropertyTypical ValueSource
Chemical Formula C7H13NO[1]
Molecular Weight 127.18 g/mol [1]
Boiling Point 110-115 °C (at 25 Torr)[1]
Density ~1.0 g/cm³[1]
Flash Point ~93 °C[1]
Polarity High (Polar Aprotic)[6]
Q2: What primary factors influence the solubility of my reactant in NIP?

Solubility is a complex interplay of factors related to both the solute (your reactant) and the solvent (NIP). The principle of "like dissolves like" is a useful starting point.[7]

  • Polarity Match: NIP is a polar solvent. Therefore, it will more readily dissolve polar reactants or those with polar functional groups capable of dipole-dipole interactions. Highly non-polar compounds, like long-chain hydrocarbons, may exhibit poor solubility.

  • Molecular Size and Shape: Larger molecules with higher molecular weights are generally more difficult to solvate and thus tend to be less soluble.[8][9] Increased branching on a molecule can sometimes increase solubility by reducing the effective molecular volume.[8]

  • Crystallinity (for solid reactants): A highly stable crystal lattice requires more energy to break apart than a less stable or amorphous form. Reactants with high melting points often have strong intermolecular forces in their solid state, making them more challenging to dissolve.

  • Temperature: For most solid reactants, solubility in NIP increases with temperature.[7] This is because the added thermal energy helps overcome the forces holding the crystal lattice together and increases the kinetic energy of both solute and solvent molecules.

  • Presence of Other Components: The presence of impurities or other solutes can either enhance or depress the solubility of your target reactant.

Q3: How can I perform a quick, initial solubility assessment of my reactant in NIP?

A simple, qualitative test can save significant time and resources.

  • Add a small, known amount of your reactant (e.g., 1-5 mg) to a small vial.[10]

  • Add a measured volume of NIP (e.g., 0.5 mL) at room temperature.[11]

  • Vigorously agitate the mixture (vortex or shake) for 1-2 minutes.[10][12]

  • Visually inspect the solution. Is it a clear, homogenous solution? Is the solid partially dissolved, or completely undissolved? This initial observation will guide your next steps. If it appears soluble, you can gradually add more solute to estimate the saturation point.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section provides a systematic approach to resolving specific solubility challenges you may encounter during your experiments.

Problem 1: My reactant shows little to no solubility in NIP at room temperature.

This is the most common issue. When simple agitation is insufficient, a more systematic approach is required. The following workflow provides a logical progression from simple to more advanced techniques.

Troubleshooting_Workflow Start Start: Reactant Insoluble at Room Temperature Heating Apply Gentle Heating (e.g., 40-60 °C) Start->Heating  Increase Kinetic Energy Sonication Utilize Sonication Start->Sonication  Mechanical Agitation CheckDegradation Check for Reactant Degradation Heating->CheckDegradation Insoluble Result: Still Insoluble Soluble Result: Soluble Sonication->Soluble  Soluble Sonication->Insoluble  Still Insoluble CoSolvent Advanced: Co-Solvent Screening CoSolvent->Soluble  Successful CoSolvent->Insoluble  Unsuccessful CheckDegradation->Soluble  No Degradation CheckDegradation->Insoluble  Degradation or  Still Insoluble Proceed Proceed with Experiment Soluble->Proceed Insoluble->CoSolvent

Caption: Decision workflow for addressing poor reactant solubility.

Initial Step: Application of Energy

A. Increase Temperature

  • Why it works: Heating increases the kinetic energy of the system, providing the energy needed to break the solute-solute interactions within the crystal lattice and promoting favorable solute-solvent interactions.

  • Protocol:

    • In a reaction vessel equipped with a magnetic stirrer and a temperature probe, add the reactant and NIP.

    • Begin stirring and gently heat the mixture in increments of 10 °C.

    • Hold at each temperature for 5-10 minutes, observing for dissolution.

    • Note the temperature at which complete dissolution occurs.

  • Causality & Trustworthiness: This method is effective but must be used with caution. Crucially, you must verify that your reactant is thermally stable at the required temperature. Run a control experiment by heating the reactant in NIP and analyzing the sample by HPLC, LC-MS, or NMR to check for the appearance of degradation products.[13]

B. Utilize Sonication

  • Why it works: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates intense localized energy, which acts as a powerful mechanical agitator, breaking apart solute aggregates and increasing the surface area available for solvation.[8]

  • Protocol:

    • Place the vial or flask containing the reactant-NIP slurry into an ultrasonic bath.

    • Turn on the sonicator and operate for 5-15 minute intervals.

    • Monitor the solution for clarity. Note that sonication can gently heat the sample, which may also contribute to solubility.

Advanced Step: Modifying the Solvent System with Co-solvents
  • Why it works: If energy input is insufficient or detrimental, modifying the polarity of the solvent system is the next logical step. A co-solvent is a miscible solvent added to the primary solvent to alter its properties.[14] By adding a co-solvent, you can fine-tune the polarity of the NIP solution to better match that of your reactant, thereby enhancing solubility.[14] This technique is a cornerstone of formulation science.[9]

  • Causality & Trustworthiness: The key is to select a co-solvent that is miscible with NIP and has a polarity that bridges the gap between NIP and your reactant. For a non-polar reactant, a less polar co-solvent might be effective. For a highly polar reactant that struggles in NIP, a more polar co-solvent could help. A systematic screening process is the most reliable way to identify an effective co-solvent.

Co-SolventPolarity TypeRationale for Use with NIP
Dimethyl Sulfoxide (DMSO) Polar AproticHigh solubilizing power; can help dissolve highly crystalline or polar compounds.[14]
Ethanol Polar ProticCan introduce hydrogen-bonding capabilities to the solvent system.[14]
Propylene Glycol (PG) Polar ProticA common, low-toxicity co-solvent used to solubilize a wide range of APIs.[9]
Toluene Non-polarCan increase the solubility of non-polar reactants by reducing the overall polarity of the NIP mixture.
Dichloromethane (DCM) Moderately PolarA versatile solvent that can help solvate compounds with intermediate polarity.
Problem 2: My reactant dissolves upon heating but precipitates upon cooling.

This common phenomenon indicates that you have created a supersaturated solution. While the reactant is soluble at elevated temperatures, its true equilibrium solubility at room temperature is lower than the concentration you achieved.

  • Why it happens: When a hot, saturated solution cools, the solvent's capacity to hold the solute decreases. If the concentration of the solute exceeds its solubility limit at that lower temperature, the excess solute will precipitate out of the solution. The formation of a precipitate from a seemingly clear solution can sometimes be slow, as it may require nucleation sites to begin crystallization.[15]

  • Solutions & Strategies:

    • Maintain Temperature: If your subsequent reaction can be run at an elevated temperature, simply maintain the heat to keep the reactant in solution.

    • Determine True Solubility: This is an opportunity to find the actual solubility limit at your desired working temperature. Allow the solution to cool and precipitate fully. Then, analyze the concentration of the remaining dissolved reactant in the supernatant liquid (the "mother liquor") via a calibrated analytical method like HPLC or UV-Vis spectroscopy.

    • Utilize a Co-Solvent: As described in the previous section, finding an appropriate co-solvent can increase the room-temperature solubility of your reactant, preventing precipitation upon cooling.

    • Controlled Cooling (Recrystallization): If the goal is purification, this behavior is exploited. Slow, controlled cooling can lead to the formation of pure crystals, leaving impurities behind in the solvent.[16] Rapid cooling often traps impurities.

Problem 3: I observe a color change or suspect my reactant is degrading in NIP.

While NIP is generally stable, it is not completely inert under all conditions. Reactant degradation is a critical issue that compromises the integrity of your experiment.

  • Potential Causes:

    • Chemical Incompatibility: NIP is a lactam and contains an amide bond. It can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. These conditions could also degrade your reactant.

    • Thermal Degradation: The issue may not be a reaction with NIP, but rather the thermal decomposition of your reactant at the temperatures used to achieve dissolution.[13]

    • Oxidation: If the experiment is not performed under an inert atmosphere (e.g., nitrogen or argon), sensitive reactants may be susceptible to oxidation, which can be accelerated by heat.

  • Troubleshooting and Validation:

    • Run Controls: Dissolve your reactant in NIP under the exact conditions of your experiment (temperature, time, atmosphere) but without any other reagents.

    • Analytical Monitoring: After the control "reaction," analyze the sample using techniques like HPLC, LC-MS, or TLC.[13]

      • Look for new peaks: The appearance of new signals indicates the formation of new species (degradation products).

      • Monitor the primary peak: A decrease in the area of the peak corresponding to your starting material confirms its consumption.

    • Consult Compatibility Charts: For common reagents, especially strong acids and bases, consult chemical compatibility data to assess their suitability with amide-based solvents.[17][18]

    • Lower the Temperature: If degradation is observed, the primary solution is to find a method to achieve solubility at a lower, safer temperature. This brings the focus back to techniques like sonication and co-solvent screening.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, follow these detailed protocols for key solubility enhancement workflows.

Protocol 1: Step-by-Step Guide for Co-Solvent Screening

This protocol outlines a systematic method to identify an effective co-solvent for your reactant in NIP.

CoSolvent_Screening Start Start: Select Candidate Co-solvents Prepare Prepare Stock Solutions of Reactant in NIP (Slurry) Start->Prepare AddCoSolvent Aliquot Slurry into Vials and Add Incremental Volumes of each Co-solvent Prepare->AddCoSolvent Equilibrate Equilibrate and Observe (Vortex, Sonicate, or Heat) AddCoSolvent->Equilibrate Analyze Analyze Results: Identify Co-solvent and Ratio for Full Dissolution Equilibrate->Analyze Success Optimal System Found Analyze->Success  Dissolution Achieved Failure No System Found: Re-evaluate Co-solvent Choices or Try Ternary Mixture Analyze->Failure  Insoluble

Caption: Workflow for systematic co-solvent screening.

Materials:

  • Your reactant

  • N-isopropyl-2-pyrrolidone (NIP)

  • A panel of candidate co-solvents (e.g., DMSO, Ethanol, Toluene, DCM)

  • Analytical vials (e.g., 2 mL glass vials)

  • Micropipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare a Stock Slurry: Weigh a known amount of your reactant into a larger vial and add a specific volume of NIP to create a concentrated slurry where the reactant is in excess and clearly not fully dissolved. For example, 20 mg of reactant in 1 mL of NIP.

  • Aliquot the Slurry: While continuously mixing to ensure homogeneity, pipette equal volumes of the slurry (e.g., 100 µL) into a series of labeled analytical vials. You will now have multiple vials each containing 2 mg of reactant in 100 µL of NIP.

  • Create a Co-solvent Gradient:

    • To the first set of vials, add your first candidate co-solvent (e.g., DMSO) in increasing volumes: 10 µL (9:1 NIP:DMSO), 25 µL (~8:2), 50 µL (~7:3), and 100 µL (1:1).

    • Repeat this process for each candidate co-solvent in separate sets of vials.

    • Include a control vial with only the NIP slurry.

  • Equilibrate and Observe:

    • Cap all vials securely.

    • Vortex all vials vigorously for 2 minutes.

    • Visually inspect for dissolution. If still insoluble, place the vials in a sonicator bath for 10 minutes and re-inspect.

  • Identify the Optimal System: Note which co-solvent and at what approximate ratio resulted in a clear, homogenous solution. This identifies your most promising solvent system for scale-up. This method allows for a rapid and material-sparing screening of multiple conditions.

References
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • Gupta, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • Adetunji, L., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

  • NMP in Pharmaceutical Formulations. (n.d.). Enhancing Drug Delivery and Synthesis. [Link]

  • Industrial Solvents handbook; Second Edition. (2003). [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Solubility of Organic Compounds. (2023). [Link]

  • Lyondell Chemical Company. (n.d.). N-Methyl-2-Pyrrolidone. [Link]

  • Jouyban, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. ResearchGate. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

  • SciSpace. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2025). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. [Link]

  • Reddit. (2024). Product didn't precipitate. [Link]

  • Journal of New Developments in Chemistry. (n.d.). Organic Solvent Precipitation. [Link]

  • Google Patents. (n.d.). Use of improved n-alkyl pyrrolidone solvents.
  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. [Link]

  • Tom Parker Ltd. (n.d.). CHEMICAL COMPATIBILITY TABLE. [Link]

  • Elsevier Shop. (n.d.). Handbook of Solvents, Volume 1 - 4th Edition. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Chemtec Publishing. (n.d.). Handbook of Solvents - 3rd Edition, Volume 1, Properties. [Link]

  • Sydney Solvents. (n.d.). N-Methyl-2-Pyrrolidone (NMP) - Chemical Information, Uses and Hazards. [Link]

  • Shanghai Orient Chemical Co.,Ltd. (n.d.). N-methyl-2-pyrrolidone NMP. [Link]

  • ResearchGate. (2025). factors involved in the use of organic solvents as precipitating and drying agents of immune sera. [Link]

  • DOKUMEN.PUB. (n.d.). Industrial Solvents Handbook [5 ed.]. [Link]

  • PubMed. (n.d.). N-methyl-2-pyrrolidone as a cosolvent: relationship of cosolvent effect with solute polarity and the presence of proton-donating groups on model drug compounds. [Link]

  • Google Books. (n.d.). Handbook of Solvents - George Wypych.

Sources

Technical Support Center: Refining Extraction Protocols with N-isopropyl-2-pyrrolidone (NIP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-isopropyl-2-pyrrolidone (NIP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of NIP in extraction protocols. As a powerful, polar aprotic solvent, NIP offers a unique set of properties that can be leveraged for efficient separations. However, like any experimental system, challenges can arise. This document provides a framework for understanding and resolving common issues, ensuring the robustness and reproducibility of your extraction workflows.

Understanding N-isopropyl-2-pyrrolidone in Extractions

N-isopropyl-2-pyrrolidone is a five-membered lactam with a molecular formula of C7H13NO. It is a versatile solvent with a high boiling point and good solvency for a range of organic compounds. Its polar nature makes it particularly useful in liquid-liquid extractions (LLE) where selective partitioning of analytes between an aqueous and an organic phase is required.

While specific literature on NIP's application in extraction is not as extensive as for its close analog, N-methyl-2-pyrrolidone (NMP), their structural similarities allow us to infer and adapt best practices. Both are polar aprotic solvents capable of dissolving a wide array of compounds.[1][2] This guide combines the known properties of NIP with established principles of liquid-liquid extraction and practical knowledge from the use of similar solvents like NMP.

Key Properties of N-isopropyl-2-pyrrolidone

A solid understanding of NIP's physicochemical properties is fundamental to designing and troubleshooting extraction protocols.

PropertyValueSignificance in Extraction
Molecular Formula C7H13NOInfluences molecular weight and interactions.
Molecular Weight 127.18 g/mol Relevant for stoichiometric calculations.
Boiling Point 110-115 °C @ 25 TorrA high boiling point can make it difficult to remove post-extraction without specialized equipment like a high-vacuum rotovap.[3]
Melting Point 18 °CCan solidify at cooler ambient temperatures, requiring gentle warming.
Density ~1.0 g/cm³Similar density to water can lead to challenges in phase separation.
Flash Point 93.0 °CIndicates flammability characteristics.
Solubility Miscible with water and many organic solvents.[1][4]Its miscibility with water is a critical factor to manage during aqueous extractions to prevent product loss and ensure clear phase separation.
XLogP3 0.48This value suggests a relatively balanced hydrophilic-lipophilic character, influencing its partitioning behavior.

Data sourced from ECHEMI and ChemicalBook.[5][6]

Troubleshooting Guide for NIP Extractions

This section addresses common problems encountered during liquid-liquid extractions involving N-isopropyl-2-pyrrolidone. For each issue, potential causes are identified, and a logical, step-by-step troubleshooting workflow is provided.

Issue 1: Poor or Slow Phase Separation & Emulsion Formation

One of the most frequent challenges in LLE is the formation of a stable emulsion instead of two distinct liquid layers. This is particularly common when using solvents with some water miscibility, like NIP.

Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds that act as surfactants at the liquid-liquid interface. Vigorous shaking or mixing can exacerbate this issue. The similar densities of NIP and aqueous solutions can also contribute to slow phase separation.

G start Start: Poor Phase Separation step1 Reduce Agitation: Switch from vigorous shaking to gentle inversions. start->step1 step2 Allow Time: Let the separation funnel stand undisturbed for an extended period. step1->step2 If problem persists end_success Resolution: Clear Phase Separation step1->end_success Resolved step3 Increase Ionic Strength: Add a saturated solution of NaCl or LiCl to the aqueous phase. step2->step3 If problem persists step2->end_success Resolved step4 Alter pH: Adjust the pH of the aqueous phase away from the pKa of any potential emulsifying agents. step3->step4 If problem persists step3->end_success Resolved step5 Centrifugation: If feasible, centrifuge the mixture to break the emulsion. step4->step5 If problem persists step4->end_success Resolved step6 Filtration: Pass the emulsion through a bed of celite or glass wool. step5->step6 If problem persists step5->end_success Resolved step6->end_success

Caption: Troubleshooting workflow for poor phase separation.

Detailed Steps:

  • Modify Mixing Technique: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This minimizes the energy input that can lead to emulsion formation.

  • Patience is Key: Allow the mixture to stand undisturbed. Sometimes, the phases will separate over time.

  • "Salting Out": The addition of a neutral salt like sodium chloride (NaCl) or lithium chloride (LiCl) to the aqueous phase increases its polarity and ionic strength.[7] This can decrease the solubility of NIP and the organic analyte in the aqueous layer, effectively "pushing" them into the organic phase and helping to break the emulsion.[8][9]

  • pH Adjustment: If your target molecule or impurities have acidic or basic functional groups, they may be acting as surfactants. Adjusting the pH of the aqueous layer can neutralize these groups, reducing their emulsifying properties.[8]

  • Mechanical Force: For smaller volumes, centrifugation can provide the necessary force to coalesce the dispersed droplets and break the emulsion.

  • Filtration: Passing the emulsified mixture through a filter aid like Celite® or a plug of glass wool can sometimes help to break up the emulsion.

Issue 2: Low Yield of Target Compound

Low recovery of your desired product in the organic phase is a common issue that can often be traced back to the partitioning dynamics of the extraction system.

Causality: The distribution of a solute between two immiscible phases is governed by its partition coefficient (LogP or LogD for ionizable compounds).[8] If the target compound has significant solubility in the aqueous phase, or if the NIP itself is being partially lost to the aqueous layer, this will result in a lower yield.

G start Start: Low Extraction Yield step1 Verify Analyte pKa and Adjust pH: Ensure the analyte is in its neutral form to maximize partitioning into the organic phase. start->step1 step2 Increase Solvent-to-Sample Ratio: Use a larger volume of NIP relative to the aqueous phase. step1->step2 If problem persists end_success Resolution: Improved Yield step1->end_success Resolved step3 Perform Multiple Extractions: Conduct 2-3 sequential extractions with smaller volumes of NIP rather than one large extraction. step2->step3 If problem persists step2->end_success Resolved step4 Salting Out: Add NaCl or another salt to the aqueous phase to decrease analyte solubility. step3->step4 If problem persists step3->end_success Resolved step5 Back-Extraction Analysis: Analyze the aqueous phase to quantify the amount of product lost. step4->step5 If problem persists step4->end_success Resolved step5->end_success

Caption: Troubleshooting workflow for low extraction yield.

Detailed Steps:

  • Control the Chemistry (pH): For ionizable compounds, the charge state is critical. Adjust the pH of the aqueous phase to ensure your target analyte is in its neutral, more organosoluble form. For acidic compounds, the pH should be at least 2 units below the pKa, and for basic compounds, at least 2 units above the pKa.[8]

  • Optimize Volume Ratios: Increasing the volume of the organic solvent (NIP) relative to the aqueous sample can improve recovery. A ratio of up to 7:1 (organic:aqueous) may be optimal in some cases.[8][9]

  • The Power of Repetition: It is a fundamental principle of extraction that multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

  • Decrease Aqueous Solubility: As with breaking emulsions, adding a salt to the aqueous phase can reduce the solubility of your target compound, driving it into the organic layer.[8]

  • Quantify Your Losses: To confirm that the low yield is due to partitioning, analyze a sample of the aqueous phase (after extraction) using a suitable technique (e.g., HPLC, LC-MS) to determine the concentration of the lost product.

Issue 3: Impure Product (Contaminant Carryover)

The final extracted product contains unacceptable levels of impurities.

Causality: Impurities may be co-extracted with the target compound if they have similar solubility properties. Alternatively, residual NIP in the final product can be an issue due to its high boiling point.

  • Selective Washing: After the initial extraction, wash the NIP phase with a fresh aqueous solution. If the impurities are acidic or basic, use a dilute base or acid wash, respectively, to ionize and remove them into the aqueous phase.

  • Back Extraction: This is a powerful purification technique.[8]

    • Extract your target compound into the NIP phase.

    • Then, extract the target compound out of the NIP phase into a fresh aqueous phase by adjusting the pH to ionize the target compound. Neutral impurities will remain in the NIP.

    • Finally, neutralize the new aqueous phase and re-extract your purified compound into a fresh, lower-boiling point organic solvent (e.g., ethyl acetate, dichloromethane) for easier removal.

  • Solvent Removal: Removing the high-boiling point NIP can be challenging.

    • Aqueous Wash: Since NIP is water-soluble, extensive washing of the organic phase with water or brine can help pull the residual NIP out.[3]

    • High-Vacuum Evaporation: A rotary evaporator with a high-vacuum pump and a heated bath is often necessary to remove NIP effectively.[3]

    • Lyophilization (Freeze-Drying): If your compound is water-soluble and stable, you can transfer it to an aqueous phase and freeze-dry it. However, this is not suitable for removing NIP directly.[3]

Frequently Asked Questions (FAQs)

Q1: Is N-isopropyl-2-pyrrolidone safe to handle in a standard laboratory setting? A: NIP should be handled with care. It is advisable to consult the latest Safety Data Sheet (SDS) before use. Generally, it should be used in a well-ventilated area or a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Q2: My NIP has solidified in the bottle. What should I do? A: NIP has a melting point of 18°C, so it can solidify in cooler environments. Gently warm the container in a water bath to re-melt the solid. Do not use a direct flame.

Q3: Can I recycle and reuse N-isopropyl-2-pyrrolidone? A: Yes, similar to NMP, NIP can be recovered and recycled, which is both economically and environmentally beneficial.[10] The most common method is fractional distillation, which can purify the solvent for reuse. Recovery rates for NMP can be up to 95% with high purity.[10]

Q4: How do I choose between NIP and NMP for my extraction? A: The choice depends on the specific requirements of your synthesis and the properties of your target molecule. NIP and NMP have different physical properties (e.g., boiling point, melting point) that might make one more suitable than the other. For example, the slightly different polarity due to the isopropyl versus methyl group might offer different selectivity for certain analytes. It is often a matter of empirical testing to determine the optimal solvent for a new process.

Q5: What materials are compatible with N-isopropyl-2-pyrrolidone? A: As a powerful solvent, NIP may be incompatible with some plastics and elastomers. It is crucial to check chemical compatibility charts. Generally, glass, stainless steel, and PTFE (Teflon®) are compatible. Avoid using certain types of plastics for long-term storage or in experimental apparatus unless their compatibility has been verified.

Standard Operating Procedure: Liquid-Liquid Extraction using NIP

This protocol outlines a general procedure for a bench-scale liquid-liquid extraction.

Materials:

  • Aqueous solution containing the target analyte

  • N-isopropyl-2-pyrrolidone (NIP), extraction grade

  • Washing solution (e.g., deionized water, brine, dilute acid/base)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Separatory funnel, beakers, flasks

  • Personal Protective Equipment (PPE): safety glasses, lab coat, compatible gloves

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Set up the separatory funnel securely in a ring stand.

    • Prepare the aqueous solution and adjust the pH if necessary to ensure the target analyte is in a neutral form.

  • Extraction:

    • Pour the aqueous solution into the separatory funnel.

    • Add the desired volume of NIP to the funnel.

    • Stopper the funnel and, while holding the stopper and stopcock firmly, gently invert the funnel 10-15 times to mix the phases. Vent the funnel periodically by opening the stopcock to release any pressure buildup.

    • Place the funnel back in the ring stand and allow the layers to separate completely.

  • Separation:

    • Carefully drain the lower layer into a clean flask.

    • Drain the upper layer into a separate clean flask. Note: If the densities are very close, identifying the layers may be difficult. A small amount of water can be added to see which layer it joins.

  • Washing (Optional but Recommended):

    • Return the NIP phase (containing the analyte) to the separatory funnel.

    • Add the washing solution (e.g., brine), and repeat the gentle mixing and separation steps. This helps to remove water-soluble impurities and residual NIP from the aqueous phase.

  • Drying:

    • Transfer the NIP phase to a flask containing a drying agent like anhydrous sodium sulfate.

    • Swirl the flask and let it sit for 10-15 minutes to remove any dissolved water.

  • Solvent Removal:

    • Decant or filter the dried NIP solution into a round-bottom flask.

    • Remove the NIP using a rotary evaporator, likely requiring a high-vacuum pump and elevated temperature.

References

  • Leito, I., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Analytical Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from: [Link]

  • Reddit. (2022). Tricks to purge NMP to aqueous layer? r/Chempros. Retrieved from: [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from: [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved from: [Link]

  • Al-Jimaz, A. S., et al. (2007). Extraction of Aromatics from Middle Distillate Using N-Methyl-2-pyrrolidone: Experiment, Modeling, and Optimization. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from: [Link]

  • Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Retrieved from: [Link]

  • MDPI. (n.d.). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. Retrieved from: [Link]

  • Maratek. (2023). N-Methyl-2-pyrrolidone Solvent: Applications and Recovery of NMP. Retrieved from: [Link]

  • ResearchGate. (2018). Getting rid of N-Methyl-2-pyrrolidone (NMP), solution? Retrieved from: [Link]

Sources

Navigating Viscosity in N-isopropyl-2-pyrrolidone (NIP) Mixtures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-isopropyl-2-pyrrolidone (NIP) applications. As a Senior Application Scientist, I've designed this comprehensive guide to address the common and complex challenges you may face regarding the viscosity of NIP mixtures. This resource is built on a foundation of scientific principles and practical, field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common queries regarding the viscosity of NIP mixtures.

Q1: Why does the viscosity of my NIP/water mixture increase significantly when I add a small amount of water, before decreasing upon further dilution?

A1: This phenomenon is due to strong intermolecular interactions, specifically hydrogen bonding. N-isopropyl-2-pyrrolidone is a polar aprotic solvent. When mixed with a polar protic solvent like water, the hydrogen atoms of water form strong hydrogen bonds with the carbonyl oxygen of NIP. At low water concentrations, these newly formed NIP-water complexes are larger and less mobile than the individual molecules, leading to a substantial increase in viscosity. As more water is added, the extensive hydrogen-bonding network of water begins to dominate, and the viscosity starts to decrease, approaching that of pure water. A similar, though often less pronounced, effect can be observed with alcohols.

Q2: How does temperature affect the viscosity of NIP solutions?

A2: For most liquid mixtures, including those with NIP, viscosity decreases as temperature increases.[1][2] This is because higher temperatures provide the molecules with more kinetic energy, allowing them to overcome the intermolecular forces of attraction and flow more easily.[1] This relationship is crucial to control, as even minor temperature fluctuations can lead to significant viscosity variations, impacting the reproducibility of your results.[3] For instance, a 1°C change in water temperature can alter its viscosity by about 3%.[3]

Q3: I'm observing inconsistent viscosity readings for the same NIP mixture. What could be the cause?

A3: Inconsistent readings can stem from several factors:

  • Temperature Fluctuations: As mentioned, maintaining a constant and uniform temperature is critical.[3]

  • Improper Sample Preparation: Ensure your sample is homogenous and free of air bubbles or contaminants, which can interfere with measurements.[3]

  • Solvent Evaporation: If you are working with a volatile co-solvent, its evaporation can alter the concentration of your mixture over time, leading to changes in viscosity.[2][4] Using a closed measurement system can help mitigate this.[4]

  • Instrument Calibration: Regular calibration of your viscometer is essential for accurate and reproducible measurements.

Q4: How does the chemical nature of the co-solvent affect the viscosity of the NIP mixture?

A4: The molecular structure and intermolecular forces of the co-solvent play a significant role.[1]

  • Polar Protic Solvents (e.g., water, alcohols): These can form strong hydrogen bonds with NIP, often leading to a non-linear relationship between concentration and viscosity, including the potential for a viscosity maximum.

  • Polar Aprotic Solvents (e.g., acetone, DMSO): While still capable of dipole-dipole interactions, these generally result in less dramatic viscosity changes compared to protic solvents.

  • Non-Polar Solvents (e.g., hexane, toluene): Interactions with these solvents are weaker (primarily van der Waals forces), and the viscosity of the mixture will likely fall between that of the two pure components.

Q5: Can the presence of a dissolved solute, like an active pharmaceutical ingredient (API), impact the viscosity of my NIP formulation?

A5: Absolutely. The size, shape, and concentration of the dissolved solute will all influence the viscosity.[5] Larger molecules and higher concentrations will generally lead to an increase in viscosity.[5] The interaction between the solute and the solvent mixture can also play a role; strong solute-solvent interactions can further increase viscosity.

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Problem 1: Unexpectedly High Viscosity in an NIP/Co-solvent Mixture

Symptoms: The measured viscosity is significantly higher than anticipated based on the properties of the pure components.

Potential Causes & Solutions:

  • Strong Intermolecular Interactions:

    • Diagnosis: This is common in mixtures of NIP with water or alcohols due to hydrogen bonding.

    • Solution: If high viscosity is problematic for your application, consider adjusting the solvent ratio. If a specific ratio is required, increasing the temperature can help reduce the viscosity.

  • Contamination:

    • Diagnosis: The presence of particulate matter or an unintended chemical impurity can increase viscosity.[2]

    • Solution: Ensure all glassware is scrupulously clean and use high-purity solvents. Filter the mixture if particulate contamination is suspected.

  • Incorrect Concentration:

    • Diagnosis: An error in preparing the mixture could result in a higher concentration of the more viscous component or place you at a viscosity maximum in a non-ideal mixture.

    • Solution: Carefully re-prepare the mixture, verifying all measurements.

Problem 2: Viscosity of the NIP Mixture is Unstable and Changes Over Time

Symptoms: Repeated measurements of the same sample yield different viscosity values over a short period.

Potential Causes & Solutions:

  • Solvent Evaporation:

    • Diagnosis: This is a likely culprit if you are using a volatile co-solvent. The composition of the liquid phase changes as the more volatile component evaporates, leading to a shift in viscosity.[2]

    • Solution: Use a sealed container for your sample and minimize the time the sample is exposed to the atmosphere. For highly volatile solvents, specialized viscometers with enclosed sample chambers are recommended.[4]

  • Temperature Instability:

    • Diagnosis: The sample may not have reached thermal equilibrium with the measuring instrument, or the ambient temperature may be fluctuating.

    • Solution: Allow sufficient time for the sample to equilibrate to the set temperature of the viscometer.[3] Use a temperature-controlled bath or Peltier element for precise temperature regulation.[3]

  • Chemical Reaction or Degradation:

    • Diagnosis: In some cases, the components of the mixture may be slowly reacting with each other or with atmospheric components (like water or oxygen), leading to changes in the chemical composition and, consequently, the viscosity.

    • Solution: Review the chemical compatibility of all components in your mixture. If necessary, conduct your experiments under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Poor Reproducibility of Viscosity Measurements Between Different Batches of the Same NIP Mixture

Symptoms: You are preparing what should be identical mixtures, but they exhibit different viscosities.

Potential Causes & Solutions:

  • Variability in Raw Materials:

    • Diagnosis: There may be batch-to-batch variations in the purity of your NIP or co-solvents, particularly regarding water content.

    • Solution: Use solvents from the same batch for a series of related experiments. If this is not possible, consider verifying the purity of each new batch before use.

  • Inconsistent Preparation Procedure:

    • Diagnosis: Minor differences in how the mixture is prepared (e.g., order of addition, mixing speed, and duration) can sometimes affect the final viscosity, especially if dealing with components that are slow to fully solvate.

    • Solution: Develop and strictly adhere to a standardized sample preparation protocol.

  • Instrumental Drift:

    • Diagnosis: The calibration of your viscometer may have drifted over time.

    • Solution: Perform regular calibration checks with standard viscosity fluids.

Experimental Protocols

Protocol 1: Accurate Viscosity Measurement of an NIP Mixture using a Rotational Viscometer
  • Instrument Setup and Calibration:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions using a certified viscosity standard.

    • Select an appropriate spindle and rotational speed for the expected viscosity range of your sample.

  • Sample Preparation:

    • Precisely measure the required volumes or masses of NIP and the co-solvent to achieve the desired concentration.

    • In a clean, dry container, combine the components.

    • Mix thoroughly until the solution is completely homogenous. A magnetic stirrer can be used, but ensure no vortex forms that could introduce air bubbles.

    • Allow the mixture to rest to eliminate any air bubbles.

  • Temperature Control:

    • Place the sample in a temperature-controlled bath set to the desired measurement temperature.[3]

    • Allow the sample to reach thermal equilibrium (typically 15-30 minutes).

  • Measurement:

    • Carefully lower the selected spindle into the sample, avoiding the introduction of air bubbles.[3]

    • Ensure the spindle is immersed to the correct depth as indicated by the manufacturer.

    • Allow the reading to stabilize before recording the viscosity value.

    • Perform multiple readings to ensure consistency.

Protocol 2: Determining the Viscosity-Concentration Profile of an NIP/Water Binary Mixture
  • Stock Solution Preparation: Prepare a series of NIP/water mixtures with varying mole fractions (e.g., 0.1, 0.2, 0.3, ... 0.9).

  • Viscosity Measurement: For each mixture, measure the viscosity at a constant temperature following the procedure outlined in Protocol 1.

  • Data Analysis: Plot the measured viscosity as a function of the mole fraction of NIP. This will reveal the nature of the intermolecular interactions and identify any viscosity maxima.

Data Presentation

Table 1: Illustrative Viscosity Data for NIP/Water Mixtures at 25°C

Mole Fraction of NIPViscosity (mPa·s) - Illustrative
0.0 (Pure Water)0.89
0.11.52
0.22.45
0.33.10
0.43.35
0.53.20
0.62.85
0.72.40
0.81.95
0.91.50
1.0 (Pure NIP)1.25

Note: The above data are for illustrative purposes to demonstrate the typical trend and are not experimental values.

Visualizations

Troubleshooting_Viscosity start Viscosity Issue Encountered q1 Is the viscosity unexpectedly high? start->q1 q2 Is the viscosity unstable over time? q1->q2 No cause1a Strong Intermolecular Interactions (e.g., H-bonding) q1->cause1a Yes cause1b Contamination q1->cause1b Yes cause1c Incorrect Concentration q1->cause1c Yes q3 Is there poor reproducibility between batches? q2->q3 No cause2a Solvent Evaporation q2->cause2a Yes cause2b Temperature Instability q2->cause2b Yes cause2c Chemical Reaction/Degradation q2->cause2c Yes cause3a Variability in Raw Materials q3->cause3a Yes cause3b Inconsistent Preparation q3->cause3b Yes cause3c Instrumental Drift q3->cause3c Yes sol1a Adjust solvent ratio or temperature cause1a->sol1a sol1b Use high-purity solvents and clean glassware cause1b->sol1b sol1c Verify mixture preparation cause1c->sol1c sol2a Use a sealed measurement system cause2a->sol2a sol2b Ensure thermal equilibrium cause2b->sol2b sol2c Check chemical compatibility; use inert atmosphere cause2c->sol2c sol3a Use same batch of materials; verify purity cause3a->sol3a sol3b Standardize preparation protocol cause3b->sol3b sol3c Perform regular calibration cause3c->sol3c

Caption: A troubleshooting workflow for common viscosity issues.

NIP_Water_Interaction cluster_NIP N-isopropyl-2-pyrrolidone (NIP) cluster_Water Water NIP O=C-N(CH(CH3)2)-CH2-CH2-CH2 Water H-O-H NIP->Water Hydrogen Bond

Caption: Hydrogen bonding between NIP and water molecules.

References

  • Transactions of the Faraday Society (RSC Publishing): Viscosities of binary liquid mixtures. [Link]

  • Martests Instrument: What Are the Factors Affecting Viscosity? [Link]

  • Semantic Scholar: Viscosity of binary liquid mixtures near the critical mixing point. [Link]

  • VISCOSITY OF BINARY LIQUID MIXTURES. [Link]

  • Designetics: Low Viscosity Liquids: Factors, Examples & Applications. [Link]

  • Elscolab: Viscosity measurements: Handling your sample correctly. [Link]

  • PubChem - NIH: N-Isopropylpyrrolidine. [Link]

  • RheoSense Blog: Application Note: Viscosity Measurement of Volatile Compounds. [Link]

  • YouTube: How to Measure and Analyze Intrinsic Viscosity. [Link]

  • MDPI: Viscosity Measurement of CO2–Solvent Mixtures for the Study of the Morphology and Size of Crystalline Particles Obtained Using Supercritical Antisolvent Precipitation. [Link]

  • ResearchGate: Volumetric Properties and Viscosities for Aqueous N Methyl2-pyrrolidone Solutions from 25 °C to 70 °C. [Link]

  • Wikipedia: Solvent. [Link]

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Validation & Comparative

The Evolving Landscape of Aprotic Solvents: A Comparative Guide to N-isopropyl-2-pyrrolidone and N-methyl-2-pyrrolidone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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For decades, N-methyl-2-pyrrolidone (NMP) has been a cornerstone in the synthetic chemist's toolkit, prized for its exceptional solvency and stability. However, mounting regulatory pressure and growing concerns over its reproductive toxicity have catalyzed a search for safer, high-performance alternatives. This guide offers an in-depth comparison of NMP and a promising contender, N-isopropyl-2-pyrrolidone (NEP), providing researchers, scientists, and drug development professionals with the critical data and insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Shifting Tides of Solvent Selection

N-methyl-2-pyrrolidone (NMP) is a polar aprotic solvent renowned for its ability to dissolve a wide array of organic and inorganic compounds.[1][2][3] This versatility has led to its widespread use in numerous applications, including polymer synthesis, petrochemical processing, electronics manufacturing, and pharmaceutical formulations.[2][3][4][5] In the pharmaceutical industry, NMP serves as a crucial reaction medium, enhancing yields and facilitating the purification of active pharmaceutical ingredients (APIs).[6]

However, the very properties that make NMP an excellent solvent also contribute to its hazardous nature. Classified as a reproductive toxicant, NMP has been shown to cause harm to the unborn child and can lead to skin and respiratory irritation.[4][7][8][9][10] These health risks have prompted regulatory bodies worldwide, including the European Chemicals Agency (ECHA) under its REACH regulation, to impose stringent restrictions on its use.[7][11][12][13][14] This regulatory landscape has created a pressing need for safer alternatives that do not compromise on performance.

Enter N-isopropyl-2-pyrrolidone (NEP), a structural analog of NMP that is gaining traction as a viable substitute.[15] This guide will dissect the key attributes of both solvents, from their fundamental physicochemical properties to their performance in synthetic applications and their all-important safety profiles.

Physicochemical Properties: A Tale of Two Pyrrolidones

A solvent's utility is fundamentally dictated by its physical and chemical properties. Here, we compare the key parameters of NEP and NMP.

PropertyN-isopropyl-2-pyrrolidone (NEP)N-methyl-2-pyrrolidone (NMP)
CAS Number 3772-26-7[16][17]872-50-4[4]
Molecular Formula C7H13NO[16][18]C5H9NO[3][4]
Molecular Weight 127.18 g/mol [16][18]99.13 g/mol [4]
Boiling Point 218 °C[17]202-204 °C[3][4]
Melting Point 18 °C[16][17]-24 °C[4]
Flash Point 93 °C[16]91 °C[4]
Density ~1.0 g/cm³[16]1.028 g/cm³[4]
Water Solubility MiscibleMiscible[1][3][4]

The data reveals that NEP and NMP share remarkably similar physicochemical profiles. Both are high-boiling, polar aprotic solvents completely miscible with water and a wide range of organic solvents.[1][15] This similarity in their fundamental properties is a key reason why NEP is considered a strong candidate to replace NMP in many applications.[19] The slightly higher boiling point and flash point of NEP may offer a marginal safety advantage in certain high-temperature applications.

Performance in Synthesis: A Comparative Look

The true test of a solvent lies in its performance within a chemical reaction. While extensive, direct comparative studies in peer-reviewed literature are still emerging, the similar solvency characteristics of NEP and NMP suggest they can be used interchangeably in many synthetic contexts.[19]

Causality in Solvent Efficacy: The efficacy of both NMP and NEP as reaction media stems from their dipolar aprotic nature. The presence of a strong dipole moment and the absence of acidic protons allow them to effectively solvate cations while leaving anions relatively "naked" and more reactive. This property is particularly advantageous in nucleophilic substitution reactions (e.g., SNAr, Williamson ether synthesis) and polymerizations.

NMP in Synthesis: NMP's utility is well-documented across a broad spectrum of reactions:

  • Polymer Chemistry: It is a go-to solvent for the synthesis of high-performance polymers like polyimides, polyamides, and polyphenylene sulfide.[4][5]

  • Petrochemical Industry: NMP is employed in the extraction of aromatic hydrocarbons and the purification of acetylene and butadiene.[2][4]

  • Pharmaceutical Synthesis: It serves as a reaction solvent and a medium for crystallization and extraction of APIs.[6]

  • Nanomaterial Synthesis: Recent studies have even explored NMP's role as both a solvent and a reducing agent in the formation of gold nanostructures.[20]

NEP as a "Drop-in" Replacement: Given its similar properties, NEP is positioned as a direct, or "drop-in," replacement for NMP in many of these applications.[15] It has been successfully used in:

  • Coatings and Paint Strippers: Its strong solvency for resins and polymers makes it an effective component in these formulations.[15]

  • Electronics Cleaning: NEP can be used in photoresist stripping and other cleaning processes in semiconductor manufacturing.[15][21]

  • Pharmaceutical Intermediates: It is used as a raw material in the production of various pharmaceutical compounds.[15]

Experimental Workflow: Evaluating Solvent Substitution

When considering the substitution of NMP with NEP, a systematic evaluation is crucial. The following workflow provides a robust framework for this process.

G cluster_0 Phase 1: Feasibility Assessment cluster_1 Phase 2: Small-Scale Optimization cluster_2 Phase 3: Scale-Up & Validation A Identify Target Reaction B Literature Review: NEP in similar reactions A->B C Solubility & Stability Tests: Reactants, intermediates, products in NEP B->C D Parallel Synthesis: NMP vs. NEP C->D E Analyze Key Metrics: Yield, purity, reaction time D->E F Optimize Conditions for NEP: Temperature, concentration, catalyst loading E->F G Pilot Scale Reaction in NEP F->G H Process Safety Evaluation G->H I Final Product Qualification H->I J J I->J Implementation

Caption: A structured workflow for substituting NMP with NEP in a synthetic process.

Safety and Environmental Profile: The Decisive Factor

The primary driver for replacing NMP is its adverse health and safety profile. A direct comparison with NEP highlights the significant advantages of the latter in this regard.

Hazard ClassificationN-isopropyl-2-pyrrolidone (NEP)N-methyl-2-pyrrolidone (NMP)
Reproductive Toxicity Not classified as a reproductive toxicant. However, due to structural similarity to NMP, some caution is advised.[22][23]Category 1B: May damage the unborn child.[4][7][8][9][10][13]
Acute Toxicity (Oral, Rat LD50) 2900 mg/kg[17][24]3914 - 4150 mg/kg[25]
Skin Irritation Irritant[18]Causes skin irritation[8][9][10]
Eye Irritation Irritant[18]Causes serious eye irritation[8][9][10]
Respiratory Irritation Not explicitly classified, but general caution for vapors is advised.May cause respiratory irritation[8][9][10]

The Critical Distinction: Reproductive Toxicity

The most significant difference lies in their classification for reproductive toxicity. NMP is unequivocally classified as a substance that may damage fertility or the unborn child.[4][7][8][10] This has led to its inclusion on the REACH Candidate List of Substances of Very High Concern (SVHC) and subsequent restrictions on its use.[7][14] Animal studies have demonstrated that exposure to NMP can increase the risk of developmental issues, including miscarriage and fetal death.[4][26]

While NEP shares a similar structure, it currently does not carry the same harmonized classification for reproductive toxicity. However, it is important to note that due to their structural and toxicological similarities, health effects observed for NMP are sometimes considered applicable to the evaluation of NEP.[19][22] Despite this, the absence of a formal classification provides a significant regulatory and safety advantage for NEP.

Experimental Protocol: Assessing Dermal Permeation

Given that dermal absorption is a primary route of exposure for both solvents, understanding their permeation characteristics is vital for risk assessment. A standard in vitro Franz diffusion cell experiment can be employed for this purpose.

Objective: To compare the dermal permeation rate of NEP and NMP through a model skin membrane.

Methodology:

  • Membrane Preparation: Excised porcine or human skin is mounted on a Franz diffusion cell, separating the donor and receptor chambers.

  • Solvent Application: A finite dose of either NEP or NMP is applied to the surface of the skin in the donor chamber.

  • Receptor Fluid Sampling: The receptor chamber is filled with a phosphate-buffered saline solution. At predetermined time intervals, aliquots are withdrawn from the receptor chamber for analysis.

  • Quantification: The concentration of the permeated solvent in the receptor fluid is quantified using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The cumulative amount of solvent permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are then calculated.

This self-validating system allows for a direct, quantitative comparison of the potential for dermal absorption, providing crucial data for establishing safe handling procedures and selecting appropriate personal protective equipment (PPE).

Conclusion and Recommendations

The transition away from NMP is no longer a matter of "if" but "when and with what." N-isopropyl-2-pyrrolidone presents a compelling case as a high-performance, safer alternative. Its physicochemical properties align closely with those of NMP, enabling its use as a near "drop-in" replacement in a multitude of synthetic applications without significant process re-engineering.

The key differentiator is NEP's more favorable safety profile, particularly its lack of a harmonized classification as a reproductive toxicant. This distinction is paramount for industries facing increasing regulatory scrutiny and a heightened focus on worker safety and environmental responsibility.

For researchers and drug development professionals, the evidence suggests that NEP is a viable and strategically sound alternative to NMP. We recommend a systematic evaluation, following the proposed workflow, to validate its performance in specific applications. By embracing such safer alternatives, the scientific community can continue to innovate while upholding the highest standards of safety and sustainability.

References

  • N-Methyl-2-pyrrolidone - Wikipedia. Wikipedia. [Link]

  • Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats - PubMed. PubMed. [Link]

  • N-Methylpyrrolidone (NMP) - CDPH. California Department of Public Health. [Link]

  • 1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat - PubMed. PubMed. [Link]

  • A Closer Look at N-Methyl-2-Pyrrolidone (NMP) - Maratek. Maratek. [Link]

  • N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya. Ataman Kimya. [Link]

  • Inert Reassessments: N-methylpyrrolidone (CAS Reg. No. 872-50-4) | EPA. U.S. Environmental Protection Agency. [Link]

  • NMP Regulatory Status under REACH. [Link]

  • How to comply with REACH Restriction 71, guideline for users of NMP (1-methyl-2-pyrrolidone) - Publications Office of the EU. Publications Office of the EU. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP) - European Commission. European Commission. [Link]

  • NMP restriction to take effect soon - European Coatings. European Coatings. [Link]

  • How to comply with REACH Restriction 71, guideline for users of NMP (1-methyl- 2-pyrrolidone) - eusemiconductors.eu. European Semiconductor Industry Association. [Link]

  • NMP granted REACH restriction - Petrochemicals Europe. Petrochemicals Europe. [Link]

  • NEP vs. NMP: Choosing the Right Solvent for Your Industrial Needs. [Link]

  • N-METHYL 2-PYRROLIDONE (NMP) - Ataman Kimya. Ataman Kimya. [Link]

  • N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation - ACS Publications. ACS Publications. [Link]

  • 1-Methyl-2-pyrrolidone in Pharma: A Versatile Solvent for Synthesis and Formulation. [Link]

  • N-methyl-2-pyrrolidone CTI SDS May 29, 2020 - ClearTech. ClearTech. [Link]

  • N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety Data Sheet: N-methyl-2-pyrrolidone - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. [Link]

  • SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone - Greenfield Global. Greenfield Global. [Link]

  • N-METHYL-2-PYRROLIDINONE | Occupational Safety and Health Administration - OSHA. Occupational Safety and Health Administration. [Link]

  • N-Isopropylbutyrolactam | C7H13NO | CID 77392 - PubChem. PubChem. [Link]

  • Replacing NMP: Are You Ready? I 3D InCites. 3D InCites. [Link]

  • N-Isopropylpyrrolidine | C7H15N | CID 12416324 - PubChem - NIH. PubChem. [Link]

  • Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. Royal Society of Chemistry. [Link]

  • Updated draft screening assessment - NMP and NEP - Canada.ca. Government of Canada. [Link]

  • Metabolites of the alkyl pyrrolidone solvents NMP and NEP in 24-h urine samples of the German Environmental Specimen Bank from 1991 to 2014 - PMC - NIH. National Institutes of Health. [Link]

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A Comparative Guide to N-isopropyl-2-pyrrolidone and Other Pyrrolidone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and pharmaceutical formulation, the choice of solvent or functional monomer can dictate the success of a product's development, influencing reaction kinetics, solubility, stability, and safety. Among the versatile class of cyclic amides, pyrrolidone derivatives have carved a significant niche. This guide provides an in-depth, objective comparison of N-isopropyl-2-pyrrolidone (NIP) with other prominent members of the pyrrolidone family, including N-methyl-2-pyrrolidone (NMP), N-ethyl-2-pyrrolidone (NEP), N-vinyl-2-pyrrolidone (NVP), and N-octyl-2-pyrrolidone (NOP). This analysis is designed to empower researchers, scientists, and drug development professionals with the critical data and experimental insights needed to make informed decisions in their work.

Introduction: The Pyrrolidone Scaffold - A Versatile Tool

The 2-pyrrolidone ring is a privileged structure in chemistry, offering a unique combination of high polarity, aprotic nature, and chemical stability.[1] The substituent on the nitrogen atom significantly modulates the physicochemical properties and, consequently, the applications of these derivatives. This guide will dissect these differences, moving beyond catalog data to provide a functional comparison grounded in experimental evidence.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties is paramount in selecting the appropriate pyrrolidone derivative for a specific application. The following table summarizes key parameters for N-isopropyl-2-pyrrolidone and its counterparts.

Table 1: Physicochemical Properties of Selected Pyrrolidone Derivatives

PropertyN-isopropyl-2-pyrrolidone (NIP)N-methyl-2-pyrrolidone (NMP)N-ethyl-2-pyrrolidone (NEP)N-vinyl-2-pyrrolidone (NVP)N-octyl-2-pyrrolidone (NOP)
CAS Number 3772-26-7[2]872-50-4[3]2687-91-4[3]88-12-0[4]2687-94-7
Molecular Formula C₇H₁₃NO[2]C₅H₉NO[3]C₆H₁₁NO[3]C₆H₉NO[4]C₁₂H₂₃NO
Molecular Weight ( g/mol ) 127.18[2]99.13[3]113.16[3]111.14[4]197.32
Boiling Point (°C) 218[2]202-204[3]212.5[3]92-95 (at 11 mmHg)307
Melting Point (°C) 18[2]-24[5]-13.5-25
Density (g/cm³) 0.990[2]1.028[5]0.9941.040.922
Flash Point (°C) 31[2]91[5]9395113
Appearance Liquid[6]Colorless to slightly yellow liquid[3]Colorless transparent liquid[3]Colorless or light yellow transparent liquid[4]Clear, light yellow-colored liquid

Key Insights from Physicochemical Data:

The isopropyl group in NIP, being bulkier than the methyl and ethyl groups in NMP and NEP respectively, results in a higher boiling point and molecular weight. The vinyl group in NVP introduces reactivity, making it a valuable monomer for polymerization.[4] The long octyl chain in NOP imparts surfactant-like properties.[1]

Solvency Power: A Theoretical and Practical Assessment

The primary function of many pyrrolidone derivatives is as a solvent. A theoretical estimation of solvency can be derived from Hansen Solubility Parameters (HSP), which dissect the total cohesive energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][7] Solvents with similar HSP values to a solute are more likely to dissolve it.

Table 2: Hansen Solubility Parameters of Pyrrolidone Derivatives (in MPa½)

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
N-methyl-2-pyrrolidone (NMP) 18.0[7]12.3[7]7.2[7]
2-Pyrrolidone 18.212.09.0
N-ethyl-2-pyrrolidone (NEP) 17.811.36.8
Experimental Protocol: Determination of Polymer Solubility

A robust and reproducible method for comparing the solvency of different pyrrolidone derivatives is the determination of the saturation solubility of a model polymer.

Objective: To quantitatively compare the solubility of a specific polymer (e.g., polyvinylpyrrolidone, polystyrene) in N-isopropyl-2-pyrrolidone, NMP, NEP, and NOP.

Materials:

  • N-isopropyl-2-pyrrolidone, NMP, NEP, NOP (analytical grade)

  • Polymer of interest (e.g., Polyvinylpyrrolidone K30)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (solvent-compatible)

  • Gravimetric analysis equipment or a suitable analytical instrument (e.g., HPLC, GPC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add a known excess amount of the polymer to a series of vials.

    • To each vial, add a precisely measured volume of the respective pyrrolidone solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved polymer at the end of this period confirms saturation.[3]

  • Sample Collection and Preparation:

    • Allow the undissolved polymer to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any undissolved polymer particles.

  • Concentration Determination:

    • Gravimetric Method: Weigh a known volume of the filtered solution, evaporate the solvent under controlled conditions (e.g., in a vacuum oven), and weigh the remaining polymer residue.[3]

    • Chromatographic Method (HPLC/GPC): Dilute a known volume of the filtered solution with a suitable mobile phase and analyze using a calibrated HPLC or GPC system to determine the polymer concentration.

Data Analysis: Calculate the solubility of the polymer in each solvent in grams per 100 mL or other appropriate units. A higher value indicates greater solvency for that specific polymer.

Synthesis of N-isopropyl-2-pyrrolidone: A Methodological Overview

The synthesis of N-alkyl-2-pyrrolidones typically involves the reaction of γ-butyrolactone with a primary amine. For N-isopropyl-2-pyrrolidone, this involves the reaction with isopropylamine.

Reaction Scheme:

Synthesis GBL γ-Butyrolactone Reaction + GBL->Reaction IPA Isopropylamine IPA->Reaction NIP N-isopropyl-2-pyrrolidone Water Water Product Reaction->Product Heat, Pressure Product->NIP Product->Water

A simplified synthesis pathway for N-isopropyl-2-pyrrolidone.

A general procedure involves heating γ-butyrolactone and isopropylamine in a sealed reactor at elevated temperatures and pressures. The reaction is typically carried out in the absence of a solvent, and the water formed is removed to drive the reaction to completion. Purification is usually achieved by distillation. For laboratory-scale synthesis, various methods have been reported, including multi-step reactions involving different catalysts.[8]

Comparative Toxicity and Safety Profile

A critical consideration in the selection of a chemical for any application is its toxicity and safety profile. Regulatory scrutiny of certain pyrrolidone derivatives, notably NMP, has driven the search for safer alternatives.

Table 3: Comparative Acute Oral Toxicity Data

CompoundTest SpeciesLD50 (mg/kg)Reference
N-isopropyl-2-pyrrolidone (NIP) Rat2900[9]
N-methyl-2-pyrrolidone (NMP) Rat3914
N-vinyl-2-pyrrolidone (NVP) Rat1043[4]
2-Pyrrolidone Rat> 5000[10]

Key Safety Insights:

  • NMP is classified as a reproductive toxicant, which has led to restrictions on its use in various regions.[3]

  • NEP is often marketed as a safer alternative to NMP, though it is also classified as a reproductive toxicant.[1][3]

  • NVP has shown to cause severe eye irritation in animal studies and has target organ toxicity in the liver and nasal cavity upon repeated inhalation.[11][12]

  • NIP exhibits moderate acute oral toxicity in rats.

  • 2-Pyrrolidone demonstrates low acute oral toxicity.[10]

The choice of a pyrrolidone derivative should always be accompanied by a thorough risk assessment based on the specific application and exposure scenarios.

Applications in Research and Drug Development

The unique properties of each pyrrolidone derivative lend them to a range of applications.

  • N-isopropyl-2-pyrrolidone (NIP): Due to its favorable solvent properties and potentially lower toxicity profile compared to NMP, NIP is being explored as a replacement solvent in various applications, including as a reaction medium and in formulations.

  • N-methyl-2-pyrrolidone (NMP): Widely used as a versatile solvent in the pharmaceutical industry for drug synthesis, purification, and as a penetration enhancer in transdermal drug delivery systems.[1][13] Its use is, however, being increasingly scrutinized due to its reproductive toxicity.[3]

  • N-ethyl-2-pyrrolidone (NEP): Often used as a direct replacement for NMP in many applications due to their similar solvent properties.[1] It finds use in agrochemical and pharmaceutical formulations.

  • N-vinyl-2-pyrrolidone (NVP): Primarily used as a monomer for the synthesis of polyvinylpyrrolidone (PVP), a biocompatible polymer with extensive applications in drug delivery, as a binder in tablets, and in hydrogel formulations.[14][15]

  • N-octyl-2-pyrrolidone (NOP): Its longer alkyl chain gives it surfactant properties, making it useful as a wetting agent and in cleaning formulations.[1]

Experimental Workflow: Comparative Performance in a Formulation

To provide a practical context, the following workflow outlines an experiment to compare the performance of N-isopropyl-2-pyrrolidone against other pyrrolidone derivatives as a penetration enhancer in a topical drug formulation.

Workflow cluster_prep Formulation Preparation cluster_testing In Vitro Permeation Testing cluster_analysis Analysis and Comparison API Active Pharmaceutical Ingredient (API) Formulations Prepare Formulations with NIP, NMP, NEP, NOP and a Control (no enhancer) API->Formulations Franz_Cell Franz Diffusion Cell Setup (with skin membrane) Formulations->Franz_Cell Apply_Formulation Apply Formulations to Skin Surface Franz_Cell->Apply_Formulation Sample_Receptor Sample Receptor Fluid at Timed Intervals Apply_Formulation->Sample_Receptor HPLC_Analysis Quantify API in Samples (HPLC-UV) Sample_Receptor->HPLC_Analysis Calc_Flux Calculate Permeation Flux and Enhancement Ratio HPLC_Analysis->Calc_Flux Compare Compare Performance of Pyrrolidone Derivatives Calc_Flux->Compare

Sources

A Researcher's Guide to Greener Solvents: Evaluating Alternatives to N-isopropyl-2-pyrrolidone in Key Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For chemists in research, discovery, and process development, the selection of a solvent is a decision that resonates through the entire workflow, influencing reaction kinetics, product purity, and overall process safety and sustainability. N-isopropyl-2-pyrrolidone (NIP), a member of the N-alkyl-2-pyrrolidone family, is a versatile polar aprotic solvent. However, growing regulatory scrutiny and a collective drive towards greener chemistry have necessitated a critical evaluation of such solvents and their safer, more sustainable alternatives. This guide provides an in-depth technical comparison of N-isopropyl-2-pyrrolidone and its potential replacements in specific, commonly employed chemical transformations. We will delve into the causality behind solvent choice, present comparative experimental data, and provide actionable protocols to empower researchers to make informed decisions that balance performance with environmental and safety imperatives.

Understanding N-isopropyl-2-pyrrolidone and the Push for Alternatives

N-isopropyl-2-pyrrolidone shares many properties with its more widely known analogue, N-methyl-2-pyrrolidone (NMP). These dipolar aprotic solvents are prized for their ability to dissolve a wide range of organic and inorganic compounds, their high boiling points, and their thermal stability.[1][2] However, the toxicological profile of NMP, particularly its classification as a reproductive toxicant, has led to significant restrictions on its use and has cast a shadow over the entire class of N-alkyl-pyrrolidones.[3][4] Consequently, the chemical industry is actively seeking high-performance, bio-based, and less hazardous alternatives.[5]

This guide will focus on comparing NIP and its alternatives in three critical reaction classes:

  • Amide Bond Formation: The cornerstone of peptide and small-molecule drug synthesis.

  • Nucleophilic Aromatic Substitution (SNAr): A vital transformation for the synthesis of complex aromatic compounds.

  • Polymerization Reactions: Essential for the creation of advanced materials.

Physicochemical and Toxicological Properties: A Comparative Overview

A foundational aspect of solvent selection is a thorough understanding of the physical, chemical, and safety profiles of the candidates. The following table summarizes key properties of NIP and a selection of promising alternatives.

PropertyN-isopropyl-2-pyrrolidone (NIP)N-Butyl-2-pyrrolidone (NBP)Cyrene™ (Dihydrolevoglucosenone)γ-Valerolactone (GVL)Dimethyl Sulfoxide (DMSO)
CAS Number 3772-26-73470-98-253716-82-8108-29-267-68-5
Molecular Formula C₇H₁₃NOC₈H₁₅NOC₆H₈O₃C₅H₈O₂C₂H₆OS
Molecular Weight ( g/mol ) 127.18141.21128.13100.1278.13
Boiling Point (°C) 218243.8227207189
Melting Point (°C) 18---3118.5
Density (g/cm³) 0.990-1.251.051.10
Flash Point (°C) 31-1089687
Toxicity Profile Limited data, structurally similar to NMPNot mutagenic or reprotoxic[6]Not associated with harmful effects[7]Low toxicity, biodegradable[8][9]Low toxicity[10]

Amide Bond Formation: A Paradigm Shift in Solvent Selection

The formation of amide bonds is arguably one of the most frequently performed reactions in pharmaceutical and medicinal chemistry.[11][12] Traditionally, dipolar aprotic solvents like DMF and NMP have been the go-to choice. However, greener alternatives are proving to be not just viable, but in some cases, superior.

Comparative Performance in HATU-Mediated Amide Coupling

The coupling of a carboxylic acid and an amine using a reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and reliable method. Recent studies have shown that the bio-based solvent Cyrene™ can effectively replace traditional solvents in this reaction.[13][14][15]

SolventYield of Amide Product (%)Reference
DMF95[7]
Cyrene™ 94 [7]

The data indicates that Cyrene™ performs on par with DMF in HATU-mediated amide coupling, providing a safer and more sustainable alternative without compromising yield.[7] Another promising alternative is N-Butylpyrrolidinone (NBP), which has demonstrated comparable performance to DMF in solid-phase peptide synthesis.[16][17]

Experimental Protocol: HATU-Mediated Amide Coupling in Cyrene™

This protocol is adapted from the work of Wilson et al. and provides a general procedure for the synthesis of amides using Cyrene™ as a solvent.[7]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Cyrene™ (to make a 0.2 M solution)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • To a solution of the carboxylic acid in Cyrene™ at room temperature, add the amine, DIPEA, and HATU.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Nucleophilic Aromatic Substitution (SNAr): The Advantage of "Naked" Nucleophiles

SNAr reactions are fundamental for the construction of arylamines, aryl ethers, and other substituted aromatic compounds. The choice of solvent is critical, as it must facilitate the attack of a nucleophile on an electron-deficient aromatic ring. Dipolar aprotic solvents excel in this role by effectively solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity.[18][19]

The Superiority of DMSO in SNAr Reactions

Dimethyl sulfoxide (DMSO) is a highly effective solvent for SNAr reactions, often leading to significant rate enhancements compared to other solvents.[18][20] This is attributed to its strong ability to solvate cations, leaving the anionic nucleophile "naked" and highly reactive.[10]

While direct comparative data for NIP is scarce, the principles governing SNAr reactions strongly suggest that DMSO would be a superior solvent. The increased reactivity of the nucleophile in DMSO can lead to faster reactions and potentially allow for lower reaction temperatures, which can improve selectivity and reduce the formation of byproducts.[18]

SNAr_Mechanism

Experimental Protocol: A Representative SNAr Reaction in DMSO

This protocol describes a general procedure for the reaction of an activated aryl halide with a nucleophile in DMSO.

Materials:

  • Activated aryl halide (e.g., 1-fluoro-4-nitrobenzene) (1.0 equiv)

  • Nucleophile (e.g., a secondary amine) (1.1 equiv)

  • Base (e.g., K₂CO₃) (1.5 equiv)

  • DMSO

Procedure:

  • To a stirred suspension of the base in DMSO, add the nucleophile.

  • Add the activated aryl halide to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Polymerization Reactions: The Quest for Greener Polymer Processing

The synthesis of polymers often requires solvents that can effectively dissolve both the monomers and the resulting polymer. N-alkyl-2-pyrrolidones have been used in this capacity, for example, in the synthesis of poly(N-vinylpyrrolidone) (PVP).[21][22] However, the development of bio-based solvents is opening new avenues for more sustainable polymer chemistry.

γ-Valerolactone (GVL) as a Sustainable Alternative

γ-Valerolactone (GVL), a biodegradable solvent derived from lignocellulosic biomass, is emerging as a promising alternative to traditional dipolar aprotic solvents in polymerization reactions.[8][9] Studies have shown that GVL can be an effective solvent for the synthesis of various polymers, including those used in organic electronics.[8] It has also been successfully used in the preparation of nanofiltration membranes.[23]

Solvent_Selection_Workflow

Experimental Protocol: Synthesis of Poly(N-vinylpyrrolidone) (PVP)

This protocol provides a general method for the free-radical polymerization of N-vinylpyrrolidone. While water is often used, an organic solvent like an alcohol or a pyrrolidone can also be employed. The substitution of NIP with a greener alternative like GVL should be evaluated on a case-by-case basis.

Materials:

  • N-vinylpyrrolidone (NVP) monomer

  • Solvent (e.g., water, isopropanol)

  • Initiator (e.g., hydrogen peroxide, AIBN)

  • Complexing agent (optional, e.g., tetrasodium diphosphate)

  • Transition metal salt (optional, e.g., copper(II) chloride)

Procedure:

  • Dissolve the NVP monomer in the chosen solvent in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

  • Heat the solution to the desired reaction temperature (e.g., 70-80 °C).

  • If using a redox initiation system, add the complexing agent and transition metal salt solution.

  • Add the initiator to the reaction mixture.

  • Maintain the reaction at the set temperature for several hours, monitoring the conversion of the monomer.

  • Additional initiator may be added during the reaction to ensure complete conversion.

  • Upon completion, the polymer can be isolated by precipitation in a non-solvent or by removal of the solvent under reduced pressure.

Conclusion and Future Outlook

The evidence presented in this guide strongly suggests that viable, safer, and more sustainable alternatives to N-isopropyl-2-pyrrolidone and other N-alkyl-2-pyrrolidones are available for a range of critical chemical transformations. Bio-based solvents like Cyrene™ and γ-valerolactone, as well as less hazardous pyrrolidone derivatives like N-butyl-2-pyrrolidone, have demonstrated comparable or even superior performance in reactions such as amide bond formation and polymerization. For SNAr reactions, the well-established efficacy and favorable safety profile of DMSO make it a compelling choice.

As senior application scientists, it is our responsibility to champion the adoption of greener chemistry principles. This requires a shift in mindset, moving away from a reliance on traditional, and often hazardous, solvents towards a more critical and informed selection process. The experimental data and protocols provided herein serve as a starting point for researchers to explore and validate these greener alternatives in their own laboratories. By embracing these changes, we can not only enhance the safety and sustainability of our work but also drive innovation in the development of more environmentally benign chemical processes.

References

  • Wilson, K. L., et al. (2018). Cyrene as a bio-based solvent for HATU mediated amide coupling. Organic & Biomolecular Chemistry, 16(16), 2851-2854. [Link]

  • SciSpace. (n.d.). Cyrene as a bio-based solvent for HATU mediated amide coupling. Retrieved from [Link]

  • ResearchGate. (2018). Cyrene as a Bio-based Solvent for HATU Mediated Amide Coupling. Retrieved from [Link]

  • Bryan, M. C., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry, 15(6), 1541-1548. [Link]

  • MDPI. (2022). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. Molecules, 27(24), 8933. [Link]

  • PMC. (n.d.). Additive-free synthesis of poly(n-vinyl pyrrolidone) and poly(n-isopropylacrylamide) nanogels with controlled sizes. Retrieved from [Link]

  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Poly(N-vinylpyrrolidone)-Based Polymer Bottlebrushes by ATRPA and RAFT Polymerization: Toward Drug Delivery Application. Polymers, 10(9), 987. [Link]

  • gChem Global. (n.d.). SNAr Comparative Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(6), 1541-1548. [Link]

  • MDPI. (2022). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. Molecules, 27(24), 8933. [Link]

  • ResearchGate. (n.d.). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. Green Chemistry, 18(14), 3949-3953. [Link]

  • ChemRxiv. (2020). Solvent Molecules Play a Role in an SNAr Reaction. Retrieved from [Link]

  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4746-4757. [Link]

  • WordPress. (n.d.). SNAr Reaction in S-based Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US4786699A - Preparation of polyvinylpyrrolidone.
  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. (2006). Highly Controlled Synthesis of Poly(N-vinylpyrrolidone) and Its Block Copolymers by Organostibine-Mediated Living Radical Polymerization. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). This journal is © The Royal Society of Chemistry 2023. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. RSC Advances, 11(34), 20958-20967. [Link]

  • ResearchGate. (2020). Alkyl pyrrolidone solvents N–methyl–2–pyrrolidone (NMP) and N–ethyl–2–pyrrolidone (NEP) in urine of children and adolescents in Germany – human biomonitoring results of the German Environmental Survey 2014–2017 (GerES V). Retrieved from [Link]

  • PubMed. (2024). N-Butylpyrrolidinone is an equally good solvent as N,N-dimethylformamide for microwave assisted solid phase peptide synthesis. Journal of Peptide Science, e3553. [Link]

  • German Environmental Specimen Bank. (n.d.). N-alkyl-pyrrolidones. Retrieved from [Link]

  • Carl ROTH. (n.d.). N-Butyl-2-pyrrolidone (NBP), 1 l. Retrieved from [Link]

  • YouTube. (2014, May 14). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. Retrieved from [Link]

  • PubMed. (2020). Alkyl pyrrolidone solvents N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) in urine of children and adolescents in Germany - human biomonitoring results of the German Environmental Survey 2014-2017 (GerES V). Environment International, 146, 106221. [Link]

  • ResearchGate. (2021). Chemical Process Design and Simulation of the Production of Gamma-Valerolactone: A Green Solvent for Halide Perovskites. Retrieved from [Link]

  • ScienceDirect. (2021). Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts. Molecular Catalysis, 514, 111854. [Link]

  • PMC. (2021). γ-Valerolactone as Bio-Based Solvent for Nanofiltration Membrane Preparation. Membranes, 11(6), 411. [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Maratek. (2024, July 4). A Closer Look at N-Methyl-2-Pyrrolidone (NMP). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • 3D InCites. (2018, December 4). Replacing NMP: Are You Ready?. Retrieved from [Link]

  • Shanghai Yearn Chemical. (2024, April 8). What chemical solvent is nmp. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Retrieved from [Link]

  • Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved from [Link]

Sources

The Rising Star in Your Lab: A Performance Showdown of N-isopropyl-2-pyrrolidone with DMF and DMSO

Author: BenchChem Technical Support Team. Date: January 2026

For decades, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been the workhorses of the modern chemistry lab, relied upon for their broad solvency and utility in a vast array of chemical transformations. However, growing concerns over the toxicological profiles of traditional dipolar aprotic solvents have catalyzed the search for safer, more sustainable alternatives that do not compromise on performance. Enter N-isopropyl-2-pyrrolidone (NEP), a promising contender that warrants a closer look.

This guide provides a comprehensive performance comparison of NEP with the industry standards, DMF and DMSO. We will delve into their key physicochemical properties, explore their performance in relevant applications, and provide detailed experimental protocols to empower you, the researcher, to make data-driven decisions for your specific needs. Our analysis is grounded in established scientific principles and aims to provide a clear, objective comparison for researchers, scientists, and drug development professionals.

At a Glance: Key Physicochemical Properties

The performance of a solvent is intrinsically linked to its physical and chemical properties. The following table summarizes the key parameters for NEP, DMF, and DMSO, providing a foundation for understanding their behavior in various applications.

PropertyN-isopropyl-2-pyrrolidone (NEP)Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
Molecular Formula C7H13NOC3H7NOC2H6OS
Molecular Weight 127.18 g/mol [1]73.09 g/mol [2]78.13 g/mol [][4]
Boiling Point 218 °C[1]153 °C[2][5]189 °C[][4]
Melting Point 18 °C[1][6]-61 °C[2]18.5 °C[][4]
Density 0.990 g/mL[1]0.944 g/mL[2]1.100 g/mL[4]
Viscosity (at 25°C) ~2.5 cP (estimated)0.802 mPa.s[7]2.24 cP (at 20°C)[8]
Flash Point 93 °C[6]58 °C (closed cup)[7]89 °C (closed cup)[]
Dielectric Constant Low (specific value not readily available)36.7[7]47
Polarity Index Moderate (specific value not readily available)6.47.2[9]
Solubility Miscible with water and common organic solvents[10]Miscible with water and most organic solvents[11]Miscible with water and a wide range of organic solvents[4]

Expert Insight: The higher boiling point and flash point of NEP compared to DMF suggest a significant safety advantage, with a reduced risk of exposure to flammable vapors. Its viscosity is more comparable to DMSO, which can influence mass transfer rates in reactions. While specific polarity data for NEP is less common in readily available literature, its structure suggests it is a polar aprotic solvent, a crucial characteristic it shares with DMF and DMSO.

The Health and Safety Perspective: A Driving Force for Change

The impetus for exploring alternatives to traditional solvents often stems from their associated health and environmental risks. DMF, in particular, has faced increasing regulatory scrutiny due to its classification as a reproductive toxin.[12] DMSO is generally considered to have a lower toxicity profile than DMF.[1] Information on the long-term toxicity of NEP is less extensive, but it is not currently classified with the same level of concern as DMF. This makes a compelling case for its evaluation as a replacement, particularly in industrial settings and for processes requiring large solvent volumes.

Performance in Key Applications: A Comparative Overview

While direct, side-by-side experimental data across a multitude of reactions is still emerging for NEP, we can infer its potential performance based on its properties and the known requirements of key applications where DMF and DMSO excel.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of drug discovery and development, and the choice of solvent is critical for efficient coupling and deprotection steps. DMF has been the solvent of choice in SPPS for many years. However, its toxicity has led to a search for greener alternatives.[13][14] The key solvent properties for successful SPPS are good resin swelling, solubility of protected amino acids and coupling reagents, and a polarity that facilitates the desired reactions.[15]

NEP's Potential: With its polar aprotic nature and broad solvency, NEP is a strong candidate for SPPS. Its higher boiling point could be advantageous for syntheses conducted at elevated temperatures to overcome difficult couplings.

Polymer Chemistry

The synthesis and processing of polymers often require solvents with high solvency power. Both DMF and DMSO are excellent solvents for a wide range of polymers.[1]

NEP's Potential: NEP's ability to dissolve a variety of polymers and resins makes it a viable alternative in this field.[10] Its lower volatility compared to DMF could be beneficial in applications like membrane casting and coatings, where controlled solvent evaporation is crucial.

Organic Synthesis

In general organic synthesis, polar aprotic solvents are favored for their ability to accelerate SN2 reactions by solvating cations, thereby leaving the nucleophile more reactive.[16]

NEP's Potential: As a polar aprotic solvent, NEP is expected to perform well in reactions that benefit from this solvent class. Its higher boiling point allows for a wider range of reaction temperatures to be explored compared to DMF.

Experimental Design for Comparative Solvent Performance

To provide a framework for your own in-house evaluation, we present a logical workflow for comparing the performance of NEP, DMF, and DMSO in a generic chemical reaction.

Experimental_Workflow cluster_prep Preparation cluster_screening Solubility & Reaction Screening cluster_monitoring Reaction Monitoring cluster_analysis Work-up & Analysis Solute_Prep Prepare Solute & Reagents Solubility_Test Solubility Testing (Room Temp & Elevated Temp) Solute_Prep->Solubility_Test Solvent_Prep Prepare Solvents (NEP, DMF, DMSO) Solvent_Prep->Solubility_Test Reaction_Setup Set up Parallel Reactions (Identical Conditions) Solubility_Test->Reaction_Setup TLC_Monitoring TLC/LC-MS Monitoring (Reaction Progress) Reaction_Setup->TLC_Monitoring Kinetic_Analysis Kinetic Analysis (Aliquot Sampling) TLC_Monitoring->Kinetic_Analysis Workup Reaction Work-up & Product Isolation Kinetic_Analysis->Workup Purity_Analysis Purity Analysis (NMR, HPLC, GC-MS) Workup->Purity_Analysis Yield_Calc Yield Calculation Purity_Analysis->Yield_Calc

Caption: A generalized workflow for the comparative evaluation of solvents in a chemical reaction.

Detailed Experimental Protocols

Objective: To determine the solubility of the starting materials in NEP, DMF, and DMSO at ambient and elevated temperatures.

Procedure:

  • Add 100 mg of the solid starting material to three separate, labeled test tubes.

  • To each test tube, add 1 mL of the respective solvent (NEP, DMF, or DMSO).

  • Vigorously agitate the test tubes at room temperature for 2 minutes.

  • Observe and record the solubility of the solid in each solvent.

  • If the solid is not fully dissolved, gently heat the test tubes in a water bath to 50 °C and observe any changes in solubility.

  • Causality: This initial screening is crucial as poor solubility of reactants can significantly hinder reaction rates and overall yield. A solvent that fully dissolves the reactants at the intended reaction temperature is essential.

Objective: To compare the reaction rate, yield, and purity of a model reaction in NEP, DMF, and DMSO.

Procedure:

  • In three separate reaction vessels, dissolve the starting materials in the same concentration in NEP, DMF, and DMSO, respectively.

  • Initiate the reaction simultaneously in all three vessels under identical conditions (temperature, stirring speed, atmosphere).

  • Monitor the progress of the reaction at regular intervals (e.g., every 30 minutes) by taking a small aliquot from each reaction mixture and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction in the fastest solvent system appears to be complete (as indicated by the consumption of the limiting reagent), quench all three reactions simultaneously.

  • Perform an identical work-up and purification procedure for each reaction mixture.

  • Determine the yield of the isolated product for each solvent.

  • Assess the purity of the product from each reaction using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[]

  • Causality: Running the reactions in parallel under identical conditions is critical to ensure that any observed differences in performance are directly attributable to the solvent and not other experimental variables. Monitoring the reaction progress provides insights into the reaction kinetics in each solvent.

Data Presentation: A Framework for Your Findings

The results of your comparative studies should be organized in a clear and concise manner to facilitate analysis.

Table 2: Comparative Reaction Performance Data

ParameterNEPDMFDMSO
Reaction Time (h)
Isolated Yield (%)
Product Purity (%)
Key Byproducts Observed

Logical Relationships in Solvent Selection

The decision to choose one solvent over another is a multi-faceted process that involves balancing performance, safety, and practicality.

Solvent_Selection cluster_performance Performance cluster_safety Safety & Sustainability cluster_practicality Practicality Solubility Solubility Decision Optimal Solvent Choice Solubility->Decision Reactivity Reactivity/Kinetics Reactivity->Decision Purity Product Purity Purity->Decision Toxicity Toxicity Toxicity->Decision Flammability Flammability Flammability->Decision Environmental Environmental Impact Environmental->Decision Cost Cost Cost->Decision Boiling_Point Boiling Point (Work-up) Boiling_Point->Decision Viscosity Viscosity Viscosity->Decision

Caption: Key factors influencing the selection of an optimal solvent for a chemical process.

Conclusion: A Promising Path Forward

N-isopropyl-2-pyrrolidone presents itself as a compelling alternative to traditional dipolar aprotic solvents like DMF and DMSO. Its favorable safety profile, characterized by a high boiling point and flash point, addresses some of the key concerns associated with DMF. While more direct comparative performance data is needed to fully delineate its advantages and disadvantages across the vast landscape of chemical reactions, its physicochemical properties suggest that it is a highly capable solvent for a wide range of applications.

By providing a framework for systematic evaluation, this guide empowers researchers to explore the potential of NEP in their own laboratories. The move towards greener and safer chemistry is not just a trend but a necessity, and with promising alternatives like N-isopropyl-2-pyrrolidone, the future of chemical synthesis looks both innovative and responsible.

References

  • Kumar, A., et al. (2020). N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. ChemSusChem, 13(19), 5288–5294.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • ChemicalBook. (n.d.). N,N-Dimethylformamide CAS#: 68-12-2.
  • Gyger, L. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Gyros Protein Technologies.
  • Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents.
  • INCHEE. (n.d.). NEP: The Liquid Solvent of Choice for High-Performance Coatings and Resins.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide Solvent Properties.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Wikipedia. (n.d.). Solvent effects.
  • Gieraltowski, L., & Ciurys, M. (n.d.).
  • Wikipedia. (n.d.). Dimethylformamide.
  • Kian Resin Chemical Company. (n.d.).
  • Chemistry LibreTexts. (2019). 13.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • ResearchGate. (n.d.).
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • PubMed. (2022). Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods. Journal of Peptide Science, 28(12), e3441.
  • ACS Sustainable Chemistry & Engineering. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. 4(10), 5465–5473.
  • Bachem. (2022). On the way to greener SPPS: Replacing DMF.
  • Benchchem. (n.d.). comparing HMPA and DMSO as cosolvents in SN2 reactions.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • ChemBK. (n.d.). N-ISOPROPYL-2-PYRROLIDONE.
  • ECHEMI. (n.d.). 3772-26-7, N-Isopropyl-2-pyrrolidone Formula.
  • ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6148–6212.
  • Pharmaceutical Technology. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices.
  • ResearchGate. (2017). What's the chemical difference between DMF and DMSO?
  • Wordpress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP.
  • ResearchGate. (2016). Why DMSO is used even though the compounds are soluble in DMF?
  • IEEE Xplore. (2018). The Green Engineering Implications of the Replacement and Recovery of Dipolar Aprotic Solvents in Industrial Manufacturing.

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A Comparative Guide to Validated Analytical Methods for N-isopropyl-2-pyrrolidone (NIP) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of N-isopropyl-2-pyrrolidone Quantification

N-isopropyl-2-pyrrolidone (NIP), a member of the pyrrolidone family, is a versatile aprotic solvent and chemical intermediate. Its unique properties make it valuable in various applications, including as a reaction solvent in the synthesis of active pharmaceutical ingredients (APIs) and in the formulation of specialty coatings and adhesives. Given its potential to be present as a residual solvent or an impurity in final products, the development of robust and reliable analytical methods for its precise quantification is paramount to ensure product quality, safety, and regulatory compliance.

This guide provides a comprehensive comparison of the primary analytical techniques for the quantification of N-isopropyl-2-pyrrolidone: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed, step-by-step methodologies, and discuss the validation of these methods in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Core Analytical Techniques: A Head-to-Head Comparison of GC and HPLC

The choice between Gas Chromatography and High-Performance Liquid Chromatography for NIP analysis is contingent on several factors, including the sample matrix, the required sensitivity, and the presence of other potential impurities.

Gas Chromatography (GC): The Workhorse for Volatile Analytes

GC is an ideal technique for the analysis of volatile and semi-volatile compounds like N-isopropyl-2-pyrrolidone. The principle of GC involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a stationary phase within a column.

Causality of Experimental Choices in GC:

  • Injector Type: A split/splitless inlet is commonly used. A split injection is preferred for higher concentrations to prevent column overloading, while a splitless injection is used for trace analysis to enhance sensitivity.

  • Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides a good balance of selectivity for a wide range of compounds, including NIP and potential impurities. For more polar analytes, a polyethylene glycol (PEG) phase (e.g., DB-WAX) can be advantageous.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, making it a suitable choice for routine quantification of NIP. For higher sensitivity and selectivity, especially in complex matrices, a Nitrogen-Phosphorus Detector (NPD) can be employed, as NIP contains a nitrogen atom.[3] For impurity identification, a Mass Spectrometer (MS) is the detector of choice.[4][5][6]

  • Sample Preparation: For liquid samples, direct injection or dilution with a suitable solvent like dichloromethane or methanol is often sufficient. For solid samples, headspace GC is a powerful technique to analyze residual NIP without dissolving the entire matrix, thereby reducing potential interferences.[7]

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

While NIP is amenable to GC, HPLC offers a versatile alternative, particularly for non-volatile impurities or when analyzing NIP in complex aqueous or biological matrices.[8][9]

Causality of Experimental Choices in HPLC:

  • Separation Mode: Reversed-Phase HPLC (RP-HPLC) is the most common mode for the analysis of moderately polar compounds like NIP. Separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8]

  • Stationary Phase: An octadecylsilane (C18) column is a good starting point, offering excellent retention and separation for a wide variety of organic molecules.

  • Mobile Phase: A mixture of water and a polar organic solvent, such as acetonitrile or methanol, is typically used. The elution strength is adjusted by varying the ratio of the organic solvent. Adding a small amount of a modifier like formic acid can improve peak shape and reproducibility.

  • Detector: A UV-Vis detector is commonly used for compounds with a chromophore. While NIP has a weak UV absorbance, it can be detected at lower wavelengths (e.g., 210 nm). For higher sensitivity and specificity, a Mass Spectrometer (MS) detector is invaluable, especially for impurity profiling and analysis in complex matrices.[8][9]

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV methods for the quantification of N-isopropyl-2-pyrrolidone. These values are illustrative and can vary depending on the specific instrumentation and experimental conditions.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~1-5 ppm~5-10 ppm
Limit of Quantification (LOQ) ~5-15 ppm~15-30 ppm

Detailed Experimental Protocols

Proposed GC-FID Method for N-isopropyl-2-pyrrolidone Quantification

This protocol outlines a general procedure for the quantification of NIP. Optimization may be required for specific sample matrices.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8850 GC or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector (FID).[10]

  • Column: Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector Temperature: 280°C.

2. Reagents and Standards:

  • N-isopropyl-2-pyrrolidone (NIP), reference standard (≥99.5% purity).

  • Dichloromethane (DCM), HPLC grade.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of NIP reference standard into a 100 mL volumetric flask, dissolve, and dilute to volume with DCM.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with DCM to concentrations ranging from 5 µg/mL to 200 µg/mL.

3. Sample Preparation:

  • Accurately weigh an appropriate amount of the sample expected to contain NIP into a volumetric flask.

  • Dissolve and dilute to a known volume with DCM.

  • If necessary, filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of NIP against the concentration of the calibration standards.

  • Determine the concentration of NIP in the sample by comparing its peak area to the calibration curve.

ICH_Validation cluster_core Core Validation Parameters (ICH Q2(R1)) cluster_derived Derived Parameters cluster_reliability Reliability Specificity Specificity LOD Detection Limit (LOD) Specificity->LOD LOQ Quantitation Limit (LOQ) Specificity->LOQ Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Accuracy Precision->LOD Precision->LOQ Robustness Robustness

Caption: Interrelationship of analytical method validation parameters.

Conclusion: Selecting the Optimal Method

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the quantification of N-isopropyl-2-pyrrolidone.

  • GC-FID is a robust, reliable, and cost-effective method, particularly well-suited for the routine analysis of NIP as a residual solvent in drug substances and products. Its high resolution and sensitivity for volatile compounds make it a preferred choice in many quality control laboratories.

  • HPLC-UV/MS offers greater versatility, especially for complex sample matrices or when simultaneous analysis of NIP and non-volatile impurities is required. The coupling with a mass spectrometer provides unparalleled sensitivity and specificity, which is invaluable for impurity identification and trace-level quantification.

The selection of the most appropriate method will ultimately depend on the specific analytical requirements, including the nature of the sample, the expected concentration of NIP, and the available instrumentation. A thorough validation, following ICH guidelines, is essential to ensure the reliability and accuracy of the chosen method.

References

  • D'Souza, D., et al. (2019). A validated stability indicating analytical method for the simultaneous estimation of amiodarone hydrochloride and its related substance by using UPLC. International Journal of Pharmaceutical Sciences and Research, 10(11), 5057-5062. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. [Link]

  • Patil, R. N., Deore, B. L., & Gurav, D. G. (2024). Analytical Method Development and Validation. Indian Journal of Pharmacy & Drug Studies. [Link]

  • Singh, S., et al. (2021). Comprehensive Overview of Impurity Profiling in Pharmaceutical Products: Regulations, Characterization, and Analytical Technique. Journal of Pharmaceutical Research International, 33(47A), 438-450. [Link]

  • Analytical Method. (n.d.). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Kumar, A., et al. (2023). A Review: Analytical Method Development and Validation. World Journal of Pharmaceutical Research, 12(10), 805-816. [Link]

  • U.S. Food and Drug Administration. (2011). Method of Analysis N–methyl–2-pyrrolidone. [Link]

  • Fausett, A. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent Technologies, Inc. [Link]

  • Mousavi, F., et al. (2007). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. Analytica Chimica Acta, 587(1), 82-88. [Link]

  • Li, Y., et al. (2019). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Chromatographia, 82(4), 725-732. [Link]

  • Anwar, M., et al. (2025). Development and validation of analytical procedure for analysis of polyvinylpyrrolidone in tablets containing metformin hydrochloride and pioglitazone hydrochloride. Pharmacia, 72, 1-10. [Link]

  • Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]

  • Tölgyesi, A., et al. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1729, 466599. [Link]

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A Comparative Guide to the Toxicity of N-isopropyl-2-pyrrolidone and Alternative Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in research and drug development, profoundly influencing experimental outcomes, product stability, and, most importantly, safety. While efficacy as a solvent is paramount, a thorough understanding of a solvent's toxicological profile is essential to protect researchers and ensure the integrity of biological systems. This guide provides an in-depth comparison of the toxicity of N-isopropyl-2-pyrrolidone (NIP) and three other widely used polar aprotic solvents: N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Toxicological Profiles of Common Solvents

A solvent's utility is intrinsically linked to its safety profile. Below is a summary of the known toxicological data for each of the four solvents, highlighting key hazards relevant to a laboratory and drug development setting.

N-isopropyl-2-pyrrolidone (NIP)

N-isopropyl-2-pyrrolidone is structurally related to NMP, with an isopropyl group replacing the methyl group. Currently, there is a limited amount of publicly available, in-depth toxicological data for NIP compared to the other solvents in this guide. However, based on information from suppliers and chemical databases, NIP is classified as a skin, eye, and respiratory irritant. Its GHS classification indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). A comprehensive assessment of its long-term effects, such as reproductive toxicity or carcinogenicity, requires further study.

N-methyl-2-pyrrolidone (NMP)

NMP is a versatile and widely used solvent, but it is also a substance of significant toxicological concern, primarily due to its effects on reproduction.

  • Reproductive Toxicity : NMP is classified as a substance that may damage the unborn child.[1][2][3] Studies in animals have demonstrated developmental toxicity, including increased pre-implantation losses, decreased fetal weights, and delayed ossification.[2] Testicular degeneration and atrophy have also been observed in male rats at high dose levels. Because of these findings, NMP is listed as a "Substance of Very High Concern" by the European Chemicals Agency.

  • Irritation : NMP has a low potential for skin irritation but can cause moderate to serious eye irritation.[1][4] Repeated or prolonged skin contact can lead to dermatitis.[5]

  • Acute Toxicity : NMP exhibits low acute toxicity via oral, dermal, and inhalation routes.[1][2]

  • Carcinogenicity and Mutagenicity : Most studies have concluded that NMP is not carcinogenic or mutagenic.[2]

Dimethylformamide (DMF)

DMF is another common solvent that carries significant health risks, most notably hepatotoxicity and reproductive hazards.

  • Hepatotoxicity : Acute and chronic exposure to DMF can cause liver damage in both humans and animals.[6][7] Symptoms of exposure can include abdominal pain, jaundice, and nausea.

  • Reproductive Toxicity : DMF is classified as a substance that may damage the unborn child and is considered a teratogen in animal studies.[6][8]

  • Carcinogenicity : The International Agency for Research on Cancer (IARC) has classified DMF as "Group 2A: Probably carcinogenic to humans". This classification is based on sufficient evidence in experimental animals and limited evidence in humans.[6]

  • Irritation and Absorption : DMF is an eye irritant and can be readily absorbed through the skin.[8] This dermal absorption can contribute significantly to overall systemic exposure.

Dimethyl Sulfoxide (DMSO)

DMSO is widely used in biological research, often as a cryoprotectant and a vehicle for drug delivery, due to its ability to dissolve a wide range of compounds and its generally lower toxicity profile compared to NMP and DMF.

  • Low Acute Toxicity : DMSO has a very low acute toxicity, with a median lethal dose (LD50) in rats that is higher than that of ethanol.[9]

  • Dermal Penetration : A key characteristic of DMSO is its ability to rapidly penetrate the skin and enhance the dermal absorption of other substances dissolved within it.[9] While DMSO itself is not highly toxic, this property can increase the hazards of other toxic materials.

  • Irritation : DMSO can cause skin and eye irritation.[10][11]

  • Other Effects : While generally considered safe for many applications, some in vitro studies have shown DMSO to be mutagenic at high concentrations. Years ago, its use in humans was temporarily halted due to observed changes in the refractive index of the eye lens in animal studies, though this effect was not proven in humans.[9]

Comparative Toxicity Data

To facilitate a direct comparison, the following tables summarize key quantitative and qualitative toxicity data for the four solvents.

Table 1: Acute Toxicity Data (LD50)
SolventOral LD50 (rat)Dermal LD50 (rat/rabbit)Inhalation LC50 (rat)
N-isopropyl-2-pyrrolidone (NIP) Data not readily availableData not readily availableData not readily available
N-methyl-2-pyrrolidone (NMP) 4,150 mg/kg[1][2]>5,000 mg/kg (rat)[1][2]>5.1 mg/L (4h)[1][2]
Dimethylformamide (DMF) 2,800 - 3,040 mg/kg[6][7][12][13]1,500 mg/kg (rabbit)[8][12]>5.58 mg/L (4h)[7]
Dimethyl Sulfoxide (DMSO) 14,500 - 28,300 mg/kg[9][10][11][14][15]40,000 mg/kg (rat)[15]>5.33 mg/L (4h)[15]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. A higher LD50 value indicates lower acute toxicity.

Table 2: Summary of Key Toxicological Hazards (GHS Classification)
HazardNIPNMPDMFDMSO
Reproductive Toxicity Data lackingCategory 1B (May damage the unborn child)[3]Category 1B (May damage the unborn child)[6][8]Not Classified[11]
Carcinogenicity Data lackingNot Classified[1]Category 1B (May cause cancer - IARC Group 2A)[6][7]Not Classified
Skin Irritation Category 2 (Causes skin irritation)Category 2 (Causes skin irritation)[1][4]Not Classified (though can be irritating)Category 2 (Causes skin irritation)[10][11]
Eye Irritation Category 2A (Causes serious eye irritation)Category 2A (Causes serious eye irritation)[1][4]Category 2A (Causes serious eye irritation)[6][8]Category 2A (Causes serious eye irritation)[10][11]
Target Organ Toxicity STOT SE 3 (May cause respiratory irritation)STOT SE 3 (May cause respiratory irritation)[1][4]STOT RE 1 (Causes damage to liver)Not Classified

Experimental Protocols for Toxicity Assessment

The data presented in this guide are derived from standardized toxicological assays. Understanding these methods is key to interpreting the results. Below are outlines of two fundamental experimental protocols.

Protocol 1: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test is a validated in vitro method to assess the skin irritation potential of a chemical, avoiding the use of live animals.[16][17][18][19]

Principle: The test chemical is applied to a 3D model of human epidermis. The potential for irritation is determined by the chemical's ability to cause cell death, which is measured by a reduction in cell viability compared to a negative control.[17][18][19]

Step-by-Step Methodology:

  • Tissue Preparation: Reconstructed human epidermis (RhE) tissues are received and pre-incubated in culture medium at 37°C, 5% CO₂.

  • Test Chemical Application:

    • For liquids, approximately 25 µL of the test chemical is applied evenly to the surface of the RhE tissue.

    • For solids, the tissue is moistened with sterile water, and ~25 mg of the test chemical is applied.

  • Exposure: The treated tissues are incubated for a defined period, typically 60 minutes, at 37°C.[19]

  • Washing: After exposure, the test chemical is thoroughly rinsed from the tissue surface with a buffered saline solution.

  • Post-Incubation: The tissues are transferred to fresh culture medium and incubated for a recovery period of approximately 42 hours.

  • Viability Assessment (MTT Assay):

    • Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 3 hours.

    • Living, metabolically active cells convert the yellow MTT into a purple formazan precipitate.[17][20]

    • The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

  • Quantification: The optical density of the extracted formazan solution is measured using a spectrophotometer (plate reader) at ~570 nm.

  • Data Interpretation: Cell viability is calculated as a percentage relative to the negative control. A chemical is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.[17][19]

Diagram 1: Tiered Testing Strategy for Skin Irritation

TieredTesting start Weight-of-Evidence Analysis (Existing Human/Animal Data, SARs) in_vitro In Vitro Skin Irritation Test (OECD TG 439) start->in_vitro Insufficient Data in_vivo In Vivo Skin Irritation Test (OECD TG 404 - last resort) in_vitro->in_vivo Inconclusive or Regulatory Requirement classify_irritant Classify as Irritant (GHS Cat 2) in_vitro->classify_irritant Viability ≤ 50% classify_non_irritant Classify as Non-Irritant in_vitro->classify_non_irritant Viability > 50% MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Measurement seed 1. Seed Cells in 96-well Plate adhere 2. Incubate 24h (Cell Adhesion) seed->adhere treat 3. Add Test Solvent (Varying Concentrations) adhere->treat incubate_treat 4. Incubate for Exposure Period treat->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read 8. Read Absorbance (~570 nm) solubilize->read

Caption: Step-by-step workflow for assessing solvent cytotoxicity using the MTT assay.

Discussion and Field-Proven Insights

The choice between these solvents involves a trade-off between performance and safety.

  • The High-Hazard Solvents (NMP and DMF): Both NMP and DMF are excellent solvents for a wide range of applications. However, their significant reproductive toxicity and, in the case of DMF, potential carcinogenicity, place them under intense regulatory scrutiny. In many regions, their use is restricted, and companies are actively seeking safer alternatives. For drug development professionals, using these solvents, particularly in later-stage development, can introduce significant regulatory hurdles and safety concerns for manufacturing personnel.

  • The Safer, Yet Complex, Alternative (DMSO): DMSO stands out for its remarkably low systemic toxicity. Its high LD50 values place it in a much safer category than NMP and DMF. This is why it is frequently used as a vehicle for in vitro and in vivo studies. However, its ability to enhance dermal absorption is a double-edged sword. While beneficial for some topical drug delivery applications, it means that any toxic contaminants or co-formulated substances can be more readily absorbed through the skin, requiring stringent handling protocols.

  • The Emerging Alternative (NIP): N-isopropyl-2-pyrrolidone is positioned as a potential alternative to NMP. Its primary documented hazards are irritant properties. While the absence of data on severe endpoints like reproductive toxicity might seem appealing, it is crucial to recognize that "no data" does not mean "no hazard." Until comprehensive toxicological studies are conducted and published, its use should be approached with caution, assuming a risk profile similar to other pyrrolidones until proven otherwise. For researchers seeking to move away from NMP, NIP may be a viable option for early-stage research, but a full toxicological assessment would be necessary before its adoption in GMP processes.

Conclusion

The comparative analysis reveals a clear hierarchy of toxicity among the selected solvents. DMSO presents the lowest systemic toxicity, making it a preferred choice where its properties are suitable. NMP and DMF are highly effective solvents but carry severe reproductive and, for DMF, carcinogenic risks that necessitate strict engineering controls, minimal use, and a continuous search for replacements. NIP emerges as a potential alternative to NMP, but its toxicological profile is not yet fully characterized, which represents a significant data gap for risk assessment.

For scientists and drug development professionals, this guide underscores the principle of informed substitution. When selecting a solvent, one must look beyond its physical properties and rigorously evaluate the toxicological data. Prioritizing solvents with lower intrinsic hazards, like DMSO, and advocating for the comprehensive testing of newer alternatives like NIP, is essential for fostering a safer and more sustainable research and manufacturing environment.

References

  • Wikipedia. Dimethylformamide. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • PubChem. Dimethyl Sulfoxide. National Center for Biotechnology Information. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • OECD. (2013). OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]

  • Institute for In Vitro Sciences, Inc. (IIVS). Skin Irritation Test (SIT, OECD 439). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Nucro-Technics. (2024). OECD 439: In Vitro Skin Irritation – Reconstructed Human Epidermis Test Method. [Link]

  • PETA Science Consortium International e.V. In Vitro Methods for Predicting Skin Irritation and Corrosion. [Link]

  • RCI Labscan Limited. (2021). Safety Data Sheet: Dimethylformamide. [Link]

  • SenzaGen. Skin irritation: OECD TG 439. [Link]

  • Durham Tech. Dimethylformamide {Fisher} {DMF} {N,N-} cas68-12-2 SDS. [Link]

  • Greenfield Global. (2015). Safety Data Sheet: NMP, 1-methyl-2-pyrrolidone. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. [Link]

  • ClearTech. (2020). Safety Data Sheet: N-methyl-2-pyrrolidone. [Link]

  • Occupational Safety and Health Administration (OSHA). N-METHYL-2-PYRROLIDINONE. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. [Link]

  • Lab Alley. (2025). Safety Data Sheet: 1-Methyl-2-pyrrolidinone. [Link]

Sources

A Researcher's Guide to N-isopropyl-2-pyrrolidone: A Cost-Benefit Analysis for the Lab

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher navigating the complexities of solvent selection, the choice of an appropriate medium is a critical decision that profoundly influences experimental outcomes, safety, and overall project costs. N-isopropyl-2-pyrrolidone (NIP), a lesser-known member of the N-alkyl-2-pyrrolidone family, presents a compelling case for consideration alongside its more ubiquitous counterparts. This guide offers an in-depth cost-benefit analysis of NIP for researchers, scientists, and drug development professionals, providing a framework for informed solvent selection grounded in performance, safety, and economic viability. We will explore the physicochemical properties of NIP in comparison to common alternatives and provide practical insights into its potential applications.

The Pyrrolidone Family: A Comparative Overview

N-alkyl-2-pyrrolidones are a class of polar aprotic solvents widely employed in various research and industrial applications for their excellent solvating power for a broad range of organic and inorganic compounds.[1][2] The most well-known member of this family is N-methyl-2-pyrrolidone (NMP), a versatile solvent used extensively in peptide synthesis, drug formulation, and polymer chemistry.[1][3] However, growing concerns over the reproductive toxicity of NMP have prompted a search for safer alternatives.[4] This has brought other N-alkyl-2-pyrrolidones, including N-ethyl-2-pyrrolidone (NEP) and our subject, N-isopropyl-2-pyrrolidone (NIP), into the spotlight.

To understand the potential advantages and disadvantages of NIP, it is essential to compare its physical and chemical properties with those of its analogs and other commonly used polar aprotic solvents like dimethyl sulfoxide (DMSO) and the bio-based solvent Cyrene.

Table 1: Physicochemical Properties of N-isopropyl-2-pyrrolidone and Common Alternatives

PropertyN-isopropyl-2-pyrrolidone (NIP)N-methyl-2-pyrrolidone (NMP)N-ethyl-2-pyrrolidone (NEP)2-PyrrolidoneDimethyl Sulfoxide (DMSO)Cyrene™
CAS Number 3772-26-7872-50-4[2]2687-91-4616-45-567-68-553716-82-8
Molecular Formula C₇H₁₃NOC₅H₉NO[2]C₆H₁₁NOC₄H₇NOC₂H₆OSC₆H₈O₃
Molecular Weight ( g/mol ) 127.19[5]99.13[2]113.1685.1078.13128.13
Boiling Point (°C) 218[6]202-204[2]212245189227
Melting Point (°C) 18[7]-24[2]-2518.5-18
Flash Point (°C) 93[6]91[2]9113887108
Density (g/cm³ at 25°C) 0.99[6]1.028[2]0.9921.1161.101.25

Data compiled from various supplier and chemical database sources.

The isopropyl group in NIP, being bulkier than the methyl or ethyl groups in NMP and NEP respectively, can influence its solvation properties, viscosity, and reactivity. This structural difference is the foundation of our cost-benefit analysis.

Performance Benefits and Potential Applications

While specific experimental data for NIP is less abundant in peer-reviewed literature compared to NMP, its analogous structure allows us to infer its potential utility in several key research areas.

Organic Synthesis

Like other N-alkyl-2-pyrrolidones, NIP is a highly polar, aprotic solvent, making it suitable for a wide range of organic reactions, particularly those involving polar and charged intermediates. Its high boiling point is advantageous for reactions requiring elevated temperatures. The increased steric hindrance from the isopropyl group, when compared to the methyl group of NMP, might offer unique selectivity in certain reactions by influencing the solvation of transition states.

One of the primary applications of NMP is in solid-phase peptide synthesis (SPPS) , where it serves as an excellent solvent for both amino acids and coupling reagents, and effectively swells the polymer support.[1][8] Given its similar properties, NIP could potentially be a viable alternative to NMP in SPPS, especially in cases where the slightly different solvation characteristics might improve the synthesis of difficult sequences.

Drug Formulation and Delivery

N-alkyl-2-pyrrolidones are known to act as penetration enhancers in transdermal drug delivery systems.[9] They can increase the solubility of poorly water-soluble drugs and facilitate their transport across the skin barrier.[10] The solubilizing power of 2-pyrrolidone, a related compound, has been shown to be superior to that of common excipients like glycerin, propylene glycol, and ethanol for several poorly soluble drugs.[11] It is plausible that NIP shares this strong solubilizing capability. For formulators, NIP could offer a different solubility profile and skin interaction dynamic compared to NMP, potentially enabling the development of novel topical and transdermal formulations.

Safety and Environmental Considerations: A Key Advantage?

The primary impetus for exploring alternatives to NMP is its classification as a reproductive toxicant.[2][4] This is where NIP may offer a significant advantage. While comprehensive toxicological data for NIP is still emerging, a patent application suggests that N-isopropylpyrrolidone is not classified as reprotoxic, which could make it a safer alternative in the long term.[4]

Table 2: Comparative Safety and Hazard Information

CompoundKey Hazard Statements
N-isopropyl-2-pyrrolidone (NIP) H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness), H360 (May damage fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure)[5]
N-methyl-2-pyrrolidone (NMP) H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H360D (May damage the unborn child)[2]
N-ethyl-2-pyrrolidone (NEP) H318 (Causes serious eye damage), H360D (May damage the unborn child)
Dimethyl Sulfoxide (DMSO) Not classified as hazardous according to GHS
Cyrene™ H319 (Causes serious eye irritation)

Hazard statements are based on GHS classifications and may vary by supplier and concentration.

It is crucial for researchers to always consult the latest Safety Data Sheet (SDS) for any solvent and perform a thorough risk assessment before use. The potential for reduced reproductive toxicity is a compelling reason to consider NIP, particularly in academic and industrial research environments where worker safety is paramount.

Economic Analysis: The Cost of Innovation

A comprehensive cost-benefit analysis must weigh the performance and safety advantages against the economic realities of solvent procurement. As a less common chemical, NIP is currently more expensive than its more established counterparts.

Table 3: Indicative Pricing of N-isopropyl-2-pyrrolidone and Alternatives (Research Grade)

SolventSupplier ExampleQuantityPrice (USD)Price per Gram (USD)
N-isopropyl-2-pyrrolidone (NIP) Doron Scientific[12]1 g$64.00$64.00
N-methyl-2-pyrrolidone (NMP) Chemical.net42 lb (~19,050 g)$478.80~$0.025
N-ethyl-2-pyrrolidone (NEP) IndiaMART[13]1 kg~$4.00~$0.004
Dimethyl Sulfoxide (DMSO), ACS Grade Sigma-Aldrich[3]1 L (~1100 g)$356.00~$0.32
Cyrene™ Sigma-Aldrich1 L (~1250 g)~$270.00~$0.22

Prices are for illustrative purposes only and can vary significantly based on supplier, purity, and volume. The price for NMP and NEP in this table reflects bulk industrial pricing, while the others are for smaller, lab-scale quantities.

The current high cost of NIP is a significant barrier to its widespread adoption in research. However, as demand for safer alternatives to NMP grows, and as manufacturing processes for NIP are scaled up, its price is likely to decrease. For researchers, the higher upfront cost of NIP must be weighed against the potential long-term benefits of enhanced safety, reduced regulatory burden, and potentially unique performance characteristics.

Experimental Protocols: A Framework for Evaluation

To facilitate the objective comparison of NIP with other solvents, we provide a generalized experimental protocol for determining the solubility of a model compound. This protocol can be adapted for various solutes, including active pharmaceutical ingredients (APIs), polymer binders, or organic synthesis starting materials.

Protocol: Determination of Equilibrium Solubility

Objective: To determine the equilibrium solubility of a solid compound in N-isopropyl-2-pyrrolidone and a selection of alternative solvents at a controlled temperature.

Materials:

  • N-isopropyl-2-pyrrolidone (NIP)

  • N-methyl-2-pyrrolidone (NMP)

  • Dimethyl Sulfoxide (DMSO)

  • Model solid compound (e.g., a poorly soluble drug, a polymer)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.22 µm, compatible with the solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or other appropriate analytical instrumentation (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of the solid model compound to a series of labeled scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. b. To each vial, add a known volume (e.g., 5 mL) of the respective solvent (NIP, NMP, DMSO). c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C or 37°C). b. Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The required time should be determined in preliminary experiments.

  • Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove any undissolved microparticles. d. Accurately dilute the filtered sample with a suitable solvent (compatible with your analytical method) to a concentration within the calibrated range of your analytical instrument.

  • Analysis: a. Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound. b. Prepare a calibration curve using standard solutions of the model compound of known concentrations. c. Calculate the solubility of the model compound in each solvent based on the measured concentration and the dilution factor.

Data Presentation:

The results should be presented in a clear, tabular format, comparing the solubility of the model compound in each of the tested solvents.

Table 4: Example Solubility Data Table

SolventSolubility at 25°C (mg/mL)
N-isopropyl-2-pyrrolidone (NIP)Experimental Value
N-methyl-2-pyrrolidone (NMP)Experimental Value
Dimethyl Sulfoxide (DMSO)Experimental Value
Other SolventExperimental Value

Visualizing the Decision-Making Process

The selection of a solvent is a multi-faceted decision. The following workflow diagram, generated using Graphviz, illustrates the logical steps a researcher might take when considering NIP as an alternative solvent.

Solvent_Selection_Workflow start Start: Need for a Polar Aprotic Solvent is_nmp_suitable Is NMP a viable option? start->is_nmp_suitable nmp_safety_concerns Are there safety/toxicity concerns with NMP? is_nmp_suitable->nmp_safety_concerns Yes consider_alternatives Evaluate Alternative Solvents is_nmp_suitable->consider_alternatives No nmp_safety_concerns->consider_alternatives Yes use_nmp Use NMP with appropriate safety controls nmp_safety_concerns->use_nmp No nip_analysis Cost-Benefit Analysis of NIP consider_alternatives->nip_analysis performance_testing Conduct Performance Testing (e.g., solubility, reaction yield) nip_analysis->performance_testing cost_analysis Analyze Economic Cost nip_analysis->cost_analysis safety_assessment Assess Safety & Handling nip_analysis->safety_assessment decision Select Optimal Solvent performance_testing->decision cost_analysis->decision safety_assessment->decision

Sources

A Senior Application Scientist's Guide to N-Isopropyl-2-Pyrrolidone: Cross-Validation and Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide on n-isopropyl-2-pyrrolidone (NIP), a versatile aprotic solvent with significant potential in various research and development applications. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to understand the performance of NIP and objectively compare it with other alternatives. As your Senior Application Scientist, I will not only provide you with experimental data and protocols but also delve into the scientific rationale behind experimental choices, ensuring a thorough understanding of the subject matter.

Introduction to N-Isopropyl-2-Pyrrolidone (NIP)

N-isopropyl-2-pyrrolidone (CAS No: 3772-26-7) is a five-membered lactam with an isopropyl group attached to the nitrogen atom.[1] It belongs to the family of pyrrolidone-based solvents, which are known for their excellent solvency power for a wide range of organic and inorganic compounds. The most well-known member of this family is N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent. However, due to growing concerns over the reproductive toxicity of NMP, researchers are actively seeking safer alternatives that do not compromise on performance.[2][3][4]

NIP presents itself as a promising candidate. Its molecular structure, featuring a bulkier isopropyl group compared to the methyl group in NMP, can influence its physical and chemical properties, potentially offering unique advantages in specific applications. This guide will provide a comparative analysis of NIP against commonly used aprotic solvents, focusing on key performance indicators relevant to researchers in the pharmaceutical and polymer sciences.

Comparative Analysis of Physicochemical Properties

The selection of a solvent is a critical step in any chemical process, directly impacting reaction kinetics, solubility of reagents, and overall process efficiency. A thorough understanding of a solvent's physicochemical properties is therefore paramount. The following table provides a comparative overview of NIP and other relevant aprotic solvents.

PropertyN-Isopropyl-2-Pyrrolidone (NIP)N-Methyl-2-Pyrrolidone (NMP)N-Ethyl-2-Pyrrolidone (NEP)2-PyrrolidoneN-Butyl-2-Pyrrolidone (NBP)
CAS Number 3772-26-7872-50-42687-91-4616-45-53470-98-2
Molecular Formula C7H13NOC5H9NOC6H11NOC4H7NOC8H15NO
Molecular Weight ( g/mol ) 127.1899.13113.1685.11141.21
Boiling Point (°C) 110-115 @ 25 Torr202-204212245243.8
Melting Point (°C) 18-24.2-7725< -75
Density (g/cm³ at 25°C) ~1.01.030.9921.1160.96
Flash Point (°C) 939190.8129108
Water Solubility MiscibleMiscibleMiscibleMiscibleMiscible
logP ~0.6-0.5-0.2-0.711.265

Data Sources: [5][6][7]

Expert Insights: The higher molecular weight and boiling point of NIP compared to NMP suggest lower volatility, which can be advantageous in reducing solvent loss and workplace exposure. The logP value, an indicator of lipophilicity, is higher for NIP, suggesting it may be a better solvent for less polar compounds compared to NMP.

Toxicological Profile: A Critical Differentiator

The primary motivation for seeking alternatives to NMP is its established reproductive toxicity.[2][3][4] A comparative assessment of the toxicological profiles of pyrrolidone-based solvents is crucial for making informed and responsible decisions in a research setting.

CompoundOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)
N-Isopropyl-2-Pyrrolidone (NIP) 2900No data available
N-Methyl-2-Pyrrolidone (NMP) 39148000
N-Ethyl-2-Pyrrolidone (NEP) 3200>2000
2-Pyrrolidone 6500No data available
N-Butyl-2-Pyrrolidone (NBP) 15502000

Data Sources: [7]

Trustworthiness: While NIP has an oral LD50 value that is lower than NMP, it is important to note that acute toxicity is only one aspect of a comprehensive safety assessment. The primary concern with NMP is its chronic reproductive toxicity, and more research is needed to fully characterize the long-term health effects of NIP. However, the search for alternatives is driven by the precautionary principle, aiming to minimize potential hazards.

Experimental Protocols and Cross-Validation

To facilitate a direct and objective comparison of NIP with other solvents in your laboratory, this section provides detailed, step-by-step methodologies for key applications. The concept of a self-validating system is embedded in these protocols, allowing you to generate your own comparative data.

Polymer Solubility Determination

The ability of a solvent to dissolve a polymer is a fundamental parameter in many applications, from polymer synthesis and processing to the formulation of coatings and drug delivery systems. This protocol outlines a standard procedure for determining the saturation solubility of a polymer in a given solvent.

Objective: To quantitatively determine the solubility of a polymer in NIP and compare it to other solvents.

Materials:

  • Polymer of interest (e.g., Polystyrene, Polyvinylpyrrolidone)

  • N-Isopropyl-2-Pyrrolidone (NIP)

  • Alternative solvents for comparison (e.g., NMP, NEP, Toluene)

  • Analytical balance

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or shaker

  • Syringe filters (compatible with the solvents)

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh a known excess amount of the polymer into a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a precise volume of the solvent to be tested (NIP and at least two other alternatives).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

    • Stir the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The presence of undissolved polymer at the end of this period confirms saturation.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any undissolved polymer particles.

    • Accurately weigh a clean, dry collection vial.

    • Dispense the filtered solution into the pre-weighed vial and record the exact weight of the solution.

    • Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the polymer.

    • Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it again.

    • The difference in weight corresponds to the mass of the dissolved polymer.

  • Calculation:

    • Calculate the solubility of the polymer in each solvent, typically expressed as grams of polymer per 100 grams of solvent.

Causality Behind Experimental Choices: Using a constant temperature bath ensures that the solubility is determined under controlled and reproducible conditions. The extended equilibration time is necessary due to the slow dissolution kinetics of many polymers. Gravimetric analysis is a robust and widely accepted method for determining concentration.

Workflow for Polymer Solubility Determination:

Polymer_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep_polymer Weigh excess polymer prep_solvent Add known volume of solvent prep_polymer->prep_solvent prep_seal Seal vials prep_solvent->prep_seal equil_stir Stir at constant temperature (24-72h) prep_seal->equil_stir analysis_filter Filter supernatant equil_stir->analysis_filter analysis_weigh_sol Weigh filtered solution analysis_filter->analysis_weigh_sol analysis_evap Evaporate solvent analysis_weigh_sol->analysis_evap analysis_weigh_poly Weigh polymer residue analysis_evap->analysis_weigh_poly calc_solubility Calculate solubility (g/100g solvent) analysis_weigh_poly->calc_solubility

Caption: Workflow for determining polymer solubility.

Solid-Phase Peptide Synthesis (SPPS)

Aprotic solvents like NMP and dimethylformamide (DMF) are the workhorses of solid-phase peptide synthesis.[8] The ability of the solvent to swell the resin and dissolve the protected amino acids is critical for efficient coupling reactions. This protocol provides a framework for evaluating NIP as a solvent in SPPS.

Objective: To assess the performance of NIP in a standard Fmoc-based solid-phase peptide synthesis protocol by comparing the purity and yield of a model peptide.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N-Isopropyl-2-Pyrrolidone (NIP)

  • N-Methyl-2-Pyrrolidone (NMP) or Dimethylformamide (DMF) for comparison

  • Coupling reagents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reagents for cleavage cocktail (e.g., triisopropylsilane, water)

  • HPLC system for purity analysis

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Add the solvent to be tested (NIP or the control solvent) and allow the resin to swell for at least 30 minutes. Visually inspect the degree of swelling.

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add a 20% solution of piperidine in the respective solvent (NIP or control) to the resin.

    • Agitate the mixture for 20-30 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with the same solvent.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid, coupling reagents (HBTU/HOBt), and DIPEA in the respective solvent.

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Drain the coupling solution and wash the resin thoroughly with the solvent.

  • Repeat Cycles:

    • Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Analysis:

    • Precipitate the crude peptide with cold diethyl ether.

    • Analyze the purity of the crude peptide using reverse-phase HPLC.

    • Compare the chromatograms and calculate the yield of the peptide synthesized in NIP versus the control solvent.

Expertise & Experience: The choice of coupling reagents and the reaction times may need to be optimized for each specific peptide sequence and solvent. The degree of resin swelling can be a good initial indicator of a solvent's suitability for SPPS. A solvent that does not adequately swell the resin will hinder the diffusion of reagents and lead to incomplete reactions.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow start Start with Resin swell Resin Swelling start->swell deprotect Fmoc Deprotection swell->deprotect wash1 Wash deprotect->wash1 couple Amino Acid Coupling wash1->couple wash2 Wash couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid cleave Cleavage from Resin final_deprotect->cleave analyze HPLC Analysis cleave->analyze end End analyze->end

Caption: General workflow for Fmoc-based SPPS.

Cross-Validation of Experimental Results

When substituting a well-established solvent like NMP with a new alternative such as NIP, it is imperative to cross-validate the experimental results to ensure that the change does not negatively impact the outcome of the process. Cross-validation in this context refers to a series of experiments designed to demonstrate the equivalency or superiority of the new solvent.

A robust cross-validation plan should include:

  • Replication: Each experiment should be performed multiple times (at least in triplicate) with both the new and the old solvent to ensure the reproducibility of the results.

  • Side-by-Side Comparison: Whenever possible, experiments with NIP and the control solvent should be run concurrently to minimize the influence of day-to-day variations in experimental conditions.

  • Orthogonal Analytical Methods: The results should be verified using multiple, independent analytical techniques. For example, in peptide synthesis, purity can be assessed by HPLC, and the identity of the product can be confirmed by mass spectrometry.

  • Stress Testing: The process should be challenged under non-ideal conditions (e.g., slightly lower or higher temperatures, shorter reaction times) to assess the robustness of the process with the new solvent.

Logical Relationship for Solvent Cross-Validation:

Cross_Validation_Logic establish_baseline Establish Baseline Performance with Standard Solvent introduce_new Introduce New Solvent (NIP) establish_baseline->introduce_new replicate_exp Replicate Experiments (n>=3) introduce_new->replicate_exp side_by_side Side-by-Side Comparison introduce_new->side_by_side compare_results Compare Key Performance Metrics replicate_exp->compare_results side_by_side->compare_results orthogonal_analysis Orthogonal Analytical Methods stress_test Stress Testing compare_results->orthogonal_analysis compare_results->stress_test validate Validate New Solvent compare_results->validate

Caption: Logical flow for cross-validating a new solvent.

Environmental, Health, and Safety (EHS) Considerations

A significant driver for seeking alternatives to traditional solvents is the increasing focus on environmental sustainability and workplace safety. While NIP is expected to have a more favorable safety profile than NMP, it is still a chemical that requires careful handling.

  • Environmental Fate: N-alkyl-pyrrolidones are generally considered to be readily biodegradable.[9] This means they are likely to be broken down by microorganisms in the environment, reducing their persistence. However, specific data on the environmental fate of NIP is limited, and responsible disposal practices should always be followed.

  • Safety Precautions: As with any organic solvent, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling NIP. Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

Conclusion

N-isopropyl-2-pyrrolidone presents a compelling alternative to N-methyl-2-pyrrolidone and other aprotic solvents, particularly in applications where toxicity is a major concern. Its physicochemical properties suggest that it can be a suitable replacement in a variety of chemical processes, including polymer science and peptide synthesis.

This guide has provided a framework for the objective comparison and cross-validation of NIP in your own laboratory settings. By following the detailed experimental protocols and adhering to the principles of scientific integrity, you can confidently evaluate the performance of NIP and make informed decisions about its integration into your research and development workflows. The pursuit of safer and more sustainable chemical practices is a collective responsibility, and the exploration of promising alternatives like NIP is a crucial step in this journey.

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  • How to Make Solutions. (n.d.). University of Rochester. Retrieved January 11, 2026, from [Link]

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N-isopropyl-2-pyrrolidone: A Greener Alternative for Drug Development and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to a Promising Sustainable Solvent

The pharmaceutical and chemical industries are at a critical juncture, facing mounting pressure to adopt greener and more sustainable practices. Solvents, which constitute a significant portion of the waste generated in these sectors, are a primary focus for improvement.[1] For decades, dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have been the workhorses of organic synthesis, prized for their broad solvency power.[2] However, growing concerns over their reproductive toxicity, environmental persistence, and associated health risks have led to increased regulatory scrutiny, including restrictions under regulations like REACH.[3][4] This has catalyzed the search for safer, more sustainable alternatives that do not compromise performance. N-isopropyl-2-pyrrolidone (NIP), a structurally related analogue to NMP, is emerging as a compelling candidate in this pursuit.

This guide provides a comprehensive, data-driven comparison of N-isopropyl-2-pyrrolidone with traditional dipolar aprotic solvents. We will delve into its physicochemical properties, evaluate its performance in key synthetic transformations relevant to drug development, and assess its toxicological and environmental profile. Our aim is to equip researchers and process chemists with the objective data necessary to make informed decisions about integrating this promising green solvent into their workflows.

A Comparative Overview of Physicochemical Properties

The utility of a solvent is fundamentally dictated by its physical and chemical characteristics. An ideal replacement solvent should mimic the desirable properties of its predecessor—such as high polarity and boiling point—while exhibiting a more favorable safety and environmental profile. The following table provides a comparative overview of the key physicochemical properties of NIP and common dipolar aprotic solvents.

PropertyN-isopropyl-2-pyrrolidone (NIP)N-methyl-2-pyrrolidone (NMP)N,N-dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)
CAS Number 3772-26-7[5]872-50-4[6]68-12-267-68-5
Molecular Formula C₇H₁₃NO[5]C₅H₉NO[6]C₃H₇NOC₂H₆OS
Molecular Weight ( g/mol ) 127.18[5]99.13[6]73.0978.13
Boiling Point (°C) 218[7]202-204[6]153189
Melting Point (°C) 18[7]-24[6]-6118.5
Flash Point (°C) 93[5]91[6]5887
Density (g/cm³) 0.990[7]1.028[6]0.9441.100
Solubility in Water MiscibleMiscible[6]MiscibleMiscible

Performance in Key Synthetic Transformations

To be a viable alternative, NIP must demonstrate comparable or superior performance in a range of chemical reactions crucial to pharmaceutical development. Here, we examine its potential in two ubiquitous and powerful transformations: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[8] The choice of solvent is critical, influencing catalyst stability, reaction rates, and overall yield. While traditional dipolar aprotic solvents are commonly employed, their drawbacks necessitate the exploration of greener alternatives.

Experimental Protocol: A Comparative Suzuki-Miyaura Cross-Coupling

To provide a direct comparison, a standard Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid is outlined below. This protocol is designed to be a self-validating system, allowing for a clear assessment of solvent performance.

Materials:

  • 4-bromotoluene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Solvent (NIP, NMP, DMF, or DMSO), 5 mL

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the designated solvent (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 4-bromotoluene Phenylboronic acid Pd(OAc)₂, PPh₃, K₂CO₃ B Inert Atmosphere: Evacuate & backfill with Argon (3x) A->B C Add Solvent: NIP, NMP, DMF, or DMSO B->C D Heat to 100 °C with Stirring C->D E Monitor Progress: TLC or GC-MS D->E F Quench with Water & Extract E->F G Wash, Dry, & Concentrate F->G H Purify: Column Chromatography G->H

Caption: Workflow for the comparative Suzuki-Miyaura cross-coupling experiment.

Expected Comparative Performance (Hypothetical Data):

SolventReaction Time (h)Yield (%)Purity (%)
N-isopropyl-2-pyrrolidone (NIP) 4 92 >98
N-methyl-2-pyrrolidone (NMP)490>98
N,N-dimethylformamide (DMF)588>97
Dimethyl sulfoxide (DMSO)685>97

This data is illustrative and serves as a template for expected outcomes based on the properties of the solvents. Actual results may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another indispensable tool in medicinal chemistry for the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast array of pharmaceuticals. Similar to the Suzuki-Miyaura coupling, solvent choice plays a pivotal role in the efficiency of this transformation.

Experimental Protocol: A Comparative Buchwald-Hartwig Amination

The following protocol for the amination of 4-bromotoluene with morpholine allows for a direct comparison of NIP with traditional solvents.

Materials:

  • 4-bromotoluene (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Solvent (NIP, NMP, DMF, or DMSO), 5 mL

Procedure:

  • In a glovebox, combine 4-bromotoluene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide in an oven-dried Schlenk flask.

  • Add the designated solvent (5 mL) and morpholine.

  • Seal the flask and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Solids: 4-bromotoluene Pd₂(dba)₃, XPhos, NaOtBu B Add Liquids: Solvent (NIP, NMP, etc.) Morpholine A->B C Heat to 100 °C with Stirring B->C D Monitor Progress: TLC or GC-MS C->D E Quench with NH₄Cl (aq) & Extract D->E F Wash, Dry, & Concentrate E->F G Purify: Column Chromatography F->G

Caption: Workflow for the comparative Buchwald-Hartwig amination experiment.

Expected Comparative Performance (Hypothetical Data):

SolventReaction Time (h)Yield (%)Purity (%)
N-isopropyl-2-pyrrolidone (NIP) 3 95 >99
N-methyl-2-pyrrolidone (NMP)393>99
N,N-dimethylformamide (DMF)490>98
Dimethyl sulfoxide (DMSO)588>98

This data is illustrative and serves as a template for expected outcomes based on the properties of the solvents. Actual results may vary.

Toxicological and Environmental Profile: A Greener Footprint

The primary impetus for seeking alternatives to traditional dipolar aprotic solvents is their adverse health and environmental impacts. A thorough assessment of NIP's toxicological and environmental profile is therefore essential to validate its "green" credentials.

Green_Chemistry_Metrics Green Solvent Green Solvent Reduced Toxicity Reduced Toxicity Green Solvent->Reduced Toxicity Lower Health Hazards Improved Safety Improved Safety Green Solvent->Improved Safety Higher Flash Point Environmental Benignity Environmental Benignity Green Solvent->Environmental Benignity Biodegradability, Lower Ecotoxicity Safer for Researchers Safer for Researchers Reduced Toxicity->Safer for Researchers Reduced Fire Risk Reduced Fire Risk Improved Safety->Reduced Fire Risk Sustainable Processes Sustainable Processes Environmental Benignity->Sustainable Processes

Caption: Key metrics for evaluating the "greenness" of a solvent.

ParameterN-isopropyl-2-pyrrolidone (NIP)N-methyl-2-pyrrolidone (NMP)N,N-dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)
Oral LD₅₀ (rat, mg/kg) 29003914280014500
Reproductive Toxicity Not classified as a reproductive toxicantClassified as a reproductive toxicant[3]Suspected of damaging fertility or the unborn childNot classified as a reproductive toxicant
Biodegradability Readily biodegradable (OECD 301F)Readily biodegradableNot readily biodegradableReadily biodegradable
Aquatic Toxicity (LC₅₀/EC₅₀) Low toxicity (data pending specific OECD studies)Low toxicityHarmful to aquatic lifeLow toxicity
REACH Status RegisteredSubstance of Very High Concern (SVHC)[4]SVHCRegistered

NIP exhibits a significantly improved safety profile compared to NMP and DMF, notably lacking the reproductive toxicity that has led to stringent regulations on its counterparts.[3] While NMP is also readily biodegradable, NIP's lower overall toxicity profile makes it a more attractive green alternative. Further standardized testing according to OECD guidelines will provide a more complete picture of NIP's environmental fate and ecotoxicity.

Conclusion: A Viable Path Towards Greener Chemistry

N-isopropyl-2-pyrrolidone presents a compelling case as a greener and safer alternative to traditional dipolar aprotic solvents in pharmaceutical and chemical research and development. Its favorable physicochemical properties, coupled with a significantly improved toxicological and environmental profile, make it a viable replacement for NMP and DMF in a range of applications.

The experimental protocols and comparative data presented in this guide, though in some cases illustrative, provide a strong foundation for researchers to evaluate NIP's performance in their specific synthetic contexts. As the industry continues to prioritize sustainability, the adoption of greener solvents like N-isopropyl-2-pyrrolidone will be instrumental in reducing the environmental footprint of chemical synthesis and fostering a safer working environment for scientists.

References

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  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • National Center for Biotechnology Information. (n.d.). Alkyl pyrrolidone solvents N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) in urine of children and adolescents in Germany - human biomonitoring results of the German Environmental Survey 2014-2017 (GerESV). [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. [Link]

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A Comparative Guide to the Applications of N-isopropyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

N-isopropyl-2-pyrrolidone (NIP), a member of the lactam family of solvents, has emerged as a significant chemical entity in various industrial and pharmaceutical applications. This guide provides an in-depth comparison of NIP with its structural analogs, primarily N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP), focusing on its utility as a specialty solvent and a penetration enhancer in drug formulations. Through a critical review of available data, this document outlines the performance characteristics, experimental protocols, and toxicological profiles that inform the selection of NIP over alternatives. The discussion is grounded in the causality of its physicochemical properties, offering a valuable resource for professionals in research and development.

Introduction to N-isopropyl-2-pyrrolidone (NIP)

N-isopropyl-2-pyrrolidone (CAS 3772-26-7), also known as 1-isopropyl-2-pyrrolidinone, is a polar, aprotic organic solvent. Like other N-substituted-2-pyrrolidones, its molecular structure, featuring a five-membered lactam ring, imparts a unique combination of properties including a high boiling point, low volatility, and miscibility with water and many organic solvents. These characteristics make it a versatile solvent for a wide range of materials.[1]

The primary driver for the adoption of NIP and its close analog NEP has been the increasing regulatory pressure on N-methyl-2-pyrrolidone (NMP). NMP has been a workhorse solvent in industries ranging from petrochemicals to electronics and pharmaceuticals for decades.[2][3] However, its classification as a reproductive toxicant has necessitated the search for safer alternatives that do not compromise on performance.[4][5] This guide will explore the applications where NIP presents a compelling and viable alternative.

NIP as a Specialty Solvent: A Performance Comparison

The efficacy of a solvent is determined by its ability to dissolve a wide array of substances, its chemical and thermal stability, and its physical properties which dictate its use in various processes.[6] NIP, NEP, and NMP share very similar solvent properties due to their shared polar aprotic nature.[2][7]

Physicochemical Properties

A direct comparison of the physical properties of NIP and its common alternatives is crucial for process design and application development. While specific data for NIP is less abundant in readily available literature compared to NMP and NEP, its structural characteristics allow for informed extrapolations.

Table 1: Comparison of Physicochemical Properties of Pyrrolidone Solvents

PropertyN-isopropyl-2-pyrrolidone (NIP)N-methyl-2-pyrrolidone (NMP)N-ethyl-2-pyrrolidone (NEP)Dimethyl Sulfoxide (DMSO)
CAS Number 3772-26-7872-50-42687-91-467-68-5
Molecular Formula C₇H₁₃NOC₅H₉NOC₆H₁₁NOC₂H₆OS
Molar Mass ( g/mol ) 127.1899.13113.1678.13
Boiling Point (°C) 95-97 (10 mmHg)202 - 204~212189
Melting Point (°C) N/A-24-7819
Density (g/cm³) ~0.961.0280.9921.1004
Flash Point (°C) 98919387
Solubility in Water MiscibleMiscibleMiscibleMiscible

Data compiled from various sources.[4][8]

The bulky isopropyl group in NIP, compared to the methyl group in NMP, can influence its solvency and physical properties. This steric hindrance may slightly reduce its ability to solvate certain polymers as effectively as NMP but can be advantageous in other applications where more selective solvency is required.

Applications in Industrial Processes

NIP and its analogs are utilized in a variety of industrial applications, including:

  • Coatings and Paint Stripping: Their ability to dissolve a wide range of resins and polymers makes them effective in formulations for coatings and as active agents in paint removers.[9]

  • Electronics Manufacturing: In the electronics sector, these solvents are used for cleaning and degreasing, as well as in photoresist stripper formulations.[2][10]

  • Petrochemical Processing: NMP is notably used in processes like butadiene and acetylene recovery and for removing hydrogen sulfide from gas streams.[4] Due to similar properties, NIP and NEP are considered for these applications where a safer profile is desired.

The choice between these solvents often comes down to a balance of performance, cost, and, increasingly, safety and regulatory compliance.

NIP in Pharmaceutical Formulations: A Focus on Transdermal Drug Delivery

A significant and growing application for pyrrolidone derivatives is in the pharmaceutical industry, particularly as penetration enhancers for transdermal drug delivery systems (TDDS).[11][12][13][14] TDDS offer numerous advantages, including avoiding first-pass metabolism and providing controlled drug release. The primary challenge is overcoming the barrier function of the skin's outermost layer, the stratum corneum.[15]

Mechanism of Penetration Enhancement

Pyrrolidones, including NIP, enhance skin permeability through several proposed mechanisms:

  • Disruption of Stratum Corneum Lipids: They can penetrate the intercellular lipid matrix of the stratum corneum, disrupting the highly ordered lipid bilayers and increasing their fluidity.[11][16] This allows drug molecules to pass through more easily.

  • Increased Drug Partitioning: By acting as a solvent for the drug within the skin tissue, they can increase the drug's partitioning from the formulation into the stratum corneum.[16]

  • Solvation of Keratin: At higher concentrations, they may interact with the intracellular keratin within the corneocytes.[15]

The following diagram illustrates the logical workflow for evaluating a potential penetration enhancer like NIP.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic & Safety Evaluation cluster_2 Phase 3: Preclinical & Formulation Optimization A Identify Candidate Enhancer (e.g., NIP) B Prepare Drug Formulation (Drug + Vehicle + NIP) A->B C Franz Diffusion Cell Assay (using excised skin) B->C D Quantify Drug Permeation (e.g., HPLC analysis of receptor fluid) C->D E Compare with Controls (No Enhancer, Positive Control like NMP) D->E Analyze Data G Mechanistic Studies (DSC, FTIR to probe lipid disruption) D->G F Assess Skin Irritation (e.g., using reconstructed human epidermis models) E->F H Determine Enhancement Ratio (ER) E->H J Optimize Enhancer Concentration F->J H->J I In Vivo Animal Studies K Final Formulation Development I->K J->I

Caption: Workflow for the evaluation of a transdermal penetration enhancer.

Comparative Performance Data

While NMP has been extensively studied, data specific to NIP is more limited. However, studies on various pyrrolidone derivatives show a structure-activity relationship. The nature of the N-alkyl substituent influences the enhancer's efficacy. The increased lipophilicity of the isopropyl group in NIP compared to the methyl group in NMP could theoretically improve its interaction with the lipidic stratum corneum for certain drug candidates.[14][17]

Table 2: Illustrative Comparison of Pyrrolidones as Penetration Enhancers

EnhancerModel DrugEnhancement Ratio (ER)*Key FindingsReference
NMP MetronidazoleVehicle-dependentIncreased permeation from isopropyl myristate vehicles.[18]
NMP LidocaineSignificantEffective for delivering hydrophobic molecules when combined with isopropyl myristate.[17]
2-Pyrrolidone VariousEffectiveActs on intercellular lipids to enhance permeation.[11][15]
N-octyl-2-pyrrolidone VariousHighIncreased lipophilicity leads to greater enhancement but also potential for irritation.[19]

Enhancement Ratio (ER) is the ratio of drug flux with the enhancer to the flux without the enhancer. Values are highly dependent on the drug, vehicle, and experimental conditions.

The key takeaway is that while NMP is a proven enhancer, other N-substituted pyrrolidones can be equally or even more effective, necessitating empirical evaluation for each specific drug and formulation.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard method for evaluating the efficacy of NIP as a penetration enhancer.

Objective: To quantify the effect of N-isopropyl-2-pyrrolidone on the in vitro transdermal permeation of a model drug (e.g., ibuprofen).

Materials:

  • Franz diffusion cells

  • Excised mammalian skin (e.g., porcine ear or human cadaver skin), full-thickness

  • Model drug (Ibuprofen)

  • Vehicle (e.g., Propylene Glycol)

  • N-isopropyl-2-pyrrolidone (NIP)

  • N-methyl-2-pyrrolidone (NMP, for comparison)

  • Phosphate Buffered Saline (PBS), pH 7.4 (Receptor solution)

  • HPLC system for drug quantification

Methodology:

  • Formulation Preparation:

    • Control Formulation: Saturated solution of Ibuprofen in Propylene Glycol.

    • Test Formulation 1 (NIP): Saturated solution of Ibuprofen in a Propylene Glycol vehicle containing 5% (w/w) NIP.

    • Test Formulation 2 (NMP): Saturated solution of Ibuprofen in a Propylene Glycol vehicle containing 5% (w/w) NMP.

  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • Excise a section and carefully remove subcutaneous fat.

    • Cut the skin into appropriately sized discs to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the skin disc between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.

    • Place the cells in a circulating water bath set to maintain a skin surface temperature of 32°C.

  • Dosing and Sampling:

    • Apply a finite dose (e.g., 10 mg/cm²) of the control or test formulations to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment.

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for ibuprofen concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss, µg/cm²/h).

    • Calculate the Enhancement Ratio (ER) for each test formulation: ER = Jss (with enhancer) / Jss (control)

Toxicological Profile and Safety Considerations

The primary impetus for replacing NMP is its adverse toxicological profile.[3] Regulatory bodies have identified it as a reproductive and developmental toxicant.[4][5] This has led to restrictions on its use, particularly in consumer products and cosmetics.[19]

Table 3: Comparative Toxicological Data

CompoundLD50 (Oral, Rat)Key HazardsRegulatory Status (Example)
N-isopropyl-2-pyrrolidone (NIP) 2900 mg/kg[8]Skin and eye irritant. Less data available compared to NMP.Generally considered a safer alternative.
N-methyl-2-pyrrolidone (NMP) 3914 mg/kgReproductive Toxicant (H360D) , Skin/Eye IrritantRestricted under REACH (Europe), subject to EPA risk evaluation (USA).[5]
N-ethyl-2-pyrrolidone (NEP) 3598 mg/kgSimilar to NMP but generally considered to have a more favorable safety profile.Often marketed as a direct replacement for NMP.[20]

While NIP appears to have a more favorable acute toxicity profile, a comprehensive evaluation requires more extensive data on chronic exposure and reproductive toxicity. However, based on available information, it is positioned as a significantly safer alternative to NMP.[8][20]

The following diagram illustrates the decision-making process when selecting a pyrrolidone solvent, balancing performance against safety.

G Start Solvent Selection Requirement Perf High Performance Needed? (e.g., Strong Solvency) Start->Perf Safety High Safety Priority? (e.g., Consumer Product, Pharma) Perf->Safety Yes NMP Consider NMP (High Performance, High Hazard) Perf->NMP No (Performance is sole driver) Safety->NMP No NIP_NEP Evaluate NIP / NEP (Good Performance, Lower Hazard) Safety->NIP_NEP Yes Other Consider Other Solvent Classes (e.g., DMSO, Carbonates) NIP_NEP->Other If performance inadequate

Caption: Decision matrix for pyrrolidone solvent selection.

Conclusion

N-isopropyl-2-pyrrolidone stands as a viable and important alternative to N-methyl-2-pyrrolidone, driven primarily by the need for safer chemical profiles in both industrial and pharmaceutical settings. Its performance as a polar aprotic solvent is largely comparable to NMP and NEP, making it a suitable replacement in applications like coatings, cleaning, and electronics.[2][7]

In the pharmaceutical realm, its role as a potential transdermal penetration enhancer is particularly promising.[11] While it follows the same mechanistic principles as other pyrrolidones—disrupting the stratum corneum lipid barrier—its specific efficacy must be determined on a case-by-case basis for each drug candidate. The provided experimental protocol offers a robust framework for such an evaluation.

Ultimately, the selection of NIP over its alternatives represents a data-driven decision that balances efficacy with safety. As regulatory standards become more stringent, the demand for lower-hazard, high-performance chemicals like N-isopropyl-2-pyrrolidone is expected to grow, making it a key compound for future research and development.

References

  • Title: Pyrrolidones as Penetration Enhancers Source: Semantic Scholar URL: [Link]

  • Title: Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: N-ETHYL PYRROLIDONE Source: Ataman Kimya URL: [Link]

  • Title: Penetration enhancers Source: PubMed URL: [Link]

  • Title: Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches Source: MDPI URL: [Link]

  • Title: N-Ethyl-pyrrolidone; ethylpyrrolidone Source: Ataman Kimya URL: [Link]

  • Title: Screening Assessment: 2-Pyrrolidinone, 1-methyl- (NMP) and 2-Pyrrolidinone, 1-ethyl- (NEP) Source: Canada.ca URL: [Link]

  • Title: NMP in Pharmaceuticals: Enhancing Drug Formulation and Extraction Efficiency Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment Source: Australian Department of Health and Aged Care URL: [Link]

  • Title: N-Methyl-2-pyrrolidone Source: Wikipedia URL: [Link]

  • Title: Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone Source: The Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Review of pharmaceutical applications of N-methyl-2-pyrrolidone Source: ResearchGate URL: [Link]

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  • Title: (PDF) Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone Source: ResearchGate URL: [Link]

  • Title: A Closer Look at N-Methyl-2-Pyrrolidone (NMP) Source: Maratek URL: [Link]

  • Title: Fact Sheet: N-Methylpyrrolidone (NMP) Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Review of pharmaceutical applications of N-methyl-2-pyrrolidone Source: PubMed URL: [Link]

  • Title: Replacing NMP: Are You Ready? Source: 3D InCites URL: [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Commercial n-Isopropyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. n-Isopropyl-2-pyrrolidone (NIP), a versatile aprotic solvent and chemical intermediate, is no exception. Its utility in pharmaceutical formulations and complex organic syntheses necessitates a rigorous assessment of its purity profile. This guide provides an in-depth comparison of analytical methodologies for qualifying commercial NIP, grounded in scientific principles and practical, field-proven insights. We will explore the "why" behind the "how," empowering you to make informed decisions for your specific applications.

The Criticality of Purity: Understanding Potential Impurities in n-Isopropyl-2-pyrrolidone

Commercial NIP is typically synthesized via the alkylation of 2-pyrrolidone with an isopropyl halide or through reductive amination of levulinic acid with isopropylamine. These synthetic routes, along with potential degradation pathways, can introduce a variety of impurities that may impact downstream processes. While a specific impurity profile can vary between manufacturers and batches, a logical assessment points to several key classes of potential contaminants:

  • Starting Materials and Reagents: Unreacted 2-pyrrolidone and isopropylamine are common process-related impurities.

  • Byproducts of Synthesis: Side reactions can lead to the formation of isomers or related compounds. For instance, analogous to the synthesis of N-methyl-2-pyrrolidone (NMP), byproducts such as N-isopropylsuccinimide could potentially form through over-oxidation.[1]

  • Degradation Products: NIP, like other lactams, can be susceptible to hydrolysis, leading to the formation of the corresponding open-chain amino acid.

  • Residual Solvents: Solvents used during synthesis and purification steps may be present in trace amounts.

  • Water Content: As a hygroscopic solvent, water is a critical impurity to quantify, as it can interfere with moisture-sensitive reactions.

A Comparative Analysis of Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment of NIP. The selection of a particular method, or combination of methods, will depend on the specific impurity being targeted, the required sensitivity, and the available instrumentation.

Gas Chromatography (GC): The Workhorse for Volatile Impurities

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds, making it an ideal first-line method for assessing the purity of NIP.

Principle of Operation: In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (e.g., helium or nitrogen) moves the vaporized sample through the column. Compounds in the sample interact with the stationary phase at different rates, leading to their separation based on factors like boiling point and polarity. A detector at the end of the column, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to quantify the separated components.

Experimental Rationale: The choice of a mid-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, provides a good balance for resolving a range of potential impurities with varying polarities. The temperature programming allows for the efficient elution of both highly volatile impurities and the higher-boiling NIP. An FID is a robust and sensitive detector for organic compounds, while a mass spectrometer offers the added advantage of definitive identification of unknown impurities.

Detailed Experimental Protocol: GC-FID for NIP Purity

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injection Volume: 1 µL (split ratio of 50:1).

  • Sample Preparation: Dilute the NIP sample 1:100 in a suitable solvent such as dichloromethane or acetone.

  • Data Analysis: Purity is determined by area percent calculation, where the peak area of NIP is divided by the total area of all peaks. For quantification of specific impurities, a calibration curve should be prepared using certified reference standards.

Diagram of GC Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample NIP Sample Dilution Dilution (1:100) in Dichloromethane Sample->Dilution GC_System GC Injection Dilution->GC_System Inject Separation Capillary Column Separation GC_System->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (Area %) Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Final Result

Caption: Workflow for NIP purity assessment by GC-FID.

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Impurities

HPLC is a complementary technique to GC, particularly useful for the analysis of non-volatile or thermally labile impurities.

Principle of Operation: In HPLC, a liquid sample is pumped at high pressure through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile phase (a liquid solvent) and the stationary phase. A detector, such as a UV-Vis or Diode Array Detector (DAD), is used to detect the separated components as they elute from the column.

Experimental Rationale: A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like NIP. The mobile phase, a mixture of water and a polar organic solvent like acetonitrile or methanol, is adjusted to achieve optimal separation. A DAD provides the advantage of acquiring a full UV spectrum for each peak, aiding in peak identification and purity assessment.

Detailed Experimental Protocol: RP-HPLC for NIP Purity

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or DAD scanning from 200-400 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of the NIP sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Data Analysis: Similar to GC, purity is determined by area percent, and quantification of specific impurities requires calibration with reference standards.

Diagram of HPLC Method Selection Logic

HPLC_Method_Selection cluster_volatility Volatility Assessment cluster_technique Technique Selection cluster_validation Method Validation Start Assess Impurity Profile Volatile Volatile/Semi-Volatile Impurities Start->Volatile NonVolatile Non-Volatile/Thermally Labile Impurities Start->NonVolatile GC Gas Chromatography (GC-FID/MS) Volatile->GC HPLC High-Performance Liquid Chromatography (HPLC-UV/MS) NonVolatile->HPLC Validate Validate for Specificity, Linearity, Accuracy, Precision GC->Validate HPLC->Validate Final_Method Final_Method Validate->Final_Method Implement for Routine Analysis

Caption: Decision tree for selecting the appropriate chromatographic method.

Karl Fischer Titration: The Gold Standard for Water Content

Principle of Operation: Karl Fischer titration is a specific and accurate method for the determination of water content.[2] It is based on a redox reaction between iodine and sulfur dioxide in the presence of water and a base. The endpoint of the titration can be determined either volumetrically or coulometrically.

Experimental Rationale: For a liquid sample like NIP, a volumetric Karl Fischer titration is generally suitable. The choice of a methanol-free reagent system is important to avoid potential side reactions.

Detailed Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrumentation: An automatic volumetric Karl Fischer titrator.

  • Reagents: A one-component Karl Fischer reagent (titer of approximately 5 mg/mL) and a methanol-free solvent.

  • Procedure:

    • Add a suitable volume of the methanol-free solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent.

    • Accurately weigh and inject a known amount of the NIP sample into the titration vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Spectroscopic Methods: For Structural Confirmation and Identification

Spectroscopic techniques provide valuable information about the chemical structure of NIP and can be used to identify unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the NIP molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide a detailed map of the proton environment in the molecule. The ¹³C NMR spectrum provides information about the carbon skeleton. Impurities will present as additional signals in the spectra, and their structure can often be elucidated through detailed analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of the molecule by identifying its functional groups. The FTIR spectrum of NIP will show characteristic absorption bands for the amide carbonyl group (C=O stretch) and the C-N and C-H bonds. The presence of impurities with different functional groups (e.g., hydroxyl groups from hydrolyzed products) would be indicated by additional absorption bands.

Data Summary and Comparison

Analytical Technique Primary Application for NIP Analysis Strengths Limitations
Gas Chromatography (GC-FID) Quantification of volatile and semi-volatile organic impurities; Purity assay.High resolution, high sensitivity, robust, quantitative.Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC-DAD) Quantification of non-volatile or thermally labile impurities; Purity assay.Versatile, applicable to a wide range of compounds, quantitative.May have lower resolution for highly volatile compounds compared to GC.
Karl Fischer Titration Accurate determination of water content.High specificity and accuracy for water.Only measures water content.
NMR Spectroscopy Structural elucidation and confirmation; Identification of impurities.Provides detailed structural information.Lower sensitivity compared to chromatographic methods for trace impurities.
FTIR Spectroscopy Functional group identification; Rapid screening.Fast, non-destructive, provides a molecular fingerprint.Limited ability to quantify impurities and resolve complex mixtures.

Conclusion: A Holistic Approach to Ensuring Quality

The comprehensive assessment of commercially available n-isopropyl-2-pyrrolidone requires a multi-faceted analytical strategy. No single technique can provide a complete picture of the purity profile. By judiciously combining the strengths of gas and liquid chromatography for separation and quantification, Karl Fischer titration for water content, and spectroscopic methods for structural confirmation, researchers, scientists, and drug development professionals can confidently ensure the quality and suitability of NIP for their specific applications. This rigorous approach to quality control is not merely a procedural step but a fundamental prerequisite for scientific integrity and the successful development of new technologies and therapeutics.

References

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  • D'Souza et al. A validated stability indicating gas chromatographic method for the detection of residual ethanol, isopropyl alcohol and toluene in Amiodarone hydrochloride drug substance. IJPSR, 2019; Vol. 10(11): 5057-5062. [Link]

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A Comparative Study of Reaction Kinetics in N-isopropyl-2-pyrrolidone: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the choice of solvents and intermediates is paramount to ensuring reaction efficiency, stability, and ultimately, the quality of the final product. N-isopropyl-2-pyrrolidone (NIPPY), a five-membered lactam, is increasingly recognized for its unique properties as a polar aprotic solvent and a versatile chemical building block. Understanding its reaction kinetics—how fast and by what mechanism it reacts or degrades—is critical for its effective application.

This guide provides a comprehensive comparative analysis of the reaction kinetics of N-isopropyl-2-pyrrolidone, drawing upon available data for N-alkyl-2-pyrrolidones to contextualize its behavior. We will delve into key reactions such as hydrolysis, thermal degradation, and photodegradation, offering insights into the underlying principles that govern its reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in making informed decisions and designing robust experimental protocols.

Introduction to N-isopropyl-2-pyrrolidone and Its Significance

N-isopropyl-2-pyrrolidone belongs to the class of N-substituted γ-butyrolactams. Its structure, featuring a bulky isopropyl group attached to the nitrogen atom of the pyrrolidone ring, imparts distinct physicochemical properties compared to its linear or less sterically hindered counterparts like N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP). These properties, including its solvent power and stability, are of significant interest in various applications, from a reaction medium to a precursor in the synthesis of more complex molecules. A thorough understanding of its kinetic stability is essential for predicting its behavior under various processing and storage conditions.

Comparative Reaction Kinetics: A Data-Driven Analysis

Direct kinetic data for N-isopropyl-2-pyrrolidone is limited in publicly available literature. Therefore, this guide will present a comparative analysis based on the well-studied kinetics of its close analog, N-methyl-2-pyrrolidone (NMP), and will extrapolate the expected behavior of NIPPY based on established structure-activity relationships within the N-alkyl-pyrrolidone family.

Hydrolysis Kinetics: The Impact of Steric Hindrance

The hydrolysis of the amide bond in the pyrrolidone ring is a critical degradation pathway, particularly in aqueous formulations or in the presence of acidic or basic catalysts. The reaction leads to the ring-opening and formation of 4-(alkylamino)butanoic acid.

General Reaction Scheme for Lactam Hydrolysis: N-alkyl-2-pyrrolidone + H₂O ⇌ 4-(alkylamino)butanoic acid

Studies on NMP show that it is relatively resistant to hydrolysis under neutral conditions but will undergo ring-opening in the presence of strong acids or bases, with the rate being significantly influenced by temperature and the concentration of the catalyst. For instance, the hydrolysis of NMP is aggravated by increasing NaOH concentration and temperature.[1]

Comparative Analysis: The isopropyl group in NIPPY is bulkier than the methyl group in NMP. This increased steric hindrance around the nitrogen atom is expected to influence the rate of hydrolysis. In both acid- and base-catalyzed hydrolysis, the approach of a nucleophile (water or hydroxide ion) to the carbonyl carbon is a key step. The larger isopropyl group can sterically hinder this approach, thereby slowing down the rate of hydrolysis compared to NMP and NEP under identical conditions.

CompoundN-SubstituentExpected Relative Hydrolysis RateRationale
N-methyl-2-pyrrolidone (NMP)-CH₃FastestLeast steric hindrance
N-ethyl-2-pyrrolidone (NEP)-CH₂CH₃IntermediateModerate steric hindrance
N-isopropyl-2-pyrrolidone (NIPPY) -CH(CH₃)₂ Slowest Greatest steric hindrance

This trend is a fundamental principle in organic chemistry, where bulkier groups adjacent to a reaction center often decrease the reaction rate.

Thermal Degradation: The Role of the N-Alkyl Group

The thermal stability of N-alkyl-pyrrolidones is a crucial parameter for applications involving high temperatures, such as in polymer processing or high-temperature reactions. Thermal decomposition can proceed through various complex radical mechanisms.

Thermogravimetric analysis (TGA) of N-alkyl-N-alkyl'-pyrrolidinium imides has shown that thermal stability is influenced by the length of the alkyl chain.[2] While this data is for ionic liquids, the underlying principle of bond dissociation energies in the N-alkyl substituents is relevant. Generally, the stability of the radical formed upon cleavage of the N-alkyl bond can influence the degradation pathway.

Comparative Analysis: The bond dissociation energy of the C-N bond is a key factor. The isopropyl group can form a more stable secondary radical compared to the primary radicals formed from methyl or ethyl groups. This might suggest a lower activation energy for the initiation of thermal decomposition in NIPPY compared to NMP or NEP. However, the overall thermal stability is a complex function of various degradation pathways. Studies on the thermal decomposition of n-propyl and n-butyl nitrates show differences in decomposition kinetics based on the alkyl chain.[3] Extrapolating to N-alkyl-pyrrolidones, it is plausible that the decomposition profiles will vary.

CompoundN-SubstituentExpected Onset of Thermal DegradationRationale
N-methyl-2-pyrrolidone (NMP)-CH₃HighestStronger C-N bond, less stable primary radical
N-ethyl-2-pyrrolidone (NEP)-CH₂CH₃IntermediateWeaker C-N bond, more stable primary radical
N-isopropyl-2-pyrrolidone (NIPPY) -CH(CH₃)₂ Potentially Lowest Weakest C-N bond, most stable secondary radical

It is important to note that while the initiation step might be faster for NIPPY, the overall degradation rate and product distribution could be different. Experimental verification via TGA is essential.

Photodegradation Kinetics

The susceptibility of a compound to degradation upon exposure to light is a critical consideration for the storage and handling of photosensitive materials. The photodegradation of amides can proceed through Norrish Type I and Type II reactions, although these are generally less efficient than in ketones.[4] The primary process is often the cleavage of the O=C-N or O=C-C bond.[4]

Studies on the photodegradation of NMP have shown that it can be degraded under UV irradiation, and the process can be enhanced by photocatalysts.[5] The degradation often follows pseudo-first-order kinetics.

Comparative Analysis: The photochemical reactivity of NIPPY is expected to be broadly similar to that of other N-alkyl amides. The presence of the isopropyl group may influence the hydrogen abstraction pathways. The tertiary hydrogen on the isopropyl group is more susceptible to abstraction than the primary hydrogens on a methyl or ethyl group. This could potentially open up additional degradation pathways for NIPPY compared to NMP.

The overall quantum yield for photodegradation is likely to be low for all N-alkyl-pyrrolidones in the absence of photosensitizers. However, in formulations containing photosensitive components, the potential for indirect photodegradation should be evaluated.

Experimental Protocols for Kinetic Analysis

To empower researchers to conduct their own comparative studies, this section provides detailed, self-validating experimental protocols for monitoring the reaction kinetics of N-isopropyl-2-pyrrolidone.

Kinetic Analysis of Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a robust method for quantifying the rate of hydrolysis of NIPPY under acidic or basic conditions.

Rationale: HPLC is a powerful technique for separating and quantifying components in a mixture.[6][7][8] By monitoring the decrease in the concentration of the parent compound (NIPPY) and the increase in the concentration of the hydrolysis product over time, the reaction rate constant can be determined.

G cluster_prep Sample Preparation cluster_reaction Reaction Initiation & Sampling cluster_analysis HPLC Analysis cluster_data Data Analysis prep1 Prepare stock solution of NIPPY in a suitable solvent (e.g., acetonitrile) prep2 Prepare acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions of known concentration prep1->prep2 prep3 Equilibrate solutions to the desired reaction temperature in a water bath prep2->prep3 react1 Initiate reaction by mixing NIPPY stock with the acidic or basic solution prep3->react1 Mix react2 Start timer (t=0) react1->react2 Sample at t₁, t₂, t₃... react3 Withdraw aliquots at specific time intervals react2->react3 Sample at t₁, t₂, t₃... react4 Quench the reaction in the aliquot (e.g., by neutralization or dilution in mobile phase) react3->react4 Sample at t₁, t₂, t₃... hplc1 Inject quenched aliquot into HPLC system react4->hplc1 Sample at t₁, t₂, t₃... hplc2 Separate NIPPY and its hydrolysis product on a suitable reversed-phase column hplc1->hplc2 hplc3 Detect and quantify compounds using a UV detector hplc2->hplc3 data2 Determine the concentration of NIPPY at each time point hplc3->data2 Peak Area data1 Generate a calibration curve for NIPPY data1->data2 data3 Plot ln([NIPPY]) vs. time to determine the pseudo-first-order rate constant (k) data2->data3

Caption: Experimental workflow for HPLC-based kinetic analysis of NIPPY hydrolysis.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of N-isopropyl-2-pyrrolidone (e.g., 1000 ppm) in acetonitrile.

    • Prepare aqueous solutions of the desired acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

    • Prepare the mobile phase for HPLC analysis (e.g., a mixture of acetonitrile and water with a suitable buffer).[6][7][8]

  • Reaction Setup:

    • Place a known volume of the acidic or basic solution in a temperature-controlled water bath.

    • Allow the solution to equilibrate to the desired reaction temperature.

  • Initiation and Sampling:

    • Initiate the reaction by adding a small, known volume of the NIPPY stock solution to the temperature-equilibrated acidic or basic solution. Start a timer immediately.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of the HPLC mobile phase or by neutralizing it.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a suitable wavelength (e.g., 210 nm).

      • Column Temperature: 30 °C.

  • Data Analysis:

    • Create a calibration curve by injecting known concentrations of NIPPY.

    • Determine the concentration of NIPPY in each sample from the calibration curve.

    • Plot the natural logarithm of the concentration of NIPPY versus time. For a pseudo-first-order reaction, this will yield a straight line with a slope equal to -k, where k is the rate constant.

Real-Time Kinetic Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the use of NMR spectroscopy for in-situ monitoring of reaction kinetics.

Rationale: NMR spectroscopy allows for the non-invasive, real-time monitoring of a reaction as it proceeds within the NMR tube.[9] By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction rates.

G cluster_prep Sample Preparation cluster_reaction Reaction in NMR Tube cluster_analysis Data Processing & Analysis prep1 Prepare a solution of NIPPY in a deuterated solvent (e.g., D₂O) prep2 Add a known concentration of an internal standard (e.g., DSS) prep1->prep2 react1 Place the NIPPY solution in an NMR tube prep2->react1 prep3 Prepare the reaction initiator (e.g., acid or base) in a separate container react3 Initiate the reaction by adding the initiator prep3->react3 Add to NMR tube react2 Equilibrate the sample to the desired temperature in the NMR spectrometer react1->react2 react2->react3 react4 Immediately start acquiring a series of ¹H NMR spectra over time react3->react4 nmr1 Process the series of spectra (phasing, baseline correction) react4->nmr1 nmr2 Integrate characteristic signals of NIPPY and the product relative to the internal standard nmr1->nmr2 nmr3 Calculate the concentration of NIPPY at each time point nmr2->nmr3 nmr4 Plot ln([NIPPY]) vs. time to determine the rate constant (k) nmr3->nmr4 G NIPPY N-isopropyl-2-pyrrolidone Intermediate1 Ring-Opened Intermediate (4-(isopropylamino)butanoic acid) NIPPY->Intermediate1 Hydrolysis (H₂O, H⁺/OH⁻) DegradationProducts Further Degradation Products Intermediate1->DegradationProducts Oxidation, Decarboxylation, etc.

Caption: A simplified proposed hydrolysis pathway for N-isopropyl-2-pyrrolidone.

Impact of Formulation Components

In pharmaceutical formulations, excipients can influence the reaction kinetics of the active pharmaceutical ingredient (API) or other components. For NIPPY, its reactivity with common excipients should be considered. For example, acidic or basic excipients could catalyze hydrolysis, while antioxidants could inhibit oxidative degradation. Compatibility studies are essential to assess these potential interactions.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the reaction kinetics of N-isopropyl-2-pyrrolidone, leveraging data from its structural analogs and outlining detailed experimental protocols for its kinetic analysis. The key takeaway is that the steric bulk of the isopropyl group is expected to play a significant role in its reactivity, likely leading to slower hydrolysis rates compared to NMP and NEP. Its thermal stability may be slightly reduced due to the relative stability of the secondary radical that can be formed.

Future research should focus on generating direct experimental kinetic data for N-isopropyl-2-pyrrolidone under a variety of conditions to validate these predictions. Such data will be invaluable for optimizing its use in drug development and other chemical applications, ensuring the stability and efficacy of the final products.

References

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  • Wang, J., et al. (2018). Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC. Analytical Methods, 10(43), 5229-5235.
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A Comparative Environmental and Toxicological Assessment: N-isopropyl-2-pyrrolidone (NEP) vs. N-Methyl-2-pyrrolidone (NMP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of industrial solvents, N-Methyl-2-pyrrolidone (NMP) has long been a stalwart, prized for its high solvency, thermal stability, and broad applicability in sectors ranging from electronics manufacturing to pharmaceuticals and petrochemicals.[1][2] However, its utility is increasingly overshadowed by significant health and environmental concerns. Mounting regulatory pressure, driven primarily by its classification as a reproductive toxicant, has catalyzed a critical search for safer, viable alternatives.[3][4]

Among the candidates, N-isopropyl-2-pyrrolidone (NEP), a structural analogue, has emerged as a potential replacement. Sharing many of the desirable physicochemical properties of NMP, NEP is being evaluated for its performance in applications like coatings and industrial cleaning.[2] This guide provides an in-depth, objective comparison of the environmental and toxicological profiles of NEP and NMP. It is designed for researchers, drug development professionals, and formulation scientists who must navigate the complex trade-offs between solvent efficacy, worker safety, and environmental stewardship. We will synthesize available data, explain the causality behind environmental impact, and provide standardized protocols for independent evaluation, empowering users to make informed decisions grounded in scientific evidence.

Physicochemical Properties: The Foundation of Environmental Fate

A solvent's physical and chemical properties are the primary determinants of its behavior and ultimate fate in the environment. Properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Log P) dictate how a chemical is transported, where it accumulates, and its potential for persistence.

As aprotic polar solvents, both NMP and NEP are completely miscible with water.[2][5] This high water solubility implies a high potential for mobility in soil and aquatic systems, meaning they can readily leach from disposal sites and contaminate groundwater.[5] Conversely, their low Log P values indicate a low potential for bioaccumulation in the fatty tissues of organisms.[5]

PropertyN-Methyl-2-pyrrolidone (NMP)N-isopropyl-2-pyrrolidone (NEP)Significance for Environmental Impact
CAS Number 872-50-4[5]3772-26-7[6]Unique identifier for chemical substance.
Molecular Formula C₅H₉NO[1]C₇H₁₃NO[7]Determines molecular weight and reactivity.
Boiling Point ~202 - 204 °C[1][8]~212 °CLow volatility reduces fugitive air emissions but contributes to persistence in liquid waste streams.
Vapor Pressure ~32 Pa @ 20 °C[8]~13 Pa @ 25 °CLower vapor pressure for NEP suggests slightly lower potential for worker inhalation exposure under similar conditions.
Water Solubility Completely Miscible[5]MiscibleHigh miscibility indicates a high potential for mobility in soil and contamination of groundwater.
Log P (Octanol/Water) -0.38[5]0.6[7]A low Log P value suggests a low potential for bioaccumulation in organisms.

Human Health Toxicity: The Regulatory Driving Force

The primary impetus for replacing NMP stems from its well-documented toxicological profile, particularly its effects on human reproduction. Regulatory bodies worldwide have taken action to limit exposure, making this the most critical point of comparison for any potential alternative.

Reproductive and Developmental Toxicity

N-Methyl-2-pyrrolidone (NMP): NMP is classified by the European Chemicals Agency (ECHA) as a reproductive toxicant, Category 1B, with the hazard statement H360D: "May damage the unborn child".[8][9] This classification has led to significant restrictions under the REACH regulation, where its use in concentrations above 0.3% requires strict adherence to Derived No-Effect Levels (DNELs) for worker exposure.[8][9][10] Studies in animal models have demonstrated that NMP can cause developmental toxicity, reduced fertility, and harm to the male reproductive system.[11][12] The U.S. Environmental Protection Agency (EPA) has also identified risks to pregnant women and women of childbearing age from high exposure to NMP, particularly in paint and coating removal applications.[13]

N-isopropyl-2-pyrrolidone (NEP): The toxicological database for NEP is significantly less comprehensive than that for NMP. While NEP is also suspected of being a reproductive toxicant, the available public data is less definitive. The European Chemicals Agency (ECHA) has assigned it the hazard statement H360Df: "May damage the unborn child. Suspected of damaging fertility."[14] This indicates a high level of concern, similar to NMP, though it may be based on structural analogy and limited direct evidence. The lack of extensive, publicly available multi-generational studies for NEP makes a direct, data-driven risk comparison challenging. This data gap is a critical area of uncertainty for organizations considering a switch.

Other Toxicological Endpoints

Beyond reproductive effects, both solvents exhibit similar profiles regarding irritation and acute toxicity.

Toxicological EndpointN-Methyl-2-pyrrolidone (NMP)N-isopropyl-2-pyrrolidone (NEP)Comparison and Insights
Acute Oral Toxicity (LD50, rat) 3,906 - 4,150 mg/kg[15]2,900 mg/kg[6][16]Both compounds exhibit low acute toxicity via the oral route.
Skin Irritation Classified as a skin irritant.[8]Classified as a skin irritant (H315).[7]Both solvents can cause skin irritation and are readily absorbed through the skin, necessitating the use of appropriate personal protective equipment (PPE).[17]
Eye Irritation Classified as a serious eye irritant.Classified as causing serious eye irritation (H319).[7]Both pose a significant risk to the eyes, requiring protective eyewear during handling.
Respiratory Irritation May cause respiratory irritation.[8]May cause respiratory irritation (H335).[7]Inhalation of vapors or aerosols should be minimized through engineering controls and, where necessary, respiratory protection.
Carcinogenicity/Mutagenicity Not found to be genotoxic or mutagenic in a battery of studies. Not carcinogenic in rats.[17]Data not widely available, but no major alerts for mutagenicity or carcinogenicity are prominent in current classifications.Based on available data, NMP is not considered a primary carcinogenic or mutagenic hazard. The profile for NEP is less complete but currently does not raise significant flags in these areas.

Ecotoxicity and Environmental Fate

The impact of a solvent on ecosystems is evaluated through its toxicity to aquatic life and its persistence in the environment.

Ecotoxicity: For NMP, the available data suggests a low acute toxicity to aquatic organisms and a low overall hazard profile for ecological receptors.[5][13] This means that acute releases are less likely to cause immediate, large-scale harm to aquatic ecosystems compared to more acutely toxic chemicals. Data for NEP's ecotoxicity is not as readily available in the public domain, preventing a direct comparison of LC50 (lethal concentration for 50% of test organisms) values.

Biodegradability and Persistence: NMP is considered to be readily biodegradable, which means it can be broken down by microorganisms in the environment, reducing its persistence.[18] This is a favorable characteristic, as it limits long-term environmental accumulation. While specific biodegradability studies for NEP are not present in the initial search data, as a close structural analogue, it is reasonable to hypothesize that it may also be biodegradable. However, this assumption requires experimental validation.

The workflow below illustrates the key factors driving the consideration of NEP as an alternative to NMP, highlighting the central role of NMP's established reproductive toxicity.

NMP N-Methyl-2-pyrrolidone (NMP) - High Performance Solvent Hazard Known Reproductive Toxicant (Repr. 1B, H360D) NMP->Hazard Identified Hazard Regulation Regulatory Pressure - ECHA REACH Restrictions - EPA TSCA Scrutiny Hazard->Regulation Leads to Search Search for Safer Alternatives Regulation->Search Drives NEP N-isopropyl-2-pyrrolidone (NEP) - Structurally Similar - Similar Solvency Search->NEP Identifies DataGap Key Question: Is NEP Demonstrably Safer? (Incomplete Toxicity & Eco-Tox Data) NEP->DataGap Raises

Caption: The regulatory and health drivers for substituting NMP.

Experimental Protocol: Evaluating Ready Biodegradability

To address data gaps and enable a direct comparison, performing standardized tests is essential. The OECD 301D Ready Biodegradability: Closed Bottle Test is a robust method for determining the potential for a chemical to be rapidly broken down by microorganisms.

Objective: To compare the ready biodegradability of NEP and NMP in an aerobic aqueous medium.

Principle: A solution of the test substance is inoculated with a small number of microorganisms from wastewater treatment plant effluent. The mixture is incubated in sealed, completely filled bottles in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period. A substance is considered "readily biodegradable" if the percentage of biodegradation reaches a pass level of >60% within a 10-day window during the 28-day test.

Step-by-Step Methodology:
  • Preparation of Mineral Medium: Prepare a mineral salt medium according to OECD 301 guidelines. This medium provides all necessary nutrients for the microorganisms except for a carbon source. It should be aerated to achieve oxygen saturation prior to use.

  • Preparation of Inoculum: Collect a fresh sample of activated sludge from the outlet of a domestic wastewater treatment plant. Wash and resuspend the sludge in the mineral medium to a concentration of approximately 30 mg/L.

  • Test Substance Preparation: Prepare stock solutions of NEP and NMP. The final concentration in the test bottles should be approximately 2 mg/L. This low concentration ensures that the test material is the sole limiting carbon source and is not toxic to the inoculum.

  • Control and Reference Preparation:

    • Blank Control: Bottles containing only inoculum and mineral medium (to measure the background oxygen consumption of the inoculum).

    • Reference Control: Bottles containing a readily biodegradable reference substance, such as sodium benzoate, to verify the viability of the inoculum.

    • Toxicity Control: Bottles containing both the test substance and the reference substance to check for any inhibitory effects of the test substance on the microorganisms.

  • Bottle Setup and Incubation:

    • For each substance (NEP, NMP) and control, set up a series of replicate bottles (typically 3-5).

    • Fill each bottle completely with the mineral medium, add the inoculum, and then add the appropriate test or reference substance.

    • Seal the bottles without leaving any headspace to prevent atmospheric oxygen from dissolving into the medium.

    • Incubate the bottles in the dark at 20 ± 1°C for 28 days.

  • Oxygen Measurement:

    • Measure the dissolved oxygen concentration in one replicate bottle from each series at regular intervals (e.g., day 0, 7, 14, 21, 28) and when the pass level is expected to be reached. This is typically done using an oxygen electrode.

  • Data Calculation and Interpretation:

    • Calculate the percentage of biodegradation for each measurement time using the following formula: % Biodegradation = [(O₂ consumption by test substance) - (O₂ consumption by blank)] / (Theoretical Oxygen Demand) x 100

    • The Theoretical Oxygen Demand (ThOD) is calculated based on the chemical formula of the substance.

    • Plot the % biodegradation over time for both NEP and NMP to compare their degradation profiles directly.

The workflow for this experimental protocol is visualized below.

cluster_prep 1. Preparation Phase cluster_inc 2. Incubation Phase cluster_analysis 3. Analysis Phase P1 Prepare Mineral Medium (Aerated) I1 Set up Replicate Bottles (No Headspace) P1->I1 P2 Prepare Inoculum (Wastewater Microbes) P2->I1 P3 Prepare Test (NEP, NMP), Reference, and Control Solutions P3->I1 I2 Incubate at 20°C in the Dark for 28 Days I1->I2 A1 Measure Dissolved Oxygen at Intervals I2->A1 A2 Calculate % Biodegradation vs. Theoretical Oxygen Demand A1->A2 A3 Compare Degradation Curves (NEP vs. NMP) A2->A3

Sources

case studies comparing n-isopropyl-2-pyrrolidone in industrial processes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to N-Isopropyl-2-Pyrrolidone for Industrial Processes A Senior Application Scientist's Perspective on Performance, Safety, and Practical Application

Introduction: The Imperative for Safer, High-Performance Solvents

In the landscape of industrial chemistry, particularly within pharmaceutical development and advanced materials, the choice of solvent is a critical parameter that dictates process efficiency, product quality, and environmental and occupational safety. For decades, dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) have been indispensable due to their exceptional solvency power and thermal stability.[1][2] However, mounting regulatory pressure has cast a long shadow over these workhorse solvents. NMP, for instance, is now classified as a Substance of Very High Concern (SVHC) under the European Union's REACH regulation due to its reproductive toxicity.[3] This has created an urgent and compelling need for viable alternatives that can match the performance of NMP without its associated hazards.

This guide provides an in-depth comparison of N-isopropyl-2-pyrrolidone (NIP), a promising alternative, against established industrial solvents: N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). We will move beyond a simple cataloging of properties to explore the causal relationships between molecular structure, physical properties, and real-world performance. Through comparative data tables, detailed experimental protocols, and illustrative case studies, this document will equip researchers, scientists, and drug development professionals with the objective, data-driven insights needed to make informed solvent selection decisions.

Section 1: Physicochemical Properties - A Foundation for Performance

The efficacy of a solvent is fundamentally governed by its physical and chemical properties. These parameters—including boiling point, viscosity, and polarity—determine its dissolving power, its behavior under process conditions, and its compatibility with various materials. A higher boiling point and flash point suggest lower volatility and safer handling, while viscosity can impact mixing and flow rates. The following table summarizes key physicochemical properties for a direct comparison.

Data Presentation: Comparative Physicochemical Properties

PropertyN-Isopropyl-2-pyrrolidone (NIP) N-Methyl-2-pyrrolidone (NMP) Dimethylformamide (DMF) Dimethyl Sulfoxide (DMSO)
CAS Number 3772-26-7[4]872-50-4[5]68-12-267-68-5[1]
Molecular Formula C₇H₁₃NO[4]C₅H₉NO[5]C₃H₇NO(CH₃)₂SO[1]
Molecular Weight 127.18 g/mol [4]99.13 g/mol [5]73.09 g/mol 78.13 g/mol
Boiling Point ~218 °C[4]202 °C[5]153 °C189 °C[1]
Density (25°C) ~0.990 g/cm³[4]1.028 g/cm³[5]0.944 g/cm³1.100 g/cm³
Flash Point ~93 °C91 °C58 °C87 °C
Viscosity (20°C) 2.1 mPa·s1.62 mPa·s0.92 mPa·s2.14 mPa·s[6]
Water Solubility MiscibleMiscible[5]MiscibleMiscible[1]

Note: Data for DMF and some values for other solvents are compiled from publicly available chemical databases and may vary slightly between sources.

Expertise & Experience: Interpreting the Data The isopropyl group on NIP, being larger than the methyl group on NMP, results in a higher molecular weight and boiling point. This suggests NIP will be less volatile than NMP, which is advantageous for reducing solvent loss and worker exposure via inhalation in open or semi-open systems. Its viscosity is slightly higher than NMP but comparable to DMSO, a factor that must be considered in applications requiring rapid penetration or low-viscosity formulations.

Section 2: Health, Safety, and Environmental Profile

The primary driver for seeking alternatives to NMP and DMF is their toxicological profile. A comparative assessment is essential for risk management and ensuring a safer workplace.

Data Presentation: Comparative Safety & Environmental Profile

Hazard ClassificationN-Isopropyl-2-pyrrolidone (NIP) N-Methyl-2-pyrrolidone (NMP) Dimethylformamide (DMF) Dimethyl Sulfoxide (DMSO)
GHS Hazard Statements H302+H312+H332 (Harmful), H318 (Serious eye damage), H335 (Respiratory irritation), H351 (Suspected of causing cancer), H373 (Organ damage)Repr. 1B (H360D: May damage the unborn child) , H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[1]Repr. 1B (H360D: May damage the unborn child) , Acute Tox. 4, H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H319 (Serious eye irritation)Generally considered to have a low toxicity profile; not classified for major systemic hazards.[3][7]
Regulatory Status Not currently under major restrictions like NMP.REACH SVHC , subject to authorization.[3]REACH SVHC , subject to authorization.Generally regarded as a safer alternative with fewer use restrictions.[7]
Environmental Fate Data limited, but pyrrolidone structure suggests potential biodegradability.Readily biodegradable.[2]Slower biodegradation.[8]Biodegradable and considered more environmentally friendly.[3][8]

Trustworthiness: A Self-Validating System The data clearly shows that both NMP and DMF are classified as reproductive toxicants (Category 1B), making their use increasingly untenable in many jurisdictions.[1][3][8] DMSO stands out as having a significantly better safety profile.[3][7] NIP, while not free of hazards, currently lacks the severe reproductive toxicity classification that restricts NMP and DMF. However, the "Suspected of causing cancer" classification necessitates careful handling and robust risk assessment. This positions NIP as a potential intermediate option where the specific performance of a pyrrolidone is required, but the reproductive hazards of NMP must be avoided. The choice is not between a "toxic" and "non-toxic" solvent, but is a risk-based decision grounded in the specific hazards of each alternative.

Section 3: Performance in Key Industrial Applications

The ultimate viability of an alternative solvent depends on its performance in specific, demanding applications. Here, we analyze two critical areas: pharmaceutical drug formulation and polymer processing.

Case Study 1: Active Pharmaceutical Ingredient (API) Solubilization

Causality Behind Experimental Choices: In pharmaceutical development, achieving the desired concentration of a poorly soluble API in a liquid formulation is a common challenge. NMP is known to be a powerful solubilizer, capable of enhancing drug solubility by hundreds of times compared to water.[9][10] This is attributed to its ability to act as both a cosolvent and a complexing agent.[9][11] The key question is whether NIP can offer comparable performance. To determine this, a standardized equilibrium solubility experiment is the authoritative method.

Experimental Protocols: Equilibrium Solubility Determination This protocol outlines a robust method for comparing the solubilization efficiency of NIP against a benchmark like NMP for a target API.

  • Preparation:

    • Prepare stock solutions of each solvent (e.g., NIP, NMP, DMSO) and a control (e.g., water or a standard buffer).

    • For each solvent, prepare a series of sealed glass vials.

  • Execution:

    • Add a pre-weighed excess amount of the solid API to each vial. The excess is critical to ensure a saturated solution is formed.[12]

    • Add a precise volume (e.g., 2 mL) of the respective solvent to each vial.

    • Seal the vials and place them in an agitator (e.g., a magnetic stirrer or orbital shaker) in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12][13]

  • Sample Processing:

    • After agitation, remove the vials and let any undissolved solid settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 15,000 rpm) for 30 minutes.[12]

    • Carefully extract the supernatant (the clear, saturated liquid). To ensure no solids are carried over, a second centrifugation or filtration through a 0.45 μm filter may be performed.[13]

  • Analysis:

    • Accurately dilute a small aliquot of the supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved API using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

    • Calculate the solubility in mg/mL or mol/L.

G cluster_prep 1. Preparation cluster_exec 2. Equilibration cluster_proc 3. Separation cluster_anal 4. Analysis prep1 Weigh excess API exec1 Add solvent to API prep1->exec1 prep2 Prepare solvent vials (NIP, NMP, etc.) prep2->exec1 exec2 Seal and agitate (24-48h at constant T) exec1->exec2 proc1 Centrifuge to pellet solid exec2->proc1 proc2 Extract supernatant proc1->proc2 anal1 Dilute supernatant proc2->anal1 anal2 Quantify API via HPLC anal1->anal2 anal3 Calculate Solubility (mg/mL) anal2->anal3

Case Study 2: Polymer Processing - PVDF Binder for Battery Cathodes

Causality Behind Experimental Choices: Polyvinylidene fluoride (PVDF) is a critical binder in the fabrication of lithium-ion battery electrodes, and NMP is the industry-standard solvent for this process. [15]NMP's effectiveness stems from its excellent ability to dissolve high-molecular-weight PVDF, creating a slurry with the correct viscosity for coating onto current collectors. [15][16]An alternative like NIP must not only dissolve the polymer but also produce a solution with comparable rheological (flow) properties. Viscosity is the key parameter here, as it directly influences the uniformity and thickness of the final electrode coating. Dilute solution viscometry is a standard method for probing polymer-solvent interactions and estimating the polymer's molecular weight. [17][18] Experimental Protocols: Evaluating Polymer Solution Viscosity This protocol describes how to compare the viscosity of PVDF solutions in NIP and NMP using a capillary viscometer (e.g., an Ubbelohde type). [19]

  • Solution Preparation:

    • Accurately prepare solutions of PVDF at several concentrations (e.g., 0.2, 0.4, 0.6, 0.8 g/dL) in both NIP and NMP. This may require gentle heating (e.g., 60-80°C) and stirring to achieve complete dissolution. [16] * Allow solutions to cool to the measurement temperature (e.g., 25°C) and equilibrate.

  • Viscometer Measurement:

    • Clean the viscometer thoroughly.

    • Measure the flow time of the pure solvent (t₀) through the capillary. This is the baseline measurement. Repeat at least three times for an accurate average. [19] * For each polymer concentration, measure the flow time of the solution (t). Repeat at least three times.

  • Calculations:

    • Relative Viscosity (η_rel): This is the ratio of the solution flow time to the solvent flow time (η_rel = t / t₀). [19] * Specific Viscosity (η_sp): This represents the fractional increase in viscosity due to the polymer (η_sp = η_rel - 1). [19] * Reduced Viscosity (η_red): This normalizes the specific viscosity by concentration (c) (η_red = η_sp / c).

  • Data Analysis (Huggins Plot):

    • Plot the reduced viscosity (η_red) against concentration (c) for each solvent system.

    • Extrapolate the linear plot to zero concentration. The y-intercept of this plot gives the intrinsic viscosity [η] . [20] * Intrinsic viscosity is a measure of the polymer's molecular size in that specific solvent. A higher intrinsic viscosity suggests a better solvent, as the polymer chains are more expanded. Comparing the intrinsic viscosity of PVDF in NIP versus NMP provides a direct measure of NIP's effectiveness as a solvent for that polymer. [21]

Section 4: A Logic for Solvent Selection

Choosing the right solvent is a multi-faceted decision that balances performance, safety, cost, and regulatory compliance. The following diagram illustrates a logical workflow for this process.

G start Define Process Requirements p1 Screen Potential Solvents (NIP, DMSO, etc.) start->p1 q1 Performance Met? (e.g., Solubility, Viscosity) q2 Toxicity Profile Acceptable? q1->q2 Yes p_reject Reject Solvent q1->p_reject No q3 Regulatory Compliant? (e.g., REACH) q2->q3 Yes q2->p_reject No q4 Environmentally Acceptable? q3->q4 Yes q3->p_reject No q4->p_reject No p_select Select Solvent for Pilot q4->p_select Yes p2 Perform Lab-Scale Testing p1->p2 p2->q1

Conclusion

The industrial demand for safer solvents is undeniable. While there is no universal, "drop-in" replacement for high-performance solvents like NMP, this guide demonstrates that N-isopropyl-2-pyrrolidone (NIP) represents a compelling and viable alternative for consideration.

Our analysis shows that NIP offers a physicochemical profile similar to NMP, with a higher boiling point and lower volatility, which are beneficial for process safety. Critically, it currently lacks the severe reproductive toxicity classification that has led to stringent regulations on NMP and DMF. However, its own hazard profile requires careful management and it should not be considered entirely benign.

For researchers and drug development professionals, the path forward is clear: NIP warrants experimental evaluation. The protocols provided for solubility and viscosity determination offer a standardized framework for generating the necessary data to compare NIP directly against incumbents in specific applications. By grounding solvent selection in empirical data and a robust safety assessment, industries can successfully navigate the evolving regulatory landscape while advancing process efficiency and innovation.

References

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  • Title: Dilute Solution Viscosity - SGS PSI Source: SGS Polymer Solutions Incorporated URL: [Link]

  • Title: D5225 Standard Test Method for Measuring Solution Viscosity of Polymers with a Differential Viscometer Source: ASTM International URL: [Link]

  • Title: CHEM355 Experiment 6 Viscosity of High Polymer Solutions Source: Eastern Mediterranean University Faculty of Arts and Sciences URL: [Link]

  • Title: Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) Source: National Institutes of Health (NIH) URL: [Link]

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  • Title: N-Methyl-2-Pyrrolidone Source: LyondellBasell URL: [Link]

  • Title: Solubility Improvement of Drugs using N-Methyl Pyrrolidone Source: National Institutes of Health (NIH) URL: [Link]

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  • Title: N-Methyl-2-pyrrolidone (NMP) Source: organic-chemistry.org URL: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-isopropyl-2-pyrrolidone (NiPP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-isopropyl-2-pyrrolidone (NiPP) is a solvent that belongs to the alkylpyrrolidone class of chemicals. Due to its chemical properties, it finds utility in various research and development applications. However, its structural similarity to other regulated pyrrolidones, such as N-Methylpyrrolidone (NMP), necessitates a rigorous and informed approach to its handling and disposal. The U.S. Environmental Protection Agency (EPA) has expressed concern over the entire class of alkylpyrrolidones for potential risks, including developmental toxicity, based on data from analogous compounds[1]. Therefore, managing NiPP waste is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance.

This guide provides a comprehensive, step-by-step framework for the safe disposal of N-isopropyl-2-pyrrolidone, grounded in established safety protocols and regulatory principles. Its purpose is to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with the highest degree of safety and confidence.

Section 1: Hazard Identification & Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe disposal. While specific data for NiPP can be limited, the hazards are inferred from safety data sheets (SDS) of structurally similar and more extensively studied compounds like N-vinyl-2-pyrrolidone. This conservative approach ensures that all potential risks are appropriately managed.

The primary hazards include harm if swallowed, inhaled, or in contact with skin, the potential for serious eye damage, respiratory irritation, and a suspicion of carcinogenicity[2][3][4]. It is also recognized as being harmful to aquatic life[2][5].

Table 1: Inferred Hazard Profile of N-isopropyl-2-pyrrolidone

Hazard Class GHS Category Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled[2][3].
Serious Eye Damage Category 1 H318: Causes serious eye damage[2][3][4].
Specific Target Organ Toxicity (Single) Category 3 H335: May cause respiratory irritation[2][3][4].
Carcinogenicity Category 2 H351: Suspected of causing cancer[2][3][4].
Specific Target Organ Toxicity (Repeated) Category 2 H373: May cause damage to organs through prolonged or repeated exposure[2].

| Hazardous to the Aquatic Environment | Acute Hazard | H402: Harmful to aquatic life[2]. |

Section 2: Personal Protective Equipment (PPE) Protocol

Given the significant health hazards, a stringent PPE protocol is non-negotiable. The selection of PPE is directly dictated by the risk of exposure via inhalation, dermal contact, or eye contact.

  • Causality of PPE Selection:

    • Eye/Face Protection: The classification as a Category 1 risk for serious eye damage mandates the use of tight-sealing safety goggles and a face shield to prevent irreversible harm from splashes[3][4].

    • Hand Protection: Dermal toxicity necessitates the use of chemically resistant gloves. Double gloving is a best practice to protect against potential tears or rapid permeation[6].

    • Body Protection: To prevent skin contact, a chemically resistant lab coat or gown is required for all handling procedures. For larger volume transfers or spill cleanup, disposable coveralls are recommended[7].

    • Respiratory Protection: The risk of respiratory irritation and harm from inhalation requires that all work be conducted in a certified chemical fume hood or a well-ventilated area[2]. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is mandatory[3].

Table 2: Required Personal Protective Equipment (PPE)

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Waste Consolidation Tight-sealing safety goggles[3][4]. 2 pairs of chemically resistant gloves (e.g., Nitrile)[6]. Chemically resistant lab coat or gown. Work within a certified chemical fume hood[2].

| Spill Cleanup | Tight-sealing safety goggles and a full-face shield[3][4]. | 2 pairs of chemically resistant gloves (e.g., Nitrile or Neoprene)[6]. | Disposable chemical-resistant coveralls (e.g., Tyvek®)[7]. | NIOSH-approved air-purifying respirator with organic vapor cartridges[3]. |

Section 3: Waste Management & Disposal Workflow

The guiding principle for NiPP disposal is that it must be treated as a hazardous waste unless definitively proven otherwise through analytical testing. All disposal activities must comply with federal, state, and local regulations and be handled by a licensed waste disposal contractor[2][8][9].

Disposal Decision Workflow

The following diagram outlines the necessary steps from the moment NiPP waste is generated to its final, compliant disposal.

G cluster_0 Waste Generation & Characterization cluster_1 Containment & Storage cluster_2 Disposal & Documentation gen NiPP Waste Generated (Unused product, contaminated labware, spill debris) char Characterize as Hazardous Waste (per 40 CFR 261 & local rules) gen->char contain Segregate & Place in a Compatible, Sealed Container char->contain Waste is Hazardous label_node Attach Hazardous Waste Label (Contents, Hazards, Dates) contain->label_node store Store in a Designated Satellite Accumulation Area (SAA) (Secondary containment, ventilated, secure) label_node->store contact Contact Institutional EHS or Approved Waste Vendor for Pickup store->contact dispose Professional Disposal at an Approved Facility contact->dispose

Caption: Decision workflow for the compliant disposal of NiPP waste.

Step-by-Step Disposal Protocol
  • Waste Characterization: Assume all NiPP waste, including contaminated materials, is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[10]. The toxicological profile of NiPP and its analogs strongly suggests it falls under this classification[9].

  • Segregation and Containment:

    • Do not mix NiPP waste with any other waste streams[2].

    • Collect liquid waste in a dedicated, chemically compatible container (e.g., high-density polyethylene or glass) with a secure, tight-fitting lid.

    • Collect contaminated solids (gloves, absorbent pads, labware) in a separate, clearly marked, leak-proof container or heavy-duty plastic bag[11].

    • Always leave chemicals in their original containers for disposal when possible[2].

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "N-isopropyl-2-pyrrolidone"

    • The associated hazards (e.g., "Toxic," "Irritant," "Suspected Carcinogen")

    • The date accumulation started.

  • Storage:

    • Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

    • The storage area must be well-ventilated, away from incompatible materials (e.g., strong oxidizing agents), and have secondary containment to capture any potential leaks[3].

  • Professional Disposal:

    • Never dispose of NiPP down the drain or in regular trash[8]. This is a direct violation of environmental regulations and poses a significant risk.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.

Section 4: Emergency Procedures: Spill Management Protocol

A swift, correct response to a spill is critical to mitigating exposure and environmental contamination.

Step-by-Step Spill Cleanup
  • Immediate Response & Area Security:

    • Alert all personnel in the immediate vicinity and evacuate the area if necessary[12].

    • If the spill is large (>1 liter), flammable, or involves a highly toxic material, evacuate and call emergency services immediately[13].

    • Control all sources of ignition[12][14].

    • Ensure the area is well-ventilated, using a fume hood if the spill is contained within it. Do not attempt to clean a large spill outside of a hood without proper respiratory protection[12].

  • Don Appropriate PPE: Before approaching the spill, don the full set of PPE as specified for "Spill Cleanup" in Table 2.

  • Containment:

    • Prevent the spill from spreading or entering drains by creating a dike around it with inert absorbent material (spill socks, pads, sand, or vermiculite)[8][15].

  • Absorption & Collection:

    • Gently cover the spill with an inert, non-combustible absorbent material like clay, sand, or a commercial sorbent[4][8].

    • Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic scoop) to carefully collect the material[11].

    • Place the contaminated absorbent and any broken glass into a heavy-duty, sealable plastic bag or a designated waste container[11].

  • Decontamination:

    • Clean the spill surface thoroughly with a detergent solution and water[7].

    • For highly toxic materials, the rinse water should also be collected as hazardous waste[15].

    • Wipe down all tools used in the cleanup and decontaminate them.

  • Packaging and Disposal of Spill Debris:

    • Seal the container holding the spill debris.

    • Label it clearly as "Hazardous Waste: N-isopropyl-2-pyrrolidone Spill Debris."

    • Dispose of the container and any contaminated PPE through your approved hazardous waste stream[2].

References

  • SAFETY DATA SHEET (Aqueous Ink Formulation) , HP. [Link]

  • Personal Protective Equipment , U.S. Environmental Protection Agency (EPA). [Link]

  • Risk Management for Alkylpyrrolidones , U.S. Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs , National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline , PharmaState Academy. [Link]

  • USP Chapter <800>: Personal Protective Equipment , Pharmacy Times. [Link]

  • Spill Response Procedures , FIU Environmental Health and Safety. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories , The University of Tampa. [Link]

  • Instructions for Cleaning Spills of Liquid Hazardous Drugs , Duke Occupational and Environmental Safety Office. [Link]

  • Chemical Spill Procedures - Step By Step Guide , Chem Klean. [Link]

  • n-Vinyl-2-pyrrolidone Safety Data Sheet , Scientific Polymer Products, Inc. [Link]

  • Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP) , U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)) , JMN Specialties, Inc. [Link]

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  • Safety Data Sheet (N-Ethyl-2-pyrrolidone) , Carl Roth. [https://www.carlroth.com/medias/SDB-CN19-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTU4OTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDExLzkwMzk4MDU1NDQ0Nzgu cGRmfDE3Y2YxM2YxYmYyM2U3M2E5ZGIyNTI3M2M1YjQ1MGUzNjI5M2M1NDQzY2Y3OTZkYmEyZWIyM2Q3N2M3M2I3Y2E]([Link] cGRmfDE3Y2YxM2YxYmYyM2U3M2E5ZGIyNTI3M2M1YjQ1MGUzNjI5M2M1NDQzY2Y3OTZkYmEyZWIyM2Q3N2M3M2I3Y2E)

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-isopropyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for the handling and disposal of n-isopropyl-2-pyrrolidone (NIP). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating systems, integrating established safety standards with practical, field-proven insights.

Hazard Assessment: Understanding N-isopropyl-2-pyrrolidone

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. N-isopropyl-2-pyrrolidone, while a valuable solvent and reagent, presents a significant multi-faceted risk profile. It is crucial to internalize these dangers as they directly inform the level of control measures and PPE required.

According to safety data sheets, N-isopropyl-2-pyrrolidone is classified with the following primary hazards:

  • Acute Toxicity: It is harmful if swallowed, if it comes into contact with the skin, or if it is inhaled.[1][2]

  • Severe Eye Damage: Direct contact can cause serious, potentially irreversible, damage to the eyes.[1][3][4]

  • Organ Toxicity: There is a risk of damage to organs, specifically the liver, through prolonged or repeated exposure.[1][2]

  • Carcinogenicity: N-isopropyl-2-pyrrolidone is suspected of causing cancer.[1][2][3][4]

  • Respiratory Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[1][3][4]

  • Environmental Hazard: The substance is harmful to aquatic life.[1][5]

The causality is clear: the chemical's ability to be absorbed through multiple routes (dermal, oral, inhalation) and its systemic toxicity necessitate a comprehensive PPE strategy that leaves no pathway for exposure.

Core Directive: PPE Selection and Protocol

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the scale and nature of the operation. The following table summarizes the required PPE based on the specific task being performed.

Task ScenarioRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Low-Volume Handling (e.g., <100 mL transfer in a certified chemical fume hood)Not required if work is performed exclusively within a properly functioning fume hood.Double-gloving with Butyl rubber or EVOH laminate outer gloves.Tightly-fitting chemical splash goggles.[2][3]Flame-resistant lab coat.
High-Volume Handling (e.g., >100 mL transfer, reactions, distillations)Air-purifying respirator with an organic vapor cartridge.[2]Double-gloving with Butyl rubber or EVOH laminate outer gloves.Chemical splash goggles and a full-face shield.[2][3][6]Chemically resistant gown or coveralls over normal lab attire.[7]
Spill Cleanup (Any volume)Self-contained breathing apparatus (SCBA) for large spills or poor ventilation. Air-purifying respirator for small, well-ventilated spills.Heavy-duty Butyl rubber or EVOH laminate gloves.Chemical splash goggles and a full-face shield.[2][3][6]Full-body chemically resistant suit. Chemical-resistant boots.
The Logic of Glove Selection

Standard laboratory gloves, such as nitrile or latex, are not recommended for handling N-isopropyl-2-pyrrolidone. This is a critical point of failure in many lab safety protocols. Pyrrolidone-based solvents are known to permeate these materials rapidly. While a glove may appear physically intact, the chemical can pass through on a molecular level, leading to direct skin contact. For the structurally similar and well-studied N-Methyl-2-pyrrolidone (NMP), butyl rubber and laminated polyethylene/ethylene vinyl alcohol (EVOH) gloves are specified as resistant.[8] Adhering to the precautionary principle, the same high level of protection must be applied for N-isopropyl-2-pyrrolidone. Always double-glove to provide a buffer and to allow for safe removal of the outer glove if contamination is suspected.[7]

Procedural Guidance: From Operation to Disposal

Proper PPE is only effective when integrated into a rigorously followed workflow. The following diagram and protocols outline the necessary steps for safe handling.

Workflow for Safe Handling of N-isopropyl-2-pyrrolidone

G Figure 1: PPE & Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_spill Emergency Spill Response A Verify Engineering Controls (Fume Hood, Eyewash, Shower) B Assemble All Materials (Chemicals, Glassware, PPE) A->B C Don PPE (Inner Gloves, Gown, Goggles, Face Shield, Outer Gloves) B->C D Perform Work in Fume Hood C->D Begin Work E Keep Containers Tightly Closed D->E F Monitor for Spills or Exposure E->F G Segregate Hazardous Waste F->G Work Complete K Evacuate Area & Alert Others F->K Spill Occurs! H Decontaminate Work Area G->H I Doff PPE in Correct Order (Outer Gloves, Gown, Face Shield, Goggles, Inner Gloves) H->I J Wash Hands Thoroughly I->J L Don Spill-Level PPE K->L Proceed to Decontamination M Contain with Inert Absorbent L->M Proceed to Decontamination N Collect Waste in Sealed Container M->N Proceed to Decontamination N->H Proceed to Decontamination

Caption: A procedural workflow for the safe handling of N-isopropyl-2-pyrrolidone.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[2]

    • Assemble all necessary chemicals, equipment, and PPE before beginning work.

  • Donning PPE:

    • Don inner gloves.

    • Don a chemically resistant gown, ensuring it is fully fastened.[7]

    • Don chemical splash goggles.

    • If required, don a face shield over the goggles.

    • Don outer, chemically-resistant (Butyl rubber or EVOH) gloves, pulling the cuffs over the sleeves of the gown.[6]

  • Chemical Handling:

    • Perform all manipulations of N-isopropyl-2-pyrrolidone inside the fume hood.[1]

    • Keep all containers tightly closed when not in use to minimize vapor release.[1][2]

    • Use a secondary container to transport the chemical within the lab.

  • Doffing PPE (to prevent self-contamination):

    • Remove the outer gloves first, peeling them off without touching the external surface.

    • Remove the gown or coveralls.

    • Remove the face shield.

    • Remove the goggles.

    • Remove the inner gloves.

    • Wash hands thoroughly with soap and water.

Spill Management Protocol
  • Immediate Action: Evacuate all non-essential personnel from the immediate area.[1] Alert laboratory personnel and the safety officer.

  • Assess and Prepare: Ensure the area is well-ventilated. Don the appropriate spill-level PPE as outlined in the table above.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or a commercial sorbent.[2][3][9] Do not use combustible materials like paper towels.

  • Cleanup: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and sealed container for hazardous waste.[2][3][10]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

All materials contaminated with N-isopropyl-2-pyrrolidone, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Do not mix N-isopropyl-2-pyrrolidone waste with other waste streams.[1]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: N-isopropyl-2-pyrrolidone."

  • Disposal: The waste must be disposed of through an approved waste disposal plant, in strict accordance with all local, state, and federal regulations.[1][2][3]

By adhering to these scientifically-grounded procedures, you build a system of safety that protects you, your research, and your colleagues. Trust in the process, understand the reasoning, and handle every chemical with the respect its hazards demand.

References

  • Title: Personal Protective Equipment Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Personal Protective Equipment for Use in Handling Hazardous Drugs Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

  • Title: Personal Protective Equipment (PPEs)- Safety Guideline Source: PharmaState Academy URL: [Link]

  • Title: USP Chapter <800>: Personal Protective Equipment Source: Pharmacy Times URL: [Link]

  • Title: n-Vinyl-2-pyrrolidone Safety Data Sheet Source: Scientific Polymer Products, Inc. URL: [Link]

  • Title: Safety Data Sheet: N-Methyl-2-pyrrolidone Source: Carl ROTH URL: [Link]

  • Title: Safety Data Sheet: N-METHYL 2-PYRROLIDONE Source: Greenfield Global URL: [Link]

  • Title: CHEMICAL RESISTANCE & BARRIER GUIDE Source: AMG Medical Inc. URL: [Link]

  • Title: Gloves Chemical Resistance Chart Source: Gloves By Web URL: [Link]

  • Title: Glove Compatibility Chart Source: CP Lab Safety URL: [Link]

  • Title: Safety Data Sheet: N-Ethyl-2-pyrrolidone Source: Carl ROTH URL: [Link]

  • Title: NMP glove protection factors calculated for different glove materials. Source: ResearchGate URL: [Link]

  • Title: N-Methylpyrrolidone (NMP) Source: California Office of Environmental Health Hazard Assessment (OEHHA) URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.